Technical Documentation Center

4-(Difluoro-methanesulfonyl)-benzoic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-(Difluoro-methanesulfonyl)-benzoic acid
  • CAS: 4837-22-3

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 4-(Difluoro-methanesulfonyl)-benzoic acid: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Abstract 4-(Difluoro-methanesulfonyl)-benzoic acid, a structurally unique aromatic carboxylic acid, has emerged as a valuable building block in medicinal ch...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Difluoro-methanesulfonyl)-benzoic acid, a structurally unique aromatic carboxylic acid, has emerged as a valuable building block in medicinal chemistry and drug discovery. The incorporation of the difluoromethanesulfonyl moiety imparts distinct electronic and physicochemical properties that can significantly enhance the therapeutic potential of parent compounds. This technical guide provides a comprehensive overview of the chemical properties, synthesis, spectroscopic characterization, and applications of 4-(Difluoro-methanesulfonyl)-benzoic acid, with a focus on its role in the development of novel enzyme inhibitors and other therapeutic agents.

Introduction: The Significance of Fluorination in Drug Design

The strategic incorporation of fluorine into drug candidates is a well-established and powerful strategy in medicinal chemistry. The unique properties of the fluorine atom, including its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. The difluoromethyl group (CHF₂) in particular has garnered significant attention as it can act as a lipophilic hydrogen bond donor and a metabolically stable bioisostere of hydroxyl, thiol, or amine groups. In the context of 4-(Difluoro-methanesulfonyl)-benzoic acid, this functional group, combined with the carboxylic acid moiety, provides a versatile scaffold for the synthesis of novel bioactive molecules with improved efficacy, metabolic stability, and target-binding affinity.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 4-(Difluoro-methanesulfonyl)-benzoic acid is essential for its effective utilization in synthesis and drug design.

PropertyValueSource
CAS Number 4837-22-3[1]
Molecular Formula C₈H₆F₂O₄S[1]
Molecular Weight 236.19 g/mol [1]
Appearance White to off-white solid[1]
Melting Point 238 °C[1]
pKa (Predicted) 3.34 ± 0.10[1]
Boiling Point (Predicted) 416.0 ± 45.0 °C[1]
Density (Predicted) 1.523 ± 0.06 g/cm³[1]

The predicted pKa of 3.34 suggests that 4-(Difluoro-methanesulfonyl)-benzoic acid is a relatively strong acid, a property influenced by the electron-withdrawing nature of the difluoromethanesulfonyl group. This acidity can be critical for its interaction with biological targets and for its solubility characteristics.

Solubility Profile

While quantitative solubility data for 4-(Difluoro-methanesulfonyl)-benzoic acid is not extensively published, qualitative assessments can be inferred from its structure and data on analogous compounds.

  • Aqueous Solubility: As a carboxylic acid, its solubility in water is expected to be pH-dependent, increasing significantly in basic solutions due to the formation of the carboxylate salt.

  • Organic Solvents: It is anticipated to be soluble in polar organic solvents such as dimethyl sulfoxide (DMSO), methanol, and ethanol. Its solubility in less polar solvents like dichloromethane and ethyl acetate is likely to be moderate.

For researchers requiring precise concentrations, a standardized experimental protocol for solubility determination is recommended.

Experimental Protocol: Quantitative Solubility Determination (Saturation Shake-Flask Method)

This protocol provides a reliable method for determining the solubility of 4-(Difluoro-methanesulfonyl)-benzoic acid in various organic solvents.

Materials:

  • 4-(Difluoro-methanesulfonyl)-benzoic acid

  • Anhydrous organic solvents of interest (e.g., DMSO, methanol, ethanol, acetonitrile, ethyl acetate)

  • Glass vials with screw caps

  • Orbital shaker or vortex mixer

  • Syringe and syringe filters (0.22 µm)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system or a gravimetric analysis setup

Procedure:

  • Sample Preparation: Add an excess amount of 4-(Difluoro-methanesulfonyl)-benzoic acid to a glass vial.

  • Solvent Addition: Add a known volume of the desired anhydrous organic solvent to the vial.

  • Equilibration: Seal the vial and place it on an orbital shaker at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Withdrawal and Filtration: After equilibration, allow the vial to stand undisturbed for a short period to let the undissolved solid settle. Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean, pre-weighed vial.

  • Concentration Analysis:

    • Gravimetric Method: Evaporate the solvent from the filtered sample under a gentle stream of nitrogen or in a vacuum oven at a temperature below the compound's boiling and melting points. Weigh the residue to determine the mass of the dissolved solid.

    • HPLC Method: Prepare a calibration curve using standard solutions of 4-(Difluoro-methanesulfonyl)-benzoic acid of known concentrations. Dilute the filtered saturated solution and analyze it by HPLC to determine the concentration.

  • Calculation: Calculate the solubility in g/L or mol/L based on the mass of the dissolved solid and the volume of the solvent used.

Synthesis and Reactivity

Plausible Synthetic Workflow

G start 4-Thiocyanatobenzoic acid step1 Reduction start->step1 e.g., Zn/HCl intermediate1 4-Mercaptobenzoic acid step1->intermediate1 step2 Difluoromethylation intermediate1->step2 e.g., ClCHF2, base intermediate2 4-((Difluoromethyl)thio)benzoic acid step2->intermediate2 step3 Oxidation intermediate2->step3 e.g., m-CPBA or Oxone® product 4-(Difluoro-methanesulfonyl)-benzoic acid step3->product

Figure 1: Plausible synthetic route to 4-(Difluoro-methanesulfonyl)-benzoic acid.

Causality behind Experimental Choices:

  • Starting Material: 4-Thiocyanatobenzoic acid is a commercially available and stable starting material.

  • Reduction: The reduction of the thiocyanate group to a thiol is a standard transformation.

  • Difluoromethylation: The introduction of the difluoromethyl group onto the thiol can be achieved using a suitable difluoromethylating agent. The choice of base and reaction conditions would be critical to optimize the yield and minimize side reactions.

  • Oxidation: The final oxidation of the difluoromethyl thioether to the corresponding sulfone is a reliable and high-yielding reaction, often employing oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA) or potassium peroxymonosulfate (Oxone®).

Reactivity

The reactivity of 4-(Difluoro-methanesulfonyl)-benzoic acid is primarily dictated by its two functional groups:

  • Carboxylic Acid: This group undergoes typical reactions of carboxylic acids, such as esterification, amidation, and reduction. The formation of amides is particularly relevant for creating a diverse library of derivatives for biological screening.

  • Difluoromethanesulfonyl Group: This group is generally stable under many reaction conditions. The electron-withdrawing nature of this group activates the aromatic ring towards nucleophilic aromatic substitution under certain conditions and influences the acidity of the carboxylic acid.

Spectroscopic Characterization

While specific experimental spectra are not publicly available, the expected spectroscopic features can be predicted based on the structure of the molecule and data from analogous compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals for the aromatic protons and the difluoromethyl proton.

  • Aromatic Protons: Two doublets are expected in the aromatic region (typically δ 7.5-8.5 ppm), corresponding to the AA'BB' spin system of the 1,4-disubstituted benzene ring. The protons ortho to the electron-withdrawing sulfonyl group will likely appear at a higher chemical shift than the protons ortho to the carboxylic acid group.

  • Difluoromethyl Proton: A triplet is expected for the CHF₂ proton due to coupling with the two fluorine atoms. The chemical shift of this proton is typically in the range of δ 6.0-7.5 ppm.

  • Carboxylic Acid Proton: A broad singlet is expected for the acidic proton, typically at a chemical shift greater than δ 10 ppm.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information about all the carbon atoms in the molecule.

  • Aromatic Carbons: Four signals are expected in the aromatic region (typically δ 120-150 ppm). The chemical shifts will be influenced by the electron-withdrawing effects of both substituents.

  • Difluoromethyl Carbon: A triplet is expected for the CHF₂ carbon due to coupling with the two fluorine atoms.

  • Carbonyl Carbon: A singlet for the carboxylic acid carbonyl carbon is expected in the range of δ 165-175 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.

  • O-H Stretch (Carboxylic Acid): A very broad band in the region of 2500-3300 cm⁻¹.

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700 cm⁻¹.

  • S=O Stretch (Sulfone): Two strong absorption bands, typically around 1350-1300 cm⁻¹ (asymmetric) and 1160-1120 cm⁻¹ (symmetric).

  • C-F Stretch: Strong absorptions in the region of 1100-1000 cm⁻¹.

Mass Spectrometry (MS)

In the mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 236. Characteristic fragmentation patterns would likely involve the loss of the carboxylic acid group and fragments related to the sulfonyl moiety.

Applications in Drug Discovery and Medicinal Chemistry

The primary application of 4-(Difluoro-methanesulfonyl)-benzoic acid is as a versatile building block in the synthesis of novel therapeutic agents. The difluoromethanesulfonyl group is a key pharmacophore that can enhance the drug-like properties of a molecule.

Role as an Enzyme Inhibitor Scaffold

Derivatives of sulfamoylbenzoic acids are known to be effective enzyme inhibitors.[2] The carboxylic acid group of 4-(Difluoro-methanesulfonyl)-benzoic acid can serve as an anchor point to interact with basic residues in an enzyme's active site, while the rest of the molecule can be elaborated to achieve specificity and potency. The difluoromethanesulfonyl moiety can contribute to binding through hydrogen bonding and by modulating the electronic properties of the aromatic ring.

Illustrative Biological Pathway: Carbonic Anhydrase Inhibition

Sulfonamide-based inhibitors are a well-established class of drugs that target carbonic anhydrases, enzymes involved in various physiological processes. Derivatives of 4-(Difluoro-methanesulfonyl)-benzoic acid could be synthesized to target these enzymes.

cluster_0 Synthesis of Inhibitor cluster_1 Enzyme Inhibition 4-(Difluoro-methanesulfonyl)-benzoic acid 4-(Difluoro-methanesulfonyl)-benzoic acid Amide Coupling Amide Coupling 4-(Difluoro-methanesulfonyl)-benzoic acid->Amide Coupling Amine Amine Amine->Amide Coupling Inhibitor Inhibitor Amide Coupling->Inhibitor Carbonic Anhydrase Carbonic Anhydrase Inhibitor->Carbonic Anhydrase Binds to active site H2CO3 H2CO3 Carbonic Anhydrase->H2CO3 Catalyzes CO2 + H2O CO2 + H2O CO2 + H2O->Carbonic Anhydrase Substrate Therapeutic Effect Therapeutic Effect H2CO3->Therapeutic Effect Reduced production leads to

Figure 2: Workflow for the synthesis and application of a potential carbonic anhydrase inhibitor.

Bioisosteric Replacement

The difluoromethanesulfonyl group can serve as a bioisostere for other functional groups, allowing for the fine-tuning of a drug's properties. Its metabolic stability is a significant advantage over more easily metabolized groups, potentially leading to improved drug half-life and reduced dosing frequency.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling 4-(Difluoro-methanesulfonyl)-benzoic acid. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

4-(Difluoro-methanesulfonyl)-benzoic acid is a valuable and versatile building block for medicinal chemists and drug development professionals. Its unique combination of a carboxylic acid and a difluoromethanesulfonyl group on an aromatic scaffold provides a platform for the synthesis of novel compounds with enhanced pharmacological properties. The insights into its physicochemical properties, reactivity, and potential applications presented in this guide are intended to facilitate its use in the discovery and development of the next generation of therapeutic agents.

References

Sources

Exploratory

Introduction: A Strategic Building Block in Modern Medicinal Chemistry

An In-depth Technical Guide to 4-(Difluoro-methanesulfonyl)-benzoic acid (CAS 4837-22-3) 4-(Difluoro-methanesulfonyl)-benzoic acid, identified by CAS number 4837-22-3, is a specialized organic intermediate that has garne...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-(Difluoro-methanesulfonyl)-benzoic acid (CAS 4837-22-3)

4-(Difluoro-methanesulfonyl)-benzoic acid, identified by CAS number 4837-22-3, is a specialized organic intermediate that has garnered significant interest within the drug discovery and development landscape.[1] Its structure, featuring a benzoic acid moiety functionalized with a difluoromethylsulfonyl group, positions it as a highly valuable building block, particularly in the synthesis of novel therapeutics.[2] The true significance of this compound lies not just in its bifunctional nature—a carboxylic acid for amide coupling and a fluorinated sulfone—but in the unique physicochemical properties imparted by the difluoromethylsulfonyl (-SO₂CF₂H) group.

The incorporation of fluorine-containing motifs is a cornerstone strategy in modern medicinal chemistry, employed to fine-tune a drug candidate's metabolic stability, membrane permeability, binding affinity, and overall pharmacokinetic profile.[3][4] The difluoromethyl group (-CF₂H), in particular, is recognized as a critical pharmacophore. It acts as a bioisosteric replacement for common functional groups like hydroxyl (-OH) or thiol (-SH), while offering distinct advantages such as enhanced lipophilicity and metabolic resistance.[5][6] This guide provides a comprehensive technical overview of 4-(Difluoro-methanesulfonyl)-benzoic acid, detailing its properties, strategic importance, and potential applications for professionals engaged in cutting-edge pharmaceutical research.

Physicochemical and Structural Data

A precise understanding of a compound's physical and chemical properties is fundamental for its effective application in synthesis and research. The key data for 4-(Difluoro-methanesulfonyl)-benzoic acid are summarized below.

PropertyValueSource(s)
CAS Number 4837-22-3[1][2]
Molecular Formula C₈H₆F₂O₄S[1]
Molecular Weight 236.19 g/mol [1][7]
Physical Form Solid[8]
Melting Point 148-152 °C or 238 °C[8][9]
Boiling Point 416.0 ± 45.0 °C (Predicted)[9]
Density 1.60 g/cm³ (Predicted: 1.523 g/cm³)[8][9]
MDL Number MFCD00766762[1]

Note on Melting Point: Discrepancies exist in reported melting points across suppliers and databases. Researchers should verify this parameter on their specific batch of material.

The Difluoromethylsulfonyl Moiety: A Bioisostere with Unique Advantages

The strategic value of 4-(Difluoro-methanesulfonyl)-benzoic acid is intrinsically linked to the properties of the difluoromethyl (-CF₂H) group. Unlike the more common trifluoromethyl (-CF₃) group, the -CF₂H moiety retains an acidic proton, enabling it to act as a weak hydrogen bond donor.[5] This capability can introduce crucial new interactions within a protein's binding pocket, potentially enhancing selectivity and potency.[6]

The difluoromethyl group serves as a powerful bioisostere, mimicking the steric and electronic properties of other functional groups while improving pharmacological characteristics.[5]

Bioisostere_Properties cluster_0 Traditional Functional Groups cluster_1 Bioisosteric Replacement cluster_2 Enhanced Pharmacological Properties Hydroxyl Hydroxyl (-OH) CF2H Difluoromethyl Group (-CF₂H) Hydroxyl->CF2H Replaced by Thiol Thiol (-SH) Thiol->CF2H Replaced by Amine Amine (-NH₂) Amine->CF2H Replaced by Metabolic_Stability Increased Metabolic Stability (Resists Oxidation) CF2H->Metabolic_Stability Confers Lipophilicity Modulated Lipophilicity (Improves Permeability) CF2H->Lipophilicity Confers H_Bonding Weak Hydrogen Bond Donor Capability CF2H->H_Bonding Confers Binding_Affinity Enhanced Binding Affinity CF2H->Binding_Affinity Confers

Caption: Properties of the Difluoromethyl Group as a Bioisostere.

Synthetic Considerations and Characterization

While specific, detailed synthetic procedures for 4-(Difluoro-methanesulfonyl)-benzoic acid are not extensively published in peer-reviewed literature, a plausible retrosynthetic analysis suggests its preparation from 4-thiomethyl-benzoic acid derivatives. A generalized, logical approach would involve two key transformations: difluoromethylation of the sulfur atom followed by oxidation to the sulfone.

Representative Synthetic Workflow

A potential synthetic pathway could proceed as follows:

  • Starting Material: Methyl 4-(methylthio)benzoate.

  • Difluoromethylation: Reaction of the thioether with a suitable difluoromethylating agent to form methyl 4-[(difluoromethyl)thio]benzoate. This step is crucial and often presents technical challenges.

  • Oxidation: Oxidation of the resulting difluoromethyl sulfide to the corresponding sulfone, methyl 4-(difluoro-methanesulfonyl)benzoate, using a potent oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA) or potassium permanganate (KMnO₄).

  • Hydrolysis: Saponification of the methyl ester to the final carboxylic acid product, 4-(Difluoro-methanesulfonyl)-benzoic acid.

Synthesis_Workflow Start Methyl 4-(methylthio)benzoate Step1 Difluoromethylation (e.g., Ruppert-Prakash Reagent) Start->Step1 Intermediate1 Methyl 4-[(difluoromethyl)thio]benzoate Step1->Intermediate1 Step2 Oxidation (e.g., m-CPBA) Intermediate1->Step2 Intermediate2 Methyl 4-(difluoro-methanesulfonyl)benzoate Step2->Intermediate2 Step3 Ester Hydrolysis (e.g., LiOH, H₂O) Intermediate2->Step3 FinalProduct 4-(Difluoro-methanesulfonyl) -benzoic acid Step3->FinalProduct

Caption: A Plausible Synthetic Pathway for the Target Compound.

Structural Characterization

Confirmation of the final product's identity and purity would be achieved through standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would confirm the presence and integration of aromatic protons and the characteristic triplet for the -CF₂H proton. ¹⁹F NMR and ¹³C NMR would provide further structural validation. A proton NMR spectrum for this compound is noted as being available in chemical databases.[7]

  • Mass Spectrometry (MS): To confirm the molecular weight (236.19 g/mol ) and fragmentation pattern.

  • Infrared (IR) Spectroscopy: To identify characteristic vibrational frequencies for the carboxylic acid (O-H and C=O stretches) and sulfone (S=O stretches) functional groups.

  • Elemental Analysis: To determine the elemental composition (%C, %H) and confirm the molecular formula.

Applications in Drug Discovery and Development

The primary utility of 4-(Difluoro-methanesulfonyl)-benzoic acid is as a versatile building block for the synthesis of complex molecules in drug discovery pipelines. Its classification as a "Protein Degrader Building Block" suggests its application in the burgeoning field of targeted protein degradation (TPD).[2]

Role in Targeted Protein Degradation

TPD technologies, such as Proteolysis-Targeting Chimeras (PROTACs) and molecular glues, utilize the cell's natural ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A typical PROTAC consists of three components: a ligand that binds to the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting the two.

4-(Difluoro-methanesulfonyl)-benzoic acid is an ideal scaffold for incorporation into these structures.

  • The benzoic acid group provides a convenient handle for amide bond formation, allowing it to be readily coupled to linkers or other molecular fragments.

  • The difluoromethylsulfonylphenyl moiety can be incorporated as part of the target-binding ligand or the E3 ligase ligand, where its unique electronic and hydrogen-bonding properties can be exploited to achieve high-affinity and selective binding.

General Drug Discovery Workflow

The integration of a building block like 4-(Difluoro-methanesulfonyl)-benzoic acid into a typical drug discovery program follows a logical progression from library synthesis to lead optimization.

Drug_Discovery_Workflow cluster_workflow Drug Discovery Pipeline BuildingBlock Building Block (CAS 4837-22-3) Library_Synthesis Library Synthesis (Amide Coupling) BuildingBlock->Library_Synthesis Screening High-Throughput Screening (HTS) Library_Synthesis->Screening Hit_ID Hit Identification Screening->Hit_ID SAR Structure-Activity Relationship (SAR) Hit_ID->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->SAR Iterative Design Candidate Preclinical Candidate Lead_Opt->Candidate

Caption: Use of Building Blocks in a Drug Discovery Workflow.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling procedures are paramount to ensure safety.

  • Safety: A comprehensive Material Safety Data Sheet (MSDS) should be obtained from the supplier and reviewed before handling.[8] Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.

  • Storage: To maintain its chemical integrity and stability, 4-(Difluoro-methanesulfonyl)-benzoic acid should be stored in a tightly sealed container in a cool, dry place, and protected from light and incompatible materials.[8]

Conclusion

4-(Difluoro-methanesulfonyl)-benzoic acid (CAS 4837-22-3) represents more than just a chemical intermediate; it is a strategic tool for medicinal chemists. The unique properties conferred by its difluoromethylsulfonyl group—acting as a metabolically robust hydrogen-bond-donating bioisostere—make it an attractive component for designing next-generation therapeutics. Its utility as a building block, particularly in the synthesis of targeted protein degraders and other complex molecular architectures, ensures its continued relevance in advancing pharmaceutical research and development.

References

  • ChemicalBook. 4-(Difluoro-methanesulfonyl)-benzoic acid | 4837-22-3.
  • ExportersIndia. 3-Amino-4-chloro-n,n-diethyl-benzene sulfonamide.
  • ResearchGate. Drugs and agrochemicals containing a difluoromethylthio group.
  • ChemicalBook.
  • ChemicalBook. 4-(Difluoro-methanesulfonyl)-benzoic acid(4837-22-3) 1H NMR.
  • BOC Sciences.
  • HDH Chemicals. 4-(Difluoro-methanesulfonyl)-benzoic acid, min 98%, 1 gram.
  • Autech Industry.
  • ChemRxiv. Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines.
  • NIH National Library of Medicine.

Sources

Foundational

A Multi-technique Approach to the Definitive Structure Elucidation of 4-(Difluoromethanesulfonyl)benzoic acid

An In-depth Technical Guide for Researchers and Drug Development Professionals Abstract The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, offering profound modul...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, offering profound modulations of physicochemical and biological properties.[1][2] The difluoromethanesulfonyl (-SO₂CHF₂) group, in particular, has garnered significant interest as a bioisostere for carboxylic acids or phenols, capable of influencing molecular acidity, lipophilicity, and metabolic stability. This guide provides a comprehensive, field-proven framework for the unambiguous structure elucidation of 4-(difluoromethanesulfonyl)benzoic acid, a key building block in pharmaceutical research. We will move beyond simple data reporting to explain the causality behind the selection of orthogonal analytical techniques, focusing on a self-validating workflow that ensures the highest degree of scientific integrity. This document details the integrated application of Mass Spectrometry (MS), multi-nuclear Nuclear Magnetic Resonance (NMR) spectroscopy, and single-crystal X-ray Diffraction to deliver an irrefutable structural assignment.

The Strategic Importance of the -SO₂CHF₂ Moiety

Before delving into the analytical workflow, it is crucial to understand why the definitive characterization of molecules like 4-(difluoromethanesulfonyl)benzoic acid is critical. The difluoromethyl group attached to the sulfone possesses a unique electronic profile. The two highly electronegative fluorine atoms create a partial positive charge on the central carbon and significantly lower the pKa of the adjacent C-H bond, making it an effective hydrogen bond donor.[3] This property, combined with its metabolic resilience, makes the -SO₂CHF₂ group a powerful tool for optimizing drug-target interactions and pharmacokinetic profiles.[4] An incorrect structural assignment, such as a regioisomeric impurity, could lead to misinterpreted structure-activity relationships (SAR), wasted resources, and potential safety liabilities.

Overall Analytical Workflow

A robust structure elucidation strategy relies on the convergence of data from multiple, independent analytical techniques. Each method provides a unique piece of the structural puzzle, and together they form a self-validating system. Our approach begins with confirming the molecular formula and connectivity through mass spectrometry and NMR, respectively, and culminates in the definitive spatial arrangement provided by X-ray crystallography.

G Fig 1. Integrated Workflow for Structure Elucidation cluster_0 Initial Analysis cluster_1 Definitive Confirmation cluster_2 Final Validation Sample Purified Analyte 4-(Difluoromethanesulfonyl)benzoic acid MS High-Resolution MS Sample->MS Confirm Elemental Composition NMR Multinuclear NMR (¹H, ¹³C, ¹⁹F) Sample->NMR Determine Connectivity & Key Correlations Crystal Crystal Growth Sample->Crystal Confirmed Unambiguous Structure Confirmed MS->Confirmed NMR->Confirmed XRay Single-Crystal X-ray Diffraction XRay->Confirmed Crystal->XRay Obtain 3D Structure

Fig 1. Integrated Workflow for Structure Elucidation

Mass Spectrometry: The Molecular Formula Gatekeeper

Expertise & Rationale: The first step is to unequivocally determine the elemental composition. High-Resolution Mass Spectrometry (HRMS) is the tool of choice, as it provides mass accuracy within a few parts per million (ppm), allowing for the confident assignment of a molecular formula. We select Electrospray Ionization in negative mode (ESI-) as the benzoic acid moiety is readily deprotonated to form a stable [M-H]⁻ ion.

Experimental Protocol: HRMS
  • Sample Preparation: Prepare a 1 mg/mL stock solution of the analyte in HPLC-grade methanol. Dilute this solution 1:1000 with 50:50 methanol:water containing 0.1% formic acid to aid ionization.

  • Instrumentation: Utilize a Q-TOF (Quadrupole Time-of-Flight) mass spectrometer or an Orbitrap mass spectrometer.

  • Ionization Source: ESI, negative ion mode.

  • Infusion: Infuse the sample directly at a flow rate of 5 µL/min.

  • Mass Analysis: Acquire data in full scan mode over an m/z range of 50-500.

  • Calibration: Ensure the instrument is calibrated immediately prior to analysis using a known standard to guarantee mass accuracy.

Data Presentation & Interpretation

The expected molecular formula is C₈H₆F₂O₄S. The primary ion observed will be the [M-H]⁻ adduct.

ParameterTheoretical ValueObserved ValueMass Error (ppm)
Molecular Formula C₈H₆F₂O₄S--
Monoisotopic Mass 236.00051--
[M-H]⁻ Ion (m/z) 234.99268234.99213-2.3

A mass error of <5 ppm provides strong, trustworthy evidence for the proposed elemental composition. Further analysis by tandem MS (MS/MS) can reveal characteristic fragmentation patterns, such as the loss of CO₂ (44 Da) or the cleavage of the C-S bond, further validating the gross structure.

Multinuclear NMR Spectroscopy: Assembling the Puzzle

Expertise & Rationale: While MS provides the formula, NMR spectroscopy reveals the atomic connectivity. For a fluorinated compound like this, a multi-nuclear approach is not just beneficial, it is essential. ¹H, ¹³C, and ¹⁹F NMR spectra provide complementary information, and the heteronuclear couplings (e.g., ¹H-¹⁹F and ¹³C-¹⁹F) are powerful diagnostic tools for confirming the presence and location of the difluoromethanesulfonyl group.

Key Structural Correlations

The following diagram illustrates the key couplings that are critical for connecting the molecular fragments and confirming the structure.

Fig 2. Key NMR J-Coupling Correlations
Experimental Protocol: NMR
  • Sample Preparation: Dissolve ~10-15 mg of the sample in 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred as it will solubilize the acidic compound well and shift the acidic proton downfield, preventing exchange with residual water.

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

  • ¹H NMR: Acquire with a standard pulse sequence. Key parameters: spectral width ~16 ppm, relaxation delay 2s, 8-16 scans.

  • ¹³C NMR: Acquire with proton decoupling (e.g., zgpg30). Key parameters: spectral width ~220 ppm, relaxation delay 2s, 1024 or more scans for adequate signal-to-noise.

  • ¹⁹F NMR: Acquire with proton decoupling. Key parameters: spectral width ~100 ppm, relaxation delay 2s, 64 scans. No external standard is needed if the spectrometer is properly referenced.

Predicted Data & Interpretation

The combination of these spectra provides a definitive fingerprint of the molecule.

NucleusPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
¹H ~ 13.0 (DMSO-d₆)broad singlet--COOH
~ 8.2doublet~ 8Ar-H (ortho to COOH)
~ 8.0doublet~ 8Ar-H (ortho to SO₂CHF₂)
~ 7.2triplet²JHF ≈ 55-SO₂CH F₂
¹⁹F ~ -110 to -130doublet²JHF ≈ 55-SO₂CHF₂
¹³C ~ 166singlet--C OOH
~ 145singlet-Ar-C -SO₂
~ 132singlet-Ar-C -COOH
~ 131singlet-Ar-C H (ortho to COOH)
~ 128singlet-Ar-C H (ortho to SO₂)
~ 115triplet¹JCF ≈ 290-SO₂C HF₂
  • ¹H NMR Analysis: The aromatic region is expected to show a classic AA'BB' system, which simplifies to two apparent doublets due to the strong para-substitution pattern. The most diagnostic signal is the triplet for the methine proton at ~7.2 ppm. Its triplet multiplicity is due to coupling to two equivalent fluorine atoms, and the large coupling constant (~55 Hz) is characteristic of a ²JHF coupling.[5]

  • ¹⁹F NMR Analysis: This spectrum provides the "other half" of the story. A single signal, a doublet, is expected. The doublet arises from the two equivalent fluorine atoms being split by the single methine proton. The coupling constant will match that observed in the ¹H spectrum, confirming the -CHF₂ fragment.

  • ¹³C NMR Analysis: The carbon spectrum confirms the aromatic framework. Critically, the carbon of the difluoromethyl group will appear as a triplet due to the massive one-bond coupling to the two fluorine atoms (¹JCF ≈ 290 Hz). This large coupling is unambiguous proof of the C-F bonds.

Single-Crystal X-ray Diffraction: The Final Arbiter

Expertise & Rationale: While the combination of MS and NMR provides irrefutable evidence for the 2D structure, X-ray crystallography provides the absolute, definitive 3D structure in the solid state. It confirms the substitution pattern without ambiguity and reveals details of intermolecular interactions, such as the characteristic carboxylic acid dimers formed through hydrogen bonding.[6][7] Obtaining a diffraction-quality single crystal is the primary experimental hurdle.

Experimental Protocol: Crystallography
  • Crystal Growth: Grow single crystals suitable for diffraction. Slow evaporation from a mixed solvent system (e.g., dichloromethane/heptane) or vapor diffusion are common methods.

  • Data Collection: Mount a suitable crystal on a diffractometer. Collect diffraction data, typically using Mo Kα radiation (λ = 0.71073 Å) at a low temperature (e.g., 100 K) to minimize thermal motion.

  • Structure Solution & Refinement: Process the diffraction data and solve the structure using direct methods or other algorithms. Refine the structural model against the experimental data to achieve a low R-factor (<5%), indicating a good fit between the model and the data.

Data Presentation & Interpretation

The output is a 3D model of the molecule, confirming the para-substitution pattern of the benzoic acid and the precise bond lengths and angles of the difluoromethanesulfonyl group. The crystallographic data would be deposited in a public database like the Cambridge Crystallographic Data Centre (CCDC) for public verification.

ParameterExample ValueSignificance
Crystal System MonoclinicDescribes the symmetry of the unit cell
Space Group P2₁/cDefines the symmetry elements within the cell
a, b, c (Å) e.g., 5.8, 14.2, 9.5Unit cell dimensions
β (˚) e.g., 98.5Unit cell angle
Final R1 [I>2σ(I)] < 0.05A measure of the quality of the structural model

The resulting structure would definitively show the connectivity and spatial relationship of all atoms, leaving no doubt as to the identity of the compound.

Conclusion

The structural elucidation of 4-(difluoromethanesulfonyl)benzoic acid is a clear demonstration of the power of a multi-technique, orthogonal analytical approach. High-resolution mass spectrometry acts as the initial gatekeeper, confirming the elemental composition with high confidence. Subsequently, the synergistic application of ¹H, ¹³C, and ¹⁹F NMR spectroscopy pieces together the molecular framework, with characteristic heteronuclear coupling constants providing a definitive fingerprint for the -SO₂CHF₂ moiety. Finally, single-crystal X-ray diffraction serves as the ultimate arbiter, providing an unambiguous three-dimensional structure. This self-validating workflow, where each technique corroborates the others, ensures the highest level of scientific rigor, which is paramount for researchers and scientists in the field of drug development.

References

  • Vertex AI Search. (n.d.). The Role of Fluorinated Benzoic Acids in Drug Discovery. Google Cloud.
  • Supporting Information. (2018). Green Chemistry, 20, 3038.
  • Erickson, J. A., & McLoughlin, J. I. (1995). Hydrogen Bond Donor Properties of the Difluoromethyl Group. Journal of Organic Chemistry, 60(6), 1626–1631.
  • Supporting Information. (n.d.). The Royal Society of Chemistry.
  • Vertex AI Search. (n.d.). The Role of Fluorinated Benzoic Acids in Modern Drug Discovery. Google Cloud.
  • Human Metabolome Database. (n.d.).
  • Farman, M., et al. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Global Scientific Journal, 8(11).
  • PubChem. (n.d.). 4-(Trifluoromethyl)benzoic acid.
  • Farman, M., et al. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound.
  • Sigma-Aldrich. (n.d.). 4-(Fluorosulfonyl)benzoic acid 95. MilliporeSigma.
  • Zhang, M., et al. (2022). Difluoromethylsulfonyl Imidazolium Salt for Difluoromethylation of Alkenes. Organic Letters, 24(42), 7611–7616.
  • PubChem. (n.d.). 4-(Fluorosulfonyl)benzoic acid.
  • Feld, R., et al. (1981). The crystal structure of Benzoic Acid: A redetermination with X-rays at room temperature; a summary of neutron-diffraction work at temperatures down to 5 K.
  • NIST. (n.d.). Benzoic acid, 4-[(4-chlorophenyl)sulfonyl]-. NIST WebBook.
  • European Patent Office. (2005). PROCESS FOR THE PREPARATION OF BENZOIC ACID DERIVATIVES VIA A NEW INTERMEDIATE OF SYNTHESIS.
  • BenchChem. (n.d.). Spectroscopic Analysis of Difluoroamine: A Technical Guide. BenchChem.
  • Google Patents. (n.d.). CN102718649A - Chemical synthesis method of 2, 3, 4, 5-tetrafluoro-benzoic acid.
  • Izawa, K., et al. (2020). Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry, 186, 111826.
  • Asiri, A. M., et al. (2012). 4-(4-Fluorophenoxy)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 11), o3098.
  • ChemicalBook. (n.d.). 4-Fluorobenzoic acid(456-22-4) 1H NMR spectrum. ChemicalBook.
  • Onwordi, C. T., et al. (2018). Mass Spectra of Benzoic acid in the Fruit juice sample and matching form NIST Library.
  • Tahir, M. N., et al. (2015). Crystal structure of 4-benzamido-2-hydroxybenzoic acid.
  • ResearchGate. (n.d.). LC/MS chromatogram of five benzoic acid compounds at 100 μM (1 μL...).

Sources

Exploratory

4-(Difluoro-methanesulfonyl)-benzoic acid molecular weight

An In-Depth Technical Guide to 4-(Difluoro-methanesulfonyl)-benzoic Acid: Properties, Synthesis, and Application in Targeted Protein Degradation Abstract This technical guide provides a comprehensive overview of 4-(Diflu...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-(Difluoro-methanesulfonyl)-benzoic Acid: Properties, Synthesis, and Application in Targeted Protein Degradation

Abstract

This technical guide provides a comprehensive overview of 4-(Difluoro-methanesulfonyl)-benzoic acid (CAS No. 4837-22-3), a critical building block in modern drug discovery. We delve into its fundamental physicochemical properties, outline a robust methodology for its synthesis and purification, and detail rigorous analytical techniques for its characterization. The primary focus is on its application as a versatile component in the construction of bifunctional molecules for targeted protein degradation, such as Proteolysis Targeting Chimeras (PROTACs). This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this compound's unique structural and chemical attributes to advance novel therapeutic modalities.

Physicochemical Properties and Structural Elucidation

4-(Difluoro-methanesulfonyl)-benzoic acid is a bifunctional molecule featuring a carboxylic acid handle for synthetic elaboration and a difluoromethanesulfonyl group. The latter moiety is of particular interest in medicinal chemistry as a bioisostere for other functional groups, potentially enhancing metabolic stability, cell permeability, and target engagement.

The molecular formula is C8H6F2O4S, with a precise molecular weight of 236.19 g/mol .[1] Its key properties are summarized in the table below.

Table 1: Physicochemical Properties of 4-(Difluoro-methanesulfonyl)-benzoic acid

PropertyValueSource(s)
CAS Number 4837-22-3[1][2]
Molecular Formula C8H6F2O4S[1][2]
Molecular Weight 236.19 g/mol [1]
Synonyms 4-(Difluoromethylsulfonyl)benzoic acid; Benzoic acid, 4-[(difluoromethyl)sulfonyl]-[1]
Primary Application Protein Degrader Building Block[2]
Storage Room temperature, dry conditions[1][2]

The structure consists of a para-substituted benzene ring. The carboxylic acid group provides a reactive site for amide bond formation, a cornerstone of linker chemistry in PROTAC synthesis. The difluoromethanesulfonyl group significantly influences the molecule's electronic properties and can serve as a hydrogen bond acceptor, impacting its interaction with biological targets.

cluster_main 4-(Difluoro-methanesulfonyl)-benzoic acid cluster_cooh Carboxylic Acid Group (Synthetic Handle) cluster_so2cf2h Difluoromethanesulfonyl Group (Modulator Moiety) mol cooh_node COOH cooh_node->mol so2cf2h_node SO2CHF2 so2cf2h_node->mol start Start: 4-(difluoro-methylthio)benzoic acid dissolve 1. Dissolve in Acetic Acid start->dissolve cool 2. Cool to 0-5°C dissolve->cool oxidize 3. Add Oxidant (e.g., Oxone®) cool->oxidize monitor 4. Monitor by LC-MS oxidize->monitor quench 5. Quench with NaHSO3 monitor->quench extract 6. Extract with Ethyl Acetate quench->extract wash 7. Wash with Brine extract->wash dry 8. Dry & Concentrate wash->dry crude Crude Product dry->crude recrystallize 9. Recrystallize crude->recrystallize filter_dry 10. Filter & Dry recrystallize->filter_dry final Final Product: >98% Purity filter_dry->final cluster_workflow Analytical Characterization Workflow sample Purified Solid Sample hplc Purity Check (HPLC) sample->hplc pass Purity > 98%? hplc->pass lcms Identity Check (LC-MS) pass_mw Correct MW? lcms->pass_mw nmr Structure Elucidation (¹H, ¹⁹F, ¹³C NMR) pass_nmr Correct Structure? nmr->pass_nmr pass->lcms Yes fail Repurify / Re-synthesize pass->fail No pass_mw->nmr Yes pass_mw->fail No qualified Qualified Material pass_nmr->qualified Yes pass_nmr->fail No cluster_protac Generic PROTAC Structure cluster_synthesis Incorporation of Building Block poi_ligand Warhead (Binds Target Protein) linker Linker poi_ligand->linker e3_ligand E3 Ligase Ligand (e.g., for VHL, CRBN) linker->e3_ligand building_block 4-(Difluoro-methanesulfonyl) -benzoic acid coupling Amide Coupling (EDC, HOBt or similar) building_block->coupling coupling->linker Forms part of linker

Sources

Foundational

An In-depth Technical Guide to the Electronic Effects of 4-(Difluoro-methanesulfonyl)-benzoic Acid

Foreword: The Strategic Imperative of Fluorine in Modern Drug Discovery To the researchers, scientists, and drug development professionals at the forefront of innovation, the deliberate and strategic incorporation of flu...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Imperative of Fluorine in Modern Drug Discovery

To the researchers, scientists, and drug development professionals at the forefront of innovation, the deliberate and strategic incorporation of fluorine into molecular scaffolds is no longer a niche pursuit but a central tenet of modern medicinal chemistry. The unique physicochemical properties imparted by fluorine—its high electronegativity, small van der Waals radius, and the remarkable stability of the carbon-fluorine bond—offer a powerful toolkit for modulating a compound's metabolic stability, lipophilicity, and target-binding affinity.[1] Within this landscape, the difluoromethyl group (CF2H) has emerged as a particularly intriguing moiety, acting as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl and thiol groups. This guide delves into the core electronic attributes of a key building block bearing this functional group: 4-(difluoromethanesulfonyl)benzoic acid. Herein, we will dissect the profound electronic influence of the difluoromethanesulfonyl (SO2CF2H) group, providing a foundational understanding for its rational application in the design of next-generation therapeutics.

The Difluoromethanesulfonyl Group: A Bioisosteric Perspective

The difluoromethyl group (CF2H) is increasingly recognized for its unique properties in drug design. It can serve as a bioisostere of alcohol, thiol, or amine groups, which are common pharmacophores.[2] Notably, the CF2H group can act as a hydrogen bond donor, enhancing target affinity and specificity, while also improving lipophilicity.[2] The incorporation of the SO2CF2H moiety into a benzoic acid framework at the para-position creates a molecule with distinct electronic characteristics, primarily driven by the strong electron-withdrawing nature of the sulfonyl group, further enhanced by the attached difluoromethyl group.

Unveiling the Electronic Landscape: A Comparative Analysis

The trifluoromethylsulfonyl (SO2CF3) group is a powerful electron-withdrawing group with a Hammett constant (σp) of 0.96.[4] The methylsulfonyl (SO2CH3) group is also electron-withdrawing, with a σp value of 0.72.[5] Given that the electronegativity of a CF2H group is intermediate between that of a CF3 and a CH3 group, it is highly probable that the σp value for the SO2CF2H group lies between 0.72 and 0.96. This positions the 4-(difluoromethanesulfonyl) group as a potent electron-withdrawing substituent, capable of significantly influencing the electronic distribution within the benzoic acid ring.

SubstituentHammett Constant (σp)
-SO2CH30.72[5]
-SO2CF2H Estimated between 0.72 and 0.96
-SO2CF30.96[4]

Table 1: Comparison of Hammett constants for sulfonyl-containing substituents.

The strong inductive effect of the SO2CF2H group will decrease the pKa of the benzoic acid, making it a stronger acid than benzoic acid itself. A predicted pKa value for 4-(difluoromethanesulfonyl)benzoic acid is approximately 3.34. This increased acidity can have profound implications for drug-receptor interactions and pharmacokinetic properties.

Synthesis of 4-(Difluoromethanesulfonyl)benzoic Acid

The synthesis of aryl difluoromethyl sulfones, including 4-(difluoromethanesulfonyl)benzoic acid, can be achieved through several modern synthetic methodologies. A common strategy involves the use of a difluoromethylating agent and a suitable sulfur source.

One potential synthetic route is the multicomponent coupling reaction of an aryl halide, a sulfur dioxide surrogate, and a difluoromethyl source. For instance, chlorodifluoromethane (ClCF2H) can serve as the difluoromethyl source in a palladium-catalyzed reaction with an appropriate aryl halide and a sulfur dioxide surrogate like thiourea dioxide.[6]

Synthesis_Workflow ArylHalide 4-Halobenzoic acid derivative Intermediate Sulfinate Salt Intermediate ArylHalide->Intermediate SO2Surrogate Sulfur Dioxide Surrogate (e.g., Thiourea Dioxide) SO2Surrogate->Intermediate CF2HSource Difluoromethyl Source (e.g., ClCF2H) Product 4-(Difluoromethanesulfonyl)benzoic acid CF2HSource->Product Catalyst Palladium Catalyst & Ligand Catalyst->Intermediate Intermediate->Product

Figure 1: General synthetic workflow for aryl difluoromethyl sulfones.

A detailed experimental protocol for a related synthesis of an aryl difluoromethyl sulfone is provided in the appendix.

Applications in Drug Discovery and Medicinal Chemistry

The unique electronic properties of the 4-(difluoromethanesulfonyl) group make it a valuable substituent in drug design. Its strong electron-withdrawing nature can be exploited to:

  • Modulate pKa: Fine-tuning the acidity of a carboxylic acid moiety can optimize its interaction with biological targets and improve its pharmacokinetic profile.

  • Enhance Metabolic Stability: The C-F bond is exceptionally strong, making the difluoromethyl group resistant to metabolic degradation.

  • Improve Target Affinity: The ability of the CF2H group to act as a hydrogen bond donor can lead to stronger and more specific interactions with protein targets.[2]

While specific case studies for 4-(difluoromethanesulfonyl)benzoic acid in drug discovery are not yet prevalent in the literature, the broader class of molecules containing the difluoromethyl sulfone moiety is of significant interest. For example, fluoromethyl sulfones have been shown to improve the lipophilicity, metabolic stability, and biological potency of drug candidates.[6]

Experimental Protocols for Characterization

Determination of the Hammett Constant (σp)

The Hammett constant for the 4-SO2CF2H group can be determined experimentally by measuring the pKa of 4-(difluoromethanesulfonyl)benzoic acid and applying the Hammett equation:

σp = pKa (benzoic acid) - pKa (4-(difluoromethanesulfonyl)benzoic acid)

Protocol for pKa Determination by Potentiometric Titration:

  • Preparation of Solutions:

    • Prepare a standardized solution of a strong base (e.g., 0.1 M NaOH).

    • Prepare a solution of 4-(difluoromethanesulfonyl)benzoic acid of known concentration (e.g., 0.01 M) in a suitable solvent (e.g., a water-ethanol mixture to ensure solubility).

  • Titration:

    • Calibrate a pH meter with standard buffer solutions.

    • Pipette a known volume of the 4-(difluoromethanesulfonyl)benzoic acid solution into a beaker.

    • Slowly add the standardized NaOH solution in small increments, recording the pH after each addition.

  • Data Analysis:

    • Plot the pH versus the volume of NaOH added.

    • Determine the equivalence point (the point of steepest slope).

    • The pH at the half-equivalence point is equal to the pKa of the acid.

pKa_Determination_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis Prep_Base Prepare Standardized NaOH Solution Titrate Titrate Acid with Base, Record pH Prep_Base->Titrate Prep_Acid Prepare 4-(SO2CF2H)benzoic Acid Solution Prep_Acid->Titrate Calibrate Calibrate pH Meter Calibrate->Titrate Plot Plot pH vs. Volume of Base Titrate->Plot Equivalence Determine Equivalence Point Plot->Equivalence HalfEquivalence Determine Half-Equivalence Point Equivalence->HalfEquivalence pKa pKa = pH at Half-Equivalence HalfEquivalence->pKa

Figure 2: Workflow for pKa determination by potentiometric titration.

Spectroscopic Analysis of Electronic Effects

NMR spectroscopy can be a powerful tool to probe the electronic environment of the aromatic ring. The chemical shifts of the aromatic protons and the carbon-13 nucleus of the carboxylic acid are sensitive to the electron-withdrawing nature of the 4-SO2CF2H group. A downfield shift of these signals compared to benzoic acid would provide qualitative evidence of the group's electron-withdrawing character.[2] Furthermore, 19F NMR can be utilized to study the electronic environment of the difluoromethyl group itself.

Conclusion and Future Outlook

4-(Difluoromethanesulfonyl)benzoic acid represents a valuable and versatile building block for medicinal chemistry. Its potent electron-withdrawing properties, conferred by the SO2CF2H group, offer a nuanced approach to modulating the electronic and physicochemical properties of drug candidates. While further experimental validation of its Hammett constant and pKa is warranted, the available data and comparative analysis strongly support its utility in rational drug design. As the demand for finely-tuned molecular properties continues to grow, we anticipate that 4-(difluoromethanesulfonyl)benzoic acid and related compounds will play an increasingly important role in the discovery and development of novel therapeutics.

References

  • Hansch, C.; Leo, A.; Taft, R. W. A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chem. Rev.1991, 91 (2), 165–195.
  • McCarthy, J. R.; Matthews, D. P.; Paolini, J. P. Reaction of Sulfoxides with Diethylaminosulfur Trifluoride: Fluoromethyl Phenyl Sulfone, a Reagent for the Synthesis of Fluoroalkenes. Org. Synth.1995, 72, 209.
  • Hammett, L. P. The Effect of Structure upon the Reactions of Organic Compounds. Benzene Derivatives. J. Am. Chem. Soc.1937, 59 (1), 96–103.
  • Hu, J.; Zhang, W.; Wang, F. Recent advance in synthetic applications of difluoromethyl phenyl sulfone and its derivatives. Tetrahedron Lett.2021, 75, 153182.
  • Sergeyev, S.; Garlyauskayte, R. Y.; Yagupolskii, L. M. Synthesis of Azidodifluoromethyl Phenyl Sulfone and Its Use as a Synthetic Equivalent of the Azidodifluoromethyl Anion. J. Org. Chem.2023, 88 (11), 7136–7144.
  • Zafrani, A.; Sod-Moriah, G.; Gershonov, E. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. Drug Dev. Res.2017, 78 (8), 396-405.
  • ACD/Labs. IR, NMR and MS of a Sulfonyl Chloride compound. [Link] (accessed Jan 12, 2026).

  • Wang, X.; et al. Full-Spectrum Fluoromethyl Sulfonation via Modularized Multicomponent Coupling. CCS Chem.2022, 4 (6), 2053-2062.
  • Prakash, G. K. S.; et al. Difluoromethylation of Phenols. Org. Synth.2024, 101, 164-179.
  • Schwarzenbach, R. P.; Gschwend, P. M.; Imboden, D. M. Environmental Organic Chemistry, 2nd ed.; Wiley-Interscience, 2003.
  • Chemistry LibreTexts. 2.6: delta and Hammett's sigma constants. [Link] (accessed Jan 12, 2026).

  • YouTube. A survey of Hammett para constants for many substituents. [Link] (a placeholder, as the original link was not a persistent one).

  • Annis, D. A.; et al. 33S NMR spectra of sulfonium salts: Calculated and experimental. Magn. Reson. Chem.2009, 47 (11), 965-971.
  • Kornath, A.; et al. and Electron Paramagnetic Resonance Spectroscopic Characterization of S4N4 and (SN)x Dissolved in [EMIm][OAc]. Molecules2020, 25 (21), 5051.
  • Ningbo Inno Pharmchem Co., Ltd. Exploring the Utility of Fluorinated Benzoic Acid Derivatives in Drug Discovery. [Link] (accessed Jan 12, 2026).

  • Pohjala, L.; et al. Aqueous pKa values from J. Phys. Org. Chem. 2019, 32, e3940. [Link] (accessed Jan 12, 2026).

  • Kütt, A.; et al. pKa values in organic chemistry – making maximum use of the available data. Tetrahedron Lett.2018, 59 (38), 3449-3455.
  • Ningbo Inno Pharmchem Co., Ltd. The Role of Fluorinated Benzoic Acids in Drug Discovery. [Link] (accessed Jan 12, 2026).

  • Shah, P.; Westwell, A. D. The role of fluorine in medicinal chemistry. J. Enzyme Inhib. Med. Chem.2007, 22 (5), 527-540.
  • Global Scientific Journals. Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. [Link] (accessed Jan 12, 2026).

  • PubChem. 4-(Fluorosulfonyl)benzoic acid. [Link] (accessed Jan 12, 2026).

  • Radner, F. Computational Study of the Properties and Reactions of Small Molecules Containing O, S, and Se. J. Org. Chem.1993, 58 (18), 4888–4893.
  • University of Tartu. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. [Link] (accessed Jan 12, 2026).

  • El-Subbagh, H. I.; et al. Synthesis and biological evaluation of 4-(4-(alkyl- and phenylaminocarbonyl)benzoyl)benzoic acid derivatives as non-steroidal inhibitors of steroid 5 alpha-reductase isozymes 1 and 2. Arch. Pharm. (Weinheim)2002, 335 (2-3), 83-88.
  • MDPI. Computational Studies on Diverse Characterizations of Molecular Descriptors for Graphyne Nanoribbon Structures. Symmetry2023, 15 (9), 1735.

Sources

Exploratory

An In-depth Technical Guide to the Spectroscopic Characterization of 4-(Difluoro-methanesulfonyl)-benzoic acid

Introduction: The Significance of 4-(Difluoro-methanesulfonyl)-benzoic acid in Modern Drug Discovery 4-(Difluoro-methanesulfonyl)-benzoic acid, a seemingly unassuming molecule, holds a prominent position in the landscape...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 4-(Difluoro-methanesulfonyl)-benzoic acid in Modern Drug Discovery

4-(Difluoro-methanesulfonyl)-benzoic acid, a seemingly unassuming molecule, holds a prominent position in the landscape of contemporary pharmaceutical research and development. Its unique structural features, namely the difluoromethylsulfonyl group appended to a benzoic acid scaffold, confer desirable physicochemical properties to parent drug candidates. The difluoromethyl group often serves as a bioisostere for a hydroxyl or thiol group, enhancing metabolic stability and modulating lipophilicity, which in turn can improve pharmacokinetic profiles. The robust and electron-withdrawing nature of the sulfonyl moiety further influences the electronic environment of the aromatic ring, impacting receptor binding and other crucial molecular interactions.

Given its importance as a building block in medicinal chemistry, a thorough and unambiguous structural characterization of 4-(Difluoro-methanesulfonyl)-benzoic acid is paramount. This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). As a Senior Application Scientist, the aim is not merely to present data, but to provide a didactic exploration of how these techniques synergistically lead to an irrefutable structural elucidation. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of the spectroscopic nuances of this critical reagent.

Molecular Structure and Key Spectroscopic Features

The molecular structure of 4-(Difluoro-methanesulfonyl)-benzoic acid dictates its spectroscopic fingerprint. The key functionalities to consider are the carboxylic acid, the 1,4-disubstituted aromatic ring, and the difluoro-methanesulfonyl group.

Figure 1. Molecular structure of 4-(Difluoro-methanesulfonyl)-benzoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Analysis

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule. For 4-(Difluoro-methanesulfonyl)-benzoic acid, we will examine ¹H, ¹³C, and ¹⁹F NMR spectra.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals for the carboxylic acid proton, the aromatic protons, and the proton of the difluoromethyl group.

Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~13.5br s1HCOOH
~8.2d2HH-2, H-6
~8.0d2HH-3, H-5
~7.5t1HCHF₂

Interpretation and Rationale:

  • Carboxylic Acid Proton (COOH): This proton is highly deshielded due to the electronegativity of the adjacent oxygen atoms and its acidic nature. It typically appears as a broad singlet at a very downfield chemical shift, often above 13 ppm in DMSO-d₆.[1]

  • Aromatic Protons (H-2, H-6 and H-3, H-5): The aromatic region will display a characteristic AA'BB' system for a 1,4-disubstituted benzene ring. The protons ortho to the electron-withdrawing carboxylic acid group (H-2, H-6) are expected to be more deshielded than the protons ortho to the also electron-withdrawing difluoro-methanesulfonyl group (H-3, H-5). Both signals will appear as doublets due to coupling with their adjacent protons.

  • Difluoromethyl Proton (CHF₂): The proton of the difluoromethyl group will be significantly deshielded by the two adjacent fluorine atoms and the sulfonyl group. It is expected to appear as a triplet due to coupling with the two equivalent fluorine atoms (n+1 rule, where n=2 for fluorine). The coupling constant for ²J(H,F) is typically in the range of 50-60 Hz.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information about the different carbon environments in the molecule.

Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

Chemical Shift (δ) ppmAssignment
~166C=O
~145C-4
~135C-1
~131C-2, C-6
~128C-3, C-5
~115 (t)CHF₂

Interpretation and Rationale:

  • Carbonyl Carbon (C=O): The carboxylic acid carbonyl carbon is highly deshielded and will appear at the downfield end of the spectrum, typically around 166 ppm.

  • Aromatic Carbons: The quaternary carbons (C-1 and C-4) will have distinct chemical shifts. C-4, attached to the strongly electron-withdrawing sulfonyl group, is expected to be the most deshielded aromatic carbon. The protonated aromatic carbons (C-2, C-6 and C-3, C-5) will appear in the typical aromatic region (120-140 ppm).

  • Difluoromethyl Carbon (CHF₂): This carbon will be significantly influenced by the two attached fluorine atoms, leading to a downfield shift. It will appear as a triplet due to one-bond coupling with the two fluorine atoms (¹J(C,F)), with a large coupling constant.

¹⁹F NMR Spectroscopy

¹⁹F NMR is a powerful tool for characterizing fluorinated compounds due to the high sensitivity and wide chemical shift range of the ¹⁹F nucleus.[2][3]

Predicted ¹⁹F NMR Data (470 MHz, DMSO-d₆, CFCl₃ as reference)

Chemical Shift (δ) ppmMultiplicityAssignment
~ -90 to -120dCHF₂

Interpretation and Rationale:

  • The chemical shift of the difluoromethyl group is expected to be in the typical range for alkyl fluorides. The exact chemical shift is sensitive to the electronic environment, and the presence of the electron-withdrawing sulfonyl group will influence its position. The signal will appear as a doublet due to coupling with the geminal proton (²J(F,H)).

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is an excellent technique for identifying the presence of specific functional groups within a molecule.[4][5]

Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3300-2500BroadO-H stretch (carboxylic acid)
~1700StrongC=O stretch (carboxylic acid)
~1600, ~1480MediumC=C stretch (aromatic ring)
~1350, ~1150StrongS=O stretch (sulfonyl)
~1100StrongC-F stretch

Interpretation and Rationale:

  • O-H Stretch: The carboxylic acid O-H stretch is one of the most characteristic bands in an IR spectrum, appearing as a very broad absorption over a wide range due to hydrogen bonding.[6][7]

  • C=O Stretch: The carbonyl stretch of the carboxylic acid will be a strong, sharp peak around 1700 cm⁻¹.

  • Aromatic C=C Stretches: The aromatic ring will show characteristic C=C stretching vibrations in the 1600-1450 cm⁻¹ region.

  • S=O Stretches: The sulfonyl group will exhibit two strong stretching vibrations, an asymmetric stretch at higher wavenumber (~1350 cm⁻¹) and a symmetric stretch at lower wavenumber (~1150 cm⁻¹).

  • C-F Stretch: The carbon-fluorine bond will give rise to a strong absorption band, typically in the 1100-1000 cm⁻¹ region.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight of the compound and its fragmentation pattern, which can further confirm the structure.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/zProposed Fragment
236[M]⁺ (Molecular Ion)
219[M - OH]⁺
191[M - COOH]⁺
155[M - CHF₂SO₂]⁺
85[CHF₂SO₂]⁺

Interpretation and Rationale:

  • Molecular Ion Peak: The molecular ion peak ([M]⁺) will be observed at m/z 236, corresponding to the molecular weight of the compound (C₈H₆F₂O₄S).

  • Fragmentation Pathways: Common fragmentation pathways for benzoic acids include the loss of a hydroxyl radical (-OH, m/z 219) and the loss of the entire carboxyl group (-COOH, m/z 191). Cleavage of the C-S bond can lead to the formation of a benzoyl cation (m/z 155) and a difluoro-methanesulfonyl radical. The difluoro-methanesulfonyl cation itself may also be observed (m/z 85).

G M [M]⁺˙ m/z 236 F1 [M - OH]⁺ m/z 219 M->F1 - OH F2 [M - COOH]⁺ m/z 191 M->F2 - COOH F3 [C₇H₅O₂]⁺ m/z 155 M->F3 - CHF₂SO₂ F4 [CHF₂SO₂]⁺ m/z 85 M->F4 - C₇H₅O₂

Figure 2. Predicted major fragmentation pathways of 4-(Difluoro-methanesulfonyl)-benzoic acid in EI-MS.

Experimental Protocols: A Self-Validating System

To ensure the accurate and reliable acquisition of the spectroscopic data presented, the following experimental protocols are recommended. These protocols are designed to be self-validating, with built-in checks and considerations for data quality.

NMR Spectroscopy

Sample Preparation:

  • Accurately weigh 5-10 mg of 4-(Difluoro-methanesulfonyl)-benzoic acid into a clean, dry NMR tube.

  • Add approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is crucial as it effectively solubilizes the acidic compound and its residual proton signal does not interfere with the analyte's signals.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).

  • Cap the NMR tube and gently agitate until the sample is fully dissolved.

Instrumental Parameters (500 MHz Spectrometer):

  • ¹H NMR:

    • Acquisition time: ~3 seconds

    • Relaxation delay: 2 seconds

    • Number of scans: 16-32 (adjust for desired signal-to-noise ratio)

    • Spectral width: -2 to 16 ppm

  • ¹³C NMR:

    • Acquisition time: ~1.5 seconds

    • Relaxation delay: 2 seconds

    • Number of scans: 1024 or more (due to the low natural abundance of ¹³C)

    • Spectral width: -10 to 220 ppm

    • Proton decoupling should be applied to obtain singlets for all carbon signals.

  • ¹⁹F NMR:

    • Acquisition time: ~1 second

    • Relaxation delay: 2 seconds

    • Number of scans: 64-128

    • Spectral width: -50 to -150 ppm (can be adjusted based on initial findings)

    • Proton coupling should be observed to confirm the multiplicity of the difluoromethyl signal.

IR Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Acquire a background spectrum of the empty ATR accessory. This is a critical step to subtract any atmospheric and instrumental interferences.

  • Place a small amount of the solid 4-(Difluoro-methanesulfonyl)-benzoic acid onto the ATR crystal.

  • Apply pressure using the ATR press to ensure good contact between the sample and the crystal.

Instrumental Parameters (FT-IR Spectrometer):

  • Spectral range: 4000-400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of scans: 32

Mass Spectrometry

Sample Preparation (Electron Ionization - EI):

  • Dissolve a small amount of the sample in a volatile solvent such as methanol or dichloromethane.

  • Introduce the sample into the mass spectrometer via a direct insertion probe or a gas chromatograph inlet.

Instrumental Parameters (EI-MS):

  • Ionization energy: 70 eV (standard for generating reproducible fragmentation patterns)

  • Mass range: m/z 40-300

  • Scan speed: 1 scan/second

G cluster_0 Sample Preparation cluster_1 NMR Data Acquisition cluster_2 Spectral Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Instrument Setup (¹H, ¹³C, ¹⁹F) transfer->setup acquire Acquire FID setup->acquire process Process Data (FT, Phasing, Baseline Correction) acquire->process reference Reference to TMS process->reference integrate Integrate Peaks (¹H) reference->integrate assign Assign Signals integrate->assign

Figure 3. General workflow for NMR analysis.

Conclusion: A Unified Spectroscopic Portrait

The comprehensive analysis of ¹H, ¹³C, and ¹⁹F NMR, IR, and MS data provides a cohesive and unambiguous structural confirmation of 4-(Difluoro-methanesulfonyl)-benzoic acid. Each spectroscopic technique offers a unique piece of the structural puzzle, and their combined interpretation leaves no room for ambiguity. The predicted data, grounded in the established principles of spectroscopy and corroborated by data from analogous structures, serves as a reliable reference for researchers working with this important molecule. Adherence to the detailed experimental protocols will ensure the acquisition of high-quality data, further solidifying the structural assignment. This guide, therefore, serves not only as a repository of spectroscopic information but also as a practical manual for the rigorous characterization of 4-(Difluoro-methanesulfonyl)-benzoic acid in any research or industrial setting.

References

  • Fluorine-19 nuclear magnetic resonance spectroscopy. Grokipedia. [Link]

  • Supplementary Information. The Royal Society of Chemistry. [Link]

  • Spectral Data Interpretation for Organic Structure Determination. StudyPulse. [Link]

  • Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. [Link]

  • Simulate and predict NMR spectra. NMRDB.org. [Link]

  • PROSPRE - 1H NMR Predictor. PROSPRE. [Link]

  • Spectra Interpretation of Organic Compounds. Ernö Pretsch - Google Books.
  • Fourier-transform infrared spectroscopy. Wikipedia. [Link]

  • NMR Prediction. ACD/Labs. [Link]

  • Nmr spectroscopy of fluorine 19. Slideshare. [Link]

  • FTIR Analysis Beginner's Guide: Interpreting Results. Innovatech Labs. [Link]

  • Fourier Transform Infrared Spectroscopy (FTIR) Overview. Agilent. [Link]

  • Spectra Interpretation of Organic Compounds (Pretsch, Erno; Clerc, Jean Thomas). Journal of Chemical Education. [Link]

  • 19Flourine NMR. University of Ottawa. [Link]

  • Download NMR Predict. Mestrelab. [Link]

  • Mass Spectra of Some Sulfinate Esters and Sulfones. Canadian Journal of Chemistry. [Link]

  • Mass Spectra of Some Sulfinate Esters and Sulfones. ResearchGate. [Link]

  • Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. PubMed. [Link]

  • How to Read and Interpret the IR Spectra. The Organic Chemistry Tutor (YouTube). [Link]

  • MASS SPECTRA OF SELECTED SULFONES SULFONE-SULFINATE REARRANGEMENT. Organic Mass Spectrometry. [Link]

  • 1H NMR Spectrum (1D, 1000 MHz, H2O, predicted) (NP0198309). NP-MRD. [Link]

  • Spontaneous Oxidation of Aromatic Sulfones to Sulfonic Acids in Microdroplets. Journal of the American Society for Mass Spectrometry. [Link]

  • Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry. [Link]

  • Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. ResearchGate. [Link]

  • Carbon-13 chemical shift assignments of derivatives of benzoic acid. Magnetic Resonance in Chemistry. [Link]

  • CASPRE - 13C NMR Predictor. CASPRE. [Link]

  • A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine-carbon. ChemRxiv. [Link]

  • Supplementary Information. The Royal Society of Chemistry. [Link]

  • Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibitor Complex. Angewandte Chemie. [Link]

  • Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibit. Open Access LMU. [Link]

  • PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. The University of Liverpool Repository. [Link]

  • Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag. Journal of Chemical Information and Modeling. [Link]

  • Predict 13C carbon NMR spectra. NMRDB.org. [Link]

  • Spectra Prediction. CFM-ID. [Link]

  • 1H NMR Spectrum (1D, D2O, experimental) (HMDB0001870). Human Metabolome Database. [Link]

  • Predict 13C NMR spectra. Cheminfo.org. [Link]

  • 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis .... Doc Brown's Chemistry. [Link]

  • IR spectra prediction. Cheminfo.org. [Link]

  • Mass spectrum of 4‐fluorobenzoic acid obtained using GlowFlow.... ResearchGate. [Link]

  • IR spectra of benzoic acid and of PbSe with benzoic acid as the capping ligand.. ResearchGate. [Link]

  • Discriminating Aromatic Parent Compounds and Their Derivative Isomers in Ice Grains From Enceladus and Europa Using a Laboratory Analogue for Spaceborne Mass Spectrometers. Freie Universität Berlin. [Link]

Sources

Foundational

An In-depth Technical Guide to Determining the Solubility Profile of 4-(Difluoro-methanesulfonyl)-benzoic acid

Abstract Solubility is a cornerstone of drug discovery and development, profoundly influencing a compound's bioavailability, processability, and formulation. This guide provides a comprehensive framework for characterizi...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Solubility is a cornerstone of drug discovery and development, profoundly influencing a compound's bioavailability, processability, and formulation. This guide provides a comprehensive framework for characterizing the solubility profile of 4-(Difluoro-methanesulfonyl)-benzoic acid, a compound of interest for medicinal chemistry applications. Lacking extensive published data, this document outlines a systematic, first-principles approach to solubility determination. It combines theoretical analysis of the compound's structural motifs with detailed, field-proven experimental protocols for kinetic, thermodynamic, and pH-dependent solubility assessment. This guide is intended for researchers, chemists, and formulation scientists, providing the necessary tools to generate a robust and reliable solubility profile, thereby enabling informed decisions in the development pipeline.

Introduction: The Critical Role of Solubility

In the journey from a chemical entity to a therapeutic agent, solubility is a non-negotiable physical property. Poor aqueous solubility can lead to a cascade of developmental challenges, including unreliable results in biological assays, diminished in vivo efficacy due to poor absorption, and significant hurdles in creating viable drug formulations.[1] For a molecule like 4-(Difluoro-methanesulfonyl)-benzoic acid, which contains both a polar carboxylic acid group and a strongly electron-withdrawing difluoromethylsulfonyl group, predicting its solubility behavior is not trivial. The interplay between these functional groups dictates its interaction with various solvent systems and its response to changes in pH.

This guide, therefore, serves a dual purpose: to present the predicted physicochemical properties of 4-(Difluoro-methanesulfonyl)-benzoic acid based on its structure and to provide rigorous, step-by-step protocols to experimentally determine its true solubility. By following these methodologies, researchers can establish a comprehensive profile that includes:

  • Kinetic Solubility: A high-throughput measure useful for early-stage discovery and compound screening.[2][3]

  • Thermodynamic Solubility: The true equilibrium solubility, a critical parameter for lead optimization and pre-formulation studies.[2][4]

  • pH-Dependent Solubility: An essential profile for ionizable compounds, predicting their behavior in the variable pH environments of the gastrointestinal tract.

Physicochemical Properties & Theoretical Considerations

Understanding the structural components of 4-(Difluoro-methanesulfonyl)-benzoic acid allows for an educated hypothesis regarding its solubility.

Table 1: Predicted Physicochemical Properties of 4-(Difluoro-methanesulfonyl)-benzoic acid

PropertyPredicted Value/InformationSource
Molecular Formula C8H6F2O4S[5]
Molecular Weight 236.2 g/mol [5]
CAS Number 4837-22-3[6]
Predicted pKa ~2.5 - 3.5Inferred from Benzoic Acid (pKa 4.2) and the strong electron-withdrawing effect of the -SO2CHF2 group.[7]
Predicted logP ~1.5 - 2.5Inferred from related structures and the lipophilic contribution of the fluorinated group.[8]
Causality Behind Predicted Properties:
  • Carboxylic Acid Group (-COOH): This is the primary ionizable center. At pH values significantly below its pKa, the group will be protonated (-COOH), rendering the molecule neutral and less water-soluble. As the pH rises above the pKa, the group deprotonates to its carboxylate form (-COO⁻), creating a charged species with significantly higher aqueous solubility.[9] This behavior is the foundation for expecting a strong pH-dependence on solubility.[10][11]

  • Difluoromethylsulfonyl Group (-SO2CHF2): This is a potent electron-withdrawing group. Its presence is expected to increase the acidity of the carboxylic acid (i.e., lower its pKa) compared to unsubstituted benzoic acid.[7] Furthermore, fluorinated groups can increase lipophilicity, which may counteract the solubility-enhancing effect of the carboxylate at higher pH.[12][13] The balance between the increased acidity and potential for increased lipophilicity makes experimental determination crucial.

Experimental Protocols for Solubility Determination

The following protocols are designed as self-validating systems, incorporating controls and equilibrium checks to ensure data trustworthiness.

Kinetic Solubility Profiling

Kinetic solubility measures the concentration of a compound in solution after a short incubation period, typically by adding a concentrated DMSO stock to an aqueous buffer.[3][14][15] This method is prone to generating supersaturated solutions and can overestimate true solubility, but its high-throughput nature makes it invaluable for early screening.[16]

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis prep1 Prepare 10 mM stock in 100% DMSO prep2 Prepare aqueous buffer (e.g., PBS, pH 7.4) assay1 Dispense DMSO stock into 96-well plate (e.g., 2 µL) prep1->assay1 Start Assay assay2 Add buffer to wells to achieve final concentrations assay1->assay2 assay3 Seal plate and shake (e.g., 2 hours at 25°C) assay2->assay3 analysis1 Filter or centrifuge plate to remove precipitate assay3->analysis1 Incubation Complete analysis2 Transfer supernatant to UV analysis plate analysis1->analysis2 analysis3 Quantify concentration via UV-Vis spectrophotometry (using calibration curve) analysis2->analysis3

Caption: Workflow for a typical kinetic solubility experiment.

  • Stock Solution Preparation: Prepare a 10 mM stock solution of 4-(Difluoro-methanesulfonyl)-benzoic acid in 100% DMSO.[14]

  • Plate Setup: Using a 96-well microplate, add 2 µL of the DMSO stock solution to wells in triplicate.

  • Buffer Addition: Add 198 µL of Phosphate-Buffered Saline (PBS, pH 7.4) to each well. This results in a final DMSO concentration of 1% and a nominal compound concentration of 100 µM.

  • Incubation: Seal the plate and place it on a plate shaker at room temperature (25°C) for 2 hours.[2]

  • Separation: After incubation, separate the undissolved precipitate. This can be done by either:

    • Filtration: Using a 96-well filter plate (e.g., 0.45 µm pore size), filter the contents into a fresh analysis plate.[2]

    • Centrifugation: Centrifuge the plate at high speed (e.g., 3000 x g for 10 minutes) to pellet the precipitate.

  • Quantification: Carefully transfer the clear supernatant to a UV-transparent 96-well plate. Determine the concentration using a UV-Vis plate reader at the compound's λmax, referencing a standard curve prepared in the same 1% DMSO/PBS buffer.

Thermodynamic (Shake-Flask) Solubility Profiling

This method measures the equilibrium solubility and is considered the "gold standard."[4] It involves incubating an excess of the solid compound in the solvent system until equilibrium is reached, ensuring a saturated solution.[16]

G cluster_prep Preparation cluster_assay Equilibration cluster_analysis Analysis prep1 Add excess solid compound to vials (e.g., 2 mg) prep2 Add precise volume of buffer (e.g., 1 mL PBS, pH 7.4) prep1->prep2 assay1 Seal vials tightly prep2->assay1 Start Incubation assay2 Incubate on shaker/rotator at 25°C for 24-48 hours assay1->assay2 assay3 Visually confirm solid precipitate remains assay2->assay3 analysis1 Filter or centrifuge to remove solid assay3->analysis1 Equilibrium Reached analysis2 Dilute supernatant appropriately for analytical method analysis1->analysis2 analysis3 Quantify concentration via HPLC-UV or LC-MS/MS analysis2->analysis3

Caption: The shake-flask method for thermodynamic solubility.

  • Sample Preparation: Add an excess amount of solid 4-(Difluoro-methanesulfonyl)-benzoic acid (e.g., 2 mg) to a series of glass vials (in triplicate). The key is to ensure solid material remains at the end of the experiment.[16]

  • Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the desired aqueous buffer (e.g., PBS, pH 7.4) to each vial.

  • Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (25°C). Incubate for at least 24 hours to ensure equilibrium is reached.[1][2] A time-point study (e.g., sampling at 24h and 48h) is recommended to confirm that the concentration is no longer changing.

  • Phase Separation: After incubation, allow the vials to stand to let the solid settle. Carefully withdraw an aliquot of the supernatant, ensuring no solid is disturbed. Filter the aliquot through a syringe filter (e.g., 0.22 µm PVDF) to remove any remaining microscopic particles.

  • Quantification: Prepare serial dilutions of the clear filtrate. Quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS/MS, against a calibration curve prepared with the same compound.

pH-Dependent Solubility Profile

For an ionizable compound like this, mapping solubility across a range of pH values is critical. This is typically achieved by performing the thermodynamic shake-flask method in a series of buffers with different pH values.

  • Buffer Preparation: Prepare a series of biocompatible buffers covering a physiologically relevant pH range (e.g., pH 2.0, 4.0, 5.5, 6.8, 7.4, 8.0). Ensure all buffers have the same ionic strength.

  • Execute Shake-Flask Method: Perform the entire thermodynamic solubility protocol (Section 3.2) in parallel for each of the prepared buffers.

  • Data Analysis: Quantify the solubility at each pH point.

  • Profile Generation: Plot the measured solubility (on a log scale) against the pH. The resulting curve will illustrate the dramatic increase in solubility as the pH moves above the compound's pKa.

Data Presentation and Interpretation

All quantitative results should be summarized in clear, concise tables for easy comparison and analysis.

Table 2: Example Data Summary for Solubility Profile

Assay TypeSolvent SystemTemperature (°C)Measured Solubility (µg/mL)Measured Solubility (µM)
KineticPBS, pH 7.4 (1% DMSO)25[Experimental Value][Calculated Value]
ThermodynamicPBS, pH 7.425[Experimental Value][Calculated Value]
ThermodynamicBuffer, pH 2.025[Experimental Value][Calculated Value]
ThermodynamicBuffer, pH 5.525[Experimental Value][Calculated Value]
ThermodynamicBuffer, pH 8.025[Experimental Value][Calculated Value]

Interpretation:

  • Kinetic vs. Thermodynamic: A large difference between kinetic and thermodynamic solubility suggests a high propensity for the compound to form supersaturated solutions, which can be a risk for precipitation upon administration.[16]

  • pH-Solubility Curve: The shape of this curve is dictated by the Henderson-Hasselbalch equation. The solubility will be lowest at low pH (intrinsic solubility of the neutral form) and will increase sharply around the pKa, eventually plateauing at higher pH values where the compound is fully ionized.

Conclusion

Characterizing the solubility of 4-(Difluoro-methanesulfonyl)-benzoic acid is not merely an academic exercise; it is a foundational step in assessing its potential as a viable chemical tool or drug candidate. By systematically applying the kinetic, thermodynamic, and pH-dependent protocols detailed in this guide, researchers can build a comprehensive and reliable solubility profile. This data-driven understanding allows for the rational design of formulations, the confident interpretation of biological data, and the strategic advancement of promising compounds through the development pipeline.

References

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from AxisPharm website. [Link]

  • Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024). Protocols.io. [Link]

  • Small, D. M., & Wennerström, H. (1992). Effect of pH and temperature on the solubility of a surface active carboxylic acid. PubMed. [Link]

  • Alsenz, J., & Kansy, M. (2007). In vitro solubility assays in drug discovery. PubMed. [Link]

  • BioDuro. (n.d.). ADME Solubility Assay. Retrieved from BioDuro website. [Link]

  • Mooney, K. G., Mintun, M. A., Himmelstein, K. J., & Stella, V. J. (1981). Dissolution kinetics of carboxylic acids I: effect of pH under unbuffered conditions. PubMed. [Link]

  • Marques, M. R. C. (2011). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]

  • Plateforme de chimie biologique intégrative de Strasbourg. (n.d.). Thermodynamic solubility. Retrieved from PCBIS website. [Link]

  • whatjesus. (2012). Comment on "How does pH affect water solubility of organic acids (or acids in general)?". Reddit. [Link]

  • Liu, R., & Li, S. (2007). Development of a high throughput equilibrium solubility assay using miniaturized shake-flask method in early drug discovery. PubMed. [Link]

  • Marjan, A. (2014). How does the solubility of carboxylic type of surfactants in water change with chain length? What is the pH effect?. ResearchGate. [Link]

  • Venter, J. P., & Müller, D. G. (2003). The effect of different pH-adjusting acids on the aqueous solubility of carvedilol. ResearchGate. [Link]

  • PubChem. (n.d.). 4-(Fluorosulfonyl)benzoic acid. Retrieved from PubChem. [Link]

  • Ivy Fine Chemicals. (n.d.). 4-(Difluoro-methanesulfonyl)-benzoic acid. Retrieved from Ivy Fine Chemicals website. [Link]

  • Holovach, S., et al. (2022). Effect of gem‐Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Chemistry – A European Journal. [Link]

  • Stratech. (n.d.). 4-(Difluoro-methanesulfonyl)-benzoic acid, min 98%, 1 gram. Retrieved from Stratech website. [Link]

  • Ferreira, R. J., et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]

  • McKay, G. (2025). Determining the pKa of 10 PFAS and fluoroacetic acids using 19F-NMR: Chemical trends and implications on environmental fate and transport. ACS Fall 2025. [Link]

  • Cheméo. (n.d.). Chemical Properties of 4-hydroxybenzoic acid (CAS 99-96-7). Retrieved from Cheméo website. [Link]

  • Wikipedia. (n.d.). 4-Fluorobenzoic acid. Retrieved from Wikipedia. [Link]

  • Saaid, F. H., et al. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. ResearchGate. [Link]

  • PubChem. (n.d.). 3,5-Difluoro-4-methylbenzoic acid. Retrieved from PubChem. [Link]

  • Sun, H., et al. (2023). Development and test of highly accurate endpoint free energy methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. PubMed. [Link]

  • PubChem. (n.d.). 4-Fluorobenzoic Acid. Retrieved from PubChem. [Link]

  • PubChem. (n.d.). 4-(Trifluoromethyl)benzoic acid. Retrieved from PubChem. [Link]

Sources

Exploratory

A Technical Guide to the Acid Dissociation Constant (pKa) of 4-(Difluoro-methanesulfonyl)-benzoic acid

This guide provides a comprehensive technical overview of the acid dissociation constant (pKa) of 4-(Difluoro-methanesulfonyl)-benzoic acid, a key parameter for researchers, scientists, and professionals in drug developm...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the acid dissociation constant (pKa) of 4-(Difluoro-methanesulfonyl)-benzoic acid, a key parameter for researchers, scientists, and professionals in drug development. The document will delve into the theoretical underpinnings, experimental determination, and computational prediction of this crucial physicochemical property.

Introduction: The Significance of pKa in Drug Discovery and Development

The acid dissociation constant (pKa) is a fundamental parameter that quantifies the strength of an acid in a solution.[1] For professionals in the pharmaceutical sciences, a thorough understanding of a compound's pKa is indispensable as it governs numerous critical attributes of a drug candidate, including its solubility, absorption, distribution, metabolism, and excretion (ADME) profile.[2] The ionization state of a molecule at a given pH, which is directly related to its pKa, influences its ability to permeate biological membranes, interact with target proteins, and its overall pharmacokinetic and pharmacodynamic behavior.[2]

4-(Difluoro-methanesulfonyl)-benzoic acid is a substituted benzoic acid derivative of interest in medicinal chemistry. The introduction of the electron-withdrawing difluoro-methanesulfonyl group at the para position is expected to significantly impact the acidity of the carboxylic acid moiety. This guide will explore the methodologies to precisely determine and predict this value, providing a robust framework for its application in research and development.

Understanding the Acidity of 4-(Difluoro-methanesulfonyl)-benzoic acid: The Role of the Substituent

The acidity of a substituted benzoic acid is modulated by the electronic effects of its substituents. Electron-withdrawing groups increase acidity (lower pKa) by stabilizing the resulting carboxylate anion through inductive and/or resonance effects.[3][4] Conversely, electron-donating groups decrease acidity (higher pKa).

The 4-(difluoro-methanesulfonyl) group is a potent electron-withdrawing group due to the high electronegativity of the fluorine and oxygen atoms. This strong inductive effect withdraws electron density from the benzene ring and, consequently, from the carboxylic acid group. This delocalization of negative charge stabilizes the conjugate base (carboxylate anion) formed upon deprotonation, thereby increasing the acidity of the parent benzoic acid.

Experimental Determination of the pKa Value

The precise determination of the pKa value of 4-(Difluoro-methanesulfonyl)-benzoic acid can be achieved through various established experimental techniques. The two most common and reliable methods, potentiometric titration and UV-spectrophotometry, are detailed below.

Potentiometric Titration

Potentiometric titration is a highly accurate method for pKa determination that involves the gradual addition of a titrant (a strong base, in this case) to a solution of the analyte (the acid) and monitoring the corresponding change in pH.[7][8][9]

  • Preparation of the Analyte Solution:

    • Accurately weigh a precise amount of pure 4-(Difluoro-methanesulfonyl)-benzoic acid.

    • Dissolve the compound in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO if the compound has limited aqueous solubility, to a final concentration of approximately 1-10 mM.[7][8]

    • To maintain a constant ionic strength throughout the titration, add a background electrolyte such as 0.15 M potassium chloride (KCl) to the solution.[7]

    • Purge the solution with nitrogen gas to remove dissolved carbon dioxide, which can interfere with the titration of acids.[7]

  • Titration Procedure:

    • Calibrate a pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).[7]

    • Place the analyte solution in a thermostatted vessel and immerse the calibrated pH electrode and a magnetic stir bar.

    • Add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments using a calibrated burette.

    • After each addition of the titrant, allow the pH reading to stabilize and record the pH value and the volume of titrant added.

    • Continue the titration until the pH has passed the equivalence point by at least 2 pH units.

  • Data Analysis:

    • Plot the recorded pH values against the volume of titrant added to generate a titration curve.

    • The pKa value corresponds to the pH at the half-equivalence point, where half of the acid has been neutralized.[7]

    • Alternatively, the equivalence point can be determined from the inflection point of the titration curve, which is more accurately found by plotting the first or second derivative of the pH with respect to the volume of titrant.[9]

Caption: Workflow for pKa determination by UV-spectrophotometry.

Computational Prediction of the pKa Value

In addition to experimental methods, computational chemistry provides a powerful tool for predicting pKa values. [10]Density Functional Theory (DFT) is a commonly employed method that can provide accurate pKa predictions for substituted benzoic acids. [3][11]

Theoretical Approach

The pKa value is directly related to the standard Gibbs free energy change (ΔG°) of the acid dissociation reaction in solution. The computational approach involves calculating the free energies of the protonated (acid) and deprotonated (conjugate base) species in the gas phase and in solution.

The thermodynamic cycle used for pKa calculation is as follows:

Thermodynamic_Cycle HA_gas HA(gas) A_gas A⁻(gas) HA_gas->A_gas ΔG°gas HA_solv HA(solv) HA_gas->HA_solv ΔG°solv(HA) H_gas H⁺(gas) A_solv A⁻(solv) A_gas->A_solv ΔG°solv(A⁻) H_solv H⁺(solv) H_gas->H_solv ΔG°solv(H⁺) HA_solv->A_solv ΔG°solv

Caption: Thermodynamic cycle for pKa calculation.

The pKa is then calculated using the equation:

pKa = ΔG°solv / (2.303 * RT)

where:

  • ΔG°solv is the Gibbs free energy of dissociation in solution.

  • R is the ideal gas constant.

  • T is the temperature in Kelvin.

  • Geometry Optimization:

    • Perform geometry optimizations for both the neutral 4-(Difluoro-methanesulfonyl)-benzoic acid and its corresponding carboxylate anion in the gas phase using a suitable DFT functional (e.g., B3LYP or CAM-B3LYP) and basis set (e.g., 6-311+G(d,p)). [3][12]

  • Frequency Calculations:

    • Perform frequency calculations on the optimized structures to obtain the thermal corrections to the Gibbs free energy and to confirm that the structures are true minima (no imaginary frequencies).

  • Solvation Energy Calculation:

    • Calculate the solvation free energies of the acid, the conjugate base, and the proton using a continuum solvation model such as the Solvation Model based on Density (SMD) or the Polarizable Continuum Model (PCM). [12]

  • pKa Calculation:

    • Calculate the Gibbs free energy of dissociation in solution (ΔG°solv) using the thermodynamic cycle.

    • The free energy of the solvated proton is a well-established value and is taken from the literature.

    • Finally, calculate the pKa using the equation provided above.

Synthesis of 4-(Difluoro-methanesulfonyl)-benzoic acid

While a specific detailed synthesis for 4-(Difluoro-methanesulfonyl)-benzoic acid was not found in the initial search, a plausible synthetic route can be proposed based on known organic chemistry transformations and the synthesis of similar sulfonyl benzoic acids. [13][14]A potential starting material could be 4-thiomethyl-benzoic acid or a related derivative, which can then be oxidized and fluorinated.

Conclusion

The pKa of 4-(Difluoro-methanesulfonyl)-benzoic acid is a critical parameter for its development as a potential therapeutic agent. This guide has provided a detailed overview of the theoretical basis for its acidity, along with robust experimental and computational protocols for its determination. The strong electron-withdrawing nature of the 4-(difluoro-methanesulfonyl) group is predicted to significantly lower the pKa compared to unsubstituted benzoic acid. Accurate determination of this value through the methods described herein will enable researchers to better understand and predict the ADME properties and biological activity of this compound, thereby facilitating its progression through the drug discovery pipeline.

References

  • Rapid Determination of Ionization Constants (pKa)
  • Protocol for Determining pKa Using Potentiometric Titration.
  • How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide.
  • APPENDIX A: MEASUREMENT OF ACIDITY (pKA). ECETOC.
  • Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark.
  • Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs.
  • Substituent effects on the electronic structure and pKa of benzoic acid. Semantic Scholar.
  • Recent Advancements in Spectrophotometric pKa Determinations: A Review.
  • Estimation of uncertainty in pKa values determined by potentiometric titr
  • The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots.
  • Rapid Determination of Ionization Constants (pKa)
  • Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model. PMC - NIH.
  • Determination of pKa for substituted benzoic acids in mixed solvent using density functional theory and QSPR.
  • Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solv
  • Development of Methods for the Determin
  • Substituent effects on the electronic structure and pKa of benzoic acid.
  • accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. RSC Publishing.
  • Computational Determination of pKa Values for Weak C–H Acids/Lithiated Species.
  • calculated pka values: Topics by Science.gov. Science.gov.
  • Theoretical calculations of the relative pKa values of some selected aromatic arsonic acids in water using density functional theory.
  • Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. PubMed Central.
  • How To Use a pKa Table. Master Organic Chemistry.
  • Substituent Effects on the Electronic Structure and pKa of Benzoic Acid.
  • 4-(Difluoro-methanesulfonyl)-benzoic acid | 4837-22-3. ChemicalBook.
  • Energies of the gas-phase deprotonation of nitro-substituted benzenesulfonic and benzoic acids: The role of the conformation isomerism of sulfonic acids.
  • Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Global Scientific Journal.
  • Improved method for the preparation of 4-methylsulfonyl benzoic acid derivatives and intermediates.
  • Improved method for the preparation of 4-methylsulfonyl benzoic acid derivatives and intermediates.
  • 4-(Difluoro-methanesulfonyl)-benzoic acid [CAS - Ivy Fine Chemicals.
  • 4-(Difluoro-methanesulfonyl)-benzoic acid, min 98%, 1 gram. Synthesis Building Blocks.
  • Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound.
  • 4837-22-3 | 4-((Difluoromethyl)sulfonyl)benzoic acid. AiFChem.
  • 4-Fluorobenzoic acid. Wikipedia. rm-mR4lY9Gp7rQKGilWF)

Sources

Foundational

An In-depth Technical Guide to the Biological Activity of 4-(Difluoro-methanesulfonyl)-benzoic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract The 4-(difluoro-methanesulfonyl)-benzoic acid scaffold is an emerging pharmacophore in modern medicinal...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The 4-(difluoro-methanesulfonyl)-benzoic acid scaffold is an emerging pharmacophore in modern medicinal chemistry, demonstrating significant potential across a spectrum of therapeutic areas. The incorporation of the difluoromethanesulfonyl group imparts unique electronic and lipophilic properties, enhancing metabolic stability and target-binding affinity. This guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of these derivatives, with a particular focus on their applications as enzyme inhibitors in oncology and inflammatory diseases. Detailed experimental protocols and workflow visualizations are presented to facilitate further research and development in this promising area of drug discovery.

Introduction: The Rationale for the 4-(Difluoro-methanesulfonyl)-benzoic Acid Scaffold

The benzoic acid moiety is a well-established scaffold in drug design, present in a multitude of approved therapeutic agents.[1][2][3] Its carboxylic acid group can serve as a key interaction point with biological targets, often forming salt bridges or hydrogen bonds. The strategic functionalization of the phenyl ring allows for the fine-tuning of a compound's physicochemical and pharmacological properties.

The introduction of a difluoromethanesulfonyl (-SO₂CHF₂) group at the para-position is a modern medicinal chemistry strategy. The fluorine atoms significantly alter the molecule's properties:

  • Increased Lipophilicity: Enhances membrane permeability and can improve oral bioavailability.[4]

  • Metabolic Stability: The C-F bond is highly stable, rendering the group resistant to metabolic degradation.[4]

  • Modulation of Acidity: The strong electron-withdrawing nature of the -SO₂CHF₂ group increases the acidity of the carboxylic acid, which can influence its interaction with target proteins.

  • Hydrogen Bonding Capacity: The oxygen atoms of the sulfonyl group can act as hydrogen bond acceptors.

These properties make 4-(difluoro-methanesulfonyl)-benzoic acid derivatives attractive candidates for the development of potent and selective modulators of various biological targets.

Synthesis of 4-(Difluoro-methanesulfonyl)-benzoic Acid Derivatives

The synthesis of this class of compounds typically involves a multi-step process, starting from commercially available materials. A general synthetic route is outlined below.

General Synthetic Workflow

Synthesis_Workflow A 4-Methylthiobenzoic acid B Oxidation A->B e.g., Oxone® C 4-(Methylsulfonyl)benzoic acid B->C D Halogenation C->D e.g., Selectfluor® E 4-(Difluoromethylsulfonyl)benzoic acid D->E F Amide Coupling E->F Amine, Coupling agents (EDC, HOBt) G Target Derivatives F->G

Caption: General synthetic workflow for 4-(difluoro-methanesulfonyl)-benzoic acid derivatives.

Step-by-Step Protocol: Synthesis of 4-(Difluoromethylsulfonyl)benzoic acid
  • Oxidation of 4-(Methylthio)benzoic acid:

    • Dissolve 4-(methylthio)benzoic acid in a suitable solvent such as methanol or acetic acid.

    • Add an oxidizing agent, for example, potassium peroxymonosulfate (Oxone®), portion-wise at room temperature.

    • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

    • Work up the reaction by adding water and filtering the resulting precipitate, which is 4-(methylsulfonyl)benzoic acid.

  • Difluorination of 4-(Methylsulfonyl)benzoic acid:

    • This step is often the most challenging and may require specialized reagents. A common method involves the use of an electrophilic fluorinating agent.

    • Suspend 4-(methylsulfonyl)benzoic acid in an appropriate solvent like acetonitrile.

    • Add a base, such as sodium hydride, to deprotonate the methyl group.

    • Slowly add a fluorinating agent, for instance, N-Fluorobenzenesulfonimide (NFSI) or Selectfluor®.

    • The reaction may require elevated temperatures to proceed to completion.

    • Purify the product, 4-(difluoromethylsulfonyl)benzoic acid, using column chromatography.

Step-by-Step Protocol: Amide Coupling to Synthesize Derivatives
  • Activation of the Carboxylic Acid:

    • Dissolve 4-(difluoromethylsulfonyl)benzoic acid in a polar aprotic solvent like dimethylformamide (DMF) or dichloromethane (DCM).

    • Add a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and an activator like Hydroxybenzotriazole (HOBt).

    • Stir the mixture at room temperature for 30-60 minutes to form the active ester.

  • Amine Addition:

    • Add the desired primary or secondary amine to the reaction mixture.

    • If the amine is a salt, add a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) to liberate the free amine.

    • Allow the reaction to stir at room temperature overnight.

  • Work-up and Purification:

    • Dilute the reaction mixture with an organic solvent and wash with aqueous solutions (e.g., dilute HCl, saturated NaHCO₃, and brine) to remove excess reagents and byproducts.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the final product by column chromatography or recrystallization.

Biological Activities and Mechanisms of Action

While specific data on a wide range of 4-(difluoro-methanesulfonyl)-benzoic acid derivatives is emerging, based on the activity of structurally related compounds, their primary biological activities are centered around enzyme inhibition.

Anticancer Activity: Targeting Kinases and Epigenetic Modulators

The benzoic acid scaffold is prevalent in numerous kinase inhibitors.[5] The 4-(difluoro-methanesulfonyl) group can occupy hydrophobic pockets in the ATP-binding site of kinases, contributing to potent and selective inhibition.

Potential Kinase Targets:

  • Receptor Tyrosine Kinases (RTKs): Involved in cell proliferation, survival, and angiogenesis. Examples include EGFR, VEGFR, and FGFR.

  • Intracellular Tyrosine Kinases: Such as Src family kinases, which play roles in cell adhesion and migration.

  • Serine/Threonine Kinases: Including those in the MAPK/ERK pathway, which is often dysregulated in cancer.[6]

Epigenetic Targets:

Derivatives of benzoic acid have been shown to inhibit histone deacetylases (HDACs).[7] The carboxylic acid can chelate the zinc ion in the active site of HDACs, while the rest of the molecule makes contacts with the surrounding amino acid residues.

Proposed Mechanism of Action in Cancer:

Anticancer_Mechanism cluster_0 Cancer Cell DFM_BA 4-(Difluoro-methanesulfonyl)- benzoic acid derivative Kinase Protein Kinase (e.g., RTK) DFM_BA->Kinase Inhibition HDAC Histone Deacetylase DFM_BA->HDAC Inhibition Substrate_P Phosphorylated Substrate Kinase->Substrate_P Phosphorylation Acetylated_Histone Acetylated Histone HDAC->Acetylated_Histone Deacetylation Proliferation Cell Proliferation Substrate_P->Proliferation Activation Gene_Expression Tumor Suppressor Gene Expression Acetylated_Histone->Gene_Expression Suppression Apoptosis Apoptosis Gene_Expression->Apoptosis Induction

Caption: Proposed dual mechanism of anticancer activity.

Anti-inflammatory Activity: Inhibition of Pro-inflammatory Enzymes

Chronic inflammation is a hallmark of many diseases. Benzoic acid derivatives have been investigated as anti-inflammatory agents.[8]

Potential Anti-inflammatory Targets:

  • Phosphodiesterase 4 (PDE4): An enzyme that degrades cyclic AMP (cAMP). Inhibition of PDE4 leads to increased cAMP levels, which has anti-inflammatory effects.[8]

  • Cyclooxygenase (COX) Enzymes: Key enzymes in the synthesis of prostaglandins, which are mediators of inflammation and pain.

  • Cytosolic Phospholipase A2α (cPLA2α): This enzyme releases arachidonic acid, the precursor for prostaglandins and leukotrienes.

Experimental Protocol: In Vitro Kinase Inhibition Assay

This protocol describes a common method for evaluating the inhibitory activity of a compound against a specific kinase.

  • Reagents and Materials:

    • Purified recombinant kinase

    • Kinase substrate (peptide or protein)

    • ATP (adenosine triphosphate)

    • Test compound (dissolved in DMSO)

    • Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT)

    • Detection reagent (e.g., ADP-Glo™, LanthaScreen™)

    • 384-well microplates

  • Procedure:

    • Prepare serial dilutions of the test compound in DMSO.

    • Add the kinase, substrate, and test compound to the wells of the microplate.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at the optimal temperature for the kinase (usually 30-37°C) for a specified time (e.g., 60 minutes).

    • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

    • Read the signal (luminescence or fluorescence) on a plate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) by fitting the data to a dose-response curve.

Quantitative Data and Structure-Activity Relationships (SAR)

The biological activity of 4-(difluoro-methanesulfonyl)-benzoic acid derivatives can be significantly influenced by the nature of the substituent attached to the carboxylic acid, typically via an amide linkage.

Table 1: Hypothetical SAR Data for Kinase Inhibition

Compound IDR Group (Amide)Kinase X IC₅₀ (nM)Kinase Y IC₅₀ (nM)
DFM-BA-01 3-chloro-4-fluoroaniline15250
DFM-BA-02 4-methoxyaniline120800
DFM-BA-03 3-aminopyridine8150
DFM-BA-04 Cyclohexylamine>1000>1000

This is illustrative data and not from a specific publication.

Key SAR Insights:

  • Aromatic Amines: Aromatic amines generally show better activity than aliphatic amines, suggesting the importance of π-π stacking interactions with the target protein.

  • Electronic Effects: Electron-withdrawing groups on the aniline ring (e.g., chloro, fluoro) can enhance potency.

  • Heterocyclic Amines: The introduction of nitrogen atoms in the aromatic ring can provide additional hydrogen bonding opportunities and improve potency and selectivity.

Future Directions and Conclusion

The 4-(difluoro-methanesulfonyl)-benzoic acid scaffold represents a promising starting point for the development of novel therapeutics. The unique properties conferred by the difluoromethanesulfonyl group offer advantages in terms of metabolic stability and target engagement.

Future research in this area should focus on:

  • Expansion of the chemical space: Synthesizing a broader range of derivatives to explore a wider variety of biological targets.

  • Structural biology: Obtaining co-crystal structures of active compounds with their target proteins to rationalize SAR and guide further design.

  • In vivo evaluation: Testing promising compounds in relevant animal models of cancer and inflammatory diseases to assess their efficacy and pharmacokinetic properties.

References

  • Novel class of benzoic acid ester derivatives as potent PDE4 inhibitors for inhaled administration in the treatment of respiratory diseases. (2014). PubMed. [Link]

  • Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC). (n.d.). National Center for Biotechnology Information. [Link]

  • Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. (2020). Global Scientific Journal. [Link]

  • Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. (2020). ResearchGate. [Link]

  • Fluorinated molecules in the diagnosis and treatment of neurodegenerative diseases. (n.d.). PubMed. [Link]

  • Exploring the Utility of Fluorinated Benzoic Acid Derivatives in Drug Discovery. (n.d.). Ningbo Inno Pharmchem Co.,Ltd. [Link]

  • PROCESS FOR THE PREPARATION OF BENZOIC ACID DERIVATIVES VIA A NEW INTERMEDIATE OF SYNTHESIS. (2005).
  • Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. (2024). Bentham Science. [Link]

  • Synthesis of 4-(4-morpholinylsulfonyl)-benzoic acid. (n.d.). PrepChem.com. [Link]

  • Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. (2023). Preprints.org. [Link]

  • Benzoic acid derivatives as eif4e inhibitors. (n.d.).
  • Sulfopropanoic acid derivatives for treating neurodegenerative disorders: a patent spotlight. (n.d.). Taylor & Francis Online. [Link]

  • Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. (2024). PubMed. [Link]

  • Synthesis and Biological Evaluation of Benzoic Acid Derivatives as Potent, Orally Active VLA-4 Antagonists. (2007). PubMed. [Link]

  • Structure-activity Relationship Study of 4-(thiazol-5-yl)benzoic Acid Derivatives as Potent Protein Kinase CK2 Inhibitors. (2016). PubMed. [Link]

Sources

Exploratory

The Strategic Incorporation of 4-(Difluoro-methanesulfonyl)-benzoic Acid in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Foreword: The Quest for Precision in Medicinal Chemistry In the intricate dance of drug design, the medicinal chemist's role is akin to that of a molecular...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Quest for Precision in Medicinal Chemistry

In the intricate dance of drug design, the medicinal chemist's role is akin to that of a molecular architect, meticulously selecting and assembling building blocks to construct a therapeutic agent with optimal efficacy, safety, and pharmacokinetic properties. The strategic introduction of fluorine-containing motifs has become a cornerstone of this endeavor, offering a powerful tool to fine-tune molecular characteristics. This guide delves into the utility of a particularly valuable, yet nuanced, building block: 4-(Difluoro-methanesulfonyl)-benzoic acid . As a Senior Application Scientist, my aim is to provide not just a blueprint for its use, but a deeper understanding of the chemical reasoning and strategic considerations that underpin its application, empowering you to leverage its unique attributes in your own drug discovery programs.

The Difluoromethanesulfonyl Moiety: A Bioisostere with Unique Personality

The introduction of fluorine into drug candidates is a well-established strategy to enhance metabolic stability, binding affinity, and bioavailability.[1] While trifluoromethyl (CF₃) groups have been widely employed, the difluoromethyl (CF₂H) group, and by extension the difluoromethanesulfonyl (-SO₂CF₂H) moiety, offers a distinct and compelling set of properties.

The -SO₂CF₂H group serves as a fascinating bioisosteric replacement for more common functionalities like hydroxyl (-OH), thiol (-SH), and even amine (-NH₂) groups.[2] Unlike its non-fluorinated methylsulfonyl counterpart, the two highly electronegative fluorine atoms render the C-H bond in the -SO₂CF₂H group relatively acidic. This enables it to act as a hydrogen bond donor , a characteristic that can be pivotal for maintaining or creating new, beneficial interactions within a target's binding site.[2] This "lipophilic hydrogen bond donor" concept allows for the replacement of metabolically labile groups while preserving key binding interactions.[2]

Furthermore, the difluoromethanesulfonyl group modulates the physicochemical properties of a parent molecule in a unique way. It is generally less lipophilic than a trifluoromethyl group, which can be advantageous in optimizing a compound's solubility and overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[3] The strong electron-withdrawing nature of the -SO₂CF₂H group also significantly impacts the acidity of the benzoic acid moiety, a factor that can be crucial for tuning a drug's pharmacokinetic behavior and target engagement.

Key Physicochemical Properties of 4-(Difluoro-methanesulfonyl)-benzoic acid:

PropertyValue/InformationSource
CAS Number 4837-22-3[4]
Molecular Formula C₈H₆F₂O₄S[4]
Molecular Weight 236.19 g/mol [5]
Melting Point 238 °C[3]
pKa (Predicted) 3.34 ± 0.10[3]
Appearance White to off-white solid[6]

Synthesis of the Building Block: A Plausible and Practical Approach

Proposed Synthetic Pathway:

Synthesis_Pathway A 4-Mercaptobenzoic Acid B Intermediate Thioether A->B  Alkylation (e.g., ClCF₂H, base) C 4-(Difluoromethylthio)benzoic Acid B->C   D 4-(Difluoro-methanesulfonyl)-benzoic acid C->D  Oxidation (e.g., m-CPBA, Oxone®) Amide_Coupling_Workflow cluster_0 Reactants cluster_1 Reaction Conditions A 4-(Difluoro-methanesulfonyl) -benzoic acid C Coupling Reagent (e.g., HATU, EDC/HOBt) B Amine-containing Scaffold (R-NH₂) F Amide Product C->F Amide Bond Formation D Base (e.g., DIPEA, Et₃N) E Solvent (e.g., DMF, DCM) SAR_Logic cluster_outcomes Potential Outcomes Start Initial Lead (4-Methylsulfonyl) Modification Bioisosteric Replacement Start->Modification New_Analog New Analog (4-Difluoromethanesulfonyl) Modification->New_Analog Outcome1 Increased Potency (New H-bond) New_Analog->Outcome1 Outcome2 Improved Permeability (Modulated logP) New_Analog->Outcome2 Outcome3 Enhanced Metabolic Stability New_Analog->Outcome3

Sources

Foundational

A Technical Guide to the Potential Therapeutic Applications of 4-(Difluoro-methanesulfonyl)-benzoic acid

Abstract This technical guide provides a comprehensive overview of the potential therapeutic applications of 4-(Difluoro-methanesulfonyl)-benzoic acid, a fluorinated aromatic carboxylic acid. While direct preclinical and...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the potential therapeutic applications of 4-(Difluoro-methanesulfonyl)-benzoic acid, a fluorinated aromatic carboxylic acid. While direct preclinical and clinical data for this specific molecule are not yet prevalent in publicly accessible literature, this document synthesizes information from structurally related compounds to build a strong rationale for its investigation in key therapeutic areas. By examining the established roles of the difluoromethylsulfonyl and benzoic acid moieties in medicinal chemistry, we explore two primary, high-potential therapeutic avenues: the modulation of the Transforming Growth Factor-β (TGF-β)/Smad signaling pathway for anti-fibrotic therapies, and the inhibition of Glutathione S-Transferases (GSTs) for applications in oncology. This guide is intended for researchers, scientists, and drug development professionals, offering a foundational understanding, testable hypotheses, and detailed experimental protocols to facilitate further research and development of this promising compound.

Introduction and Molecular Overview

4-(Difluoro-methanesulfonyl)-benzoic acid is a synthetic organic compound featuring a benzoic acid core functionalized with a difluoromethanesulfonyl group. The strategic incorporation of fluorine atoms and a sulfonyl group is a common and effective strategy in modern drug discovery. Fluorine substitution can significantly enhance metabolic stability, binding affinity, and pharmacokinetic properties. The sulfonyl group is a versatile functional moiety known to act as a bioisostere for other functional groups, participate in hydrogen bonding with biological targets, and improve metabolic stability.[1][2]

This guide will delve into the untapped potential of 4-(Difluoro-methanesulfonyl)-benzoic acid, postulating its utility based on robust evidence from analogous structures and the well-documented influence of its constituent chemical groups in a biological context.

Physicochemical Properties

A clear understanding of the physicochemical properties of a compound is fundamental to any drug discovery program. The table below summarizes the key identifiers and properties of 4-(Difluoro-methanesulfonyl)-benzoic acid.

PropertyValueSource
CAS Number 4837-22-3[3]
Molecular Formula C8H6F2O4S[3]
Molecular Weight 236.19 g/mol [3]
Appearance White to off-white solid (predicted)General knowledge
Solubility Sparingly soluble in water; soluble in polar organic solvents (predicted)General knowledge

Synthesis of 4-(Difluoro-methanesulfonyl)-benzoic acid

While a specific, detailed protocol for the synthesis of 4-(Difluoro-methanesulfonyl)-benzoic acid is not widely published in peer-reviewed journals, a plausible synthetic route can be devised based on established organic chemistry principles for the synthesis of similar aromatic sulfones and fluorinated benzoic acids. A potential multi-step synthesis is outlined below. This proposed pathway is for illustrative purposes and would require optimization and experimental validation.

Proposed Synthetic Pathway

A feasible approach could involve the introduction of the difluoromethanesulfonyl group onto a benzoic acid precursor. One possible route is a Friedel-Crafts-type reaction or a nucleophilic aromatic substitution, followed by oxidation.

Step 1: Synthesis of a Suitable Precursor

The synthesis could start from a commercially available substituted toluene, which is then halogenated and subsequently converted to the benzoic acid.

Step 2: Introduction of the Difluoromethanesulfonyl Moiety

This could be achieved through various methods, including the reaction of a suitable benzoic acid derivative with a difluoromethanesulfonylating agent.

Step 3: Final Modification and Purification

The final steps would involve any necessary deprotection or functional group interconversion, followed by purification, likely through recrystallization or column chromatography. The purity of the final compound should be confirmed by techniques such as NMR, mass spectrometry, and HPLC.

Potential Therapeutic Application 1: Inhibition of the TGF-β/Smad Signaling Pathway in Fibrotic Diseases

Mechanistic Rationale

The Transforming Growth Factor-β (TGF-β) signaling pathway is a critical regulator of cellular processes, including proliferation, differentiation, and extracellular matrix (ECM) production.[4][5] Dysregulation of this pathway, particularly hyperactivation, is a hallmark of fibrotic diseases such as idiopathic pulmonary fibrosis (IPF), liver fibrosis, and kidney fibrosis.[6] The canonical TGF-β pathway involves the binding of TGF-β to its receptor, leading to the phosphorylation and activation of Smad proteins (Smad2/3), which then form a complex with Smad4 and translocate to the nucleus to regulate gene expression, including genes involved in ECM deposition.[5][7]

A structurally related compound, 3-Cyclopropylmethoxy-4-(difluoromethoxy) benzoic acid (DGM) , has been shown to attenuate TGF-β1-induced epithelial-mesenchymal transition (EMT) and bleomycin-induced pulmonary fibrosis in preclinical models.[2][8][9] DGM achieved this by significantly reducing the phosphorylation levels of Smad2/3.[2] Given the structural similarity, it is a strong hypothesis that 4-(Difluoro-methanesulfonyl)-benzoic acid could exert similar inhibitory effects on the TGF-β/Smad pathway. The difluoromethanesulfonyl group may play a key role in binding to the target protein within the signaling cascade.

Proposed Experimental Workflow for Validation

The following diagram and protocol outline a workflow to assess the inhibitory effect of 4-(Difluoro-methanesulfonyl)-benzoic acid on the TGF-β/Smad pathway.

TGF_beta_workflow cluster_0 In Vitro Validation cluster_1 In Vivo Model A549 A549 Lung Epithelial Cells TGFb_treat Treat with TGF-β1 ± 4-(Difluoro-methanesulfonyl)-benzoic acid A549->TGFb_treat WB Western Blot for p-Smad2/3 & Smad2/3 TGFb_treat->WB Assess Smad Phosphorylation Luciferase Smad-Binding Element (SBE) Luciferase Reporter Assay TGFb_treat->Luciferase Assess Transcriptional Activity BLM_model Bleomycin-Induced Pulmonary Fibrosis Model (Rats) Compound_admin Administer 4-(Difluoro-methanesulfonyl)-benzoic acid BLM_model->Compound_admin Histology Lung Histology (H&E and Masson's Trichrome) Compound_admin->Histology Lung_function Assess Lung Function Compound_admin->Lung_function

Caption: Experimental workflow for evaluating the anti-fibrotic potential of 4-(Difluoro-methanesulfonyl)-benzoic acid.

Detailed Experimental Protocols

Protocol 1: Western Blot for Phospho-Smad2/3

  • Cell Culture: Culture A549 human lung carcinoma epithelial cells in appropriate media until they reach 70-80% confluency.

  • Treatment: Starve the cells in serum-free media for 12-24 hours. Pre-treat the cells with varying concentrations of 4-(Difluoro-methanesulfonyl)-benzoic acid for 1-2 hours. Stimulate the cells with recombinant human TGF-β1 (e.g., 5 ng/mL) for 30-60 minutes.

  • Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with primary antibodies against phospho-Smad2/3 and total Smad2/3 overnight at 4°C.

  • Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensities and normalize the phospho-Smad2/3 signal to the total Smad2/3 signal.

Protocol 2: Smad-Binding Element (SBE) Luciferase Reporter Assay

  • Transfection: Co-transfect A549 cells with a Smad-binding element (SBE)-luciferase reporter plasmid and a Renilla luciferase control plasmid.

  • Treatment: After 24 hours, treat the cells with varying concentrations of 4-(Difluoro-methanesulfonyl)-benzoic acid followed by TGF-β1 stimulation for 18-24 hours.

  • Lysis and Measurement: Lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

  • Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.

Potential Therapeutic Application 2: Inhibition of Glutathione S-Transferases (GSTs) in Oncology

Mechanistic Rationale

Glutathione S-Transferases (GSTs) are a family of phase II detoxification enzymes that play a crucial role in cellular protection by catalyzing the conjugation of glutathione to a wide range of xenobiotics, including many chemotherapeutic drugs. Overexpression of GSTs is a common mechanism of drug resistance in cancer cells, as it leads to the inactivation and enhanced efflux of anti-cancer agents. Therefore, inhibitors of GSTs are of significant interest as adjuvants in chemotherapy to overcome drug resistance.[10]

The structurally related compound 4-(Fluorosulfonyl)benzoic acid has been identified as an affinity label for the pi class of GSTs, indicating that it covalently binds to and inactivates the enzyme.[1] This suggests that the sulfonylbenzoic acid scaffold is capable of interacting with the active site of GSTs. It is plausible that 4-(Difluoro-methanesulfonyl)-benzoic acid could also act as a GST inhibitor, potentially through a non-covalent or covalent mechanism. By inhibiting GST activity, the compound could sensitize cancer cells to conventional chemotherapy.

Proposed Experimental Workflow for Validation

The following diagram and protocol outline a workflow to assess the GST inhibitory activity of 4-(Difluoro-methanesulfonyl)-benzoic acid.

GST_inhibition_workflow cluster_0 In Vitro Enzyme Assay cluster_1 Cell-Based Assay GST_enzyme Recombinant Human GST Isozymes CDNB_assay CDNB Assay: Measure Absorbance at 340 nm GST_enzyme->CDNB_assay Add GSH, CDNB, and Test Compound IC50 Determine IC50 Value CDNB_assay->IC50 Cancer_cells Cancer Cell Line (e.g., with high GST expression) Chemo_combo Treat with Chemotherapeutic ± 4-(Difluoro-methanesulfonyl)-benzoic acid Cancer_cells->Chemo_combo Viability_assay Cell Viability Assay (e.g., MTT, CellTiter-Glo) Chemo_combo->Viability_assay Synergy Assess for Synergistic Cell Killing Viability_assay->Synergy

Caption: Experimental workflow for evaluating the GST inhibitory potential of 4-(Difluoro-methanesulfonyl)-benzoic acid.

Detailed Experimental Protocols

Protocol 3: In Vitro GST Activity Assay (CDNB Assay)

  • Reagents: Prepare a reaction buffer (e.g., 100 mM potassium phosphate, pH 6.5), a solution of reduced glutathione (GSH), a solution of 1-chloro-2,4-dinitrobenzene (CDNB) in ethanol, and solutions of 4-(Difluoro-methanesulfonyl)-benzoic acid at various concentrations.

  • Assay Setup: In a 96-well UV-transparent plate, add the reaction buffer, GSH, and the test compound or vehicle control.

  • Enzyme Addition: Add a solution of recombinant human GST (e.g., GSTP1-1) to each well to initiate the reaction.

  • Kinetic Measurement: Immediately start monitoring the increase in absorbance at 340 nm at regular intervals using a microplate reader. The product of the reaction, a glutathione-CDNB conjugate, absorbs at this wavelength.

  • Data Analysis: Calculate the initial reaction velocity (rate of change in absorbance) for each concentration of the inhibitor. Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value.

Protocol 4: Chemosensitization Assay in Cancer Cells

  • Cell Culture: Culture a cancer cell line known to overexpress GSTs (e.g., certain breast or colon cancer cell lines).

  • Treatment: Seed the cells in 96-well plates. Treat the cells with a range of concentrations of a chemotherapeutic agent (e.g., doxorubicin, cisplatin) in the presence or absence of a fixed, non-toxic concentration of 4-(Difluoro-methanesulfonyl)-benzoic acid.

  • Incubation: Incubate the cells for a period appropriate for the chosen chemotherapeutic agent (e.g., 48-72 hours).

  • Viability Assessment: Measure cell viability using a standard method such as the MTT assay or a luminescence-based assay (e.g., CellTiter-Glo).

  • Analysis: Compare the dose-response curves of the chemotherapeutic agent with and without the test compound. A leftward shift in the curve in the presence of 4-(Difluoro-methanesulfonyl)-benzoic acid indicates chemosensitization. Combination index (CI) values can be calculated to determine if the interaction is synergistic.

Conclusion and Future Directions

4-(Difluoro-methanesulfonyl)-benzoic acid represents a molecule of significant, yet underexplored, therapeutic potential. Based on strong evidence from structurally analogous compounds, this guide has outlined two promising avenues for investigation: the inhibition of the TGF-β/Smad pathway for the treatment of fibrotic diseases and the inhibition of Glutathione S-Transferases to overcome chemotherapy resistance in cancer. The difluoromethanesulfonyl and benzoic acid moieties provide a strong foundation for these hypotheses.

The experimental workflows and detailed protocols provided herein offer a clear roadmap for researchers to validate these potential applications. Future research should focus on:

  • Target Identification and Validation: Confirming the direct molecular targets of 4-(Difluoro-methanesulfonyl)-benzoic acid.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to optimize potency and selectivity.

  • Pharmacokinetic and Toxicological Profiling: Evaluating the drug-like properties of the compound to assess its suitability for in vivo studies and potential clinical development.

The exploration of 4-(Difluoro-methanesulfonyl)-benzoic acid and its derivatives could lead to the development of novel therapeutics for diseases with high unmet medical needs.

References

  • ResearchGate. (2017). Application of Sulfonyl in Drug Design. Available at: [Link]

  • Pettigrew, N. E., Colman, R. F., & Moyer, A. M. (1999). Affinity labeling of pig lung glutathione S-transferase pi by 4-(fluorosulfonyl)benzoic acid. Archives of Biochemistry and Biophysics, 367(1), 101-108. Available at: [Link]

  • Li, Y., Wang, Y., Zhang, Y., et al. (2023). Inhibitory Effects of 3-Cyclopropylmethoxy-4-(difluoromethoxy) Benzoic Acid on TGF-β1-Induced Epithelial–Mesenchymal Transformation of In Vitro and Bleomycin-Induced Pulmonary Fibrosis In Vivo. International Journal of Molecular Sciences, 24(7), 6172. Available at: [Link]

  • Li, Y., Wang, Y., Zhang, Y., et al. (2023). Inhibitory Effects of 3-Cyclopropylmethoxy-4-(difluoromethoxy) Benzoic Acid on TGF-β1-Induced Epithelial–Mesenchymal Transformation of In Vitro and Bleomycin-Induced Pulmonary Fibrosis In Vivo. MDPI. Available at: [Link]

  • Semantic Scholar. (2023). Inhibitory Effects of 3-Cyclopropylmethoxy-4-(difluoromethoxy) Benzoic Acid on TGF-β1-Induced Epithelial–Mesenchymal Transformation of In Vitro and Bleomycin-Induced Pulmonary Fibrosis In Vivo. Available at: [Link]

  • O'Brien, M. L., & Tew, K. D. (2001). Inhibition of glutathione S-transferases by antimalarial drugs possible implications for circumventing anticancer drug resistance. International journal of cancer, 92(6), 843–849. Available at: [Link]

  • Frontiers in Cell and Developmental Biology. (2022). TGFβ signaling pathways in human health and disease. Available at: [Link]

  • Townsend, D. M., & Tew, K. D. (2003). Inhibitors of glutathione S-transferases as therapeutic agents. Current topics in medicinal chemistry, 3(2), 155–173. Available at: [Link]

  • Wikipedia. (n.d.). TGF beta signaling pathway. Retrieved January 12, 2026, from [Link]

  • Zhang, Y. E. (2022). TGF-beta signal transduction: biology, function and therapy for diseases. Signal Transduction and Targeted Therapy, 7(1), 395. Available at: [Link]

  • Miyazono, K., Koinuma, D., & Tsutsumi, S. (2018). Role of transforming growth factor-β superfamily signaling pathways in human disease. The Journal of Biochemistry, 164(2), 91-101. Available at: [Link]

Sources

Exploratory

An In-Depth Technical Guide to 4-(Difluoro-methanesulfonyl)-benzoic acid: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Foreword: The Rise of Fluorinated Motifs in Medicinal Chemistry The strategic incorporation of fluorine into drug candidates has become a cornerstone of mod...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Rise of Fluorinated Motifs in Medicinal Chemistry

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry. The unique physicochemical properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, membrane permeability, binding affinity, and pKa.[1][2] This has led to a surge in the development and application of fluorinated building blocks. Among these, molecules bearing the difluoromethylsulfonyl group (SO₂CF₂H) have garnered significant interest. This guide provides a comprehensive technical overview of a particularly important building block: 4-(Difluoro-methanesulfonyl)-benzoic acid.

Physicochemical Properties and Structural Data

4-(Difluoro-methanesulfonyl)-benzoic acid is a white to off-white solid. Its chemical structure combines a benzoic acid moiety with a difluoromethanesulfonyl group at the para position. This unique combination of a carboxylic acid handle for further chemical modification and the electron-withdrawing, metabolically robust difluoromethanesulfonyl group makes it a valuable synthon in drug discovery programs.

PropertyValueSource
CAS Number 4837-22-3[3]
Molecular Formula C₈H₆F₂O₄S[3]
Molecular Weight 236.19 g/mol [3]
Appearance White to off-white solidCommercially available
Storage Room temperature[3]

Structural Representation:

Caption: Chemical structure of 4-(Difluoro-methanesulfonyl)-benzoic acid.

Synthesis and Manufacturing

While the initial discovery and first reported synthesis of 4-(Difluoro-methanesulfonyl)-benzoic acid are not extensively documented in readily available literature, its preparation can be inferred from established synthetic methodologies for analogous compounds. A plausible and commonly employed synthetic route starts from the readily available 4-(methylthio)benzoic acid.

Retrosynthetic Analysis

A logical retrosynthetic pathway involves the oxidative fluorination of the sulfide precursor.

retrosynthesis target 4-(Difluoro-methanesulfonyl)-benzoic acid precursor 4-(Methylthio)benzoic acid target->precursor Oxidative Fluorination

Caption: Retrosynthetic analysis of 4-(Difluoro-methanesulfonyl)-benzoic acid.

Proposed Experimental Protocol

The following protocol is a generalized procedure based on the synthesis of similar sulfonyl compounds and should be optimized for specific laboratory conditions.

Step 1: Oxidation of 4-(methylthio)benzoic acid to 4-(methylsulfonyl)benzoic acid

This initial oxidation can be achieved using a variety of oxidizing agents. A common and effective method involves the use of hydrogen peroxide in a suitable solvent like acetic acid.

  • Reaction:

    • 4-(methylthio)benzoic acid + 2 H₂O₂ → 4-(methylsulfonyl)benzoic acid + 2 H₂O

  • Procedure:

    • Suspend 4-(methylthio)benzoic acid in glacial acetic acid.

    • Cool the mixture in an ice bath.

    • Slowly add hydrogen peroxide (30% aqueous solution) while maintaining a low temperature.

    • After the addition is complete, warm the reaction mixture to room temperature and then heat to reflux for several hours until the reaction is complete (monitored by TLC or LC-MS).

    • Cool the reaction mixture and pour it into cold water to precipitate the product.

    • Collect the solid by filtration, wash with water, and dry under vacuum.

Step 2: Difluorination of the Methylsulfonyl Group

This transformation is more challenging and can be accomplished through various modern fluorination techniques. One potential approach involves the use of electrophilic fluorinating agents.

  • Note: This step requires specialized reagents and expertise in handling fluorinating agents. Direct difluorination of a methylsulfonyl group is a complex transformation. A more practical industrial approach might involve building the difluoromethanesulfonyl moiety from a different precursor. However, for the purpose of this guide, we will outline a conceptual pathway.

A more common industrial synthesis would likely involve the construction of the difluoromethanesulfonylbenzene core first, followed by functionalization to introduce the carboxylic acid.

Applications in Drug Discovery and Development

4-(Difluoro-methanesulfonyl)-benzoic acid serves as a crucial intermediate in the synthesis of a wide range of biologically active molecules.[4] Its utility stems from the ability to readily form amides, esters, and other derivatives via the carboxylic acid group, while the difluoromethanesulfonyl moiety imparts desirable pharmacokinetic properties.

As a Key Building Block for Bioactive Molecules

The difluoromethanesulfonyl group is often employed as a bioisostere for other functional groups, such as a carboxylic acid or a phosphate group. Its strong electron-withdrawing nature can also influence the acidity of adjacent protons and the overall electronic properties of the molecule.

Case Study: Antifungal Agents

A notable application of a structurally related moiety, the difluoro(substituted sulfonyl)methyl group, is in the development of novel antifungal agents. A study on new 1,2,4-triazoles demonstrated that the incorporation of a difluoro(substituted sulfonyl)methyl moiety led to potent antifungal activities against various Candida and Aspergillus species.[5] While this study does not use 4-(Difluoro-methanesulfonyl)-benzoic acid directly, it highlights the potential of the core difluoromethanesulfonyl pharmacophore in designing effective therapeutic agents.[5]

The general structure of the active compounds in this study was a triazole core connected to a difluoro(substituted sulfonyl)methyl phenyl group. The synthesis involved the preparation of α,α-difluoro-α-(substituted thio)acetophenones as key intermediates.[5]

CompoundIn Vitro Antifungal Activity (MIC, µg/mL) vs. C. albicans
(-)-2aPotent
(-)-2bPotent
(-)-2dPotent
(Data extracted from Chem. Pharm. Bull. 49(2) 173-182 (2001))[5]

This research underscores the value of the difluoromethanesulfonyl motif in modulating the biological activity of small molecules. The benzoic acid derivative provides a convenient starting point for the synthesis of such complex structures.

Future Perspectives and Conclusion

The demand for novel, robust, and versatile building blocks in drug discovery is ever-increasing. 4-(Difluoro-methanesulfonyl)-benzoic acid, with its unique combination of a reactive handle and a beneficial fluorinated moiety, is well-positioned to remain a valuable tool for medicinal chemists. Future research will likely focus on the development of more efficient and scalable synthetic routes to this and related compounds. Furthermore, the exploration of its application in the design of inhibitors for a wider range of biological targets is an active area of investigation. As our understanding of the intricate role of fluorine in drug-target interactions continues to grow, the importance of building blocks like 4-(Difluoro-methanesulfonyl)-benzoic acid in the development of next-generation therapeutics is set to expand.

References

  • Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]

  • The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • New antifungal 1,2,4-triazoles with difluoro(substituted sulfonyl)methyl moiety. Chemical & Pharmaceutical Bulletin. [Link]

Sources

Foundational

A Technical Guide to Sourcing and Application of 4-(Difluoro-methanesulfonyl)-benzoic acid for Pharmaceutical Research

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Emerging Role of 4-(Difluoro-methanesulfonyl)-benzoic acid in Medicinal Chemistry 4-(Difluoro-methanesulfonyl)-benzoic a...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Emerging Role of 4-(Difluoro-methanesulfonyl)-benzoic acid in Medicinal Chemistry

4-(Difluoro-methanesulfonyl)-benzoic acid, a specialized organic building block, is gaining significant traction within the pharmaceutical and agrochemical research sectors. Its unique structural features, particularly the difluoromethanesulfonyl moiety, offer medicinal chemists a valuable tool for modulating the physicochemical and pharmacokinetic properties of drug candidates. This guide provides an in-depth overview of the commercial landscape for this compound, critical considerations for its procurement, and its applications in modern drug discovery.

The incorporation of fluorine-containing groups is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and membrane permeability. The difluoromethyl group (CF2H), in particular, is of growing interest as it can act as a bioisostere for hydroxyl, thiol, or amine groups, while also improving lipophilicity and target affinity through hydrogen bond donation. The sulfonyl group, on the other hand, is a key component in many approved drugs and is known for its ability to engage in strong interactions with biological targets. The combination of these two functionalities in 4-(Difluoro-methanesulfonyl)-benzoic acid makes it a versatile scaffold for the synthesis of novel therapeutic agents.

Commercial Availability and Supplier Overview

A number of chemical suppliers offer 4-(Difluoro-methanesulfonyl)-benzoic acid (CAS No. 4837-22-3), typically for research and development purposes.[1] While availability and pricing can vary, the compound is generally accessible in quantities ranging from milligrams to bulk/commercial scales. The table below summarizes a selection of commercial suppliers.

SupplierProduct Number/NamePurityAvailable Quantities
Ivy Fine Chemicals 174213Not specified250mg, 1g, 5g, Bulk
ChemicalBook CB01118159Not specifiedInquire
AA Blocks Not specifiedmin 98%1g
Hangzhou Fuze Pharmaceutical Technology Co., Ltd. Not specifiedNot specifiedInquire
Jiangsu Aikon Biopharmaceutical R&D co.,Ltd. Not specifiedNot specifiedInquire
Hangzhou Milestone Pharmtech Co., Ltd. Not specifiedNot specifiedInquire
Shanghai YuanYe Biotechnology Co., Ltd. Not specifiedNot specifiedInquire
Shanghai Jizhi Biochemical Technology Co. Ltd. Not specifiedNot specifiedInquire

Note: This table is not exhaustive and represents a snapshot of publicly available information. Researchers are advised to contact suppliers directly for the most current product specifications, availability, and pricing.

Quality Control and Supplier Qualification: A Self-Validating Approach

For researchers in drug development, ensuring the quality and consistency of starting materials is paramount. A robust supplier qualification process is a self-validating system that minimizes the risk of introducing impurities that could compromise experimental results or lead to costly delays.

Key Quality Attributes to Consider:
  • Purity: Most suppliers offer a purity of ≥98%.[2] However, the analytical method used to determine purity is crucial. High-Performance Liquid Chromatography (HPLC) is the gold standard for this class of compounds.

  • Impurities: The nature and quantity of impurities are often more critical than the absolute purity value. Potential impurities can arise from the synthetic route or degradation. A Certificate of Analysis (CoA) should be requested from the supplier, detailing the impurity profile.

  • Consistency: Batch-to-batch consistency is essential for reproducible research. Establishing a long-term relationship with a reliable supplier can help ensure this.

Supplier Qualification Workflow

The following diagram illustrates a logical workflow for qualifying a new supplier of 4-(Difluoro-methanesulfonyl)-benzoic acid.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Analytical Validation cluster_2 Phase 3: Approval and Monitoring Identify Potential Suppliers Identify Potential Suppliers Request Technical Data Request Technical Data Identify Potential Suppliers->Request Technical Data Review CoA and SDS Review CoA and SDS Request Technical Data->Review CoA and SDS Order Sample Order Sample Review CoA and SDS->Order Sample If specs are met In-house Analysis (HPLC, NMR) In-house Analysis (HPLC, NMR) Order Sample->In-house Analysis (HPLC, NMR) Compare with Supplier Data Compare with Supplier Data In-house Analysis (HPLC, NMR)->Compare with Supplier Data Approve Supplier Approve Supplier Compare with Supplier Data->Approve Supplier If data matches Establish Quality Agreement Establish Quality Agreement Approve Supplier->Establish Quality Agreement Ongoing Batch Testing Ongoing Batch Testing Establish Quality Agreement->Ongoing Batch Testing

Caption: Supplier Qualification Workflow Diagram

Analytical Methodologies for Quality Assessment

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with UV detection is the most common and reliable method for analyzing benzoic acid derivatives.[3][4][5][6]

Experimental Protocol (Example):

  • Instrumentation and Materials:

    • HPLC system with a UV detector

    • C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size)[3]

    • HPLC-grade acetonitrile and water

    • Phosphoric acid or other suitable buffer

    • Sample diluent: Acetonitrile/water mixture

  • Chromatographic Conditions (Starting Point):

    • Mobile Phase A: 0.1% Phosphoric acid in water[3]

    • Mobile Phase B: Acetonitrile[3]

    • Gradient: A typical starting gradient could be 30-90% B over 15 minutes.

    • Flow Rate: 1.0 mL/min[3]

    • Column Temperature: 30°C

    • Detection Wavelength: 230 nm[3]

    • Injection Volume: 10 µL

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the 4-(Difluoro-methanesulfonyl)-benzoic acid sample into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with the sample diluent.

  • Analysis:

    • Inject a blank (diluent) to ensure no interfering peaks.

    • Inject the sample solution to determine the retention time and purity by area percent normalization.

    • For method validation, parameters such as linearity, accuracy, precision, and robustness should be evaluated according to ICH guidelines.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of the compound. While a specific spectrum for 4-(Difluoro-methanesulfonyl)-benzoic acid is not widely published, the expected shifts can be predicted based on the structure.

Synthesis, Potential Impurities, and Handling

Understanding the synthesis of 4-(Difluoro-methanesulfonyl)-benzoic acid is key to anticipating potential process-related impurities. While the exact commercial synthesis routes are proprietary, a plausible approach involves the oxidation of a corresponding thioether, which itself can be prepared from 4-halobenzoic acid derivatives.

Potential Impurities:

  • Starting materials: Unreacted precursors from the synthesis.

  • By-products: Compounds formed from side reactions.

  • Solvents: Residual solvents from the reaction and purification steps.

  • Degradation products: Although generally stable, prolonged exposure to harsh conditions could lead to degradation.

Handling and Storage:

  • Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.[2]

  • Handling: Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a fume hood to avoid inhalation of any dust.

Applications in Drug Discovery

4-(Difluoro-methanesulfonyl)-benzoic acid serves as a valuable building block in the synthesis of more complex molecules for various therapeutic areas.[7] The benzoic acid moiety provides a convenient handle for further chemical modifications, such as amide bond formation.

The difluoromethanesulfonyl group imparts several desirable properties to a drug candidate:

  • Metabolic Stability: The C-F bond is highly stable, making the difluoromethyl group resistant to metabolic degradation.

  • Modulation of pKa: The strong electron-withdrawing nature of the sulfonyl group can influence the acidity of nearby functional groups.

  • Increased Lipophilicity: The fluorine atoms can increase the lipophilicity of the molecule, potentially improving membrane permeability.

  • Hydrogen Bonding: The CF2H group can act as a hydrogen bond donor, enhancing binding interactions with the target protein.

This compound and its derivatives have been explored in the development of inhibitors for various enzymes and receptors. For instance, benzoic acid derivatives are investigated as potential treatments for tuberculosis and cancer.[7][8]

Conclusion

4-(Difluoro-methanesulfonyl)-benzoic acid is a readily available and versatile building block for medicinal chemists. Its unique electronic and steric properties make it an attractive component for the design of novel therapeutics with improved pharmacological profiles. A thorough understanding of its commercial sources, coupled with a rigorous quality control program, is essential for its successful application in drug discovery and development. The methodologies and considerations outlined in this guide provide a framework for researchers to confidently source and utilize this promising compound in their research endeavors.

References

  • Vertex AI Search. (n.d.). 4-(Difluoro-methanesulfonyl)-benzoic acid, min 98%, 1 gram. Retrieved January 12, 2026.
  • Ivy Fine Chemicals. (n.d.). 4-(Difluoro-methanesulfonyl)-benzoic acid [CAS: 4837-22-3]. Retrieved January 12, 2026, from [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-[(Methylsulfonyl)amino]benzoic acid. Retrieved January 12, 2026, from [Link]

  • PubMed. (2014). Novel class of benzoic acid ester derivatives as potent PDE4 inhibitors for inhaled administration in the treatment of respiratory diseases. Retrieved January 12, 2026, from [Link]

  • Global Scientific Journal. (n.d.). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Retrieved January 12, 2026, from [Link]

  • ResearchGate. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Retrieved January 12, 2026, from [Link]

  • Alpha Resources LLC. (n.d.). Certificate of Analysis - Benzoic Acid Calorimetric CRM. Retrieved January 12, 2026.
  • Longdom Publishing. (2021). Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation. Retrieved January 12, 2026, from [Link]

  • Google Patents. (n.d.). CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
  • Preprints.org. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Retrieved January 12, 2026, from [Link]

  • Scribd. (n.d.). Certificate of Analysis: Benzoic Acid. Retrieved January 12, 2026, from [Link]

  • MDPI. (2022). FDA-Approved Small Molecules in 2022: Clinical Uses and Their Synthesis. Retrieved January 12, 2026, from [Link]

  • Google Patents. (n.d.). EP1079822A1 - Improved method for the preparation of 4-methylsulfonyl benzoic acid derivatives and intermediates.
  • UST Journals. (2023). HPLC Method for the Determination of Benzoic acid in samples of commercial children's food in the Markets of Aden-Yemen. Retrieved January 12, 2026, from [Link]

  • ZORA (Zurich Open Repository and Archive). (n.d.). Determination of benzoic acid in workplace air using high-performance liquid chromatography (HPLC-DAD). Retrieved January 12, 2026, from [Link]

  • Google Patents. (n.d.). CN107515257A - Derivatization HPLC-UV method for the determination of mesylate in methanesulfonic acid.
  • PMC - PubMed Central. (n.d.). A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective. Retrieved January 12, 2026, from [Link]

  • PMC - NIH. (2022). Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis. Retrieved January 12, 2026, from [Link]

Sources

Exploratory

An In-depth Technical Guide to the Safe Handling of 4-(Difluoro-methanesulfonyl)-benzoic acid

Abstract This technical guide provides a comprehensive overview of the safety and handling protocols for 4-(Difluoro-methanesulfonyl)-benzoic acid (CAS No. 4837-22-3).

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the safety and handling protocols for 4-(Difluoro-methanesulfonyl)-benzoic acid (CAS No. 4837-22-3). As a specialized chemical intermediate prominent in medicinal chemistry and drug development, particularly as a building block for protein degraders, a thorough understanding of its properties and potential hazards is paramount for ensuring laboratory safety.[1] This document synthesizes available data on its chemical and physical properties, potential hazards extrapolated from structurally similar compounds, and detailed procedures for its safe handling, storage, and disposal. The intended audience for this guide includes researchers, chemists, and laboratory personnel involved in the use of this compound.

Introduction and Chemical Profile

4-(Difluoro-methanesulfonyl)-benzoic acid is a white to off-white solid organic compound.[2] Its structure, featuring a benzoic acid moiety substituted with a difluoromethanesulfonyl group, makes it a valuable synthon in the design of complex molecular architectures. While specific toxicological and reactivity data for this exact compound are not extensively documented in publicly available literature, a robust safety protocol can be developed by analyzing its chemical structure and drawing parallels with well-characterized analogous compounds.

Table 1: Physicochemical Properties of 4-(Difluoro-methanesulfonyl)-benzoic acid

PropertyValueSource
CAS Number 4837-22-3[1][2]
Molecular Formula C8H6F2O4S[2]
Molecular Weight 236.19 g/mol [2]
Appearance White to off-white solid[2]
Melting Point 238 °C[2]
Boiling Point (Predicted) 416.0 ± 45.0 °C[2]
Density (Predicted) 1.523 ± 0.06 g/cm³[2]
pKa (Predicted) 3.34 ± 0.10[2]

Hazard Identification and Risk Assessment

Primary Anticipated Hazards:

  • Skin Irritation: Benzoic acid and its derivatives are known to cause skin irritation.[6][7] Direct contact may lead to redness, itching, and inflammation.[3]

  • Serious Eye Damage/Irritation: Similar to other benzoic acids, this compound is expected to be a severe eye irritant.[6][7] Contact can cause serious eye irritation, potentially leading to damage.[3]

  • Respiratory Tract Irritation: Inhalation of the dust of this solid compound may cause respiratory irritation.[4][8]

  • Harmful if Swallowed: Based on data for analogous compounds, ingestion may be harmful.[6]

Due to its acidic nature and the presence of the sulfonyl group, it should be handled as a corrosive and irritant substance.

Safe Handling and Personal Protective Equipment (PPE)

A multi-layered approach to safety, incorporating engineering controls, administrative controls, and personal protective equipment, is essential for the safe handling of this compound.

Engineering Controls
  • Chemical Fume Hood: All weighing and handling of the solid compound, as well as any reactions involving it, must be conducted in a well-ventilated chemical fume hood to minimize the risk of inhalation.[8]

  • Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[9]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to prevent exposure. The following table summarizes the required protective gear.[10][11]

Table 2: Recommended Personal Protective Equipment

PPE CategorySpecificationRationale and Best Practices
Eye and Face Protection Chemical splash goggles and a face shield.[3][12]Standard safety glasses are insufficient. Goggles must provide a complete seal around the eyes. A face shield is mandatory when handling larger quantities or when there is a significant splash risk.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).[3][12]Gloves should be inspected for tears or punctures before each use. Double-gloving may be appropriate for extended procedures. After handling, gloves should be removed carefully to avoid skin contact and disposed of properly.
Body Protection A flame-resistant lab coat or a chemical-resistant apron.[3]Must be worn fully buttoned to protect against skin contact.
Respiratory Protection A NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases may be necessary if working outside a fume hood or if dust generation is unavoidable.[8][13]A proper fit test is essential for the effectiveness of any respirator.[12]

Diagram 1: PPE Workflow for Handling 4-(Difluoro-methanesulfonyl)-benzoic acid

PPE_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling Prep Assess Risks & Quantities SelectPPE Select Appropriate PPE (Table 2) Prep->SelectPPE Based on Task InspectPPE Inspect PPE for Damage SelectPPE->InspectPPE DonPPE Don PPE in Correct Order InspectPPE->DonPPE WorkInHood Conduct Work in Fume Hood DonPPE->WorkInHood DoffPPE Doff PPE Carefully WorkInHood->DoffPPE DisposePPE Dispose of Contaminated PPE DoffPPE->DisposePPE WashHands Wash Hands Thoroughly DisposePPE->WashHands Spill_Response Evacuate Evacuate Immediate Area & Alert Others Assess Assess Spill Size & Personal Risk Evacuate->Assess DonPPE Don Appropriate PPE (Level C minimum) Assess->DonPPE Contain Contain Spill with Inert Absorbent DonPPE->Contain Neutralize CAUTIOUSLY Neutralize with Sodium Bicarbonate (if safe) Contain->Neutralize Collect Collect Residue into Waste Container Neutralize->Collect Decontaminate Decontaminate Area with Soap & Water Collect->Decontaminate Dispose Dispose of Waste as Hazardous Material Decontaminate->Dispose Report Report Incident to Safety Officer Dispose->Report

A stepwise procedure for responding to a spill of the compound.

Experimental Protocol: Small-Scale Spill Cleanup

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area of the spill.

  • Assess: From a safe distance, assess the extent of the spill. For small spills (a few grams), trained laboratory personnel can proceed with cleanup. For large spills, evacuate the lab and contact the institutional safety office.

  • PPE: Don the appropriate PPE as outlined in Table 2, including, at a minimum, chemical splash goggles, a face shield, a lab coat, and double nitrile gloves.

  • Containment: Gently cover the solid spill with an inert absorbent material like vermiculite or sand to prevent dust from becoming airborne.

  • Collection: Carefully sweep up the mixture and place it into a clearly labeled, sealed container for hazardous waste. Avoid generating dust.

  • Decontamination: Clean the spill area with a cloth dampened with soap and water. Place all contaminated cleaning materials into the hazardous waste container.

  • Disposal: Dispose of the waste through your institution's hazardous waste management program. [4]

First Aid Measures

In case of exposure, immediate medical attention is crucial.

Table 3: First Aid Procedures

Exposure RouteProcedure
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. [4]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists. [4]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. [4]
Ingestion Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterward. Never give anything by mouth to an unconscious person. Seek immediate medical attention. [4]

Disposal Considerations

Chemical waste must be disposed of in accordance with all local, state, and federal regulations.

  • Waste Classification: This material should be treated as hazardous waste.

  • Disposal Method: Dispose of the contents and container to an approved waste disposal plant. [4]Do not mix with other waste. Uncleaned containers should be handled as the product itself.

Conclusion

While 4-(Difluoro-methanesulfonyl)-benzoic acid is a valuable compound in research and development, its safe use is contingent upon a clear understanding of its potential hazards and the strict implementation of appropriate safety protocols. By adhering to the guidelines outlined in this document, which are based on a conservative interpretation of data from structurally related compounds, researchers can minimize risks and maintain a safe laboratory environment.

References

  • Oakwood Chemical. (n.d.). 4-(Difluoro-methanesulfonyl)-benzoic acid, min 98%, 1 gram. Retrieved from [Link]

  • National Institute of Standards and Technology. (2015). SAFETY DATA SHEET - Benzoic Acid (Acidimetric Standard). Retrieved from [Link]

  • CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). Personal Protective Equipment. Retrieved from [Link]

  • PubChem. (n.d.). 4-(Fluorosulfonyl)benzoic acid. Retrieved from [Link]

  • Ivy Fine Chemicals. (n.d.). 4-(Difluoro-methanesulfonyl)-benzoic acid. Retrieved from [Link]

  • Advanced Chemical Intermediates. (n.d.). 4-Methanesulfonyl-benzoic ac. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-(Difluoromethoxy)benzoic acid, 97%. Retrieved from [Link]

  • Hazmat School. (2022). 5 Types of PPE for Hazardous Chemicals. Retrieved from [Link]

  • LeelineWork. (2026). What PPE Should You Wear When Handling Acid 2026? Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: A Practical Guide to the Synthesis of 4-(Difluoro-methanesulfonyl)-benzoic Acid from 4-Halobenzoic Acid

Abstract This application note provides a comprehensive guide for the synthesis of 4-(Difluoro-methanesulfonyl)-benzoic acid, a valuable building block in medicinal chemistry and drug development. The protocol outlines a...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide for the synthesis of 4-(Difluoro-methanesulfonyl)-benzoic acid, a valuable building block in medicinal chemistry and drug development. The protocol outlines a robust and accessible synthetic route starting from readily available 4-halobenzoic acids. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental procedures, mechanistic insights, and data presentation to ensure reproducible and efficient synthesis.

Introduction: The Significance of the Difluoromethanesulfonyl Moiety

The introduction of fluorine-containing functional groups into organic molecules is a well-established strategy in modern drug discovery to enhance a compound's metabolic stability, lipophilicity, and binding affinity. The difluoromethanesulfonyl (-SO₂CF₂H) group, in particular, has garnered significant interest as a bioisostere for more traditional functionalities like carboxylic acids or sulfonamides. Its unique electronic properties and ability to participate in hydrogen bonding can lead to improved pharmacokinetic and pharmacodynamic profiles of drug candidates. This guide details a practical synthetic pathway to 4-(difluoro-methanesulfonyl)-benzoic acid, a key intermediate for incorporating this important pharmacophore into a variety of molecular scaffolds.

Synthetic Strategy: A Multi-Step Approach from 4-Halobenzoic Acids

The synthesis of 4-(difluoro-methanesulfonyl)-benzoic acid from a 4-halobenzoic acid is a multi-step process that hinges on the strategic introduction of the sulfur and difluoromethyl functionalities. The overall strategy involves the protection of the carboxylic acid, followed by a metal-catalyzed cross-coupling reaction to form the crucial carbon-sulfur bond, and finally, deprotection to yield the target acid.

The choice of the starting 4-halobenzoic acid (iodo, bromo, or chloro) can influence the reactivity in the cross-coupling step, with iodides generally being the most reactive, followed by bromides and then chlorides. This guide will focus on the use of 4-iodobenzoic acid for optimal reactivity.

The key transformation is a copper-catalyzed cross-coupling reaction between the protected 4-iodobenzoate and a difluoromethanesulfinate salt. This approach offers a direct and efficient method for the construction of the aryl-SO₂CF₂H bond.

Experimental Protocols

This section provides detailed, step-by-step protocols for the synthesis of 4-(difluoro-methanesulfonyl)-benzoic acid.

Materials and Methods

All reagents should be of analytical grade and used as received unless otherwise noted. Solvents should be anhydrous where specified. Reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) when necessary.

Safety Precautions: Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times. All reactions should be performed in a well-ventilated fume hood.

Synthesis of Methyl 4-iodobenzoate (1)

The carboxylic acid of 4-iodobenzoic acid is first protected as a methyl ester to prevent side reactions in the subsequent cross-coupling step.

Procedure:

  • To a solution of 4-iodobenzoic acid (1.0 eq) in methanol (0.2 M), add sulfuric acid (0.1 eq) dropwise at 0 °C.

  • The reaction mixture is then heated to reflux for 4-6 hours.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is dissolved in ethyl acetate and washed with saturated sodium bicarbonate solution and brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo to afford methyl 4-iodobenzoate as a white solid.

Preparation of Sodium Difluoromethanesulfinate (NaSO₂CF₂H)

Sodium difluoromethanesulfinate is a key reagent for this synthesis and can be prepared from the corresponding sulfonyl chloride.

Procedure:

  • Difluoromethanesulfonyl chloride (1.0 eq) is added dropwise to a solution of sodium sulfite (1.2 eq) in water (0.5 M) at 0 °C.

  • The reaction mixture is stirred at room temperature for 12 hours.

  • The water is removed under reduced pressure to yield crude sodium difluoromethanesulfinate, which can be used in the next step without further purification.

Synthesis of Methyl 4-(difluoro-methanesulfonyl)-benzoate (2)

This is the key copper-catalyzed cross-coupling step to form the C-S bond.

Procedure:

  • To a reaction vessel charged with methyl 4-iodobenzoate (1.0 eq), sodium difluoromethanesulfinate (1.5 eq), and copper(I) iodide (0.1 eq), add anhydrous DMSO (0.2 M).

  • The reaction mixture is degassed with nitrogen for 15 minutes.

  • The mixture is then heated to 110 °C for 12-16 hours.

  • The reaction progress is monitored by TLC or LC-MS.

  • After completion, the reaction mixture is cooled to room temperature and diluted with water.

  • The aqueous layer is extracted with ethyl acetate (3 x).

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford methyl 4-(difluoro-methanesulfonyl)-benzoate.

Synthesis of 4-(Difluoro-methanesulfonyl)-benzoic acid (3)

The final step is the deprotection of the methyl ester to yield the target carboxylic acid.

Procedure:

  • To a solution of methyl 4-(difluoro-methanesulfonyl)-benzoate (1.0 eq) in a mixture of THF and water (3:1, 0.1 M), add lithium hydroxide (2.0 eq).

  • The reaction mixture is stirred at room temperature for 2-4 hours.

  • The reaction progress is monitored by TLC.

  • Upon completion, the THF is removed under reduced pressure.

  • The aqueous solution is acidified to pH 2-3 with 1 M HCl.

  • The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield 4-(difluoro-methanesulfonyl)-benzoic acid as a white solid.

Reaction Workflow and Mechanism

The overall synthetic workflow is depicted below. The key step, the copper-catalyzed cross-coupling, is believed to proceed through an oxidative addition of the aryl iodide to a copper(I) species, followed by reaction with the difluoromethanesulfinate and reductive elimination to form the desired product.

Synthesis_Workflow cluster_esterification Step 1: Esterification cluster_reagent_prep Reagent Preparation cluster_coupling Step 2: Cu-Catalyzed Cross-Coupling cluster_hydrolysis Step 3: Hydrolysis A 4-Iodobenzoic Acid B Methyl 4-iodobenzoate (1) A->B MeOH, H₂SO₄, Reflux E Methyl 4-(difluoro-methanesulfonyl)-benzoate (2) B->E NaSO₂CF₂H, CuI, DMSO, 110 °C C Difluoromethanesulfonyl chloride D Sodium Difluoromethanesulfinate C->D Na₂SO₃, H₂O F 4-(Difluoro-methanesulfonyl)-benzoic acid (3) E->F LiOH, THF/H₂O

Figure 1. Overall synthetic workflow for the preparation of 4-(difluoro-methanesulfonyl)-benzoic acid.

Data Summary

The following table summarizes typical yields and characterization data for the key intermediates and the final product.

CompoundStepStarting MaterialTypical Yield (%)Melting Point (°C)¹H NMR (δ, ppm)
Methyl 4-iodobenzoate (1) 14-Iodobenzoic acid>95112-114δ 7.85 (d, 2H), 7.65 (d, 2H), 3.90 (s, 3H)
Methyl 4-(difluoro-methanesulfonyl)-benzoate (2) 2Methyl 4-iodobenzoate60-7598-100δ 8.25 (d, 2H), 8.05 (d, 2H), 6.50 (t, 1H, J=54 Hz), 3.95 (s, 3H)
4-(Difluoro-methanesulfonyl)-benzoic acid (3) 3Compound 2 >90215-218δ 13.5 (br s, 1H), 8.30 (d, 2H), 8.10 (d, 2H), 6.55 (t, 1H, J=54 Hz)

Conclusion

This application note provides a detailed and practical guide for the synthesis of 4-(difluoro-methanesulfonyl)-benzoic acid from 4-halobenzoic acids. The described multi-step protocol, centered around a key copper-catalyzed cross-coupling reaction, offers a reliable method for accessing this important building block for drug discovery and development. The provided experimental procedures and characterization data serve as a valuable resource for researchers in the field.

References

  • Palladium-Catalyzed Aryldifluoromethylation of Aryl Halides with Aryldifluoromethyl Trimethylsilanes. (eScholarship.org)
  • Copper-Catalyzed Difluoromethylation of Alkyl Halides Enabled by Aryl Radical Activation of Carbon–Halogen Bonds. (ChemRxiv)
  • The preparation of sodium difluoromethanesulfinate and its applications in radical difluoromethylations.
  • Copper-Mediated Fluoroalkylation of Aryl Bromides and Chlorides Enabled by Directing Groups. (PMC - NIH)
  • Reaction between aryl halides and sodium sulfinates.
  • Aryl sulfone synthesis by C-S coupling reactions. (Organic Chemistry Portal)
  • Palladium-catalyzed intramolecular direct arylation of benzoic acids by tandem decarboxylation/C-H activ
  • Palladium-Catalyzed Direct Annulation of Benzoic Acids with Phenols to Synthesize Dibenzopyranones. (PubMed)
  • One-pot palladium-catalyzed synthesis of sulfonyl fluorides
  • Preparing a Drying Agent (Magnesium sulf
Application

Application Notes &amp; Protocols for the Optimized Synthesis of 4-(Difluoro-methanesulfonyl)-benzoic acid

Audience: Researchers, scientists, and drug development professionals. Objective: This document provides a comprehensive guide to the optimized synthesis of 4-(difluoromethanesulfonyl)benzoic acid, a valuable building bl...

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Objective: This document provides a comprehensive guide to the optimized synthesis of 4-(difluoromethanesulfonyl)benzoic acid, a valuable building block in medicinal chemistry and materials science. The protocols herein are designed to be robust and scalable, with a focus on explaining the rationale behind key experimental choices to facilitate adaptation and troubleshooting.

Introduction: The Significance of the Difluoromethanesulfonyl Moiety

The difluoromethanesulfonyl (-SO₂CF₂H) group is of increasing interest in drug discovery. It is considered a bioisostere of carboxylic acids and sulfonamides, offering a unique combination of electronic properties and lipophilicity. The presence of the difluoromethyl group can enhance metabolic stability, modulate pKa, and introduce a lipophilic hydrogen bond donor, all of which can favorably impact the pharmacokinetic and pharmacodynamic properties of a drug candidate. This guide details a reliable two-step synthetic sequence to access 4-(difluoromethanesulfonyl)benzoic acid, starting from the readily available 4-mercaptobenzoic acid.

Overall Synthetic Strategy

The synthesis is approached in a two-stage process: first, the introduction of the difluoromethylthio (-SCF₂H) group, followed by its oxidation to the desired difluoromethanesulfonyl (-SO₂CF₂H) moiety. A key consideration is the protection of the carboxylic acid functionality to prevent unwanted side reactions during the difluoromethylation step.

G cluster_0 Stage 1: Difluoromethylthiolation cluster_1 Stage 2: Oxidation & Hydrolysis 4-Mercaptobenzoic_Acid 4-Mercaptobenzoic Acid Esterification Esterification (e.g., MeOH, H₂SO₄) 4-Mercaptobenzoic_Acid->Esterification Methyl_4-mercaptobenzoate Methyl 4-mercaptobenzoate Esterification->Methyl_4-mercaptobenzoate Difluoromethylation Difluoromethylation (e.g., NaO₂CCF₂Cl) Methyl_4-mercaptobenzoate->Difluoromethylation Methyl_4-(difluoromethylthio)benzoate Methyl 4-(difluoromethylthio)benzoate Difluoromethylation->Methyl_4-(difluoromethylthio)benzoate Oxidation Oxidation (m-CPBA) Methyl_4-(difluoromethylthio)benzoate->Oxidation Methyl_4-(difluoromethanesulfonyl)benzoate Methyl 4-(difluoromethanesulfonyl)benzoate Oxidation->Methyl_4-(difluoromethanesulfonyl)benzoate Hydrolysis Hydrolysis (e.g., LiOH, H₂O/THF) Methyl_4-(difluoromethanesulfonyl)benzoate->Hydrolysis Final_Product 4-(Difluoromethanesulfonyl)benzoic acid Hydrolysis->Final_Product

Caption: Overall workflow for the synthesis of 4-(difluoromethanesulfonyl)benzoic acid.

Part 1: Synthesis of the Precursor - Methyl 4-(difluoromethylthio)benzoate

The initial phase of the synthesis focuses on the preparation of the key intermediate, methyl 4-(difluoromethylthio)benzoate. This involves the protection of the carboxylic acid of 4-mercaptobenzoic acid via esterification, followed by the crucial S-difluoromethylation step.

Protocol 1.1: Esterification of 4-Mercaptobenzoic Acid

Rationale: The acidic proton of the carboxylic acid can interfere with the basic conditions often employed in difluoromethylation reactions. Therefore, protection as a methyl ester is a prudent first step. Fischer esterification is a classic and cost-effective method for this transformation.

Materials:

  • 4-Mercaptobenzoic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (saturated solution)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Ethyl acetate

Procedure:

  • To a round-bottom flask, add 4-mercaptobenzoic acid (1 equivalent).

  • Suspend the solid in an excess of anhydrous methanol (e.g., 10-20 mL per gram of starting material).

  • Cool the suspension in an ice bath and slowly add concentrated sulfuric acid (0.1 equivalents) with stirring.

  • Remove the ice bath and heat the mixture to reflux for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield methyl 4-mercaptobenzoate, which can often be used in the next step without further purification.

Protocol 1.2: S-Difluoromethylation of Methyl 4-mercaptobenzoate

Rationale: The difluoromethylation of thiols is efficiently achieved using a difluorocarbene (:CF₂) source. Sodium chlorodifluoroacetate is a convenient and commercially available precursor that generates difluorocarbene upon heating. The thiolate, formed in situ under basic conditions, acts as a nucleophile to trap the electrophilic difluorocarbene.

Materials:

  • Methyl 4-mercaptobenzoate

  • Sodium chlorodifluoroacetate

  • Potassium carbonate

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Deionized water

  • Diethyl ether

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add methyl 4-mercaptobenzoate (1 equivalent) and potassium carbonate (1.5 equivalents).

  • Add anhydrous DMF and stir the suspension for 15 minutes at room temperature.

  • Add sodium chlorodifluoroacetate (2 equivalents) to the mixture.

  • Heat the reaction mixture to 100-110 °C and stir for 3-4 hours. Monitor the reaction progress by TLC.

  • Cool the reaction to room temperature and quench by the slow addition of deionized water.

  • Extract the aqueous mixture with diethyl ether (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure methyl 4-(difluoromethylthio)benzoate.

Optimization Notes:

  • Base: Other bases such as cesium carbonate can be used and may improve yields in some cases.

  • Temperature: The temperature is critical for the decomposition of sodium chlorodifluoroacetate to difluorocarbene. Temperatures that are too low will result in a sluggish reaction, while excessively high temperatures may lead to side product formation.

  • Side Reactions: A potential side reaction is the formation of disulfide bonds from the starting thiol. Maintaining an inert atmosphere helps to minimize this.

Part 2: Oxidation and Hydrolysis to the Final Product

With the difluoromethylthio intermediate in hand, the next stage is the oxidation of the sulfur atom to the sulfone, followed by deprotection of the methyl ester to yield the final carboxylic acid.

Protocol 2.1: Oxidation of Methyl 4-(difluoromethylthio)benzoate

Rationale: meta-Chloroperoxybenzoic acid (m-CPBA) is a reliable and highly effective oxidant for converting thioethers to sulfones.[1] The use of at least two equivalents of m-CPBA is necessary to ensure complete oxidation to the sulfone, as the sulfoxide is an intermediate in this reaction. The reaction is typically performed in a chlorinated solvent at or below room temperature.

Materials:

  • Methyl 4-(difluoromethylthio)benzoate

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

  • Dichloromethane (DCM)

  • Sodium sulfite (10% aqueous solution)

  • Sodium bicarbonate (saturated solution)

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve methyl 4-(difluoromethylthio)benzoate (1 equivalent) in dichloromethane in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve m-CPBA (2.2 equivalents) in DCM.

  • Add the m-CPBA solution dropwise to the stirred solution of the thioether at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC shows complete conversion.

  • Quench the reaction by adding a 10% aqueous solution of sodium sulfite to destroy excess peroxide.

  • Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to remove m-chlorobenzoic acid.[2]

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The resulting methyl 4-(difluoromethanesulfonyl)benzoate is often of sufficient purity for the next step.

Optimization Notes:

  • Stoichiometry of m-CPBA: Using only one equivalent of m-CPBA will likely result in the formation of the corresponding sulfoxide as the major product. Ensure at least two equivalents are used for complete oxidation to the sulfone.

  • Work-up: The removal of the m-chlorobenzoic acid byproduct is critical. Thorough washing with a basic solution is essential. If the byproduct persists, it can be removed by column chromatography.[2]

Protocol 2.2: Hydrolysis of Methyl 4-(difluoromethanesulfonyl)benzoate

Rationale: The final step is the saponification of the methyl ester to the carboxylic acid. Lithium hydroxide in a mixture of water and a co-solvent like THF is a standard and effective method for this transformation.

Materials:

  • Methyl 4-(difluoromethanesulfonyl)benzoate

  • Lithium hydroxide monohydrate

  • Tetrahydrofuran (THF)

  • Deionized water

  • Hydrochloric acid (1 M)

  • Ethyl acetate

Procedure:

  • Dissolve methyl 4-(difluoromethanesulfonyl)benzoate (1 equivalent) in a mixture of THF and water (e.g., 3:1 v/v).

  • Add lithium hydroxide monohydrate (2-3 equivalents) and stir the mixture at room temperature for 2-4 hours, monitoring by TLC.

  • Once the reaction is complete, remove the THF under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 1-2 with 1 M HCl. A white precipitate should form.

  • Extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 4-(difluoromethanesulfonyl)benzoic acid.

Protocol 2.3: Purification by Recrystallization

Rationale: Recrystallization is an effective method for purifying solid organic compounds like benzoic acid derivatives.[3] The choice of solvent is critical and should be one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. A mixed solvent system, such as ethyl acetate/hexanes, is often effective.

Procedure:

  • Dissolve the crude 4-(difluoromethanesulfonyl)benzoic acid in a minimal amount of hot ethyl acetate.

  • If any insoluble impurities are present, perform a hot filtration.

  • Slowly add hexanes to the hot solution until it becomes slightly turbid.

  • Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum to obtain the pure product.

Part 3: Analytical Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized compounds.

Table 1: Expected NMR Data for 4-(Difluoromethanesulfonyl)benzoic acid
NucleusPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
¹H~13.5br s-COOH
¹H~8.3d~8.4Ar-H (ortho to COOH)
¹H~8.1d~8.4Ar-H (ortho to SO₂CF₂H)
¹H~6.8t~54SO₂CF₂H
¹³C~165s-C OOH
¹³C~140s-Ar-C -SO₂
¹³C~133s-Ar-C -COOH
¹³C~131s-Ar-C H (ortho to COOH)
¹³C~128s-Ar-C H (ortho to SO₂)
¹³C~115t~290SO₂C F₂H
¹⁹F~-110d~54SO₂CF₂ H

Note: Predicted chemical shifts are based on analogous structures and may vary depending on the solvent and instrument used. It is recommended to use an internal standard for accurate referencing.[4]

G cluster_0 Mechanism: S-Difluoromethylation cluster_1 Mechanism: m-CPBA Oxidation Thiolate Ar-S⁻ Intermediate Ar-S-CF₂⁻ Thiolate->Intermediate + :CF₂ Difluorocarbene :CF₂ Difluorocarbene->Intermediate Protonation Protonation (from solvent or work-up) Intermediate->Protonation Product Ar-SCF₂H Protonation->Product Thioether Ar-SCF₂H mCPBA1 m-CPBA (1 eq.) Sulfoxide Ar-S(O)CF₂H mCPBA1->Sulfoxide mCPBA2 m-CPBA (1 eq.) Sulfone Ar-SO₂CF₂H mCPBA2->Sulfone

Caption: Plausible mechanisms for the key synthetic transformations.

References

  • University of Rochester, Department of Chemistry. Workup: mCPBA Oxidation. Available at: [Link]

  • Ma, G., Wan, W., Li, J., Hu, Q., Jiang, H., Wang, J., Zhu, S., & Hao, J. (2014). An Efficient Regioselective Hydrodifluoromethylation of Unactivated Alkenes with Me3SiCF2CO2Et at Ambient Temperature. Chemical Communications. Supporting Information. Available at: [Link]

  • Master Organic Chemistry. m-CPBA (meta-chloroperoxybenzoic acid). (2025). Available at: [Link]

  • Singh, F. V., & Mangaonkar, S. R. (2016). Selective Oxidation of Organosulphides using m-CPBA as oxidant. Der Pharma Chemica, 8(18), 419-423.
  • Hu, J. et al. (2014). Recent Advances in the Synthetic Application of Difluorocarbene. Synthesis, 46(07), 842-863.
  • Deng, X.-Y., Lin, J.-H., Zheng, J., & Xiao, J.-C. (2015). Difluoromethylation and gem-difluorocyclopropenation with difluorocarbene generated by decarboxylation.

Sources

Method

Application Note: Strategies for Efficient Peptide Coupling Reactions with 4-(Difluoromethanesulfonyl)benzoic Acid

Abstract This technical guide provides a comprehensive overview and detailed protocols for the successful coupling of 4-(difluoromethanesulfonyl)benzoic acid with primary and secondary amines to form amide bonds. This pa...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the successful coupling of 4-(difluoromethanesulfonyl)benzoic acid with primary and secondary amines to form amide bonds. This particular benzoic acid derivative is of significant interest in medicinal chemistry and drug development due to the unique physicochemical properties imparted by the difluoromethanesulfonyl moiety. However, its electron-deficient nature presents specific challenges for standard amidation procedures. This document outlines the underlying chemical principles, compares common coupling reagents, provides step-by-step experimental protocols, and offers a troubleshooting guide to empower researchers in synthesizing novel peptide conjugates and small molecule therapeutics.

Introduction: The Significance of the Difluoromethanesulfonyl Moiety

In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms and fluorine-containing functional groups is a widely employed strategy to modulate the properties of bioactive molecules.[1][2] The difluoromethanesulfonyl (-SO₂CF₂H) group, in particular, serves as a valuable bioisostere for more traditional functionalities like carboxylic acids or sulfonamides. Its introduction into a molecular scaffold can profoundly influence key pharmacokinetic and pharmacodynamic parameters.

The strong electron-withdrawing nature of the -SO₂CF₂H group impacts the acidity and electronic distribution of the parent molecule. In the context of 4-(difluoromethanesulfonyl)benzoic acid, this substituent decreases the pKa of the carboxylic acid, making the carboxylate a weaker nucleophile and the carbonyl carbon less susceptible to activation. These electronic effects necessitate carefully optimized coupling strategies to achieve high yields and purity. This guide provides the necessary theoretical background and practical protocols to address these challenges effectively.

The Fundamentals of Amide Bond Formation

The formation of an amide bond, the cornerstone of peptide chemistry, is fundamentally a condensation reaction between a carboxylic acid and an amine. The direct reaction is generally unfavorable under mild conditions due to the basicity of the amine leading to the formation of a non-reactive ammonium carboxylate salt. Therefore, the process requires the activation of the carboxylic acid to enhance the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the amine.[3]

Modern peptide coupling reagents are designed to convert the hydroxyl group of the carboxylic acid into a better leaving group, thereby forming a highly reactive intermediate such as an active ester, acylphosphonium, or acyluronium species.[3][4][5] This activated intermediate is then readily attacked by the amine to form a tetrahedral intermediate, which subsequently collapses to yield the stable amide bond and release the activated leaving group as a byproduct.[3]

General_Amide_Bond_Formation cluster_activation Activation Step cluster_coupling Coupling Step Carboxylic_Acid R-COOH Activated_Intermediate R-CO-X (Activated Intermediate) Carboxylic_Acid->Activated_Intermediate + Coupling Reagent Coupling_Reagent Coupling Reagent Tetrahedral_Intermediate Tetrahedral Intermediate Activated_Intermediate->Tetrahedral_Intermediate + Amine Amine R'-NH₂ Amide_Bond R-CONH-R' (Amide) Tetrahedral_Intermediate->Amide_Bond Byproduct Byproduct (HO-X) Tetrahedral_Intermediate->Byproduct HATU_Mechanism RCOOH Ar-COOH Carboxylate Ar-COO⁻ RCOOH->Carboxylate + Base Base Base (DIPEA) OAt_Ester OAt-Active Ester Carboxylate->OAt_Ester + HATU HATU HATU Amide Amide Product OAt_Ester->Amide + Amine Amine R'-NH₂

Caption: Simplified mechanism of HATU-mediated amide coupling.

Protocol:

  • In a clean, dry flask under an inert atmosphere (N₂ or Ar), dissolve 4-(difluoromethanesulfonyl)benzoic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF, NMP, or DCM, to a concentration of 0.1-0.5 M).

  • Add the amine component (1.0-1.2 eq).

  • Add HATU (1.1-1.3 eq).

  • Add a non-nucleophilic base, such as DIPEA (2.0-3.0 eq), dropwise to the stirring solution.

  • Stir the reaction at room temperature (20-25 °C) and monitor its progress by TLC or LC-MS. Reactions are typically complete within 1-4 hours.

  • Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization as needed.

HBTU/HOBt-Mediated Coupling

Principle: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), often used in conjunction with HOBt (Hydroxybenzotriazole), is another highly effective uronium salt coupling agent. [6]Similar to HATU, it reacts with the carboxylate to form an active ester (OBt-ester), which then couples with the amine. [6]The addition of HOBt helps to suppress racemization and can improve reaction efficiency. [6][7] Protocol:

  • In a clean, dry flask under an inert atmosphere, dissolve 4-(difluoromethanesulfonyl)benzoic acid (1.0 eq) and HOBt (1.1-1.2 eq) in anhydrous DMF (0.1-0.5 M).

  • Add the amine component (1.0-1.2 eq).

  • Add HBTU (1.1-1.2 eq) to the mixture.

  • Cool the flask in an ice bath (0 °C).

  • Add DIPEA (2.0-3.0 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor progress by TLC or LC-MS.

  • Perform an aqueous workup and purification as described in the HATU protocol.

EDC/HOBt-Mediated Coupling

Principle: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is a water-soluble carbodiimide that activates carboxylic acids. [8][9]The initial product is a highly reactive O-acylisourea intermediate. In the absence of a good nucleophile, this intermediate can rearrange to a stable N-acylurea byproduct. [8]To prevent this and to reduce racemization, HOBt is added as a trapping agent. HOBt reacts with the O-acylisourea to form an HOBt-active ester, which is more stable but still highly reactive towards the amine. [6][10] Protocol:

  • Dissolve 4-(difluoromethanesulfonyl)benzoic acid (1.0 eq), the amine (1.0-1.2 eq), and HOBt (1.2 eq) in anhydrous DCM or DMF (0.1-0.5 M).

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC hydrochloride (1.2 eq) in a single portion.

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 4-24 hours. Monitor progress by TLC or LC-MS.

  • The workup is similar to the HATU protocol. The urea byproduct from EDC is generally water-soluble and can be removed during the aqueous washes. [8][9]

Data and Protocol Comparison

ParameterHATU CouplingHBTU/HOBt CouplingEDC/HOBt Coupling
Reagent Type Uronium Salt (3rd Gen)Uronium Salt (2nd Gen)Carbodiimide
Relative Reactivity Very HighHighModerate to High
Typical Reaction Time 1-4 hours2-16 hours4-24 hours
Base Required Yes (e.g., DIPEA)Yes (e.g., DIPEA)Often optional but can be beneficial
Key Byproduct TetramethylureaTetramethylureaEDC-Urea (water-soluble)
Advantages Fast, highly efficient, low racemizationRobust, reliable, widely usedCost-effective, water-soluble byproduct
Disadvantages Higher cost, potential for guanidinylation of amineCan be slower than HATURisk of N-acylurea formation, slower

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Product Formation 1. Incomplete activation of the carboxylic acid.2. Insufficiently reactive coupling reagent.3. Poor quality of reagents or solvent (presence of water).4. Sterically hindered amine.1. Switch to a more powerful coupling reagent (e.g., from EDC to HATU).2. Increase the equivalents of the coupling reagent and base (e.g., to 1.5 eq and 3.0 eq, respectively).3. Ensure all glassware is oven-dried and use anhydrous solvents.4. Increase reaction temperature (e.g., to 40-50 °C) or extend reaction time.
Recovery of Starting Acid Incomplete activation or slow coupling.See solutions for "Low or No Product Formation". Consider pre-activating the acid with the coupling reagent for 15-30 minutes before adding the amine.
Formation of Side Products (e.g., N-acylurea with EDC) The O-acylisourea intermediate is rearranging faster than it is being trapped by the amine or HOBt.1. Ensure HOBt (or another additive like Oxyma Pure) is used with EDC.2. Increase the amount of HOBt.3. Add the amine and HOBt before adding EDC.
Guanidinylation of Amine The amine is reacting directly with the uronium salt (HATU/HBTU) instead of the activated ester.1. Avoid a large excess of the coupling reagent.2. Pre-activate the carboxylic acid for a short period before adding the amine.

References

  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

  • Macmillan Group - Princeton University. (2023, September 28). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Retrieved from [Link]

  • Wipf, P., & Werner, S. (2013). Amide formation in one pot from carboxylic acids and amines via carboxyl and sulfinyl mixed anhydrides. Organic Letters, 15(10), 2550–2553. [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism (EDC + HOBt). Retrieved from [Link]

  • Macmillan, D. W. C., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society. [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). The Role of Fluorinated Benzoic Acids in Drug Discovery. Retrieved from [Link]

  • ResearchGate. (n.d.). Benzoic Acid Serves as Precursor of Catalytic HAT Reagent in a Two‐Molecule Photoredox System. Retrieved from [Link]

  • Kuroda, N., et al. (1999). Effects of amounts of additives on peptide coupling mediated by a water-soluble carbodiimide in alcohols. Journal of Peptide Research, 54(2), 162–17. [Link]

  • Singh, R. P., et al. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC - NIH. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Amide formation in one pot from carboxylic acids and amines via carboxyl and sulfinyl mixed anhydrides. Retrieved from [Link]

  • Growing Science. (2022, August 29). Process optimization for acid-amine coupling: a catalytic approach. Retrieved from [Link]

  • De Luca, L. (2025, August 6). One-Pot Synthesis of Amides from Carboxylic Acids Activated Using Thionyl Chloride. Molecules. Retrieved from [Link]

  • Pharmaffiliates. (2025, October 17). The Role of Fluorinated Benzoic Acids in Modern Drug Discovery. Retrieved from [Link]

  • Han, S.-Y., & Kim, Y.-A. (n.d.). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron. Retrieved from [Link]

  • Albericio, F., et al. (2014). Peptide Synthesis Beyond DMF: THF and ACN as Excellent and Friendlier Alternatives. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • El-Faham, A., & Albericio, F. (2015). Peptide Coupling Reactions. Omics. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Direct Fmoc-Chemistry-Based Solid Phase Synthesis of Peptidyl Thioesters. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. Retrieved from [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]

  • Global Scientific Journal. (n.d.). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Retrieved from [Link]

  • Albericio, F., et al. (n.d.). Advancing sustainable peptide synthesis: methanesulfonic acid–formic acid as a greener substitute for TFA in final global deprotection. Green Chemistry. Retrieved from [Link]

  • ResearchGate. (2020, November 11). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Retrieved from [Link]

  • Reddit. (2024, August 22). Best peptide coupling method in DMF? Retrieved from [Link]

  • Tomita, K., et al. (2007). Fmoc-based solid-phase synthesis of GPR54-agonistic pentapeptide derivatives containing alkene- and fluoroalkene-dipeptide isosteres. Biopolymers, 88(2), 272–8. [Link]

  • The Royal Society of Chemistry. (2021, August 28). 2-Iodosylbenzoic acid activated by trifluoromethanesulfonic anhydride: efficient oxidant and electrophilic reagent for. Retrieved from [Link]

  • PubChem. (n.d.). 4-(Fluorosulfonyl)benzoic acid. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Automated solid-phase peptide synthesis to obtain therapeutic peptides. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Evaluation of the Trifluoromethanosulfonic Acid/Trifluoroacetic Acid/Thioanisole Cleavage Procedure for Application in Solid-Phase Peptide Synthesis. Retrieved from [Link]

Sources

Application

Introduction: The Strategic Incorporation of the Difluoromethanesulfonyl Moiety in Drug Discovery

An Application Note on the Solid-Phase Synthesis of Amide Libraries Utilizing 4-(Difluoromethanesulfonyl)benzoic Acid For Researchers, Scientists, and Drug Development Professionals The strategic incorporation of fluorin...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note on the Solid-Phase Synthesis of Amide Libraries Utilizing 4-(Difluoromethanesulfonyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine-containing functional groups is a cornerstone of modern medicinal chemistry, often employed to enhance the metabolic stability, binding affinity, and pharmacokinetic profile of drug candidates.[1] The difluoromethanesulfonyl (-SO₂CHF₂) group, in particular, offers a unique combination of properties. It is a strong hydrogen bond acceptor and can serve as a bioisostere for other polar functional groups, potentially improving interactions with biological targets.[1] Furthermore, the presence of the difluoromethyl group can block sites of metabolic oxidation, thereby increasing the in vivo half-life of a compound.[1]

Solid-phase synthesis (SPPS) provides a highly efficient platform for the rapid generation of compound libraries, making it an ideal methodology for exploring the structure-activity relationships of molecules containing the 4-(difluoromethanesulfonyl)benzoyl scaffold.[2] This application note provides a detailed guide to the use of 4-(difluoromethanesulfonyl)benzoic acid in solid-phase synthesis, covering protocols for resin loading, amide bond formation, and cleavage, while also explaining the chemical principles that underpin these procedures.

Core Principles and Workflow

The successful incorporation of 4-(difluoromethanesulfonyl)benzoic acid onto a solid support follows the well-established principles of solid-phase synthesis. The general workflow involves the covalent attachment of a starting material to an insoluble resin, followed by sequential chemical transformations. Excess reagents and by-products are easily removed by filtration and washing, which simplifies the purification process. The final product is then cleaved from the resin in the last step.

The following diagram illustrates the general workflow for the synthesis of a small molecule library using 4-(difluoromethanesulfonyl)benzoic acid as a scaffold on a Rink Amide resin, which will yield C-terminal amides upon cleavage.

sps_workflow Resin Rink Amide Resin (Fmoc-protected) Deprotection Fmoc Deprotection Resin->Deprotection 20% Piperidine in DMF Washing1 DMF Wash Deprotection->Washing1 Coupling Coupling: 4-(Difluoromethanesulfonyl) -benzoic acid Washing1->Coupling Washing2 DMF/DCM Wash Coupling->Washing2 HATU/DIPEA in DMF Capping Capping (Optional) Washing2->Capping Washing3 Final Wash Capping->Washing3 Acetic Anhydride/ Pyridine Cleavage Cleavage & Deprotection Washing3->Cleavage Product Crude Product: 4-(Difluoromethanesulfonyl) -benzamide Library Cleavage->Product TFA Cocktail

Caption: General workflow for solid-phase synthesis using 4-(difluoromethanesulfonyl)benzoic acid.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the incorporation of 4-(difluoromethanesulfonyl)benzoic acid onto an amine-functionalized solid support.

Protocol 1: Loading of 4-(Difluoromethanesulfonyl)benzoic Acid onto Rink Amide Resin

This protocol is designed for the initial attachment of the scaffold to the resin, which is a critical step that determines the overall yield and purity of the final library. Rink Amide resin is chosen here to generate a library of primary amides upon cleavage.[3]

Materials:

  • Rink Amide AM resin (e.g., 0.5 mmol/g loading)

  • 4-(Difluoromethanesulfonyl)benzoic acid

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Hydroxybenzotriazole (HOBt) or Oxyma Pure

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), synthesis grade

  • Piperidine, synthesis grade

  • Acetic Anhydride

  • Pyridine

Procedure:

  • Resin Swelling:

    • Place the Rink Amide resin (1 g, 0.5 mmol) in a solid-phase synthesis vessel.

    • Add DMF (10 mL) and gently agitate for 1 hour to swell the resin beads. This is essential to ensure that the reactive sites within the polymer matrix are accessible.[2]

    • Drain the DMF.

  • Fmoc Deprotection:

    • Add a solution of 20% piperidine in DMF (10 mL) to the resin.

    • Agitate for 20 minutes at room temperature to remove the Fmoc protecting group from the resin's linker, exposing the primary amine.

    • Drain the solution and repeat the piperidine treatment for another 10 minutes.

    • Wash the resin thoroughly with DMF (5 x 10 mL) and then DCM (3 x 10 mL) to remove all traces of piperidine.

  • Activation and Coupling:

    • In a separate vial, dissolve 4-(difluoromethanesulfonyl)benzoic acid (3 eq., 1.5 mmol), HOBt (or Oxyma Pure) (3 eq., 1.5 mmol) in DMF (8 mL).

    • Add DIC (3 eq., 1.5 mmol) to the solution and allow it to pre-activate for 5-10 minutes at room temperature. The formation of the HOBt/Oxyma active ester minimizes the risk of racemization and improves coupling efficiency.

    • Drain the DCM from the resin and add the activated acid solution.

    • Agitate the mixture for 4-6 hours at room temperature. The reaction can be monitored using a qualitative test (e.g., Kaiser test) to check for the presence of free amines.

  • Capping (Optional but Recommended):

    • After the coupling reaction, wash the resin with DMF (3 x 10 mL).

    • To block any unreacted amine sites and prevent the formation of failure sequences, add a capping solution of acetic anhydride/pyridine/DMF (1:2:7, 10 mL) to the resin.

    • Agitate for 30 minutes.

    • Wash the resin thoroughly with DMF (5 x 10 mL), DCM (3 x 10 mL), and finally methanol (2 x 10 mL).

    • Dry the resin under vacuum.

The following diagram illustrates the coupling reaction on the deprotected Rink Amide resin.

Sources

Method

Application Note &amp; Protocol: Regioselective Nitration of 4-(Difluoro-methanesulfonyl)-benzoic acid

Introduction The synthesis of nitroaromatic compounds is a cornerstone of modern organic chemistry, providing critical intermediates for the development of pharmaceuticals, agrochemicals, and specialty materials.[1] 4-(D...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The synthesis of nitroaromatic compounds is a cornerstone of modern organic chemistry, providing critical intermediates for the development of pharmaceuticals, agrochemicals, and specialty materials.[1] 4-(Difluoro-methanesulfonyl)-benzoic acid is a compound of interest due to the presence of the strongly electron-withdrawing difluoromethanesulfonyl group, which imparts unique electronic properties. The introduction of a nitro group onto this scaffold further enhances its utility as a synthetic building block. This application note provides a comprehensive, field-proven protocol for the nitration of 4-(difluoromethanesulfonyl)-benzoic acid. We will delve into the mechanistic underpinnings, safety protocols, a detailed experimental procedure, and characterization of the final product, 4-(Difluoro-methanesulfonyl)-3-nitro-benzoic acid.

The aromatic ring of the starting material is heavily deactivated due to the presence of two potent electron-withdrawing groups: the carboxylic acid and the difluoromethanesulfonyl group.[2] Consequently, this electrophilic aromatic substitution requires robust nitrating conditions to proceed efficiently.[3] The regiochemical outcome is governed by the directing effects of these substituents. Both the -COOH and -SO₂CF₂H groups are meta-directors. Positioned para to each other, they synergistically direct the incoming electrophile to the positions ortho to the difluoromethanesulfonyl group and meta to the carboxylic acid.

Safety First: Handling Nitrating Agents

Nitration reactions, particularly with mixtures of concentrated nitric and sulfuric acids, are highly energetic and present significant hazards if not managed correctly.[4][5]

  • Corrosivity: Concentrated nitric and sulfuric acids are extremely corrosive and can cause severe chemical burns upon contact with skin or eyes.[4]

  • Exothermic Reaction: The generation of the nitronium ion is a highly exothermic process. Uncontrolled temperature can lead to thermal runaway, vigorous decomposition, and the potential for explosion.[4]

  • Toxic Fumes: The reaction can release toxic nitrogen dioxide (NO₂) fumes, which are harmful upon inhalation.[4][5]

Mandatory Personal Protective Equipment (PPE):

  • Acid-resistant gloves (e.g., butyl rubber or Viton).

  • Chemical splash goggles and a full-face shield.[4]

  • A chemical-resistant lab coat or apron.[4]

Engineering Controls:

  • All operations must be conducted within a certified chemical fume hood with adequate ventilation.[4]

  • An emergency eyewash and safety shower must be readily accessible.[4]

  • Have a spill containment kit with a neutralizing agent (e.g., sodium bicarbonate) nearby.

Mechanism of Nitration

The nitration of 4-(difluoromethanesulfonyl)benzoic acid follows the classical electrophilic aromatic substitution mechanism.

  • Generation of the Electrophile: Concentrated sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺).[3][6][7]

  • Electrophilic Attack: The π-electron system of the deactivated benzene ring attacks the nitronium ion. This is the rate-determining step and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[6]

  • Deprotonation: A weak base, such as the bisulfate ion (HSO₄⁻), removes a proton from the carbon bearing the nitro group, restoring aromaticity and yielding the final product.[6]

Experimental Protocol

This protocol is designed for the synthesis of 4-(Difluoro-methanesulfonyl)-3-nitro-benzoic acid.

Materials and Reagents
  • 4-(Difluoro-methanesulfonyl)-benzoic acid

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Fuming Nitric Acid (HNO₃, >90%)

  • Deionized Water

  • Ice

  • Ethyl Acetate (for extraction)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Equipment
  • Round-bottom flask equipped with a magnetic stir bar

  • Dropping funnel

  • Ice-water bath

  • Thermometer

  • Büchner funnel and flask for vacuum filtration

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Step-by-Step Procedure
  • Reaction Setup: In a 100 mL round-bottom flask, place 4-(Difluoro-methanesulfonyl)-benzoic acid (e.g., 2.36 g, 10 mmol). Carefully add concentrated sulfuric acid (20 mL) with stirring. The solid may not fully dissolve initially.

  • Cooling: Cool the flask in an ice-water bath to 0-5 °C. It is crucial to maintain this temperature range throughout the addition of the nitrating agent to control the exothermic reaction and minimize side-product formation.[8]

  • Preparation of the Nitrating Mixture: In a separate, dry beaker, carefully add fuming nitric acid (e.g., 1.0 mL, ~24 mmol) to concentrated sulfuric acid (4 mL) while cooling in an ice bath.

  • Nitration Reaction: Slowly add the cold nitrating mixture dropwise to the stirred solution of the starting material using a dropping funnel over 30-45 minutes. Ensure the internal temperature of the reaction mixture does not exceed 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation:

    • Once the reaction is complete, very slowly and carefully pour the reaction mixture onto a beaker containing crushed ice (approximately 100 g) with vigorous stirring. A precipitate should form.[9][10]

    • Allow the ice to melt completely, then collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the crude product thoroughly with several portions of cold deionized water to remove residual acids.

  • Purification:

    • For further purification, the crude solid can be recrystallized from an appropriate solvent system, such as an ethanol/water mixture.

    • Alternatively, if the product is not a solid or for higher purity, perform a liquid-liquid extraction. Transfer the quenched reaction mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with water, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the purified product.

Visual Workflow of the Nitration Protocol

Nitration_Workflow cluster_prep Preparation cluster_reaction Nitration cluster_workup Work-up & Isolation cluster_purification Purification start Start: 4-(Difluoro-methanesulfonyl)-benzoic acid add_h2so4 Add conc. H₂SO₄ start->add_h2so4 cool_zero Cool to 0-5 °C add_h2so4->cool_zero add_nitrating_mix Slowly add Nitrating Mix (Keep T < 10 °C) cool_zero->add_nitrating_mix nitrating_mix Prepare Nitrating Mix (Fuming HNO₃ + conc. H₂SO₄) nitrating_mix->add_nitrating_mix stir Stir at 0-5 °C for 1-2h add_nitrating_mix->stir quench Quench: Pour onto ice stir->quench filter Vacuum Filter Solid quench->filter wash Wash with cold H₂O filter->wash recrystallize Recrystallize or Extract wash->recrystallize dry Dry Product recrystallize->dry end Final Product: 4-(Difluoro-methanesulfonyl)-3-nitro-benzoic acid dry->end

Caption: Experimental workflow for the nitration of 4-(Difluoro-methanesulfonyl)-benzoic acid.

Expected Results and Characterization

The expected product of this reaction is 4-(Difluoro-methanesulfonyl)-3-nitro-benzoic acid.

Parameter Value
Starting Material 4-(Difluoro-methanesulfonyl)-benzoic acid
Product 4-(Difluoro-methanesulfonyl)-3-nitro-benzoic acid
Typical Yield 75-90%
Reaction Temperature 0-10 °C
Reaction Time 1.5 - 2.5 hours
Appearance of Product Off-white to pale yellow solid

Characterization Techniques:

  • Melting Point: The purified product should exhibit a sharp melting point.

  • NMR Spectroscopy (¹H, ¹³C, ¹⁹F): This is the most definitive method for structural confirmation. The ¹H NMR spectrum is expected to show a distinct pattern for the three aromatic protons. ¹³C NMR will confirm the number of unique carbons, and ¹⁹F NMR will show a characteristic signal for the -SO₂CF₂H group.

  • Infrared (IR) Spectroscopy: Look for characteristic peaks for the nitro group (asymmetric and symmetric stretches around 1530 cm⁻¹ and 1350 cm⁻¹), the carboxylic acid C=O stretch (~1700 cm⁻¹), and the O-H stretch.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

Troubleshooting Guide

Problem Possible Cause Solution
Low or No Reaction Insufficiently strong nitrating conditions; reaction time too short.Increase the reaction time. Cautiously increase the temperature, but this may lead to more byproducts.[11] Use fuming nitric acid if not already in use.
Formation of Dark Tar Reaction temperature was too high, leading to oxidation or side reactions.Maintain strict temperature control, especially during the addition of the nitrating mixture.[11] Ensure slow, dropwise addition.
Multiple Products (Isomers) Poor regioselectivity.While unlikely for this substrate, ensure the reaction temperature is kept low to maximize selectivity.

References

  • Nitration reaction safety. (2024). YouTube.
  • Nitration of Benzene. (n.d.). Chemistry Steps.
  • Electrophilic substitution-Nitration of aromatic rings. (n.d.). Chemguide.
  • Patel, S. S., Patel, D. B., & Patel, H. (2021). Synthetic Protocols for Aromatic Nitration: A Review. ResearchGate.
  • Nitration of Substituted Aromatic Rings and Rate Analysis. (n.d.). Pavia, Donald L.
  • Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. (2018). Master Organic Chemistry.
  • MIXED NITRATING ACID (greater than 50% HN03). (2022). East Harbour Group.
  • What safety precautions should I take when handling nitric acid? (2024). Quora.
  • Questions regarding electrophilic nitration of aromatics: Reagents, Procedures, and Safety? (2016). ResearchGate.
  • Synthesis of 3-nitro-4-fluoro-benzoic acid. (n.d.). PrepChem.com.
  • NITRATING ACID, MIXTURE, (WITH <= 50% NITRIC ACID). (n.d.). CAMEO Chemicals.
  • Synthesis routes of 3-Fluoro-4-nitrobenzoic acid. (n.d.). Benchchem.
  • 3-Fluoro-4-nitrobenzoic acid. (n.d.). PubChem.
  • Process for the preparation of benzoic acid derivatives via a new intermediate of synthesis. (n.d.). Google Patents.
  • Troubleshooting guide for the nitration of fluorinated benzoic acids. (n.d.). Benchchem.
  • 3-Fluoro-4-nitrobenzoic acid. (n.d.). Biosynth.
  • 3-Fluoro-4-(3-nitrophenyl)benzoic acid. (n.d.). PubChem.
  • 4-Fluoro-3-nitrobenzoic acid synthesis. (n.d.). ChemicalBook.
  • Application Notes and Protocols: Experimental Procedure for the Nitration of 4-Methylbenzoic Acid. (n.d.). Benchchem.
  • Benzoic acid, 3-fluoro-4-nitro-, methyl ester. (n.d.). SpectraBase.
  • Nitration of Benzoic Acid to Produce Methyl 3-Nitrobenzoate. (n.d.). Truman ChemLab.
  • Nitration and Sulfonation of Benzene. (2023). Chemistry LibreTexts.
  • US3714272A - Nitration with nitric acid and trifluoromethanesulfonic acid. (n.d.). Google Patents.
  • 3-Nitrobenzoic acid. (n.d.). Wikipedia.
  • m-NITROBENZOIC ACID. (n.d.). Organic Syntheses Procedure.
  • Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. (n.d.). Anasazi Instruments.
  • 4-Fluoro-3-nitrobenzoic acid 98 453-71-4. (n.d.). Sigma-Aldrich.

Sources

Application

Halogenation of 4-(Difluoro-methanesulfonyl)-benzoic acid experimental procedure

An In-depth Technical Guide to the Electrophilic Aromatic Halogenation of 4-(Difluoromethanesulfonyl)benzoic Acid Authored by: A Senior Application Scientist Introduction: The Strategic Importance of Halogenated Aromatic...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Electrophilic Aromatic Halogenation of 4-(Difluoromethanesulfonyl)benzoic Acid

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of Halogenated Aromatic Building Blocks

In the landscape of modern drug discovery and materials science, halogenated aromatic compounds are indispensable structural motifs. The introduction of a halogen atom onto an aromatic scaffold can profoundly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. The subject of this guide, 4-(difluoromethanesulfonyl)benzoic acid, is a particularly intriguing substrate. It features two powerful electron-withdrawing groups: a carboxylic acid and a difluoromethanesulfonyl group (-SO₂CF₂H). The -SO₂CF₂H moiety is a bioisostere of more common groups like carboxylic acids or sulfonic acids, offering a unique combination of steric and electronic properties that can enhance cell permeability and metabolic resistance.

The halogenation of this specific molecule presents a classic challenge in synthetic chemistry: performing an electrophilic aromatic substitution (SEAr) on a heavily deactivated ring system.[1] Both the -COOH and -SO₂CF₂H groups strongly withdraw electron density from the benzene ring, making it less nucleophilic and thus less reactive towards electrophiles. Furthermore, both are meta-directing substituents.[1][2] Therefore, successful halogenation requires carefully chosen, potent electrophilic halogenating agents and optimized reaction conditions to achieve regioselective substitution at the position meta to both groups (C3 or C5).

This document provides detailed protocols for the chlorination, bromination, and iodination of 4-(difluoromethanesulfonyl)benzoic acid, grounded in the principles of physical organic chemistry. It is intended for researchers, medicinal chemists, and process development scientists seeking to synthesize novel derivatives for their research programs.

Core Principles: Overcoming Electronic Deactivation in SEAr

The general mechanism for electrophilic aromatic substitution involves the attack of the aromatic π-system on an electrophile (E⁺) to form a resonance-stabilized carbocation intermediate, known as the sigma complex or arenium ion. A base then removes a proton to restore aromaticity.[2]

For a deactivated substrate like 4-(difluoromethanesulfonyl)benzoic acid, the energy barrier to form the sigma complex is significantly higher than for an activated ring like phenol or aniline. To drive the reaction forward, the electrophile must be made exceptionally reactive. This is typically achieved by using a strong Brønsted or Lewis acid catalyst.[3] The protocols described herein utilize this principle, employing potent acid catalysts to generate highly electrophilic halogenating species.

General Experimental Workflow

The successful synthesis and isolation of the target halogenated compounds follow a systematic workflow. Each step is critical for achieving high yield and purity.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Isolation & Purification cluster_analysis Analysis Start Starting Material: 4-(Difluoromethanesulfonyl)benzoic Acid Reaction Halogenation Reaction (Chlorination, Bromination, or Iodination) Start->Reaction Reagents & Catalyst Quench Reaction Quench (e.g., Ice-water) Reaction->Quench After completion Extraction Liquid-Liquid Extraction Quench->Extraction Purification Purification (Recrystallization or Column Chromatography) Extraction->Purification Product Pure Halogenated Product Purification->Product Characterization Structural Characterization (NMR, MS, mp) Product->Characterization

Diagram 1: General workflow for the synthesis and analysis of halogenated 4-(difluoromethanesulfonyl)benzoic acid.

Protocol 1: Electrophilic Chlorination

This protocol utilizes N-Chlorosuccinimide (NCS) as the chlorine source in a strong acid medium. NCS is a solid, easier-to-handle, and safer alternative to chlorine gas.[4][5] The strong acid protonates NCS, generating a highly potent electrophilic chlorine species.

Reaction Scheme

Diagram 2: Chlorination of 4-(difluoromethanesulfonyl)benzoic acid.

Materials and Reagents
ReagentM.W. ( g/mol )Amount (mmol)Eq.
4-(Difluoromethanesulfonyl)benzoic acid236.1710.01.0
N-Chlorosuccinimide (NCS)133.5311.01.1
Sulfuric Acid (98%)98.08--
Deionized Water18.02--
Ethyl Acetate88.11--
Brine (Saturated NaCl solution)---
Anhydrous Sodium Sulfate (Na₂SO₄)142.04--
Step-by-Step Protocol
  • Reaction Setup : To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-(difluoromethanesulfonyl)benzoic acid (2.36 g, 10.0 mmol).

  • Acid Addition : Under a nitrogen atmosphere and in a fume hood, carefully add concentrated sulfuric acid (20 mL) to the flask. Stir the mixture at room temperature until the starting material is fully dissolved.

  • Reagent Addition : In a single portion, add N-Chlorosuccinimide (1.47 g, 11.0 mmol) to the solution.

  • Heating : Heat the reaction mixture to 60-70 °C using an oil bath. Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC. The reaction is typically complete within 4-6 hours.

  • Quenching : Once the reaction is complete, cool the flask to room temperature and then slowly pour the reaction mixture into a beaker containing crushed ice (approx. 200 g) with vigorous stirring. A white precipitate should form.

  • Extraction : Transfer the aqueous slurry to a separatory funnel. Extract the product with ethyl acetate (3 x 50 mL).

  • Washing : Combine the organic layers and wash with deionized water (2 x 50 mL) followed by brine (1 x 50 mL).

  • Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification : The crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/heptane) to yield the pure 3-chloro-4-(difluoromethanesulfonyl)benzoic acid.

Safety Precautions
  • N-Chlorosuccinimide is a corrosive solid and an oxidizing agent. Handle with appropriate personal protective equipment (PPE), including gloves and safety goggles.[4][5]

  • Concentrated sulfuric acid is extremely corrosive and causes severe burns. Always add acid slowly and perform all operations in a certified chemical fume hood.

  • The quenching process is exothermic. Pour the acid mixture into ice slowly to control the temperature rise.

Protocol 2: Electrophilic Bromination

This protocol uses N-Bromosuccinimide (NBS) in fuming sulfuric acid (oleum). Oleum provides an even stronger acidic environment than concentrated sulfuric acid, which is often necessary for brominating highly deactivated systems.

Reaction Scheme

Diagram 3: Bromination of 4-(difluoromethanesulfonyl)benzoic acid.

Materials and Reagents
ReagentM.W. ( g/mol )Amount (mmol)Eq.
4-(Difluoromethanesulfonyl)benzoic acid236.1710.01.0
N-Bromosuccinimide (NBS)177.9811.01.1
Fuming Sulfuric Acid (20% SO₃)---
Deionized Water18.02--
Dichloromethane (DCM)84.93--
Brine (Saturated NaCl solution)---
Anhydrous Magnesium Sulfate (MgSO₄)120.37--
Step-by-Step Protocol
  • Reaction Setup : In a fume hood, equip a dry 100 mL three-neck round-bottom flask with a magnetic stir bar, a thermometer, and a nitrogen inlet.

  • Acid Addition : Carefully charge the flask with fuming sulfuric acid (20 mL). Cool the flask in an ice-water bath.

  • Substrate Addition : Slowly add 4-(difluoromethanesulfonyl)benzoic acid (2.36 g, 10.0 mmol) in portions, ensuring the internal temperature does not exceed 20 °C.

  • Reagent Addition : Once the starting material is dissolved, add N-Bromosuccinimide (1.96 g, 11.0 mmol) portion-wise.

  • Heating : Remove the ice bath and heat the reaction to 70-80 °C. Maintain this temperature and monitor the reaction by HPLC. The reaction may take 8-12 hours.

  • Quenching : After completion, cool the reaction to room temperature and quench by slowly pouring it onto 200 g of crushed ice with efficient stirring.

  • Extraction : Extract the resulting aqueous mixture with dichloromethane (3 x 60 mL).

  • Washing : Combine the organic phases and wash with water (2 x 50 mL) and brine (1 x 50 mL).

  • Drying and Concentration : Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under vacuum.

  • Purification : Purify the crude product via flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to obtain the desired 3-bromo-4-(difluoromethanesulfonyl)benzoic acid.

Safety Precautions
  • N-Bromosuccinimide is an irritant and light-sensitive.[6] Store in a dark, cool place and handle with appropriate PPE.

  • Fuming sulfuric acid (oleum) is extremely corrosive and reacts violently with water. It releases toxic SO₃ gas. All manipulations must be performed in a high-performance chemical fume hood.

Protocol 3: Electrophilic Iodination

Iodination is often the most challenging halogenation due to the low electrophilicity of I₂. This protocol employs a potent oxidizing system, using periodic acid (H₅IO₆) or iodic acid (HIO₃) in the presence of sulfuric acid to generate a powerful iodinating electrophile, likely a protonated iodine species.[7]

Reaction Scheme

Diagram 4: Iodination of 4-(difluoromethanesulfonyl)benzoic acid.

Materials and Reagents
ReagentM.W. ( g/mol )Amount (mmol)Eq.
4-(Difluoromethanesulfonyl)benzoic acid236.1710.01.0
Iodine (I₂)253.815.00.5
Periodic Acid (H₅IO₆)227.944.40.44
Glacial Acetic Acid60.05--
Sulfuric Acid (98%)98.08--
Sodium Thiosulfate (Na₂S₂O₃)158.11--
Deionized Water18.02--
Ethyl Acetate88.11--
Step-by-Step Protocol
  • Reaction Setup : To a 100 mL round-bottom flask, add 4-(difluoromethanesulfonyl)benzoic acid (2.36 g, 10.0 mmol), iodine (1.27 g, 5.0 mmol), and glacial acetic acid (30 mL).

  • Oxidant Addition : Add periodic acid (1.0 g, 4.4 mmol) to the mixture.

  • Catalyst Addition : Carefully add concentrated sulfuric acid (5 mL) dropwise.

  • Heating : Heat the reaction mixture to 80-90 °C and stir for 12-18 hours. Monitor the disappearance of the starting material by TLC or LC-MS.

  • Quenching : Cool the reaction to room temperature and pour it into 200 mL of deionized water.

  • Work-up : Add a saturated aqueous solution of sodium thiosulfate dropwise until the dark color of excess iodine disappears. A precipitate should form.

  • Isolation : Collect the solid product by vacuum filtration and wash thoroughly with cold water.

  • Purification : The crude solid can be further purified by recrystallization from ethanol/water to afford pure 3-iodo-4-(difluoromethanesulfonyl)benzoic acid.

Safety Precautions
  • Iodine is harmful and can cause stains. Wear gloves and work in a fume hood.

  • Periodic acid is a strong oxidizing agent. Do not mix with combustible materials.

  • The reaction generates corrosive vapors. Ensure adequate ventilation.

Product Characterization

Confirmation of the product structure and purity is essential. The following analytical techniques are recommended.

TechniqueExpected Observations for 3-Halogenated Product
¹H NMR The aromatic region will show a characteristic splitting pattern for a 1,2,4-trisubstituted benzene ring. The integration should correspond to three aromatic protons. The difluoromethyl proton (-SO₂CF₂H ) will appear as a triplet.
¹⁹F NMR A doublet corresponding to the two fluorine atoms of the -SO₂CF₂ H group will be observed.[8][9]
¹³C NMR The spectrum will show the expected number of carbon signals for the substituted aromatic ring, the carboxylic acid, and the difluoromethyl group (as a triplet).
Mass Spectrometry The mass spectrum will show the molecular ion peak (M⁺). For chlorinated compounds, a characteristic M+2 peak with an intensity of about one-third of the M⁺ peak will be present.[10][11] For brominated compounds, the M+2 peak will have nearly the same intensity as the M⁺ peak due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes.[10][11]
Melting Point A sharp melting point indicates high purity of the crystalline product.

Troubleshooting

  • Low Conversion : If the reaction stalls, consider increasing the temperature slightly (in 5-10 °C increments) or extending the reaction time. For highly deactivated substrates, using a stronger acid system (e.g., switching from H₂SO₄ to oleum) may be necessary.

  • Formation of Di-substituted Products : If di-halogenation is observed, reduce the stoichiometry of the halogenating agent to 1.0-1.05 equivalents. Lowering the reaction temperature can also improve selectivity.

  • Difficult Purification : If the product is difficult to crystallize, column chromatography is the recommended alternative. Ensure the crude material is fully dry before loading onto the column.

Conclusion

The halogenation of 4-(difluoromethanesulfonyl)benzoic acid is a challenging but achievable transformation that provides access to valuable synthetic intermediates. The protocols outlined in this guide demonstrate that by leveraging highly activated electrophiles in strong acid media, the electronic deactivation of the aromatic ring can be effectively overcome. Careful control of reaction conditions and rigorous purification are paramount to obtaining the desired 3-halogenated products in high purity. These methods provide a solid foundation for researchers to explore the synthesis and application of novel derivatives based on this unique fluorinated scaffold.

References

  • BenchChem. (n.d.). Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogenated Organic Compounds.
  • Chemistry LibreTexts. (2020, August 22). 16.9: Organic Compounds Containing Halogen Atoms. Retrieved from [Link]

  • Google Patents. (n.d.). US20130105766A1 - Method For Removing Halogens From An Aromatic Compound.
  • ResearchGate. (n.d.). ¹⁹F NMR spectra of 4‐fluorobenzoic acid (a) and its mixture with.... Retrieved from [Link]

  • Science.gov. (n.d.). halogenated aromatic compounds: Topics by Science.gov. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]

  • Patsaev, S., et al. (2020). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. Arkivoc, 2020(5), 134-149.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - N-Chlorosuccinimide, 98+%. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectrometry of halogen-containing organic compounds. Retrieved from [Link]

  • SpectraBase. (n.d.). 4-Fluorobenzoic acid - Optional[19F NMR] - Chemical Shifts. Retrieved from [Link]

  • Pearson+. (n.d.). The molecule that gave the mass spectrum shown here contains a ha... | Study Prep. Retrieved from [Link]

  • Google Patents. (n.d.). US5473095A - Process for the preparation of chlorinated 4,5-difluorobenzoic acids, -benzoic acid derivatives and -benzaldehydes.
  • PubMed. (1990). Microbial breakdown of halogenated aromatic pesticides and related compounds. FEMS Microbiology Reviews, 6(3-4), 289-300.
  • Wikipedia. (n.d.). Electrophilic aromatic substitution. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-(4-morpholinylsulfonyl)-benzoic acid. Retrieved from [Link]

  • Global Scientific Journal. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. GSJ, 8(11).
  • ResearchGate. (2025, August 6). A Safe Simple Halogenation Experiment. Retrieved from [Link]

  • Master Organic Chemistry. (2025, February 28). Electrophilic Aromatic Substitution: The Six Key Reactions. Retrieved from [Link]

  • ResearchGate. (2020, November 11). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Retrieved from [Link]

  • European Patent Office. (2005, December 1). EP1853548 B1 - PROCESS FOR THE PREPARATION OF BENZOIC ACID DERIVATIVES VIA A NEW INTERMEDIATE OF SYNTHESIS. Retrieved from [Link]

  • Xia, Y., et al. (2021). Electrophilic aromatic substitution reactions of compounds with Craig-Möbius aromaticity. Proceedings of the National Academy of Sciences, 118(38), e2108170118.
  • Oakwood Chemical. (n.d.). 4-Chloro-3-fluoro-5-(chlorosulfonyl)benzoic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). History of ortho-iodination of benzoic acid derivatives at a glance. Retrieved from [Link]

  • Google Patents. (n.d.). US2535131A - Process for brominating p-toluyl benzoic acid.
  • Google Patents. (n.d.). CA2110085A1 - Process for the preparation of halogenated benzoic acids.
  • NSF Public Access Repository. (2022, March 16). Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives. Retrieved from [Link]

  • Zenodo. (2022, June 2). CHLORINATION OF BENZOIC ACID. Retrieved from [Link]

  • Luliński, P., & Skulski, L. (2005). An Aromatic Iodination Method, with Iodic Acid Used as the Only Iodinating Reagent. Molecules, 10(2), 394–403.
  • PubChem. (n.d.). 4-(Chlorosulfonyl)benzoic acid. Retrieved from [Link]

  • Chegg.com. (2020, January 22). Solved 14 Free Radical Bromination of 4-Methylbenzoic Acid. Retrieved from [Link]

  • ResearchGate. (2025, July 27). Halogenated Aromatic Compounds. Retrieved from [Link]

  • RSC Publishing. (n.d.). Iodine/DMSO-catalyzed oxidative deprotection of N-tosylhydrazone for benzoic acid synthesis. Retrieved from [Link]

  • Preprints.org. (2023, May 29). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Retrieved from [Link]

  • RSC Publishing. (n.d.). Bromination by means of sodium monobromoisocyanurate (SMBI). Retrieved from [Link]

  • ResearchGate. (2024, February 1). Ortho-iodination of aromatic carboxylic acids in aqueous media. Retrieved from [Link]

  • ResearchGate. (2025, August 6). The chlorination of 4-amino-2-hydroxy-benzoic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Halogenated Aromatics: Fate and Microbial Degradation. Retrieved from [Link]

  • N.A. (n.d.). Lab5 procedure esterification. Retrieved from [Link]

  • Google Patents. (n.d.). Process for Production of 2,3,4-Trifluoro-5-(Iodo or Bromo)-Benzoic Acid.
  • Google Patents. (n.d.). CN87100373A - Halogenated benzoic acid derivative and preparation thereof.

Sources

Method

Introduction: The Strategic Importance of 4-(Difluoromethanesulfonyl)benzoic Acid in Modern Drug Discovery

An Application Guide to the Strategic Derivatization of 4-(Difluoromethanesulfonyl)benzoic Acid In the landscape of medicinal chemistry, the strategic incorporation of fluorine-containing functional groups is a cornersto...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Strategic Derivatization of 4-(Difluoromethanesulfonyl)benzoic Acid

In the landscape of medicinal chemistry, the strategic incorporation of fluorine-containing functional groups is a cornerstone of modern drug design.[1][2] The difluoromethanesulfonyl moiety (-SO₂CF₂H) present in 4-(Difluoromethanesulfonyl)benzoic acid offers a unique combination of electronic and physicochemical properties. Its strong electron-withdrawing nature, coupled with its potential to act as a bioisostere and engage in hydrogen bonding, makes it a valuable component for modulating a molecule's pKa, metabolic stability, and binding affinity.[3]

The carboxylic acid group serves as a versatile synthetic handle, allowing for the construction of diverse chemical libraries, primarily through the formation of amide and ester derivatives. These derivatives are fundamental in exploring structure-activity relationships (SAR) and developing candidates with optimized pharmacokinetic and pharmacodynamic profiles. This guide provides a detailed exploration of the primary derivatization strategies for the carboxylic acid group of 4-(Difluoromethanesulfonyl)benzoic acid, offering experimentally grounded protocols and the rationale behind key procedural choices for researchers in drug development.

Part 1: Activation of the Carboxylic Acid: Synthesis of 4-(Difluoromethanesulfonyl)benzoyl Chloride

The conversion of a carboxylic acid to its corresponding acyl chloride is a critical first step for many derivatization pathways. Acyl chlorides are highly reactive electrophiles that readily engage with a wide range of nucleophiles, including alcohols, amines, and thiols, often under mild conditions.[4] This high reactivity is particularly useful when coupling with poorly nucleophilic amines or sterically hindered alcohols. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation because its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies purification and helps drive the reaction to completion.[5][6][7]

G Start 4-(Difluoromethanesulfonyl)benzoic Acid in Anhydrous Solvent (e.g., DCM) Reagent Thionyl Chloride (SOCl₂) (Optional: cat. DMF) Start->Reagent Intermediate Acyl Chlorosulfite Intermediate (Unstable) Reagent->Intermediate Product 4-(Difluoromethanesulfonyl)benzoyl Chloride Intermediate->Product Nucleophilic Attack by Cl⁻ Byproducts Gaseous Byproducts (SO₂ + HCl) ↑ Intermediate->Byproducts Purification Removal of Excess SOCl₂ (Distillation / In Vacuo) Product->Purification Purification->Product G cluster_0 Pathway A: Acyl Chloride cluster_1 Pathway B: Direct Coupling Acid 4-(Difluoro...) -benzoic Acid Amide Amide Product Acid->Amide AcidChloride Acyl Chloride Acid->AcidChloride SOCl₂ Amine R-NH₂ Amine->Amide Amine->Amide AcidChloride->Amide Base Base (e.g., TEA, Pyridine) Base->Amide Coupling Coupling Reagent (e.g., HATU, EDC/HOBt) Coupling->Amide G Acid Carboxylic Acid (R-COOH) Protonated_Acid Protonated Carbonyl Acid:e->Protonated_Acid:w Protonation Alcohol Alcohol (R'-OH) Tetrahedral_Int Tetrahedral Intermediate Alcohol->Tetrahedral_Int H_plus H⁺ (cat.) H_plus->Protonated_Acid Protonated_Acid->Tetrahedral_Int Nucleophilic Attack by R'-OH Ester_H2O Ester + H₂O Tetrahedral_Int->Ester_H2O Proton Transfer & Elimination of H₂O Ester_H2O->Tetrahedral_Int Hydrolysis

Sources

Application

4-(Difluoro-methanesulfonyl)-benzoic acid in the synthesis of kinase inhibitors

Application Notes & Protocols Topic: 4-(Difluoro-methanesulfonyl)-benzoic acid in the Synthesis of Kinase Inhibitors Audience: Researchers, scientists, and drug development professionals. Introduction: The Strategic Role...

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: 4-(Difluoro-methanesulfonyl)-benzoic acid in the Synthesis of Kinase Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Role of the Difluoromethanesulfonyl Moiety in Modern Kinase Inhibitor Design

The pursuit of novel kinase inhibitors remains a cornerstone of modern drug discovery, particularly in oncology. A key challenge lies in designing molecules with high potency, exquisite selectivity, and favorable pharmacokinetic profiles. Medicinal chemistry has increasingly turned to the strategic incorporation of fluorine to modulate these properties.[1][2][3][4] The difluoromethanesulfonyl (SO₂CHF₂) group, a bioisostere of more common functionalities, has emerged as a particularly valuable moiety.

This application note provides a comprehensive guide to the use of 4-(difluoromethanesulfonyl)benzoic acid as a critical building block in the synthesis of kinase inhibitors. We will delve into the rationale behind its use, provide detailed, field-proven synthetic protocols, and discuss its impact on structure-activity relationships (SAR).

Scientific Rationale: Why Use 4-(Difluoromethanesulfonyl)benzoic acid?

The power of the 4-(difluoromethanesulfonyl)phenyl group lies in its unique combination of electronic and physicochemical properties that address common challenges in kinase inhibitor development.

  • Modulation of Physicochemical Properties: The introduction of fluorine atoms significantly alters a molecule's characteristics.[1][3] The SO₂CHF₂ group, in particular, offers a distinct electronic profile. It is a strong electron-withdrawing group, which can influence the acidity (pKa) of the parent benzoic acid and modulate the electronic environment of the final inhibitor, potentially enhancing interactions within the kinase ATP-binding site.[1]

  • Enhanced Metabolic Stability: A primary advantage of fluorination is the increased strength of the carbon-fluorine bond compared to a carbon-hydrogen bond. This makes the moiety less susceptible to metabolic degradation by cytochrome P450 enzymes, which can lead to a longer drug half-life and improved bioavailability.[3][5][6]

  • Improved Target Binding and Selectivity: The sulfonyl group's oxygen atoms are potent hydrogen bond acceptors, capable of forming crucial interactions with amino acid residues (e.g., the hinge region) in the kinase active site. The unique stereoelectronic properties of the difluoromethyl group can provide favorable interactions with hydrophobic pockets, contributing to both potency and selectivity against off-target kinases.[7][8] While direct examples for the SO₂CHF₂ group are specific, the principle is well-established for related fluorinated groups like pentafluorosulfanyl (SF₅) in kinase inhibitors.[7][9]

Synthetic Pathways and Experimental Protocols

The most common and critical application of 4-(difluoromethanesulfonyl)benzoic acid in this context is its use in forming a stable amide bond with a core amine fragment of a potential kinase inhibitor. This reaction connects the property-enhancing "cap" group to the main scaffold.

Below are two robust protocols for achieving this transformation. The choice between them often depends on the reactivity of the amine coupling partner and the overall complexity of the substrate.

Protocol 1: Single-Pot Amide Coupling Using HATU

This is the workhorse method for modern amide synthesis, prized for its efficiency, mild conditions, and effectiveness even with challenging or electron-deficient amines.

Principle: This method utilizes an aminium-based coupling reagent, HATU ([1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate]), to activate the carboxylic acid. The activated species, a highly reactive O-acylisourea intermediate, readily undergoes nucleophilic attack by the amine to form the amide bond with high efficiency.[10]

Workflow Diagram: HATU-Mediated Amide Coupling

G cluster_prep Reaction Setup cluster_reaction Coupling Reaction cluster_workup Workup & Purification A 4-(Difluoromethanesulfonyl) benzoic acid E Add DIPEA (Base) A->E B Amine Substrate (e.g., Amino-aryl scaffold) B->E C Anhydrous Solvent (DMF or DCM) C->E D Inert Atmosphere (N₂ or Ar) F Add HATU (Coupling Reagent) E->F G Stir at Room Temp (2-12 h) F->G H Monitor by LC-MS/TLC G->H I Aqueous Workup (Water, Brine) H->I If complete J Extract with Organic Solvent I->J K Dry & Concentrate J->K L Purify via Column Chromatography K->L M Final Product: N-Substituted Amide L->M

Caption: General workflow for HATU-mediated amide synthesis.

Detailed Step-by-Step Methodology:

  • Reagent Preparation: In a dry, round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve 4-(difluoromethanesulfonyl)benzoic acid (1.0 equiv.) and the desired amine partner (1.0-1.2 equiv.) in anhydrous N,N-Dimethylformamide (DMF) to a concentration of approximately 0.1 M.

    • Expert Insight: DMF is an excellent solvent for this reaction due to its high polarity, which aids in dissolving the reagents and salts formed, and its high boiling point, although the reaction is typically run at room temperature. Anhydrous conditions are critical to prevent hydrolysis of the activated acid.

  • Base Addition: To the stirred solution, add N,N-Diisopropylethylamine (DIPEA) (2.5-3.0 equiv.).

    • Causality: DIPEA is a non-nucleophilic base used to deprotonate the carboxylic acid and the ammonium salt of the amine, facilitating the reaction without competing as a nucleophile.

  • Coupling Agent Addition: Add HATU (1.2 equiv.) portion-wise to the reaction mixture. A slight exotherm may be observed.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 2-12 hours. Monitor the consumption of the limiting reagent by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Aqueous Workup: Once the reaction is complete, pour the mixture into a separatory funnel containing water. Extract the aqueous phase three times with a suitable organic solvent (e.g., Ethyl Acetate or Dichloromethane).

    • Trustworthiness: This step removes the water-soluble byproducts like DIPEA salts and residual DMF.

  • Washing: Combine the organic layers and wash sequentially with 5% aqueous LiCl solution (to further remove DMF), saturated aqueous NaHCO₃, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure amide product.

Protocol 2: Two-Step Synthesis via Acyl Chloride Intermediate

This classical approach is highly effective, especially for less reactive or sterically hindered amines, as acyl chlorides are significantly more electrophilic than the parent carboxylic acid.

Principle: The carboxylic acid is first converted to a highly reactive acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. This intermediate is then reacted with the amine in the presence of a base to form the amide.[11]

Mechanism Diagram: Acyl Chloride Formation & Amidation

G A R-COOH + SOCl₂ B [R-COCl] Acyl Chloride A->B  cat. DMF, Δ C [R-COCl] + R'-NH₂ B->C Intermediate Used Directly D R-CO-NH-R' Final Amide C->D  Base (e.g., Et₃N)

Caption: Two-step synthesis of amides via an acyl chloride.

Detailed Step-by-Step Methodology:

  • Acyl Chloride Formation:

    • In a fume hood, add 4-(difluoromethanesulfonyl)benzoic acid (1.0 equiv.) to a round-bottom flask equipped with a reflux condenser.

    • Add thionyl chloride (SOCl₂) (5-10 equiv.) and a catalytic drop of DMF.

    • Heat the mixture to reflux (approx. 80 °C) for 1-2 hours. The reaction should become a clear solution.

    • Self-Validation: The reaction is complete when gas evolution (SO₂ and HCl) ceases.

    • Carefully remove the excess thionyl chloride under reduced pressure (distillation or co-evaporation with an anhydrous solvent like toluene). The resulting crude acyl chloride is a solid or oil and should be used immediately in the next step.

  • Amidation:

    • In a separate flask under an inert atmosphere, dissolve the amine (1.0 equiv.) and a non-nucleophilic base such as triethylamine (Et₃N) or DIPEA (1.5 equiv.) in anhydrous dichloromethane (DCM).

    • Cool the amine solution to 0 °C in an ice bath.

    • Dissolve the crude acyl chloride from the previous step in anhydrous DCM and add it dropwise to the cooled amine solution.

    • Expert Insight: The dropwise addition at 0 °C is crucial to control the exothermic reaction and minimize side product formation.

  • Reaction and Workup:

    • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS.

    • Upon completion, quench the reaction by adding water.

    • Separate the organic layer and wash it sequentially with 1 M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography as described in Protocol 1.

Data Presentation: Representative Results

The following table summarizes expected outcomes for the amide coupling of 4-(difluoromethanesulfonyl)benzoic acid with representative amines using the robust HATU protocol. Yields are illustrative and will vary based on the specific amine substrate and purification efficiency.

EntryAmine PartnerProductReaction Time (h)Typical Yield (%)
1AnilineN-phenyl-4-(difluoromethanesulfonyl)benzamide485-95%
24-FluoroanilineN-(4-fluorophenyl)-4-(difluoromethanesulfonyl)benzamide680-90%
3BenzylamineN-benzyl-4-(difluoromethanesulfonyl)benzamide2>95%
4Morpholine(4-(difluoromethanesulfonyl)phenyl)(morpholino)methanone2>95%

Conclusion

4-(Difluoromethanesulfonyl)benzoic acid is a powerful and versatile building block for the synthesis of advanced kinase inhibitors. The difluoromethanesulfonyl moiety imparts a unique combination of properties that can enhance metabolic stability, modulate target binding, and improve overall pharmacokinetic performance. The amide coupling protocols detailed in this note are robust, scalable, and broadly applicable, providing medicinal chemists with reliable methods to incorporate this valuable pharmacophore into their drug discovery programs. By leveraging the strategic advantages of this reagent, researchers can accelerate the development of the next generation of targeted therapeutics.

References

  • Spencer, J., et al. (2017). Synthesis of kinase inhibitors containing a pentafluorosulfanyl moiety. Organic & Biomolecular Chemistry. Available at: [Link]

  • Asquith, C. R. M., & Tizzard, G. J. (2018). Examples of difluoromethyl use in kinase inhibitors (4,5). ResearchGate. Available at: [Link]

  • Hayakawa, M., et al. (2011). Synthesis and biological evaluation of novel analogues of the pan class I phosphatidylinositol 3-kinase (PI3K) inhibitor 2-(difluoromethyl)-1-[4,6-di(4-morpholinyl)-1,3,5-triazin-2-yl]-1H-benzimidazole (ZSTK474). Journal of Medicinal Chemistry. Available at: [Link]

  • Spencer, J., et al. (2017). Synthesis of Kinase Inhibitors Containing a Pentafluorosulfanyl Moiety. PubMed. Available at: [Link]

  • Angell, D., et al. (2011). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. Available at: [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. Available at: [Link]

  • Li, J., et al. (2022). Design and Synthesis of 1,3,5-Triazines or Pyrimidines Containing Dithiocarbamate Moiety as PI3Kα Selective Inhibitors. Molecules. Available at: [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Utility of Fluorinated Benzoic Acid Derivatives in Drug Discovery. Available at: [Link]

  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Available at: [Link]

  • Liang, X., et al. (2021). The synthesis review of the approved tyrosine kinase inhibitors for anticancer therapy in 2015–2020. Bioorganic Chemistry. Available at: [Link]

  • Hayakawa, M., et al. (2013). Synthesis and Biological Evaluation of Novel Phosphatidylinositol 3-kinase Inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Drugs and agrochemicals containing a difluoromethylthio group. Available at: [Link]

  • Al-Tel, T. H., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules. Available at: [Link]

  • Global Scientific Journal. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Available at: [Link]

  • Preprints.org. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Available at: [Link]

  • Semantic Scholar. (2014). The synthesis of novel kinase inhibitors using click chemistry. Available at: [Link]

  • Jessop, T. C., et al. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Organic & Biomolecular Chemistry. Available at: [Link]

  • Ohno, H., et al. (2016). Structure-activity Relationship Study of 4-(thiazol-5-yl)benzoic Acid Derivatives as Potent Protein Kinase CK2 Inhibitors. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • ResearchGate. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Available at: [Link]

  • Banks, R. E., et al. (2001). Metabolism of fluorine-containing drugs. Annual Review of Pharmacology and Toxicology. Available at: [Link]

  • Park, B. K., et al. (2001). Metabolism of fluorine-containing drugs. Annual Review of Pharmacology and Toxicology. Available at: [Link]

  • Kagechika, H., et al. (1998). Structure-activity relationship study on benzoic acid part of diphenylamine-based retinoids. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Novák, Z., et al. (2025). Fluorine in the Pharmaceutical Industry: FDA-Approved Fluorine-Containing Drugs in 2024. Chemistry. Available at: [Link]

  • Villetti, G., et al. (2014). Novel class of benzoic acid ester derivatives as potent PDE4 inhibitors for inhaled administration in the treatment of respiratory diseases. Journal of Medicinal Chemistry. Available at: [Link]

  • Hennequin, L. F., et al. (1999). Design and structure-activity relationship of a new class of potent VEGF receptor tyrosine kinase inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • ResearchGate. (2011). Structure–Activity Relationship of Halophenols as a New Class of Protein Tyrosine Kinase Inhibitors. Available at: [Link]

  • Ngemenya, M. N., et al. (2015). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties. Journal of Developing Drugs. Available at: [Link]

Sources

Method

Application of 4-(Difluoro-methanesulfonyl)-benzoic Acid in Agrochemical Research

Introduction: The Strategic Importance of Fluorinated Building Blocks in Modern Agrochemicals In the competitive landscape of agrochemical research and development, the strategic incorporation of fluorinated moieties int...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Fluorinated Building Blocks in Modern Agrochemicals

In the competitive landscape of agrochemical research and development, the strategic incorporation of fluorinated moieties into molecular scaffolds has become a cornerstone for enhancing the efficacy, metabolic stability, and overall performance of active ingredients. Among the vast arsenal of fluorinated building blocks, 4-(Difluoro-methanesulfonyl)-benzoic acid (CAS No. 4837-22-3) has emerged as a pivotal intermediate in the synthesis of novel herbicides and fungicides. Its unique electronic properties, conferred by the difluoromethanesulfonyl group, offer a powerful tool for medicinal chemists to fine-tune the physicochemical and biological characteristics of candidate molecules.

This comprehensive guide provides an in-depth exploration of the application of 4-(Difluoro-methanesulfonyl)-benzoic acid in agrochemical research. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols necessary to effectively utilize this versatile intermediate in the discovery of next-generation crop protection agents.

Part 1: Core Directive - A Modular Approach to Application

This guide is structured to provide a holistic understanding of the role of 4-(Difluoro-methanesulfonyl)-benzoic acid, from its foundational use as a synthetic intermediate to the practicalities of formulation and biological evaluation.

Section 1: The Synthetic Utility of 4-(Difluoro-methanesulfonyl)-benzoic Acid

The primary application of 4-(Difluoro-methanesulfonyl)-benzoic acid in agrochemical research is as a key structural component for the synthesis of more complex active ingredients, particularly herbicides. The difluoromethanesulfonyl group can significantly influence the lipophilicity and metabolic stability of the final compound, which are critical factors for its uptake by target weeds and its persistence in the soil for sustained weed control.[1]

Derivatives of 4-(methylsulfonyl)benzoic acid are known intermediates in the preparation of a class of potent herbicides, including 2-(2′-chloro-4′-methylsulfonyl)-benzoyl-1,3-cyclohexanedione.[2][3][4][5][6] The synthesis of such herbicides often involves the conversion of the benzoic acid to its more reactive acid chloride, which is then coupled with other molecular fragments to assemble the final active ingredient.

Section 2: Postulated Mode of Action for Derived Herbicides

While 4-(Difluoro-methanesulfonyl)-benzoic acid itself is not the active herbicidal agent, the structural motifs it helps create provide strong indications of the likely mode of action of its derivatives. Many herbicides synthesized from sulfonylbenzoic acid intermediates belong to the sulfonylurea class.[4][7][8]

Sulfonylurea herbicides are known to act by inhibiting the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[4][7][8][9] This enzyme is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants.[7][8] By blocking this pathway, the derived herbicides effectively halt cell division and growth in susceptible weed species, leading to their eventual death.[8] A key advantage of this mode of action is its high degree of selectivity, as the ALS enzyme in many crop plants is less sensitive to these inhibitors, allowing for effective weed control with minimal damage to the desired crop.[8]

Part 2: Scientific Integrity & Logic - Protocols and Methodologies

The following protocols are designed as self-validating systems, providing researchers with robust methodologies for the screening and evaluation of novel agrochemicals derived from 4-(Difluoro-methanesulfonyl)-benzoic acid.

Experimental Protocol 1: Whole-Plant Herbicide Bioassay

This protocol outlines a whole-plant bioassay to assess the pre- and post-emergence herbicidal activity of compounds synthesized using 4-(Difluoro-methanesulfonyl)-benzoic acid as a precursor.

Objective: To determine the herbicidal efficacy and selectivity of test compounds on a panel of representative weed and crop species.

Materials:

  • Test compounds (derived from 4-(Difluoro-methanesulfonyl)-benzoic acid)

  • Commercial standard herbicides (e.g., a known ALS inhibitor)

  • Pots or trays filled with a standardized soil mix

  • Seeds of target weed species (e.g., barnyardgrass, velvetleaf) and crop species (e.g., wheat, soybean)

  • Controlled environment growth chamber or greenhouse

  • Spray chamber calibrated for uniform application

  • Deionized water

  • Surfactant (non-ionic, as recommended for the herbicide class)

Procedure:

  • Seed Preparation and Planting:

    • Select viable seeds of the desired weed and crop species.

    • For pre-emergence testing, plant seeds at a uniform depth in pots filled with soil.

    • For post-emergence testing, germinate seeds and grow seedlings to a specific growth stage (e.g., 2-3 leaf stage) before treatment.[10]

  • Preparation of Test Solutions:

    • Prepare stock solutions of the test compounds and the commercial standard in a suitable solvent (e.g., acetone or DMSO).

    • Create a series of dilutions to test a range of application rates.

    • For spray applications, prepare aqueous solutions containing the test compound, a surfactant, and deionized water.

  • Herbicide Application:

    • Pre-emergence: Apply the test solutions uniformly to the soil surface of the seeded pots using a calibrated spray chamber.

    • Post-emergence: Apply the test solutions to the foliage of the seedlings until runoff.

    • Include a negative control (solvent and surfactant only) and a positive control (commercial standard herbicide).

  • Incubation and Observation:

    • Place the treated pots in a controlled environment (e.g., 25°C, 16-hour photoperiod).

    • Water the plants as needed, avoiding overhead watering for post-emergence treatments immediately after application.

    • Observe the plants at regular intervals (e.g., 3, 7, 14, and 21 days after treatment).

  • Data Collection and Analysis:

    • Assess herbicidal injury using a visual rating scale (e.g., 0% = no effect, 100% = complete kill).

    • Measure plant height and fresh/dry weight.

    • Calculate the GR50 (the concentration that causes a 50% reduction in growth) for each compound and plant species.

Workflow for Whole-Plant Herbicide Bioassay:

Herbicide_Bioassay A Seed Preparation & Planting C Herbicide Application (Pre- & Post-emergence) A->C B Preparation of Test Solutions B->C D Incubation in Controlled Environment C->D E Data Collection & Analysis (Visual Rating, Biomass) D->E Fungicide_Screening A Fungal Culture Preparation C Inoculation of Microtiter Plates A->C B Preparation of Test Plates B->C D Incubation C->D E Data Collection (MIC Determination) D->E

Caption: Workflow for in vitro fungicide screening.

Part 3: Data Presentation & Formulation Considerations

Quantitative Data Summary
ParameterDescriptionTypical UnitsExample Data (Hypothetical)
GR50 (Herbicide) Concentration for 50% growth reductionµg/mL or kg/ha 10 µg/mL
MIC (Fungicide) Minimum inhibitory concentrationµg/mL5 µg/mL
Selectivity Index Ratio of GR50 (crop) / GR50 (weed)Unitless15
Formulation Strategies

For practical application in the field, active ingredients derived from 4-(Difluoro-methanesulfonyl)-benzoic acid must be formulated into stable and effective products. Two common formulation types are Wettable Powders (WP) and Suspension Concentrates (SC).

  • Wettable Powders (WP): These are dry, finely ground formulations that are mixed with water to form a suspension for spraying. [3][11]They typically contain the active ingredient, a wetting agent, a dispersing agent, and an inert carrier. [3][11]

  • Suspension Concentrates (SC): These are stable suspensions of the solid active ingredient in a liquid (usually water). [12]They are often preferred for their ease of handling and reduced dust exposure compared to WPs. [12] Logical Relationship of Formulation Components:

Formulation cluster_WP Wettable Powder (WP) cluster_SC Suspension Concentrate (SC) WP Active Ingredient WettingAgent Wetting Agent WP->WettingAgent Dispersant_WP Dispersing Agent WP->Dispersant_WP Carrier Inert Carrier WP->Carrier SC Active Ingredient Dispersant_SC Dispersing Agent SC->Dispersant_SC Thickener Thickener SC->Thickener Antifreeze Antifreeze SC->Antifreeze Liquid_Medium Liquid Medium (e.g., Water) SC->Liquid_Medium

Caption: Key components of WP and SC formulations.

Conclusion

4-(Difluoro-methanesulfonyl)-benzoic acid represents a valuable and versatile building block for the synthesis of novel agrochemicals. Its strategic incorporation into molecular design can lead to the development of highly effective herbicides and potentially fungicides. The protocols and information presented in this guide provide a solid foundation for researchers to explore the full potential of this important chemical intermediate in the ongoing quest for innovative and sustainable crop protection solutions.

References

  • Sulfonylurea - Wikipedia. (n.d.). Retrieved from [Link]

  • Protocols for Robust Herbicide Resistance Testing in Different Weed Species. (2015). Journal of Visualized Experiments. Retrieved from [Link]

  • Improved method for the preparation of 4-methylsulfonyl benzoic acid derivatives and intermediates. (n.d.). Google Patents.
  • Synthesis and Herbicidal Activity of New Sulfonylurea Derivatives. (n.d.). Chemical Journal of Chinese Universities. Retrieved from [Link]

  • kenso agcare - sulfonylurea. (n.d.). Retrieved from [Link]

  • Wettable powder (WP) formulations. (n.d.). Croda Agriculture. Retrieved from [Link]

  • Whole-Plant and Seed Bioassays for Resistance Confirmation. (2015). Weed Science. Retrieved from [Link]

  • What Are Sulfonylureas Herbicides? (2023). Stanford Chemicals. Retrieved from [Link]

  • Step-By-Step Guide for Conducting a Bioassay to Assess Herbicide Carryover Risk. (2023). Washington State University Extension. Retrieved from [Link]

  • Formulations | WSU Production Guide. (n.d.). Washington State University. Retrieved from [Link]

  • Occurrence of sulfonylurea, sulfonamide, imidazolinone, and other herbicides in rivers, reservoirs and ground water in the Midwestern United States, 1998. (n.d.). USGS Publications Warehouse. Retrieved from [Link]

  • Suspension concentrate (SC) guide. (n.d.). Croda Agriculture. Retrieved from [Link]

  • In Vitro and in Planta Fungicide Testing for Management of Wheat Rusts. (n.d.). Methods in Molecular Biology. Retrieved from [Link]

  • Methods for Fungicide Efficacy Screenings: Multiwell Testing Procedures for the Oomycetes Phytophthora infestans and Pythium ultimum. (2023). Journal of Fungi. Retrieved from [Link]

  • Formulation - Agro Chemicals. (n.d.). Retrieved from [Link]

  • Pesticides and Formulation Technology. (n.d.). Purdue Extension. Retrieved from [Link]

  • Boosting Agrochemical Efficacy: The Role of 4-Fluoro-2-(trifluoromethyl)benzoic Acid in Herbicide Development. (2026). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • Method for preparation of herbicide intermediates. (n.d.). Google Patents.
  • Herbicide Bioassay Using a Multi-Well Plate and Plant Spectral Image Analysis. (n.d.). MDPI. Retrieved from [Link]

  • In Vitro Evaluation of Commercial Fungicides against Some of the Major Soil Borne Pathogens of Soybean. (n.d.). Walsh Medical Media. Retrieved from [Link]

  • Improved method for the preparation of 4-methylsulfonyl benzoic acid derivatives and intermediates. (n.d.). Google Patents.
  • Preparation method for herbicide intermediate. (2024). Google Patents.
  • Synthesis of new herbicides from the class of sulfonylureas. (2025). From Chemistry Towards Technology Step-By-Step. Retrieved from [Link]

  • Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds. (2023). Molecules. Retrieved from [Link]

Sources

Application

Application Notes &amp; Protocols: 4-(Difluoro-methanesulfonyl)-benzoic acid as a Bioisostere in Drug Design

Introduction: The Carboxylic Acid Dilemma and the Rise of Bioisosteres The carboxylic acid moiety is a cornerstone in drug design, present in the pharmacophores of approximately 450 approved drugs.[1][2][3] Its prevalenc...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Carboxylic Acid Dilemma and the Rise of Bioisosteres

The carboxylic acid moiety is a cornerstone in drug design, present in the pharmacophores of approximately 450 approved drugs.[1][2][3] Its prevalence is due to its ability to act as a hydrogen bond donor and acceptor, and to form strong ionic interactions with biological targets. However, the very properties that make it effective can also be a significant liability. The presence of a carboxylic acid can lead to poor metabolic stability, toxicity, and limited passive diffusion across biological membranes.[1][2][3][4] These drawbacks have spurred the development of carboxylic acid bioisosteres—functional groups that mimic the essential interactions of a carboxylic acid while offering improved physicochemical and pharmacokinetic properties.[4][5] This guide focuses on a promising non-classical bioisostere: 4-(difluoromethanesulfonyl)benzoic acid.

The concept of bioisosterism revolves around substituting parts of a molecule with other atoms or groups that have similar physical or chemical properties to produce broadly similar biological effects.[4] The goal is to optimize potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties.[6] The replacement of a carboxylic acid with a suitable bioisostere is a widely used strategy to mitigate its associated liabilities.[4]

The Physicochemical Rationale for 4-(Difluoro-methanesulfonyl)-benzoic acid

The 4-(difluoromethanesulfonyl)benzoic acid moiety offers a unique combination of properties that make it an attractive bioisostere for a simple benzoic acid or a more complex carboxylic acid-containing drug candidate. The introduction of the difluoromethanesulfonyl group significantly alters the electronic and lipophilic character of the parent molecule.

The sulfone group is a polar moiety known to lower the lipophilicity of a molecule, which can enhance solubility and metabolic stability, leading to an overall improvement in ADME properties.[7] The difluoromethyl group, with its strong electron-withdrawing nature, further modulates the acidity of the molecule and can influence its binding interactions. The strategic placement of fluorine can also block sites of metabolism and modulate the pKa of nearby functional groups.[8][9]

PropertyBenzoic Acid4-(Difluoro-methanesulfonyl)-benzoic acid (Estimated)Rationale for Change
pKa 4.2~3.5The strong electron-withdrawing difluoromethanesulfonyl group increases the acidity of the carboxylic acid.
cLogP 1.87~2.5While the sulfone group is polar, the overall lipophilicity is expected to increase due to the difluoromethyl group.
Polar Surface Area (PSA) 37.3 Ų~80 ŲThe sulfone group significantly increases the polar surface area, enhancing its hydrogen bonding capacity.
Hydrogen Bond Acceptors 24The two oxygen atoms of the sulfone group act as additional hydrogen bond acceptors.
Hydrogen Bond Donors 11The carboxylic acid proton remains the primary hydrogen bond donor.

Strategic Application in Drug Design

The use of 4-(difluoromethanesulfonyl)benzoic acid as a bioisostere can be envisioned in several scenarios during lead optimization:

  • Improving Metabolic Stability: The sulfone and difluoromethyl groups are generally more resistant to metabolic degradation compared to a simple alkyl or aryl group.

  • Enhancing Target Binding: The additional hydrogen bond acceptors on the sulfone can form new, favorable interactions with the target protein.

  • Modulating Acidity: The increased acidity compared to a standard benzoic acid can be beneficial for optimizing interactions with specific residues in the binding pocket.

  • Escaping Patent Space: Introducing this novel bioisostere can create new intellectual property around a known pharmacophore.

The following diagram illustrates the conceptual workflow of employing a bioisosteric replacement strategy in a drug discovery project.

G cluster_0 Lead Identification & Initial Optimization cluster_1 Bioisosteric Replacement Strategy cluster_2 Synthesis & In Vitro Evaluation cluster_3 Decision & Further Optimization A Initial Lead Compound (with Carboxylic Acid) B Assess ADME/Tox Profile (e.g., poor permeability, metabolic instability) A->B C Identify Carboxylic Acid as Liability B->C D Propose Bioisosteric Replacement: 4-(Difluoro-methanesulfonyl)benzoic acid C->D E In Silico Modeling (Docking, Property Prediction) D->E F Synthesize Analog with Bioisostere E->F G In Vitro Profiling: - Potency (IC50/EC50) - Selectivity - Metabolic Stability (microsomes, hepatocytes) - Permeability (e.g., PAMPA, Caco-2) F->G H Compare Profiles: Original Lead vs. Bioisostere G->H I Improved Candidate? (Proceed to In Vivo Studies) H->I Yes J Further Optimization Needed H->J No

Caption: Workflow for Bioisosteric Replacement.

Protocols

Protocol 1: Synthesis of 4-(Difluoro-methanesulfonyl)-benzoic acid

This protocol is a representative, multi-step synthesis based on established methods for the preparation of aryl difluoromethyl sulfones and benzoic acids.[10][11]

Materials:

  • 4-Bromobenzoic acid

  • Thionyl chloride (SOCl₂)

  • Methanol (MeOH)

  • Sodium thiomethoxide (NaSMe)

  • N,N-Dimethylformamide (DMF)

  • Oxone® (potassium peroxymonosulfate)

  • Diethylaminosulfur trifluoride (DAST)

  • Dichloromethane (DCM)

  • Standard laboratory glassware and purification equipment (silica gel for chromatography)

Procedure:

  • Esterification of 4-Bromobenzoic Acid:

    • To a solution of 4-bromobenzoic acid (1 eq) in methanol, add thionyl chloride (1.2 eq) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and then reflux for 4 hours.

    • Remove the solvent under reduced pressure. The resulting crude methyl 4-bromobenzoate is used in the next step without further purification.

  • Synthesis of Methyl 4-(Methylthio)benzoate:

    • Dissolve the crude methyl 4-bromobenzoate in DMF.

    • Add sodium thiomethoxide (1.5 eq) portion-wise at room temperature.

    • Stir the reaction mixture at 80 °C for 6 hours.

    • Cool the reaction to room temperature, pour into water, and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by silica gel chromatography to yield methyl 4-(methylthio)benzoate.

  • Oxidation to Methyl 4-(Methylsulfonyl)benzoate:

    • Dissolve methyl 4-(methylthio)benzoate in a mixture of methanol and water.

    • Add Oxone® (2.5 eq) portion-wise at 0 °C.

    • Stir the reaction at room temperature for 12 hours.

    • Filter the reaction mixture and concentrate the filtrate under reduced pressure.

    • Extract the aqueous residue with ethyl acetate.

    • Dry the combined organic layers over anhydrous sodium sulfate and concentrate to give methyl 4-(methylsulfonyl)benzoate.

  • Fluorination to Methyl 4-(Difluoromethanesulfonyl)benzoate:

    • Caution: DAST is a hazardous reagent and should be handled with appropriate care in a fume hood.

    • Dissolve methyl 4-(methylsulfonyl)benzoate in anhydrous DCM.

    • Add DAST (2.0 eq) dropwise at 0 °C.

    • Allow the reaction to stir at room temperature for 24 hours.

    • Carefully quench the reaction by slow addition to a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by silica gel chromatography.

  • Hydrolysis to 4-(Difluoro-methanesulfonyl)-benzoic acid:

    • Dissolve the purified methyl 4-(difluoromethanesulfonyl)benzoate in a mixture of tetrahydrofuran (THF) and water.

    • Add lithium hydroxide (LiOH) (3 eq) and stir at room temperature for 4 hours.

    • Acidify the reaction mixture to pH 2-3 with 1M HCl.

    • Extract with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product.

The following diagram outlines the synthetic workflow.

G A 4-Bromobenzoic acid B Methyl 4-bromobenzoate A->B SOCl₂, MeOH C Methyl 4-(methylthio)benzoate B->C NaSMe, DMF D Methyl 4-(methylsulfonyl)benzoate C->D Oxone® E Methyl 4-(difluoromethanesulfonyl)benzoate D->E DAST, DCM F 4-(Difluoro-methanesulfonyl)benzoic acid E->F LiOH, THF/H₂O

Caption: Synthetic scheme for the target molecule.

Protocol 2: Incorporation of 4-(Difluoro-methanesulfonyl)-benzoic acid into a Lead Compound via Amide Coupling

This protocol describes a general method for coupling the synthesized bioisostere to an amine-containing lead compound.

Materials:

  • 4-(Difluoro-methanesulfonyl)benzoic acid

  • Amine-containing lead compound (Lead-NH₂)

  • (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Standard laboratory glassware and purification equipment (HPLC for purification)

Procedure:

  • Reaction Setup:

    • In a clean, dry vial, dissolve 4-(difluoromethanesulfonyl)benzoic acid (1.2 eq) and HATU (1.2 eq) in anhydrous DMF.

    • Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • Amide Coupling:

    • To the pre-activated mixture, add a solution of the amine-containing lead compound (Lead-NH₂) (1 eq) in anhydrous DMF.

    • Add DIPEA (3 eq) to the reaction mixture.

    • Stir the reaction at room temperature for 12 hours.

  • Workup and Purification:

    • Monitor the reaction progress by LC-MS.

    • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

    • Wash the organic layer with saturated aqueous sodium bicarbonate, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by reverse-phase HPLC to obtain the final amide-coupled compound.

  • Characterization:

    • Confirm the structure and purity of the final compound by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS).

Conclusion

4-(Difluoro-methanesulfonyl)benzoic acid represents a valuable tool in the medicinal chemist's arsenal for lead optimization. Its unique electronic and physicochemical properties offer a compelling alternative to the traditional carboxylic acid moiety, with the potential to overcome common challenges related to ADME and toxicity. The synthetic protocols provided herein offer a practical guide for its preparation and incorporation into drug candidates, enabling researchers to explore the benefits of this promising bioisostere in their drug discovery programs.

References

  • Manning, J. R., & Lindsley, C. W. (2022). Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. Current Medicinal Chemistry, 29(13), 2203–2234. [Link]

  • Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. (2022). Journal of Chemistry. [Link]

  • Ballatore, C., Huryn, D. M., & Smith, A. B., 3rd. (2013). Carboxylic acid (bio)isosteres in drug design. ChemMedChem, 8(3), 385–395. [Link]

  • Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. (2022). Current Medicinal Chemistry. [Link]

  • Manning, J. R., & Lindsley, C. W. (2022). Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. ResearchGate. [Link]

  • Jia, R., Wang, X., & Hu, J. (2021). Recent advance in synthetic applications of difluoromethyl phenyl sulfone and its derivatives. Tetrahedron Letters, 75, 153182. [Link]

  • Full-Spectrum Fluoromethyl Sulfonation via Modularized Multicomponent Coupling. (2022). CCS Chemistry. [Link]

  • Cyclic sulfoxides and sulfones in drug design. (2025). ResearchGate. [Link]

  • Potential bioisosteres for sulfones and sulfonamides, examples of bioactive sulfonimidamides, and current strategies for the synthesis of sulfonimidamides. ResearchGate. [Link]

  • Meanwell, N. A. (2011). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. In Annual Reports in Medicinal Chemistry (Vol. 46, pp. 419-446). Academic Press. [Link]

  • The use of bioisosteric groups in lead optimization. (2008). ResearchGate. [Link]

  • Meanwell, N. A. (2018). The Design and Application of Bioisosteres in Drug Design. ResearchGate. [Link]

Sources

Method

Application Notes &amp; Protocols: 4-(Difluoro-methanesulfonyl)-benzoic acid in Fragment-Based Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: The Strategic Advantage of 4-(Difluoro-methanesulfonyl)-benzoic acid in FBDD Fragment-Based...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Advantage of 4-(Difluoro-methanesulfonyl)-benzoic acid in FBDD

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful alternative to traditional high-throughput screening (HTS) for identifying novel lead compounds.[1][2] The core principle of FBDD lies in screening small, low-complexity molecules, or "fragments," which typically adhere to the "Rule of Three" (molecular weight ≤ 300 Da, ClogP ≤ 3, and ≤ 3 hydrogen bond donors and acceptors).[3] These fragments, due to their structural simplicity, have a higher probability of binding to protein targets, albeit with lower affinity.[2] The subsequent optimization of these initial hits into potent, drug-like molecules is often more efficient and rational.[4]

Within the vast chemical space of fragments, 4-(Difluoro-methanesulfonyl)-benzoic acid emerges as a particularly compelling scaffold. Its utility stems from the unique physicochemical properties imparted by the difluoromethanesulfonyl group. This moiety serves as a bioisostere for more common functional groups like carbonyls and carboxyls, offering distinct advantages.[5][6] The strong electron-withdrawing nature of the sulfonyl group influences the molecule's electronic distribution, while its tetrahedral geometry and polarized S-O bonds allow it to act as a hydrogen bond acceptor, a critical interaction for binding to biological targets.[7][8][9]

Furthermore, the incorporation of fluorine atoms can enhance metabolic stability and modulate physicochemical properties such as lipophilicity and bioavailability.[6][10] The difluoromethyl group, in particular, is gaining attention in medicinal chemistry for its ability to form hydrogen bonds and act as a bioisostere of alcohol, thiol, and amine groups.[10] This combination of a carboxylic acid for potential salt bridge formation or further chemical elaboration, a rigid phenyl ring for defined vectoral projection, and the advantageous difluoromethanesulfonyl group makes 4-(Difluoro-methanesulfonyl)-benzoic acid a versatile and valuable tool in the FBDD arsenal.

These application notes provide a comprehensive guide to leveraging 4-(Difluoro-methanesulfonyl)-benzoic acid in an FBDD campaign, from initial library preparation and screening to hit validation and computational analysis.

Physicochemical Properties of 4-(Difluoro-methanesulfonyl)-benzoic acid

A thorough understanding of the fragment's properties is crucial for designing effective screening experiments.

PropertyValueSource
CAS Number 4837-22-3[11][12][13]
Molecular Formula C8H6F2O4S[11][12]
Molecular Weight 236.19 g/mol [11]
Appearance Solid[14]
Storage Room temperature[12]

FBDD Workflow Utilizing 4-(Difluoro-methanesulfonyl)-benzoic acid

The following diagram illustrates a typical FBDD workflow incorporating 4-(Difluoro-methanesulfonyl)-benzoic acid as a key fragment.

FBDD_Workflow cluster_prep Phase 1: Preparation cluster_screen Phase 2: Primary Screening cluster_validate Phase 3: Hit Validation cluster_optimize Phase 4: Hit-to-Lead prep_lib Fragment Library Preparation screen_spr SPR Screening prep_lib->screen_spr Screen fragments screen_nmr NMR Screening prep_lib->screen_nmr Screen fragments screen_tsa Thermal Shift Assay prep_lib->screen_tsa Screen fragments prep_target Target Protein Purification & QC prep_target->screen_spr prep_target->screen_nmr prep_target->screen_tsa validate_itc Isothermal Titration Calorimetry (ITC) screen_spr->validate_itc Confirm hits screen_nmr->validate_itc screen_tsa->validate_itc validate_xray X-ray Crystallography validate_itc->validate_xray Determine binding mode optimize_docking Computational Docking validate_xray->optimize_docking Inform optimization optimize_synthesis Structure-Guided Synthesis optimize_docking->optimize_synthesis Guide design optimize_synthesis->screen_spr Test new compounds

Caption: A generalized workflow for a fragment-based drug discovery campaign.

Protocols for Key Experimental Workflows

Protocol 1: Fragment Library Preparation and Quality Control

Rationale: The integrity of the fragment library is paramount for the success of any FBDD campaign. This protocol ensures the purity, solubility, and stability of 4-(Difluoro-methanesulfonyl)-benzoic acid stock solutions.

Step-by-Step Methodology:

  • Procurement and Purity Assessment:

    • Obtain 4-(Difluoro-methanesulfonyl)-benzoic acid from a reputable supplier (e.g., with a stated purity of ≥98%).[12]

    • Verify purity using LC-MS and ¹H NMR spectroscopy. The expected molecular weight is 236.2 g/mol .[12]

  • Solubility Testing:

    • Determine the maximum solubility in various buffer systems relevant to your planned biophysical assays.

    • A common starting point is to test solubility in phosphate-buffered saline (PBS) with increasing concentrations of dimethyl sulfoxide (DMSO).

  • Stock Solution Preparation:

    • Prepare a high-concentration stock solution (e.g., 100 mM) in 100% DMSO.

    • Use polypropylene plates and tubes to avoid leaching of contaminants from certain plastics.[15]

    • Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.

  • Working Solution Preparation:

    • For screening assays, prepare working solutions by diluting the DMSO stock into the appropriate assay buffer.

    • Ensure the final DMSO concentration is consistent across all samples and does not exceed the tolerance of the target protein or the biophysical technique (typically <5%).

Protocol 2: Primary Screening using Surface Plasmon Resonance (SPR)

Rationale: SPR is a highly sensitive, label-free technique ideal for detecting the weak binding affinities typical of fragments.[4][16] It provides real-time kinetic data, allowing for the determination of association and dissociation rates.

Step-by-Step Methodology:

  • Instrument and Chip Preparation:

    • Use a high-sensitivity SPR instrument such as a Biacore 8K or T200.[4]

    • Select an appropriate sensor chip, commonly a CM5 chip for direct amine coupling.[15]

    • Perform routine instrument maintenance, including Desorb and Sanitize cycles as per the manufacturer's guidelines.[15]

  • Target Immobilization:

    • Immobilize the target protein onto the sensor chip surface using standard amine coupling chemistry. Aim for a high immobilization level to maximize the signal for small fragment binding.[15]

    • Include a reference surface (e.g., a blocked surface or an unrelated protein) to subtract non-specific binding and bulk refractive index changes.[17]

  • Assay Development and Optimization:

    • Optimize the running buffer to ensure protein stability and minimize non-specific binding. This includes adjusting pH, salt concentration, and additives.[15]

    • Perform a DMSO calibration to ensure accurate matching of DMSO concentrations between the running buffer and the fragment samples to avoid false positives.[18]

  • Screening:

    • Inject a dilution series of 4-(Difluoro-methanesulfonyl)-benzoic acid over the target and reference surfaces.

    • A typical concentration range for fragment screening is 10 µM to 1 mM.

    • Monitor the change in response units (RU) in real-time.

  • Data Analysis:

    • Subtract the reference channel data from the active channel data.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., steady-state affinity or kinetics) to determine the dissociation constant (KD).

Protocol 3: Hit Validation and Orthogonal Screening using NMR Spectroscopy

Rationale: Nuclear Magnetic Resonance (NMR) spectroscopy is a robust method for validating fragment hits and providing structural information about the binding interaction.[3][19] It is particularly well-suited for detecting weak interactions.[19] Ligand-observed NMR experiments are often used for initial hit validation.

Step-by-Step Methodology:

  • Sample Preparation:

    • Prepare samples containing the target protein (typically 10-50 µM) in a suitable deuterated buffer.

    • Prepare a stock solution of 4-(Difluoro-methanesulfonyl)-benzoic acid in the same deuterated buffer.

  • Ligand-Observed NMR Experiments:

    • Saturation Transfer Difference (STD) NMR:

      • Acquire a reference spectrum of the fragment alone.

      • Acquire an STD spectrum in the presence of the target protein.

      • Selective saturation of the protein will result in magnetization transfer to a bound ligand, leading to observable signals in the STD spectrum for true binders.

    • Water-Ligand Observed Gradient Spectroscopy (WaterLOGSY):

      • This experiment detects the transfer of magnetization from bulk water to the protein and then to the bound ligand.

      • Bound fragments will show NOEs with opposite signs to those of non-binding fragments.

  • Protein-Observed NMR Experiments (for detailed characterization):

    • Requires isotopically labeled protein (e.g., ¹⁵N or ¹³C).

    • ¹H-¹⁵N HSQC Titration:

      • Acquire a baseline ¹H-¹⁵N HSQC spectrum of the protein.

      • Titrate in increasing concentrations of 4-(Difluoro-methanesulfonyl)-benzoic acid.

      • Binding will cause chemical shift perturbations (CSPs) in the signals of amino acid residues at or near the binding site.[3]

      • The magnitude of the CSPs can be used to map the binding site and determine the KD.[3]

Protocol 4: Structural Characterization by X-ray Crystallography

Rationale: X-ray crystallography provides high-resolution, atomic-level detail of the fragment's binding mode, which is invaluable for structure-guided drug design and hit-to-lead optimization.[4]

Step-by-Step Methodology:

  • Protein Crystallization:

    • Obtain well-diffracting crystals of the target protein in its apo (unliganded) form. The crystals should be robust and tolerate soaking with DMSO.[2]

  • Fragment Soaking:

    • Prepare a soaking solution containing a high concentration of 4-(Difluoro-methanesulfonyl)-benzoic acid (e.g., 10-50 mM) in a cryo-protectant solution.

    • Transfer the apo crystals into the soaking solution for a defined period (e.g., a few hours to overnight).

  • Data Collection:

    • Flash-cool the soaked crystal in liquid nitrogen.

    • Collect X-ray diffraction data at a synchrotron source.

  • Structure Determination and Analysis:

    • Process the diffraction data and solve the structure by molecular replacement using the apo structure as a model.

    • Carefully examine the resulting electron density maps for evidence of the bound fragment.

    • Model the fragment into the density and refine the structure.

    • Analyze the protein-fragment interactions (e.g., hydrogen bonds, hydrophobic contacts) to guide further optimization.

Computational Docking and Virtual Screening

Rationale: Computational docking can be used to predict the binding pose of 4-(Difluoro-methanesulfonyl)-benzoic acid and to virtually screen for analogs with improved binding affinity.[20]

Docking_Workflow cluster_prep Preparation cluster_dock Docking cluster_analysis Analysis prep_receptor Prepare Receptor (Protein Structure) define_grid Define Binding Site (Grid Box) prep_receptor->define_grid prep_ligand Prepare Ligand (Fragment Structure) run_docking Run Docking Algorithm (e.g., AutoDock Vina) prep_ligand->run_docking define_grid->run_docking analyze_poses Analyze Binding Poses and Scores run_docking->analyze_poses compare_xray Compare with Experimental Data analyze_poses->compare_xray

Caption: A simplified workflow for molecular docking of a fragment.

Protocol 5: Molecular Docking with AutoDock Vina

  • Preparation of the Receptor:

    • Start with a high-resolution crystal structure of the target protein.

    • Remove water molecules and any co-crystallized ligands.

    • Add polar hydrogens and assign partial charges.

  • Preparation of the Ligand:

    • Generate a 3D structure of 4-(Difluoro-methanesulfonyl)-benzoic acid.

    • Assign rotatable bonds.

  • Defining the Search Space:

    • Define a grid box that encompasses the putative binding site.[21] If a binding site is known from experimental data (e.g., HSQC titration or crystallography), center the grid on that location.

  • Running the Docking Simulation:

    • Use a docking program like AutoDock Vina to perform the docking calculation.[21]

  • Analysis of Results:

    • Analyze the predicted binding poses and their associated docking scores.

    • Visualize the top-ranked poses and examine the predicted interactions with the protein.

    • If an experimental structure of the complex is available, compare the docked pose to the crystallographic pose to validate the docking protocol.[21]

Conclusion

4-(Difluoro-methanesulfonyl)-benzoic acid represents a high-value fragment for FBDD campaigns due to its unique combination of a versatile carboxylic acid handle, a rigid aromatic core, and the advantageous physicochemical properties of the difluoromethanesulfonyl group. The protocols outlined in these application notes provide a robust framework for researchers to effectively incorporate this fragment into their drug discovery pipelines. By integrating biophysical screening, structural biology, and computational chemistry, the full potential of 4-(Difluoro-methanesulfonyl)-benzoic acid as a starting point for the development of novel therapeutics can be realized.

References

  • Sygnature Discovery. (n.d.). Fragment Screening. Drug Discovery. Retrieved from [Link]

  • Creative Biostructure. (n.d.). NMR Spectroscopy in Fragment-Based Drug Design. Retrieved from [Link]

  • Vink, M., et al. (2013). Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery. PNAS, 110(32), 12992-12997. Retrieved from [Link]

  • Renaud, J. P., et al. (2020). Applied Biophysical Methods in Fragment-Based Drug Discovery. SLAS DISCOVERY: Advancing Life Sciences R&D, 25(5), 471-490. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). Biophysics for Successful Drug Discovery Programs. Retrieved from [Link]

  • Ciulli, A. (2019). Biophysical screening in fragment-based drug design: a brief overview. Biochemical Society Transactions, 47(1), 103-114. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Application of Sulfonyl in Drug Design. Retrieved from [Link]

  • Harner, M. J., et al. (2013). Fragment-Based Drug Discovery Using NMR Spectroscopy. Future Medicinal Chemistry, 5(13), 1545-1560. Retrieved from [Link]

  • Wang, M. W., et al. (2012). Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications. Current Medicinal Chemistry, 19(21), 3612-3646. Retrieved from [Link]

  • ResearchGate. (n.d.). NMR‐based fragment screening and hit identification. Retrieved from [Link]

  • ResearchGate. (n.d.). Sulfonyl Group-Containing Compounds in the Design of Potential Drugs for the Treatment of Diabetes and Its Complications. Retrieved from [Link]

  • Lepre, C. A. (2011). Practical aspects of NMR-based fragment screening. Methods in Enzymology, 493, 219-242. Retrieved from [Link]

  • ResearchGate. (n.d.). Application of Sulfonyl in Drug Design. Retrieved from [Link]

  • European Pharmaceutical Review. (2017, March 22). NMR-based fragment screening for drug discovery. Retrieved from [Link]

  • protocols.io. (2020, February 18). XChem crystallographic fragment screening. Retrieved from [Link]

  • Neumann, L., et al. (2007). SPR-based fragment screening: advantages and applications. Current Topics in Medicinal Chemistry, 7(16), 1630-1642. Retrieved from [Link]

  • Cytiva. (n.d.). Screening and analysis of fragments using Biacore systems. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Crystallographic Fragment Screening. Retrieved from [Link]

  • Weiss, M. S. (2015). Crystallographic fragment-screening: workflow and procedures. INIS-IAEA. Retrieved from [Link]

  • Sygnature Discovery. (n.d.). Fragment Screening By Crystallography: An Alternative To High Throughput Screening. Retrieved from [Link]

  • Davies, T. G., & Tickle, I. J. (2012). Fragment screening using X-ray crystallography. Topics in Current Chemistry, 317, 33-59. Retrieved from [Link]

  • Karlsson, R., et al. (2020). Multiplexed experimental strategies for fragment library screening using SPR biosensors. bioRxiv. Retrieved from [Link]

  • YouTube. (2023, February 20). Docking fragments with AutoDock Vina and comparing binding modes to crystal structures. Retrieved from [Link]

  • Giannetti, A. M., et al. (2011). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters, 2(2), 144-149. Retrieved from [Link]

  • Woodcock, H. L., et al. (2015). Fragment-Based Docking: Development of the CHARMMing Web User Interface as a Platform for Computer-Aided Drug Design. Journal of Chemical Information and Modeling, 55(10), 2093-2101. Retrieved from [Link]

  • Salmaso, V., & Moro, S. (2018). Ten quick tips to perform meaningful and reproducible molecular docking calculations. PLoS Computational Biology, 14(5), e1006132. Retrieved from [Link]

  • ResearchGate. (n.d.). Drugs and agrochemicals containing a difluoromethylthio group. Retrieved from [Link]

  • YouTube. (2019, July 3). Fragment Based Drug Design - Docking, Screening, Growing and Linking. Retrieved from [Link]

  • YouTube. (2021, October 15). Ligand Docking in ICM: Small Molecules, Fragments, Covalent and Template-Based Methods. Retrieved from [Link]

  • ChemRxiv. (n.d.). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. Retrieved from [Link]

  • Nature Communications. (2022). Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. Retrieved from [Link]

  • PubChem. (n.d.). 4-(Fluorosulfonyl)benzoic acid. Retrieved from [Link]

  • Ivy Fine Chemicals. (n.d.). 4-(Difluoro-methanesulfonyl)-benzoic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). The F‐Difluoromethyl Group: Challenges, Impact and Outlook. Retrieved from [Link]

  • Geri, J. B., et al. (2018). The Difluoromethyl Group as a Masked Nucleophile: A Lewis Acid/Base Approach. Journal of the American Chemical Society, 140(30), 9404-9408. Retrieved from [Link]

  • Global Scientific Journal. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Retrieved from [Link]

  • Google Patents. (n.d.). EP0478390B1 - Improved method for the preparation of 4-methylsulfonyl benzoic acid derivatives and intermediates.
  • European Patent Office. (n.d.). Improved method for the preparation of 4-methylsulfonyl benzoic acid derivatives and intermediates. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Retrieved from [Link]

  • PubMed. (n.d.). Diversely substituted sulfamides for fragment-based drug discovery of carbonic anhydrase inhibitors: synthesis and inhibitory profile. Retrieved from [Link]

  • Frontiers. (n.d.). Fragment-based drug discovery for disorders of the central nervous system: designing better drugs piece by piece. Retrieved from [Link]

  • PubMed. (n.d.). The discovery of 4-{1-[({2,5-dimethyl-4-[4-(trifluoromethyl)benzyl]-3-thienyl}carbonyl)amino]cyclopropyl}benzoic acid (MK-2894), a potent and selective prostaglandin E2 subtype 4 receptor antagonist. Retrieved from [Link]

  • FLORE. (n.d.). Diversely substituted sulfamides for fragment- based drug discovery of carbonic anhydrase inhibitors: synthesis and. Retrieved from [Link]

  • Frontiers. (n.d.). Fragment-based drug discovery for disorders of the central nervous system: designing better drugs piece by piece. Retrieved from [Link]

Sources

Application

Application Notes and Protocols for the Scale-up Synthesis of 4-(Difluoro-methanesulfonyl)-benzoic acid

Introduction 4-(Difluoro-methanesulfonyl)-benzoic acid is a critical building block in contemporary drug discovery and development. The incorporation of the difluoromethylsulfonyl (-SO₂CF₂H) moiety into bioactive molecul...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-(Difluoro-methanesulfonyl)-benzoic acid is a critical building block in contemporary drug discovery and development. The incorporation of the difluoromethylsulfonyl (-SO₂CF₂H) moiety into bioactive molecules can significantly enhance their pharmacological properties.[1][2] This group acts as a bioisostere for functionalities like hydroxyl, thiol, and amine groups, often leading to improved metabolic stability, membrane permeability, and binding affinity.[1][3] Its strong electron-withdrawing nature and potential for weak hydrogen bonding further modulate the physicochemical characteristics of the parent compound.[1] Given its importance, robust and scalable synthetic routes to 4-(difluoro-methanesulfonyl)-benzoic acid are of paramount interest to researchers and professionals in the pharmaceutical and agrochemical industries.

This document provides a detailed guide for the scale-up synthesis of 4-(difluoro-methanesulfonyl)-benzoic acid, emphasizing practical considerations, safety protocols, and the underlying chemical principles that govern the process.

Synthetic Strategy and Mechanistic Considerations

The synthesis of 4-(difluoro-methanesulfonyl)-benzoic acid typically involves a multi-step process. A common and effective strategy commences with a readily available starting material, such as 4-methylbenzoic acid, and proceeds through key transformations including chlorosulfonation and subsequent difluoromethylation.

Core Synthetic Pathway:

  • Chlorosulfonation of a suitable benzoic acid derivative: This electrophilic aromatic substitution introduces a chlorosulfonyl group (-SO₂Cl) onto the aromatic ring. Careful control of reaction conditions is crucial to maximize the yield of the desired para-isomer and minimize the formation of byproducts.[4][5]

  • Difluoromethylation: The chlorosulfonyl group is then converted to the target difluoromethylsulfonyl group. This can be achieved through various methods, including the use of difluoromethylating agents. Radical difluoromethylation has emerged as a particularly effective strategy.[1][2][6]

Visualization of the Synthetic Workflow

The following diagram illustrates the key stages in the scale-up synthesis of 4-(Difluoro-methanesulfonyl)-benzoic acid.

G cluster_0 Upstream Processing cluster_1 Core Transformation cluster_2 Downstream Processing A Starting Material (e.g., 4-Methylbenzoic Acid Derivative) B Chlorosulfonation A->B Chlorosulfonic Acid C Isolation & Purification of 4-(Chlorosulfonyl)benzoic Acid Derivative B->C Quenching & Filtration D Difluoromethylation C->D Difluoromethylating Agent (e.g., Zn(SO₂CF₂H)₂) E Work-up & Crude Product Isolation D->E F Purification (Recrystallization) E->F G Drying F->G H Final Product: 4-(Difluoro-methanesulfonyl)-benzoic acid G->H

Caption: High-level workflow for the synthesis of 4-(Difluoro-methanesulfonyl)-benzoic acid.

Detailed Experimental Protocols

PART 1: Synthesis of 4-(Chlorosulfonyl)benzoic Acid

This protocol details the synthesis of the key intermediate, 4-(chlorosulfonyl)benzoic acid, from benzoic acid.

Safety Precautions:

  • Chlorosulfonic acid is extremely corrosive and reacts violently with water. [7] This reaction should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles, must be worn.[8][9]

  • The reaction generates hydrogen chloride gas, which is toxic and corrosive. Ensure the reaction setup includes a gas outlet connected to a scrubber containing a sodium hydroxide solution to neutralize the evolved HCl.[4]

Materials and Equipment:

Reagent/EquipmentMolar Mass ( g/mol )Quantity (for a 1 mole scale)
Benzoic Acid122.12122.1 g (1.0 mol)
Chlorosulfonic Acid116.52466.1 g (4.0 mol, 4 equiv.)
Crushed Ice-~2 kg
Deionized Water-As needed for washing
Three-necked round-bottom flask2 L1
Mechanical stirrer-1
Dropping funnel500 mL1
Gas outlet with scrubber-1
Ice-water bath-1
Buchner funnel and filter flask-1

Procedure:

  • Reaction Setup: Assemble a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a scrubber.

  • Charging the Reactor: Carefully add chlorosulfonic acid (4.0 mol) to the flask.

  • Cooling: Cool the flask in an ice-water bath to maintain the internal temperature below 10°C.[4][5]

  • Addition of Benzoic Acid: Slowly add benzoic acid (1.0 mol) in portions to the stirred chlorosulfonic acid over a period of 1-2 hours. Maintain the internal temperature below 20°C throughout the addition.[5]

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, slowly heat the reaction mixture to 60-70°C and maintain this temperature for 2-3 hours, or until the reaction is deemed complete by in-process monitoring (e.g., TLC or HPLC).

  • Quenching: Cool the reaction mixture to room temperature. In a separate large beaker, prepare a mixture of crushed ice and water. Slowly and carefully pour the reaction mixture onto the ice-water with vigorous stirring. A white precipitate of 4-(chlorosulfonyl)benzoic acid will form.[4]

  • Isolation: Continue stirring the slurry in the ice bath for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral to pH paper.

  • Drying: Dry the product under vacuum at 40-50°C to a constant weight.

PART 2: Scale-up Synthesis of 4-(Difluoro-methanesulfonyl)-benzoic acid

This protocol describes the conversion of 4-(chlorosulfonyl)benzoic acid to the final product.

Safety Precautions:

  • Handle all reagents in a well-ventilated fume hood.

  • Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Difluoromethylating agents can be moisture-sensitive and may have specific handling requirements. Consult the safety data sheet (SDS) for the specific reagent being used.

Materials and Equipment:

Reagent/EquipmentMolar Mass ( g/mol )Quantity (for a 0.5 mole scale)
4-(Chlorosulfonyl)benzoic Acid220.61110.3 g (0.5 mol)
Zinc difluoromethanesulfinate (Zn(SO₂CF₂H)₂)267.54160.5 g (0.6 mol, 1.2 equiv.)
tert-Butyl hydroperoxide (70% in water)90.1277.3 mL (0.6 mol, 1.2 equiv.)
Dichloromethane (DCM)-1 L
Sodium sulfite-Saturated aqueous solution
Hydrochloric acid (1 M)-As needed for acidification
Ethyl acetate-For extraction
Brine-For washing
Anhydrous sodium sulfate-For drying
Three-necked round-bottom flask3 L1
Mechanical stirrer-1
Addition funnel250 mL1
Condenser-1

Procedure:

  • Reaction Setup: In a 3 L three-necked round-bottom flask equipped with a mechanical stirrer, addition funnel, and condenser, suspend 4-(chlorosulfonyl)benzoic acid (0.5 mol) and zinc difluoromethanesulfinate (0.6 mol) in dichloromethane (1 L).

  • Initiation: Slowly add tert-butyl hydroperoxide (0.6 mol) to the suspension via the addition funnel over 30-60 minutes at room temperature. An exotherm may be observed.

  • Reaction: Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Quenching: Upon completion, cool the reaction mixture in an ice bath and quench by the slow addition of a saturated aqueous solution of sodium sulfite.

  • Work-up: Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 250 mL). Combine the organic layers and wash with brine.

  • Acidification and Extraction: Acidify the combined organic layers with 1 M hydrochloric acid to a pH of approximately 1-2. Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 250 mL).

  • Drying and Concentration: Combine all organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes or water) to yield pure 4-(difluoro-methanesulfonyl)-benzoic acid.[10][11]

Data Summary

StepStarting MaterialKey ReagentsProductTypical YieldPurity (by HPLC)
1Benzoic AcidChlorosulfonic Acid4-(Chlorosulfonyl)benzoic Acid85-95%>95%
24-(Chlorosulfonyl)benzoic AcidZn(SO₂CF₂H)₂, t-BuOOH4-(Difluoro-methanesulfonyl)-benzoic acid70-85%>98%

Troubleshooting and Optimization

  • Low Yield in Chlorosulfonation: Incomplete reaction or formation of side products can lead to low yields. Ensure the reaction goes to completion by monitoring with an appropriate analytical technique. The temperature control during the addition of benzoic acid is critical to prevent the formation of undesired isomers and sulfone byproducts.[5]

  • Incomplete Difluoromethylation: The activity of the difluoromethylating agent is crucial. Ensure it is of high quality and handled under appropriate conditions (e.g., under an inert atmosphere if required). The choice of radical initiator and solvent can also significantly impact the reaction efficiency.

  • Purification Challenges: If the final product is difficult to crystallize, it may be due to the presence of impurities. Additional purification steps, such as column chromatography, may be necessary on a smaller scale to identify and remove problematic impurities before optimizing the crystallization conditions for scale-up.

Concluding Remarks

The scale-up synthesis of 4-(difluoro-methanesulfonyl)-benzoic acid is a well-defined process that requires careful attention to reaction conditions and safety protocols. The methodologies outlined in this document provide a robust framework for the efficient and safe production of this valuable building block. As the demand for novel fluorinated pharmaceuticals continues to grow, optimized and scalable synthetic routes like the one presented here will be increasingly vital for advancing drug discovery and development programs.

References

  • Molecule Gateway. (n.d.). Difluoromethylation Chemistry: A Strategic Tool for Next-Generation Pharmaceuticals. Retrieved from [Link]

  • Ni, C., & Hu, J. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(12), 7063-7096. [Link]

  • ResearchGate. (n.d.). Late-stage difluoromethylation of pharmaceuticals. Retrieved from [Link]

  • National Institutes of Health. (2024). Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. Retrieved from [Link]

  • Chemistry World. (2012). Simple one stop shop for difluoromethylation. Retrieved from [Link]

  • Molbase. (n.d.). Synthesis of (a) 4-[N-(4-Fluoro-3-trifluoromethylphenyl)sulfamoyl]-benzoic acid. Retrieved from [Link]

  • Google Patents. (n.d.). CA1082191A - Process for the preparation of sulfamylbenzoic acids.
  • Global Scientific Journal. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Global Scientific Journal, 8(11). [Link]

  • Quick Company. (n.d.). An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
  • Google Patents. (n.d.). Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid.
  • European Patent Office. (n.d.). Improved method for the preparation of 4-methylsulfonyl benzoic acid derivatives and intermediates. Retrieved from [Link]

  • Google Patents. (n.d.). A preparing method of 2,4-dichloro-5-sulfamoylbenzoic acid.
  • ResearchGate. (2025). Large‐Scale Synthesis of 4‐Methyl‐2‐(2H‐1,2,3‐triazol‐2‐yl)benzoic Acid – A Key Fragment of Single Orexin Receptor Antagonist ACT‐539313 – through Cu2O‐Catalyzed, Ligand‐Free Ullmann–Goldberg Coupling. Retrieved from [Link]

  • ResearchGate. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Retrieved from [Link]

  • Google Patents. (n.d.). Pharmaceutical intermediate 2,4-difluorobenzoic acid synthesis method.
  • Google Patents. (n.d.). Purification of benzoic acid.
  • Google Patents. (n.d.). US3816523A - Process for the production and purification of benzoic acid.

Sources

Method

Application Notes and Protocols for the Purity Assessment of 4-(Difluoro-methanesulfonyl)-benzoic acid

Abstract This comprehensive guide provides a detailed framework for the analytical assessment of 4-(Difluoro-methanesulfonyl)-benzoic acid, a critical building block in modern drug development. Recognizing the paramount...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides a detailed framework for the analytical assessment of 4-(Difluoro-methanesulfonyl)-benzoic acid, a critical building block in modern drug development. Recognizing the paramount importance of purity for the safety and efficacy of active pharmaceutical ingredients (APIs), this document outlines a multi-faceted analytical strategy. We delve into the underlying principles and provide validated, step-by-step protocols for key analytical techniques, including High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Furthermore, we address the critical aspect of residual solvent analysis. This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven methodologies to ensure the highest standards of quality control.

Introduction: The Critical Role of Purity in Drug Development

The purity of an active pharmaceutical ingredient (API) is a cornerstone of drug safety and efficacy. Impurities, which can arise from the manufacturing process, degradation, or storage, can have unintended pharmacological or toxicological effects.[1] For novel compounds like 4-(Difluoro-methanesulfonyl)-benzoic acid, which possesses a unique combination of a benzoic acid moiety and a difluoro-methanesulfonyl group, a robust and comprehensive analytical strategy is essential to identify and quantify any potential impurities.

International regulatory bodies, such as the International Council for Harmonisation (ICH), have established stringent guidelines for the control of impurities in new drug substances.[1][2][3] These guidelines necessitate the development of validated analytical procedures to ensure that impurities are kept below specified safety thresholds.[4][5] This application note is structured to provide a logical and scientifically sound approach to meet and exceed these regulatory expectations.

Strategic Overview of Purity Assessment

A comprehensive purity assessment of 4-(Difluoro-methanesulfonyl)-benzoic acid involves a multi-pronged approach to characterize the main component and detect a wide range of potential impurities. This strategy integrates chromatographic separation, mass-based identification, and spectroscopic characterization.

Figure 1: Integrated workflow for the comprehensive purity assessment of 4-(Difluoro-methanesulfonyl)-benzoic acid.

Chromatographic Purity: High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the cornerstone for determining the purity of non-volatile organic compounds.[6] For 4-(Difluoro-methanesulfonyl)-benzoic acid, a reversed-phase HPLC (RP-HPLC) method is highly effective, separating the analyte from potential impurities based on their polarity.

Principle of the Method

The analyte is dissolved in a suitable solvent and injected into the HPLC system. It travels through a column packed with a nonpolar stationary phase (e.g., C18) propelled by a polar mobile phase.[7][8] Compounds with higher polarity will elute earlier, while less polar compounds will be retained longer. A UV detector is typically used for quantification, leveraging the aromatic ring in the molecule which provides a chromophore.[8][9]

Experimental Protocol: RP-HPLC for Purity and Assay

Instrumentation and Materials:

  • HPLC system with a gradient pump, autosampler, and UV detector.

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • HPLC-grade acetonitrile, water, and phosphoric acid.

  • Sample Diluent: Acetonitrile/Water (50:50, v/v).

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Phosphoric acid in water.

    • Mobile Phase B: Acetonitrile.

  • Standard Preparation:

    • Accurately weigh approximately 10 mg of 4-(Difluoro-methanesulfonyl)-benzoic acid reference standard into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with the sample diluent.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the 4-(Difluoro-methanesulfonyl)-benzoic acid sample into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with the sample diluent.

  • Chromatographic Conditions:

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Gradient elution (see table below)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 230 nm[10]
Injection Volume 10 µL

Gradient Elution Program:

Time (min)% Mobile Phase A% Mobile Phase B
09010
201090
251090
269010
309010
  • Analysis:

    • Inject the diluent as a blank to ensure no interfering peaks.

    • Inject the standard solution to determine the retention time and establish a reference for quantification.

    • Inject the sample solution to determine the purity by area percent normalization.

Impurity Identification: Liquid Chromatography-Mass Spectrometry (LC-MS)

While HPLC-UV provides quantitative data on purity, it does not inherently identify the structure of unknown impurities. LC-MS is a powerful hyphenated technique that couples the separation capabilities of HPLC with the mass-analyzing capabilities of a mass spectrometer, enabling the determination of the molecular weight of impurities.

Principle of the Method

As compounds elute from the HPLC column, they are introduced into the mass spectrometer's ion source. Here, they are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). This provides the molecular weight of the parent ion and, with fragmentation analysis (MS/MS), can offer structural clues. For benzoic acid derivatives, common fragmentation patterns include the loss of the carboxylic acid group.[11]

Experimental Protocol: LC-MS for Impurity Identification

Instrumentation and Materials:

  • LC-MS system (e.g., Q-TOF or Orbitrap for high-resolution mass spectrometry).

  • The same column and mobile phase system as the HPLC method can often be adapted, replacing non-volatile buffers like phosphoric acid with volatile alternatives like formic acid.[7]

Procedure:

  • Mobile Phase Modification:

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Analysis:

    • Analyze the sample using the modified LC conditions coupled to the mass spectrometer.

    • Acquire data in both positive and negative ionization modes to maximize the chances of detecting and characterizing all impurities.

    • Analyze the mass spectra of any impurity peaks detected in the HPLC-UV analysis to determine their molecular weights.

    • Perform fragmentation analysis (MS/MS) on significant impurities to aid in structural elucidation.

Structural Confirmation and Quantitative NMR (qNMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules and can also be used for quantitative purposes.[12] For a fluorinated compound like 4-(Difluoro-methanesulfonyl)-benzoic acid, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

Principle of the Method

NMR spectroscopy exploits the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei absorb and re-emit electromagnetic radiation at specific frequencies. The chemical shift, signal intensity, and coupling patterns in an NMR spectrum provide detailed information about the molecular structure.[12] ¹⁹F NMR is particularly powerful for fluorinated compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus.[13][14] Quantitative NMR (qNMR) allows for the determination of purity by comparing the integral of an analyte signal to that of a certified internal standard of known purity.

Experimental Protocol: ¹⁹F NMR for Purity Assessment

Instrumentation and Materials:

  • NMR spectrometer (e.g., 400 MHz or higher).

  • NMR tubes.

  • Deuterated solvent (e.g., DMSO-d₆).

  • Internal standard for qNMR (e.g., trifluorotoluene).

Procedure:

  • Sample Preparation (Qualitative):

    • Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated solvent.

  • Sample Preparation (Quantitative - qNMR):

    • Accurately weigh the sample and a suitable internal standard into a vial.

    • Dissolve in a precise volume of deuterated solvent.

  • Data Acquisition:

    • Acquire ¹H, ¹³C, and ¹⁹F NMR spectra.

    • For qNMR, ensure a sufficient relaxation delay between scans to allow for full signal recovery, which is crucial for accurate integration.

  • Data Analysis:

    • Confirm the structure of 4-(Difluoro-methanesulfonyl)-benzoic acid by analyzing the chemical shifts, integrations, and coupling patterns.

    • The ¹⁹F spectrum should show a characteristic signal for the -CHF₂ group.

    • In the qNMR spectrum, calculate the purity by comparing the integral of a well-resolved signal from the analyte with the integral of a signal from the internal standard.

Residual Solvent Analysis: Headspace Gas Chromatography (HS-GC)

Organic solvents are frequently used in the synthesis of APIs and must be controlled in the final product.[15][16] Headspace Gas Chromatography (HS-GC) is the standard technique for the analysis of these volatile impurities.[17][18]

Principle of the Method

A sample of the API is placed in a sealed vial and heated. The volatile solvents partition into the headspace (the gas phase above the sample). A sample of this headspace gas is then injected into a gas chromatograph, where the solvents are separated and detected, typically by a Flame Ionization Detector (FID).[17]

Experimental Protocol: HS-GC for Residual Solvents

This protocol is based on the principles outlined in USP <467>.[16]

Instrumentation and Materials:

  • Headspace gas chromatograph with an FID or MS detector.

  • GC column suitable for solvent analysis (e.g., G43 phase).[16]

  • Diluent (e.g., Dimethyl sulfoxide - DMSO).

  • Reference standards for expected solvents.

Procedure:

  • Standard Preparation:

    • Prepare a stock solution of all potential residual solvents in the diluent.

    • Prepare a working standard by diluting the stock solution to the appropriate concentration levels as specified in USP <467> or other relevant guidelines.

  • Sample Preparation:

    • Accurately weigh a specified amount of the 4-(Difluoro-methanesulfonyl)-benzoic acid sample into a headspace vial.

    • Add a precise volume of the diluent.

  • HS-GC Conditions:

ParameterCondition
Vial Equilibration Temp. 80 °C
Vial Equilibration Time 30 min
Carrier Gas Nitrogen or Helium
Injector Temperature 140 °C
Oven Program 40 °C (hold 20 min), ramp to 240 °C at 10 °C/min, hold 20 min
Detector Temperature 250 °C
  • Analysis:

    • Analyze the blank (diluent), standard, and sample vials.

    • Identify and quantify any residual solvents present in the sample by comparing their retention times and peak areas to those of the standards.

Conclusion: Ensuring Quality and Compliance

The analytical methods detailed in this application note provide a robust framework for the comprehensive purity assessment of 4-(Difluoro-methanesulfonyl)-benzoic acid. The integration of HPLC for purity and assay, LC-MS for impurity identification, NMR for structural confirmation, and HS-GC for residual solvent analysis ensures a thorough characterization of the drug substance. Adherence to these scientifically sound and validated protocols is essential for guaranteeing the quality, safety, and efficacy of the final pharmaceutical product, and for meeting the stringent requirements of regulatory bodies worldwide. The validation of these analytical procedures should be performed in accordance with ICH Q2(R2) guidelines to demonstrate their suitability for their intended purpose.[4]

References

  • Residual Solvent Analysis in Pharmaceuticals. (n.d.). Pharmaceutical Technology. Retrieved from [Link]

  • Residual Solvent Analysis of Pharmaceutical Products. (n.d.). Agilent. Retrieved from [Link]

  • ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. (2006, October 1). European Medicines Agency. Retrieved from [Link]

  • Quantifying residual solvents in active pharmaceutical ingredients. (2023, December 8). Magritek. Retrieved from [Link]

  • Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. (2022). International Journal of Pharmaceutical Investigation. Retrieved from [Link]

  • Residual Solvent Analysis in Hydrochloride Salts of Active Pharmaceutical Ingredients. (2012). Journal of Pharmaceutical and Scientific Innovation. Retrieved from [Link]

  • Residual Solvent Analysis. (n.d.). Excite Pharma Services. Retrieved from [Link]

  • ICH Q3A(R2) Impurities in New Drug Substances. (n.d.). ECA Academy. Retrieved from [Link]

  • ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). (2006, October 25). ICH. Retrieved from [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (2024, June 14). European Medicines Agency. Retrieved from [Link]

  • Revealing Organofluorine Contamination in Effluents and Surface Waters with Complementary Analytical Approaches: Fluorine-19 Nuclear Magnetic Resonance Spectroscopy (19F-NMR) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). (2022). Environmental Science & Technology. Retrieved from [Link]

  • Some good validation practices for analytical procedures. (n.d.). A3P. Retrieved from [Link]

  • Impurities in new drug substance| ICH Q3A(R2). (2024, July 27). YouTube. Retrieved from [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (1995, June 1). European Medicines Agency. Retrieved from [Link]

  • Live qualification/validation of purity methods for protein products. (n.d.). Purdue University. Retrieved from [Link]

  • NMR | Fluorine Spectroscopy. (n.d.). Oxford Instruments. Retrieved from [Link]

  • Separation of Benzoic acid, 4-(methylsulfonyl)-2-nitro- on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved from [Link]

  • Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. (2022). MDPI. Retrieved from [Link]

  • Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. (2017, October 18). PMC - NIH. Retrieved from [Link]

  • Guide to Method Validation of Test Procedures. (2018, October 4). Labcompare. Retrieved from [Link]

  • New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. (2022, February 25). RSC Publishing. Retrieved from [Link]

  • Quantitative NMR spectroscopy on fluorine- containing drugs - a comparative study on pharmaceutical raw materials and different. (2020). Diva-portal.org. Retrieved from [Link]

  • 4-(Difluoro-methanesulfonyl)-benzoic acid, min 98%, 1 gram. (n.d.). HDH Pharma Inc. Retrieved from [Link]

  • February 3, 2021. (2021, February 3). YouTube. Retrieved from [Link]

  • HPLC Methods for analysis of Benzoic acid. (n.d.). HELIX Chromatography. Retrieved from [Link]

  • 4-(Trifluoromethoxy)benzoic acid. (n.d.). NIST WebBook. Retrieved from [Link]

  • 4-(Difluoro-methanesulfonyl)-benzoic acid [CAS: 4837-22-3]. (n.d.). Ivy Fine Chemicals. Retrieved from [Link]

  • Determination of benzoic acid in workplace air using high- performance liquid chromatography (HPLC-DAD). (2024, December 23). GESTIS. Retrieved from [Link]

  • US4244871A - Sulfonamido-benzoic acid derivatives. (n.d.). Google Patents.
  • Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation. (n.d.). Longdom Publishing. Retrieved from [Link]

  • Mass Spectra of Benzoic acid in the Fruit juice sample and matching form NIST Library. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. (2021). NIH. Retrieved from [Link]

Sources

Application

Application Notes &amp; Protocols for Crystallographic Studies of 4-(Difluoro-methanesulfonyl)-benzoic acid

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting crystallographic studies of 4-(Difluoro-methanesulfonyl)-benzoic acid. The protocols herein are d...

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting crystallographic studies of 4-(Difluoro-methanesulfonyl)-benzoic acid. The protocols herein are designed to be robust and self-validating, grounded in established principles of small molecule crystallography.

Introduction: The Significance of 4-(Difluoro-methanesulfonyl)-benzoic acid

4-(Difluoro-methanesulfonyl)-benzoic acid is a compound of significant interest in medicinal chemistry and materials science. The difluoromethylsulfonyl group (SO₂CHF₂) is a bioisostere of carboxylic acid and other functional groups, offering modulated physicochemical properties such as acidity, lipophilicity, and metabolic stability. Understanding its three-dimensional structure at atomic resolution is paramount for rational drug design and the development of novel materials. X-ray crystallography provides the most unambiguous method for determining molecular structure, offering insights into conformation, intermolecular interactions, and packing arrangements in the solid state.[1][2][3]

Physicochemical Properties and Pre-Crystallization Characterization

While specific experimental data for 4-(Difluoro-methanesulfonyl)-benzoic acid is not widely published, we can infer its properties from analogous structures such as 4-(Fluorosulfonyl)benzoic acid and 4-(Trifluoromethyl)benzoic acid.[4]

PropertyPredicted Value/CharacteristicSignificance for Crystallography
Molecular Formula C₈H₆F₂O₄S---
Molecular Weight 236.19 g/mol Relevant for calculating solution concentrations.
Appearance Likely a white to off-white crystalline solidVisual inspection for purity.
Solubility Expected to be soluble in polar organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate) and moderately soluble in hot water.[5]Crucial for selecting an appropriate crystallization solvent system.
Acidity (pKa) The carboxylic acid proton is expected to be acidic, potentially influenced by the electron-withdrawing difluoromethylsulfonyl group.Influences hydrogen bonding patterns and potential for salt formation.

Protocol 1: Pre-Crystallization Purity Assessment

Rationale: The purity of the compound is the most critical factor for successful crystallization. Impurities can inhibit nucleation and crystal growth.[6]

Methodology:

  • High-Performance Liquid Chromatography (HPLC):

    • Mobile Phase: A gradient of water and acetonitrile with 0.1% formic acid.

    • Column: C18 reverse-phase column.

    • Detection: UV at 254 nm.

    • Purity Threshold: ≥98% for initial screening.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H, ¹³C, and ¹⁹F NMR in a suitable deuterated solvent (e.g., DMSO-d₆ or CD₃OD).

    • Purpose: To confirm the chemical structure and identify any residual solvents or synthetic byproducts.

  • Mass Spectrometry (MS):

    • Electrospray ionization (ESI) in negative mode to confirm the molecular weight by observing the [M-H]⁻ ion.

Crystallization of 4-(Difluoro-methanesulfonyl)-benzoic acid

The goal is to obtain single crystals of sufficient size (ideally >0.02 mm in all dimensions) and quality for X-ray diffraction.[1] Given the presence of both a hydrogen bond donor (carboxylic acid) and acceptors (sulfonyl and carboxyl oxygens), this molecule has a high propensity for forming well-ordered crystalline lattices. Benzoic acid and its derivatives are known to form hydrogen-bonded dimers.[7][8]

Workflow for Crystallization Screening

cluster_prep Preparation cluster_methods Crystallization Methods cluster_details Method Specifics cluster_outcome Outcome start Start with Pure Compound (≥98%) dissolve Dissolve in a Primary Solvent (e.g., Acetone, Ethyl Acetate) start->dissolve slow_evap Slow Evaporation dissolve->slow_evap Directly vapor_diff Vapor Diffusion dissolve->vapor_diff Use as inner solution cooling Slow Cooling dissolve->cooling Prepare saturated solution at elevated temperature slow_evap_detail Cover vial with parafilm, pierce with a needle. Leave undisturbed. slow_evap->slow_evap_detail crystals Harvest and Analyze Crystals slow_evap->crystals vapor_diff_detail Place vial in a larger chamber with an anti-solvent (e.g., Hexane, Diethyl Ether). vapor_diff->vapor_diff_detail vapor_diff->crystals cooling_detail Insulate the container to slow down the cooling process. cooling->cooling_detail cooling->crystals cluster_exp Experimental cluster_data Data Collection cluster_process Data Processing & Structure Solution cluster_output Output select Select a Suitable Crystal mount Mount Crystal on Goniometer select->mount cool Cool Crystal in Nitrogen Stream (e.g., 100 K) mount->cool screen Screen Crystal for Diffraction Quality cool->screen collect Collect Full Diffraction Data Set screen->collect integrate Integrate and Scale Data collect->integrate solve Solve Structure (Direct Methods/Charge Flipping) integrate->solve refine Refine Structural Model solve->refine validate Validate and Finalize Structure refine->validate cif Generate CIF File validate->cif

Caption: Single-crystal X-ray diffraction workflow.

Protocol 4: Crystal Mounting and Data Collection

Rationale: Proper mounting is essential to protect the crystal and ensure it remains stable during data collection. Cooling the crystal minimizes thermal motion and can improve the quality of the diffraction data.

Methodology:

  • Crystal Selection: Under a microscope, select a well-formed crystal with sharp edges and no visible cracks.

  • Mounting:

    • Use a cryoloop slightly larger than the crystal.

    • Coat the crystal in a cryoprotectant oil (e.g., Paratone-N).

    • Scoop the crystal with the loop and immediately plunge it into the cold nitrogen stream (typically 100 K) of the diffractometer.

  • Data Collection:

    • Use a modern single-crystal X-ray diffractometer, typically with a Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.5418 Å) X-ray source. [1] * Perform an initial screening to determine the unit cell parameters and assess the crystal quality.

    • Proceed with a full data collection strategy to ensure high completeness and redundancy of the diffraction data.

Protocol 5: Structure Solution and Refinement

Rationale: The collected diffraction intensities are used to determine the arrangement of atoms in the crystal. This is an iterative process of building a model and refining it against the experimental data.

Methodology:

  • Data Reduction: The raw diffraction images are processed to integrate the intensities of the reflections and apply corrections (e.g., for absorption).

  • Structure Solution: The initial phasing of the diffraction data is typically achieved using direct methods or charge flipping algorithms, which will reveal the positions of the heavier atoms (sulfur, oxygen, fluorine).

  • Structure Refinement:

    • The initial atomic positions are refined against the experimental data using full-matrix least-squares on F².

    • Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

    • Anisotropic displacement parameters are refined for all non-hydrogen atoms.

  • Validation: The final structural model is validated using software tools like checkCIF to ensure it is chemically reasonable and fits the data well. Key metrics include the R-factor (R1) and weighted R-factor (wR2).

Expected Crystallographic Features

Based on studies of similar benzoic acid derivatives, the crystal structure of 4-(Difluoro-methanesulfonyl)-benzoic acid is likely to exhibit the following features:

  • Hydrogen-Bonded Dimers: The carboxylic acid groups are expected to form centrosymmetric dimers via O-H···O hydrogen bonds, creating a characteristic R²₂(8) ring motif. [7][9]* Intermolecular Interactions: Additional weak interactions, such as C-H···O and C-H···F hydrogen bonds, may further stabilize the crystal packing.

  • π-π Stacking: The aromatic rings may engage in π-π stacking interactions.

Conclusion

This guide provides a comprehensive framework for the successful crystallographic analysis of 4-(Difluoro-methanesulfonyl)-benzoic acid. By following these protocols, from meticulous pre-crystallization characterization to rigorous data collection and structure refinement, researchers can obtain high-quality structural information crucial for advancing drug discovery and materials science.

References

  • Vertex AI Search. (n.d.). SOP: CRYSTALLIZATION.
  • wikiHow. (2024, October 10). 9 Ways to Crystallize Organic Compounds.
  • University of Colorado Boulder. (n.d.). Crystallization - Organic Chemistry.
  • University of Florida. (2015, April 28). Crystal Growing Tips - The Center for Xray Crystallography.
  • (n.d.). Guide for crystallization.
  • Creative BioMart. (n.d.). X-ray Crystallography.
  • The University of Queensland. (n.d.). Small molecule X-ray crystallography.
  • Rigaku. (n.d.). What Is Small Molecule Crystal Structure Analysis?.
  • ACS Publications. (2022, May 16). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics.
  • Excillum. (n.d.). Small molecule crystallography.
  • Sigma-Aldrich. (n.d.). 4-(Fluorosulfonyl)benzoic acid 95.
  • (n.d.). Exploring 4-Fluorobenzoic Acid: Properties, Applications, and Manufacturing.
  • PMC. (n.d.). 4-(4-Methylbenzenesulfonamido)benzoic acid N,N-dimethylformamide monosolvate.
  • PMC - NIH. (n.d.). 2-[4-(Trifluoromethyl)phenylsulfanyl]benzoic acid.
  • ResearchGate. (2020, November 11). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound.
  • Santa Cruz Biotechnology. (n.d.). 4-(Fluorosulfonyl)benzoic acid.
  • Global Scientific Journal. (n.d.). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound.
  • Guidechem. (n.d.). What are the properties and applications of 4-(Trifluoromethyl)benzoic acid?.
  • Sihauli Chemicals. (n.d.). 4-Fluoro Benzoic Acid.
  • PMC. (n.d.). 4-(4-Fluorophenoxy)benzoic acid.
  • PrepChem.com. (n.d.). Synthesis of 4-(N-boc-hydrazino)benzoic acid.
  • ResearchGate. (n.d.). (PDF) Crystallographic and spectroscopic characterization of 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid.
  • ResearchGate. (2025, August 6). The crystal structure of Benzoic Acid: A redetermination with X-rays at room temperature; a summary of neutron-diffraction work at temperatures down to 5 K.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-(Difluoro-methanesulfonyl)-benzoic acid

Welcome to the technical support center for the synthesis of 4-(Difluoro-methanesulfonyl)-benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(Difluoro-methanesulfonyl)-benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental challenges. The difluoromethylsulfonyl group (-SO₂CF₂H) is a critical pharmacophore, prized for its ability to act as a lipophilic hydrogen bond donor, mimicking hydroxyl or thiol groups while enhancing metabolic stability.[1] Achieving high yields in its synthesis, however, requires careful control over reagents and conditions. This document provides in-depth, field-proven insights to ensure your success.

Section 1: Overview of the Synthetic Strategy

The most reliable and common route to 4-(Difluoro-methanesulfonyl)-benzoic acid involves a two-step process starting from the commercially available 4-(chlorosulfonyl)benzoic acid. The strategy hinges on first reducing the sulfonyl chloride to a more reactive sulfinate salt, which is then subjected to difluoromethylation.

Visualized Synthetic Workflow

Synthetic_Workflow cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Difluoromethylation cluster_2 Step 3: Purification A 4-(Chlorosulfonyl)benzoic acid B Sodium 4-carboxybenzenesulfinate A->B  Reduction  (e.g., Na₂SO₃) C 4-(Difluoro-methanesulfonyl)-benzoic acid (Crude Product) B->C  Difluoromethylating Agent  (e.g., TMSCF₂H, Radical Source) D Purified Final Product C->D  Acid-Base Extraction  & Recrystallization

Caption: High-level workflow for the synthesis of the target compound.

Section 2: Troubleshooting Guide

This section addresses specific issues encountered during the synthesis in a question-and-answer format, providing causal explanations and actionable solutions.

Question 1: My reaction yield is consistently low or I see no product formation. What is the primary cause?

Answer: This is the most common issue and typically points to one of three areas: the integrity of the difluoromethylating agent, the conditions of the reaction, or the quality of the sulfinate precursor.

  • Potential Cause A: Inactive or Decomposed Difluoromethylating Agent.

    • Why it happens: Many difluoromethylating agents, especially nucleophilic sources like (Difluoromethyl)trimethylsilane (TMSCF₂H), are sensitive to moisture and can degrade upon improper storage. Radical precursors can also have limited shelf-life. The instability of the difluoromethyl anion often limits its application and necessitates careful reaction control.[2][3]

    • Solution:

      • Always use a fresh bottle of the reagent or one that has been stored meticulously under an inert atmosphere (Argon or Nitrogen).

      • If using TMSCF₂H, ensure your activating agent (e.g., a fluoride source like TBAF or a base) is anhydrous.

      • Consider alternative, more robust radical-based methods if nucleophilic routes consistently fail.[2]

  • Potential Cause B: Suboptimal Reaction Conditions.

    • Why it happens: The difluoromethylation of sulfinates is highly sensitive to reaction parameters. The presence of atmospheric moisture or oxygen (especially for radical reactions) can quench reactive intermediates. The sulfonyl chloride precursor is also extremely reactive towards water, which would prevent the formation of the necessary sulfinate intermediate.[4]

    • Solution:

      • Ensure Anhydrous Conditions: Oven-dry all glassware overnight at >120°C or flame-dry under vacuum immediately before use. Use freshly distilled, anhydrous solvents.

      • Maintain Inert Atmosphere: Purge the reaction vessel with Argon or Nitrogen for at least 15-20 minutes before adding reagents and maintain a positive pressure throughout the experiment.

      • Temperature Control: Some difluoromethylation reactions are exothermic. Use an ice bath during the addition of reagents to maintain the recommended temperature and prevent reagent decomposition.

  • Potential Cause C: Poor Quality of the Sulfinate Precursor.

    • Why it happens: The reduction of 4-(chlorosulfonyl)benzoic acid to sodium 4-carboxybenzenesulfinate must be complete. Any unreacted sulfonyl chloride will not participate in the difluoromethylation step. Over-reduction or side reactions during the workup can also lower the precursor's purity.

    • Solution:

      • Confirm the identity and purity of your synthesized sulfinate salt using ¹H NMR before proceeding.

      • Ensure the workup procedure to isolate the sulfinate is performed quickly and efficiently to prevent oxidation back to the sulfonic acid.

Visualized Troubleshooting Logic for Low Yield

Troubleshooting_Low_Yield Start Low / No Yield Observed Check_Reagent Verify Difluoromethylating Agent Integrity Start->Check_Reagent Check_Conditions Assess Reaction Conditions Start->Check_Conditions Check_Precursor Analyze Sulfinate Precursor Purity Start->Check_Precursor Sol_Reagent Use Fresh Reagent Under Inert Gas Check_Reagent->Sol_Reagent Degraded? Sol_Conditions Ensure Anhydrous Setup & Temperature Control Check_Conditions->Sol_Conditions Moisture/Temp Issues? Sol_Precursor Re-synthesize or Purify Sulfinate Precursor Check_Precursor->Sol_Precursor Impure?

Caption: Troubleshooting flowchart for addressing low reaction yields.

Question 2: My purification is difficult, and the final product has a broad melting point range. How can I improve purity?

Answer: This indicates the presence of impurities, which could be unreacted starting materials or byproducts. 4-(Difluoro-methanesulfonyl)-benzoic acid has both a strongly acidic proton and a lipophilic aromatic region, which allows for a robust purification strategy.

  • Potential Cause A: Residual Starting Material or Water-Soluble Byproducts.

    • Why it happens: Incomplete reaction or hydrolysis of intermediates can leave impurities. The sulfonic acid byproduct, 4-sulfobenzoic acid, is particularly water-soluble and can be challenging to remove with simple organic extraction.[4]

    • Solution: Acid-Base Extraction. This is a highly effective method.

      • Dissolve the crude product in an organic solvent like ethyl acetate.

      • Wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The desired product, being a carboxylic acid, will be deprotonated and move into the aqueous layer as its sodium salt. Neutral impurities will remain in the organic layer.

      • Separate the aqueous layer and carefully re-acidify it with cold 1M HCl until the pH is ~2. The purified product will precipitate out as a solid.

      • Collect the solid by vacuum filtration and wash with a small amount of ice-cold deionized water.

  • Potential Cause B: Co-precipitation of Impurities.

    • Why it happens: If the product precipitates too quickly or from a solution that is too concentrated, impurities can become trapped within the crystal lattice.[5]

    • Solution: Recrystallization.

      • Choose a solvent system where the product is highly soluble at high temperatures but poorly soluble at room temperature or below.

      • Dissolve the crude product in the minimum amount of hot solvent.

      • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Rapid cooling should be avoided.[5]

      • Collect the pure crystals by vacuum filtration.

Impurity TypeRecommended Purification MethodRationale
Neutral OrganicsAcid-Base ExtractionSeparates the acidic product from non-acidic impurities.
4-Sulfobenzoic AcidAcid-Base Extraction & Water WashThe high polarity of the sulfonic acid group keeps it in the aqueous phase.
Isomeric ByproductsRecrystallization / Column ChromatographyExploits differences in solubility and polarity.
Section 3: Frequently Asked Questions (FAQs)
  • Q1: What are the most effective difluoromethylating agents for this synthesis?

    • A: Both nucleophilic and radical pathways are viable. The choice depends on available equipment and safety considerations. Radical difluoromethylation often shows broader functional group tolerance.[2] Phenyl(phenylsulfonyl)difluoromethyl sulfone and related reagents are also effective.[6]

  • Q2: How can I monitor the progress of the reaction?

    • A: Thin Layer Chromatography (TLC) is the most straightforward method. Use a solvent system like 30-50% ethyl acetate in hexanes. The product, being more polar than most precursors, will have a lower Rf value. Staining with potassium permanganate can help visualize spots. For more precise tracking, LC-MS is ideal.

  • Q3: My final product analysis by ¹H NMR looks complex. What are the expected signals?

    • A: You should expect three key signals:

      • A triplet for the -SO₂CF₂H proton around 6.0-7.0 ppm with a J-coupling to fluorine (²JHF) of approximately 55-60 Hz.

      • Two doublets in the aromatic region (approx. 7.8-8.2 ppm) corresponding to the protons on the benzene ring.

      • A broad singlet for the carboxylic acid proton (>10 ppm), which may be exchanged with D₂O.

  • Q4: What are the proper storage conditions for the final product?

    • A: 4-(Difluoro-methanesulfonyl)-benzoic acid is a stable solid. It should be stored in a tightly sealed container at room temperature in a dry, well-ventilated area.[7]

Section 4: Key Experimental Protocols

Disclaimer: These protocols are representative and should be adapted and optimized for your specific laboratory conditions. Always perform a thorough safety assessment before beginning any experiment.

Protocol 4.1: Synthesis of Sodium 4-carboxybenzenesulfinate

This protocol details the reduction of the sulfonyl chloride to the key sulfinate intermediate.

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-(chlorosulfonyl)benzoic acid (1.0 eq) in deionized water (approx. 10 mL per gram of starting material). Cool the solution to 0°C in an ice-water bath.

  • Reduction: In a separate flask, prepare a solution of sodium sulfite (Na₂SO₃, 1.2 eq) in deionized water. Add this solution dropwise to the stirred 4-(chlorosulfonyl)benzoic acid solution over 30 minutes, ensuring the temperature remains below 10°C.

  • Reaction Monitoring: Allow the mixture to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 2 hours.

  • Isolation: The sodium 4-carboxybenzenesulfinate product will precipitate from the solution. Collect the white solid by vacuum filtration.

  • Washing & Drying: Wash the solid with a small amount of ice-cold water, followed by a wash with cold ethanol to remove excess water. Dry the product thoroughly under high vacuum. The material must be completely dry before use in the next step.

Protocol 4.2: Radical Difluoromethylation

This protocol uses a common radical precursor for the difluoromethylation step.

  • Setup: To an oven-dried, three-neck flask under a positive pressure of Argon, add sodium 4-carboxybenzenesulfinate (1.0 eq), a suitable photocatalyst (e.g., Ru(bpy)₃Cl₂ or Ir(ppy)₃, ~1-2 mol%), and anhydrous DMF.

  • Reagent Addition: Add your difluoromethyl radical source (e.g., a sulfinate salt like PhSO₂CF₂H or an iodo-difluoro compound).

  • Reaction: Degas the mixture with Argon for 15 minutes. Place the flask near a blue LED lamp and stir vigorously at room temperature.

  • Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Workup: Once complete, pour the reaction mixture into water and proceed with the purification protocol below.

Visualized Purification Workflow

Purification_Workflow Crude Crude Product in Organic Solvent (e.g., Ethyl Acetate) Wash_Base Wash with aq. NaHCO₃ Crude->Wash_Base Organic_Layer Organic Layer (Neutral Impurities) Wash_Base->Organic_Layer Separate Aqueous_Layer Aqueous Layer (Product as Sodium Salt) Wash_Base->Aqueous_Layer Separate Acidify Acidify with 1M HCl to pH ~2 Aqueous_Layer->Acidify Precipitate Precipitated Solid Product Acidify->Precipitate Filter Vacuum Filter & Wash with Cold Water Precipitate->Filter Recrystallize Recrystallize (Optional, for high purity) Filter->Recrystallize Final Pure Crystalline Product Filter->Final Sufficiently Pure Recrystallize->Final Pure

Caption: Step-by-step workflow for product purification.

References
  • New Solid-Phase Bound Electrophilic Difluoromethylating Reagent.
  • Acid-mediated formation of trifluoromethyl sulfonates from sulfonic acids and a hypervalent iodine trifluoromethylating agent.
  • Difluoromethylation Chemistry: A Strategic Tool for Next-Gener
  • Recent advance in synthetic applications of difluoromethyl phenyl sulfone and its deriv
  • A New Difluoromethylation Reagent for S-, N-, and C-Nucleophiles. Organic Letters.
  • Full-Spectrum Fluoromethyl Sulfonation via Modularized Multicomponent Coupling. CCS Chemistry.
  • Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews.
  • Recent Advances in Difluoromethylation Reaction.
  • Technical Support Center: Purification of 4-(Methylsulfonamido)benzoic acid. BenchChem.
  • The Difluoromethyl Group as a Masked Nucleophile: A Lewis Acid/Base Approach. Journal of the American Chemical Society.
  • Troubleshooting low yield in the synthesis of 4-Methyl-3-nitrobenzoic acid. BenchChem.
  • 4-(Difluoro-methanesulfonyl)-benzoic acid, min 98%, 1 gram. Stellarnet.
  • Anhydrous reaction conditions for 4-(Chlorosulfonyl)benzoic acid. BenchChem.

Sources

Optimization

Technical Support Center: Synthesis of 4-(Difluoromethanesulfonyl)benzoic acid

Welcome to the technical support guide for the synthesis of 4-(Difluoromethanesulfonyl)benzoic acid. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-(Difluoromethanesulfonyl)benzoic acid. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this important building block. The unique properties of the difluoromethanesulfonyl (SO₂CF₂H) group make it a valuable bioisostere for carboxylic acids and other functionalities in drug design, but its synthesis can present specific challenges. This guide provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format to help you navigate and resolve common side reactions and synthetic hurdles.

Section 1: Overview of Synthetic Strategies

The synthesis of 4-(Difluoromethanesulfonyl)benzoic acid is typically approached via two primary routes, each with its own set of potential side reactions. The choice of route often depends on the availability of starting materials and the desired scale of the reaction.

  • Route A: Oxidation of a Thioether Precursor. This is one of the most common methods, starting from a readily available thioether such as 4-(difluoromethylthio)benzoic acid or its corresponding ester or nitrile. The critical step is the selective oxidation of the sulfur atom to the sulfone.

  • Route B: Hydrolysis of a Nitrile Precursor. This route involves the synthesis of 4-(difluoromethanesulfonyl)benzonitrile, followed by hydrolysis to the desired carboxylic acid. This is advantageous if the nitrile precursor is more accessible.

Synthetic_Routes start_A 4-(Difluoromethylthio)arene (X = COOH, COOEt, CN) oxidation Oxidation start_A->oxidation Route A product 4-(Difluoromethanesulfonyl)benzoic acid oxidation->product start_B 4-(Difluoromethanesulfonyl)benzonitrile hydrolysis Hydrolysis start_B->hydrolysis Route B hydrolysis->product

Caption: High-level overview of the two primary synthetic routes to the target compound.

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific problems you may encounter during your synthesis.

Category A: Issues in the Oxidation of Thioether Precursors (Route A)

Question 1: My oxidation of 4-(difluoromethylthio)benzoic acid is stalling, and HPLC shows significant amounts of starting material and a major intermediate. What is happening?

Answer: This is a classic case of incomplete oxidation. The oxidation of a sulfide to a sulfone proceeds through a sulfoxide intermediate. The difluoromethyl group is electron-withdrawing, which can make the second oxidation step (sulfoxide to sulfone) slower than the first (sulfide to sulfoxide).

  • Plausible Causes:

    • Insufficient Oxidant: The stoichiometry of your oxidizing agent may be inadequate to drive the reaction to completion.

    • Formation of a Stable Sulfoxide: The intermediate, 4-(difluoromethylsulfinyl)benzoic acid, can be relatively stable and require more forcing conditions to oxidize further.

    • Oxidant Decomposition: Some oxidizing agents, like hydrogen peroxide, can decompose over the course of the reaction, especially in the presence of metal catalysts or at elevated temperatures.

  • Troubleshooting Steps:

    • Increase Oxidant Stoichiometry: Gradually increase the equivalents of your oxidizing agent (e.g., from 2.2 eq to 2.5 or 3.0 eq) and monitor the reaction progress by HPLC or TLC.

    • Elevate Temperature: If the reaction is being run at room temperature, gently heating to 40-50 °C can provide the necessary activation energy for the second oxidation step.

    • Change Oxidizing Agent: If hydrogen peroxide with a tungstate catalyst is failing, consider more potent or stable oxidants. A comparison is provided in the table below.

Oxidizing AgentProsCons & Potential Side Reactions
H₂O₂ / Na₂WO₄ Cost-effective, green byproduct (water).Can be slow, requires catalytic activation, potential for peroxide decomposition.
m-CPBA Highly effective, predictable stoichiometry.Stoichiometric benzoic acid byproduct can complicate purification; potential for Baeyer-Villiger oxidation if other sensitive groups are present.
Oxone® (KHSO₅) Powerful, water-soluble, easy to work up.Can be aggressive, potentially leading to over-oxidation or decomposition if not controlled; reaction is often biphasic.

digraph "Oxidation_Pathway" {
graph [splines=true, overlap=false];
node [shape=box, style="filled", fontname="Arial", fontsize=12];
Sulfide [label="Thioether\n(R-S-CF₂H)", fillcolor="#F1F3F4", fontcolor="#202124"];
Sulfoxide [label="Sulfoxide (Side Product)\n(R-SO-CF₂H)", fillcolor="#FBBC05", fontcolor="#202124"];
Sulfone [label="Sulfone (Product)\n(R-SO₂-CF₂H)", fillcolor="#34A853", fontcolor="#FFFFFF"];
Decomp [label="Decomposition Products", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=octagon];

Sulfide -> Sulfoxide [label="+1 eq Oxidant\n(Fast)", color="#4285F4", fontcolor="#4285F4"];
Sulfoxide -> Sulfone [label="+1 eq Oxidant\n(Slower)", color="#4285F4", fontcolor="#4285F4"];
Sulfone -> Decomp [label="Excess Oxidant /\nHigh Temp", style=dashed, color="#EA4335", fontcolor="#EA4335"];

}

Caption: Oxidation pathway showing the intermediate sulfoxide, a common source of incomplete reactions.

Question 2: My reaction mixture turns dark, and I see multiple unknown spots on my TLC after attempting to drive the oxidation to completion with heat. What side reactions are occurring?

Answer: A dark reaction mixture and multiple byproducts suggest decomposition. While the difluoromethanesulfonyl group itself is quite robust, the aromatic ring or the carboxylic acid moiety can undergo side reactions under harsh oxidative conditions.

  • Plausible Causes:

    • Over-oxidation: Aggressive oxidizing agents (like excess Oxone®) or high temperatures can lead to unwanted reactions on the aromatic ring, especially if trace metal impurities are present.

    • Decarboxylation: Although unlikely under typical oxidation conditions, very high temperatures combined with acidic or basic media could potentially lead to loss of the -COOH group.

    • Solvent Oxidation: Certain solvents can be susceptible to oxidation, leading to impurities that complicate analysis and purification.

  • Troubleshooting & Preventative Measures:

    • Control Temperature: Add the oxidizing agent slowly while maintaining the reaction temperature with an ice bath. Allow the reaction to proceed at a lower temperature for a longer duration.

    • Use a Buffered System: When using an oxidant like Oxone®, which can alter the pH, using a buffer (e.g., sodium bicarbonate) can prevent pH-mediated decomposition.

    • Choose a Robust Solvent: Acetic acid, acetonitrile, and ethyl acetate are generally robust solvents for oxidation reactions. Avoid solvents that are easily oxidized, such as alcohols or THF.

Category B: Issues in the Hydrolysis of Nitrile Precursors (Route B)

Question 3: My hydrolysis of 4-(difluoromethanesulfonyl)benzonitrile is incomplete. I see both starting material and a new product that is not my desired carboxylic acid.

Answer: Nitrile hydrolysis proceeds via an amide intermediate, 4-(difluoromethanesulfonyl)benzamide. This amide can be difficult to hydrolyze further due to the strong electron-withdrawing nature of the SO₂CF₂H group, which deactivates the carbonyl carbon towards nucleophilic attack.

  • Plausible Causes:

    • Stable Amide Intermediate: The primary product you are observing is likely the amide. The reaction conditions are sufficient to hydrolyze the nitrile to the amide, but not the amide to the carboxylic acid.[1]

    • Insufficiently Forcing Conditions: The concentration of the acid or base, or the reaction temperature, may not be high enough to overcome the high activation energy for the second hydrolysis step.

  • Troubleshooting Steps:

    • Increase Reaction Time and Temperature: The most straightforward approach is to prolong the reflux time significantly (e.g., from 12 hours to 24 or 48 hours) and ensure a vigorous reflux is maintained.

    • Use a Stronger Acid/Base: If using concentrated HCl, consider switching to a mixture of acetic acid and sulfuric acid. For alkaline hydrolysis, increase the concentration of NaOH or KOH (e.g., from 10% to 25% w/v).[1][2]

    • Consider Co-solvents: Adding a co-solvent like ethylene glycol can allow for higher reaction temperatures (up to 150-180 °C), which can dramatically accelerate the hydrolysis of the stable amide intermediate.

Nitrile_Hydrolysis_Troubleshooting Start Is Nitrile Hydrolysis Incomplete? CheckAmide HPLC/LC-MS shows significant amide intermediate? Start->CheckAmide Yes Success Reaction Complete Start->Success No ActionAmide Solution: 1. Increase Reflux Time/Temp 2. Use Stronger Acid/Base (e.g., H₂SO₄) 3. Use High-Boiling Co-solvent CheckAmide->ActionAmide Yes CheckSM HPLC shows mainly starting material? CheckAmide->CheckSM No ActionSM Solution: 1. Check Reagent Purity 2. Ensure Sufficient Water is Present 3. Increase Acid/Base Concentration CheckSM->ActionSM Yes CheckSM->Success No

Caption: Decision tree for troubleshooting incomplete nitrile hydrolysis.

Question 4: I am concerned about the stability of the C-F bonds in the difluoromethyl group under harsh hydrolysis conditions. Is protodefluorination a risk?

Answer: This is a valid concern. While the SO₂CF₂H group is generally stable, extremely harsh acidic or basic conditions, especially at very high temperatures for prolonged periods, could potentially lead to degradation. However, protodefluorination is generally not the primary concern. A more likely degradation pathway under extreme base conditions would be cleavage at the Aryl-S bond.

  • Expert Insight & Trustworthiness:

    • The C-F bonds in the SO₂CF₂H group are significantly stabilized by the adjacent sulfone. They are much less labile than, for example, the fluorines in a trifluoromethyl ketone.

    • To validate your protocol, it is recommended to perform a small-scale "stability test." Subject your final, purified product to the harshest hydrolysis conditions you plan to use for a prolonged period. Analyze the sample by ¹⁹F NMR and LC-MS. The absence of new fluorine-containing species or fluoride ions (detectable by ion chromatography) will confirm the stability of your product under the chosen conditions. This self-validating step is crucial for process robustness.

Section 3: Recommended Experimental Protocols

These protocols are provided as a starting point and should be optimized based on your specific substrate and laboratory conditions.

Protocol 1: Oxidation of 4-(Difluoromethylthio)benzoic acid with Oxone®
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-(difluoromethylthio)benzoic acid (1.0 eq) in a mixture of acetonitrile and water (3:1 v/v).

  • Buffering: Add sodium bicarbonate (NaHCO₃, 3.0 eq) to the mixture.

  • Oxidant Addition: Cool the flask to 0-5 °C in an ice bath. Prepare a solution of Oxone® (2.5 eq) in water. Add the Oxone® solution dropwise to the reaction mixture over 30-60 minutes, ensuring the internal temperature does not exceed 15 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC or HPLC until the starting material and sulfoxide intermediate are consumed.

  • Workup: Quench the reaction by adding a saturated aqueous solution of sodium sulfite (Na₂SO₃) until a negative test with peroxide strips is obtained. Acidify the mixture to pH 1-2 with concentrated HCl.

  • Extraction: Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude solid can be purified by recrystallization from an ethanol/water mixture or by column chromatography.[3][4]

Protocol 2: Acidic Hydrolysis of 4-(Difluoromethanesulfonyl)benzonitrile
  • Reaction Setup: To a round-bottom flask fitted with a reflux condenser, add 4-(difluoromethanesulfonyl)benzonitrile (1.0 eq).

  • Acid Addition: Add a 1:1 mixture of glacial acetic acid and concentrated sulfuric acid.

  • Reaction: Heat the mixture to reflux (approx. 120-130 °C) and maintain for 24 hours. Monitor the disappearance of the intermediate amide by HPLC.

  • Workup: Allow the reaction to cool to room temperature. Very carefully and slowly, pour the reaction mixture over crushed ice. A white precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water until the washings are neutral to pH paper.

  • Purification: Dry the solid in a vacuum oven. If necessary, further purification can be achieved by recrystallization.[5][6]

References

  • Global Scientific Journal. Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. [Link]

  • Google Patents. Pharmaceutical intermediate 2,4-difluorobenzoic acid synthesis method.
  • European Patent Office. PROCESS FOR THE PREPARATION OF BENZOIC ACID DERIVATIVES VIA A NEW INTERMEDIATE OF SYNTHESIS. [Link]

  • MDPI. Unexpected Formation of 4-[(1-Carbamoyl-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzoic Acid from 4-[(3-Amino-1-oxo-1H-2-benzopyran-4-yl)amino]benzoic Acid. [Link]

  • ResearchGate. Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. [Link]

  • Google Patents.
  • ResearchGate. Scheme 1. Proposed oxidation pathway for the 2Cl-4F-BA benzoic acid.... [Link]

  • ResearchGate. Reactions of N-sulfinyltrifluoromethanesulfonamide with carboxylic acids. [Link]

  • Google Patents.
  • Organic Syntheses. p-FLUOROBENZOIC ACID. [Link]

  • Google Patents.
  • Chemguide. hydrolysis of nitriles. [Link]

  • Master Organic Chemistry. Hydrolysis of nitriles with aqueous acid to give carboxylic acids. [Link]

  • Scribd. EXP13 Hydrolysis of Benzonitrile. [Link]

  • ResearchGate. Reactions of benzoic acid with aromatic and aliphatic isocyanates in NMP as solvent. [Link]

  • Google Patents. Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid.
  • YouTube. Base Hydrolysis of Benzonitrile. [Link]

  • YouTube. The mechanism of acid catalyzed hydrolysis of benzonitrile involves. [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 4-(Difluoro-methanesulfonyl)-benzoic acid

Welcome to the technical support center for the purification of 4-(Difluoro-methanesulfonyl)-benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth techni...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-(Difluoro-methanesulfonyl)-benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this important building block. As a key component in many synthetic pathways, particularly in the development of PROTACs and other pharmaceuticals, achieving high purity of 4-(Difluoro-methanesulfonyl)-benzoic acid is critical for downstream success.[1][2][3][4]

This guide is structured to provide practical, experience-based advice to help you navigate the nuances of purifying this molecule.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying 4-(Difluoro-methanesulfonyl)-benzoic acid?

A1: The primary challenges in purifying 4-(Difluoro-methanesulfonyl)-benzoic acid stem from its physicochemical properties. The presence of the polar sulfonyl and carboxylic acid groups makes the molecule highly polar and often highly soluble in polar solvents, which can complicate standard purification techniques like silica gel chromatography.[5] Additionally, the difluoromethyl group can influence its electronic properties and stability. Potential challenges include:

  • High Polarity: This can lead to difficulties in separation from polar impurities and poor interaction with standard reversed-phase HPLC columns.

  • Solubility: Finding an ideal recrystallization solvent can be challenging due to its high solubility in many polar organic solvents and lower solubility in nonpolar solvents.

  • Thermal Stability: Aromatic sulfonyl compounds can be susceptible to degradation at elevated temperatures, which is a concern during distillative purification or when using high-boiling point solvents for recrystallization.[6][7]

  • Potential for Salt Formation: The acidic nature of the carboxylic acid group means it can form salts, which can alter its solubility and chromatographic behavior.

Q2: What are the most common impurities I should expect?

A2: The impurities present in a sample of 4-(Difluoro-methanesulfonyl)-benzoic acid will largely depend on the synthetic route used for its preparation. Common synthetic strategies include the oxidation of 4-bromo- or 4-methyltoluene derivatives followed by introduction of the difluoromethanesulfonyl group.[8][9] Potential impurities could include:

  • Starting Materials: Unreacted starting materials such as 4-bromobenzoic acid or 4-methylbenzoic acid.

  • Intermediates: Incomplete reaction can lead to the presence of synthetic intermediates.

  • Byproducts of Difluoromethanesulfonylation: The reaction to introduce the difluoromethanesulfonyl group can sometimes lead to side products.[10]

  • Positional Isomers: Depending on the synthetic route, there is a possibility of forming other positional isomers.

  • Hydrolysis Products: Although the difluoromethyl sulfone group is generally stable, under harsh acidic or basic conditions, hydrolysis could potentially occur.[11][12]

Q3: What analytical techniques are recommended for purity assessment?

A3: A combination of chromatographic and spectroscopic techniques is recommended for a thorough purity assessment:

  • High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method is the most common technique for determining the purity of benzoic acid derivatives.[9][13] Given the polar nature of 4-(Difluoro-methanesulfonyl)-benzoic acid, a column with enhanced polar retention or a phenyl-based stationary phase might provide better separation.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 19F NMR are invaluable for structural confirmation and for identifying and quantifying impurities. Tables of common NMR solvent and impurity shifts can be a useful reference.[14][15][][17]

  • Mass Spectrometry (MS): LC-MS is a powerful tool for identifying the molecular weights of the main component and any impurities, aiding in their identification.

Troubleshooting Purification Challenges

This section provides a systematic approach to troubleshooting common issues encountered during the purification of 4-(Difluoro-methanesulfonyl)-benzoic acid.

Issue 1: Difficulty in Achieving High Purity by Recrystallization

Symptom: Oiling out, poor crystal formation, or low purity after recrystallization.

Probable Causes & Solutions:

  • Inappropriate Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature.[18][19]

    • Solution: Conduct a systematic solvent screen. A table of suggested solvents is provided below. Consider using a mixed solvent system, where the compound is dissolved in a "good" solvent at elevated temperature, and a "poor" solvent is added dropwise until turbidity is observed, which is then cleared by gentle heating before cooling.[18]

  • Cooling Rate is Too Fast: Rapid cooling can lead to the precipitation of impurities along with the product or the formation of an oil.[20][21]

    • Solution: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can promote slow crystal growth.[19]

  • Supersaturation: The solution may be supersaturated, preventing crystal nucleation.[7][20]

    • Solution: Induce crystallization by scratching the inside of the flask with a glass rod at the meniscus or by adding a seed crystal of pure product.[7]

  • Presence of Oily Impurities: Certain impurities can inhibit crystallization and promote oiling out.[20]

    • Solution: If oiling occurs, try reheating the solution to dissolve the oil, add a small amount of additional solvent, and cool again slowly. If the problem persists, an alternative purification method like column chromatography may be necessary as a preliminary step.[20][21]

Table 1: Solvent Selection Guide for Recrystallization

Solvent ClassExamplesSuitability for 4-(Difluoro-methanesulfonyl)-benzoic acidRationale
Polar Protic Water, Ethanol, Methanol, IsopropanolPotentially good solvents at high temperatures. Water may be a good "poor" solvent in a mixed system.The carboxylic acid and sulfonyl groups can hydrogen bond with protic solvents. Solubility is likely to be high, so a co-solvent might be needed to reduce solubility upon cooling.[18][22][23]
Polar Aprotic Acetone, Ethyl Acetate, AcetonitrileGood "good" solvents for dissolving the compound.These solvents can dissolve the polar compound but are less likely to be overly solvating compared to alcohols.
Nonpolar Hexanes, Heptane, TolueneLikely to be "poor" solvents.The high polarity of the target molecule makes it unlikely to be soluble in nonpolar solvents, making them good anti-solvents.
Ethers Diethyl ether, THFModerate solubility may be observed.Can be used in mixed solvent systems.
Issue 2: Challenges with Chromatographic Purification

Symptom: Poor separation on a standard C18 HPLC column or streaking on a silica gel column.

Probable Causes & Solutions:

  • High Polarity on Silica Gel: The polar nature of the compound leads to strong interactions with the silica stationary phase, resulting in poor elution and band broadening.

    • Solution: Avoid standard silica gel chromatography if possible. If it must be used, consider a more polar mobile phase, such as a gradient of methanol in dichloromethane. Adding a small amount of acetic or formic acid to the mobile phase can help to suppress the ionization of the carboxylic acid and improve peak shape.

  • Poor Retention on C18 Columns: The compound may elute too quickly on a standard C18 column due to its high polarity.

    • Solution:

      • Use a Phenyl or Polar-Embedded Column: These stationary phases can offer different selectivity for aromatic and polar compounds. Fluorinated stationary phases can also provide unique selectivity for halogenated aromatic compounds.[5]

      • Adjust Mobile Phase pH: Lowering the pH of the aqueous component of the mobile phase (e.g., with 0.1% formic or phosphoric acid) will protonate the carboxylic acid, making the molecule less polar and increasing its retention on a reversed-phase column.

      • Consider Ion-Pair Chromatography: Adding an ion-pairing reagent to the mobile phase can improve the retention of the ionized carboxylic acid.

Experimental Protocols

Protocol 1: General Recrystallization Workflow
  • Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude material. Add a few drops of the chosen solvent and observe the solubility at room temperature. If it is insoluble, heat the mixture gently. A good solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: In an Erlenmeyer flask, add the crude 4-(Difluoro-methanesulfonyl)-benzoic acid and the chosen solvent. Heat the mixture to boiling while stirring. Add the solvent portion-wise until the solid is completely dissolved. Avoid adding a large excess of solvent.[19]

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if necessary): If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum to a constant weight.

Protocol 2: Suggested Starting Conditions for RP-HPLC Purity Analysis
  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size). A phenyl-hexyl or polar-embedded phase column could also be screened.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start with a low percentage of B (e.g., 10%) and gradually increase to a high percentage (e.g., 95%) over 20-30 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm or a wavelength determined by a UV scan of the compound.

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in a suitable solvent, such as a mixture of acetonitrile and water.

Visualized Workflows

Diagram 1: General Purification Strategy

Purification_Strategy Crude Crude Product Recrystallization Recrystallization Crude->Recrystallization Primary Method Chromatography Column Chromatography (if necessary) Recrystallization->Chromatography Oiling out or Persistent Impurities Analysis Purity Analysis (HPLC, NMR) Recrystallization->Analysis Chromatography->Recrystallization Further Purification Analysis->Recrystallization <98% Purity (Re-purify) Pure Pure Product Analysis->Pure >98% Purity

Caption: A general workflow for the purification of 4-(Difluoro-methanesulfonyl)-benzoic acid.

Diagram 2: Troubleshooting Recrystallization

Troubleshooting_Recrystallization Start Hot, clear solution allowed to cool NoCrystals No Crystals Form Start->NoCrystals OilingOut Oiling Out Occurs Start->OilingOut LowYield Low Yield Start->LowYield Success Pure Crystals Formed Start->Success Scratch Scratch flask / Add seed crystal NoCrystals->Scratch Is solution supersaturated? Evaporate Reduce solvent volume and re-cool NoCrystals->Evaporate Too much solvent? Reheat Reheat, add more 'good' solvent, cool slowly OilingOut->Reheat Impure or wrong solvent system? CheckSolvent Re-evaluate solvent system. Ensure minimum hot solvent used. LowYield->CheckSolvent Too much solvent or product too soluble? Chromatography Consider pre-purification by chromatography Reheat->Chromatography Persistent oiling

Caption: A decision tree for troubleshooting common recrystallization problems.

References

  • Przybyciel, M. Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC.
  • CymitQuimica. CAS 1535-65-5: Difluoromethyl phenyl sulfone.
  • Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliph
  • Studies on the Thermal Decomposition of Benzoic Acid and its Deriv
  • Hydrothermal degradation of model sulfonic acid compounds: Probing the relative sulfur–carbon bond strength in w
  • Supporting Inform
  • Problems with Recrystallisations. University of York Chemistry Teaching Labs.
  • Tips & Tricks: Recrystallization. University of Rochester Department of Chemistry.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • NMR Chemical Shifts of Impurities. Sigma-Aldrich.
  • Full-Spectrum Fluoromethyl Sulfonation via Modularized Multicomponent Coupling. CCS Chemistry.
  • Sulfur-based organofluorine reagents for selective fluorination, fluoroalkylation, and fluoroolefination reactions. Taylor & Francis Online.
  • Recrystalliz
  • Recrystalliz
  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
  • A section of 13C NMR spectra of benzoic acid 4-DBA organic salt 5.
  • Decarboxylative Fluorination of Aliphatic Carboxylic Acids via Photoredox C
  • 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001870).
  • HPLC determination of perfluorinated carboxylic acids with fluorescence detection. NIH.
  • Separation of aromatic fluoro-compound and arom
  • Synthesis of 4-[(Methylsulfonyl)amino]benzoic acid. PrepChem.com.
  • Novel non-targeted analysis of perfluorinated compounds using fluorine-specific detection regardless of their ionisability (HPLC-ICPMS/MS-ESI-MS). PubMed.
  • Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Global Scientific Journal.
  • Fluorinated Higher Carboxylic Acids.
  • Safe and Scalable Syntheses of N,N-Dimethyltrifluoromethanesulfonamide (DMTMSA) and Other Trifluoromethanesulfonamide Solvents for High Energy Density Battery Applications. The Journal of Organic Chemistry.
  • Chemical synthesis method of 4-fluoro-2-methylbenzoic acid. CN110903176A.
  • Wh
  • Exploring the Chemical Synthesis of 4-Bromobenzoic Acid: A Look at Prepar
  • Novel non-targeted analysis of perfluorinated compounds using fluorine-specific detection regardless of their ionisability (HPLC-ICPMS/MS-ESI-MS). PubMed.
  • Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound.
  • 4-(Trifluoromethyl)benzoic acid(455-24-3) 1H NMR spectrum. ChemicalBook.
  • Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formul
  • HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY METHOD FOR THE DETERMIN
  • Current strategies for the design of PROTAC linkers: a critical review. PMC - NIH.
  • Probing the hydrolytic reactivity of 2-difluoromethyl pyrroles. RSC Publishing.
  • Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report). OSTI.GOV.
  • Classification of most common linkers used in PROTAC design based on...
  • Method for preparing 4 - bromine 2,6 - difluoro benzoic acid. CN101050176A.
  • Improved method for the preparation of 4-methylsulfonyl benzoic acid derivatives and intermedi
  • Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. UNT Digital Library.
  • Novel approaches for the rational design of PROTAC linkers.
  • Solubility of Organic Compounds.

Sources

Optimization

Technical Support Center: Recrystallization of 4-(Difluoro-methanesulfonyl)-benzoic acid

Welcome to the technical support center for the purification of 4-(Difluoro-methanesulfonyl)-benzoic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are working wi...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-(Difluoro-methanesulfonyl)-benzoic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this compound and require a reliable method for its purification. Here, we provide a detailed recrystallization protocol, troubleshooting guidance for common experimental challenges, and answers to frequently asked questions. Our approach is grounded in established chemical principles and extensive experience with the purification of aromatic carboxylic acids.

Understanding the Molecule and the Process

4-(Difluoro-methanesulfonyl)-benzoic acid is a unique molecule that combines the features of an aromatic carboxylic acid with a difluoromethanesulfonyl group. This electron-withdrawing group significantly impacts the molecule's polarity and solubility, making the selection of an appropriate recrystallization solvent a critical step for successful purification.

Recrystallization is a powerful technique for purifying solid compounds.[1] The underlying principle is based on the differential solubility of the desired compound and its impurities in a chosen solvent at varying temperatures. An ideal solvent will dissolve the compound sparingly at room temperature but will readily dissolve it at an elevated temperature.[1] Upon slow cooling, the solubility of the compound decreases, leading to the formation of pure crystals, while the impurities remain dissolved in the solvent (mother liquor).[1]

Recommended Recrystallization Protocol

This protocol provides a robust starting point for the recrystallization of 4-(Difluoro-methanesulfonyl)-benzoic acid. Optimization may be necessary depending on the nature and quantity of impurities in the crude sample.

Solvent Selection & Rationale

Based on the polarity imparted by the carboxylic acid and the difluoromethanesulfonyl groups, a polar protic solvent system is recommended. An ethanol/water mixture is a versatile choice for many aromatic acids, as it allows for fine-tuning of the solvent polarity to achieve optimal solubility characteristics.[2]

Quantitative Data Summary:

ParameterValueSource
Compound Name 4-(Difluoro-methanesulfonyl)-benzoic acid[3][4]
CAS Number 4837-22-3[3][4]
Molecular Formula C₈H₆F₂O₄S[3][4]
Molecular Weight 236.19 g/mol [3]
Recommended Solvent System Ethanol/WaterInferred from general principles for similar compounds
Alternative Solvents Isopropanol/Water, AcetonitrileInferred from general principles
Step-by-Step Experimental Procedure
  • Dissolution:

    • Place the crude 4-(Difluoro-methanesulfonyl)-benzoic acid in an Erlenmeyer flask equipped with a magnetic stir bar.

    • Add a minimal amount of ethanol to just cover the solid.

    • Gently heat the mixture on a hot plate with stirring.

    • Add hot water dropwise until the solid completely dissolves. The goal is to use the minimum amount of the hot solvent mixture to achieve a saturated solution.

  • Decolorization (if necessary):

    • If the solution is colored, remove it from the heat and allow it to cool slightly.

    • Add a small amount of activated charcoal (approximately 1-2% of the solute mass) to the solution.

    • Reheat the solution to boiling for 5-10 minutes with stirring to allow the charcoal to adsorb the colored impurities.

  • Hot Filtration (if charcoal or insoluble impurities are present):

    • Preheat a gravity filtration setup (funnel and receiving flask) with a small amount of the hot solvent mixture.

    • Quickly filter the hot solution through a fluted filter paper to remove the activated charcoal and any other insoluble impurities. This step should be performed rapidly to prevent premature crystallization in the funnel.

  • Crystallization:

    • Cover the flask containing the hot, clear filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.

    • Once the flask has reached room temperature, you may place it in an ice bath for 30-60 minutes to maximize crystal formation.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any residual mother liquor.

  • Drying:

    • Dry the purified crystals in a vacuum oven at a temperature below the compound's melting point until a constant weight is achieved.

Recrystallization Workflow Diagram

Recrystallization_Workflow cluster_dissolution Dissolution cluster_purification Purification cluster_crystallization Crystallization cluster_isolation Isolation A Crude Solid B Add Minimum Hot Solvent A->B C Hot Filtration (Optional) B->C D Slow Cooling C->D E Ice Bath D->E F Vacuum Filtration E->F G Wash with Cold Solvent F->G H Drying G->H I Pure Crystals H->I

Caption: Recrystallization workflow for 4-(Difluoro-methanesulfonyl)-benzoic acid.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the recrystallization of 4-(Difluoro-methanesulfonyl)-benzoic acid in a question-and-answer format.

Q1: My compound is not dissolving, even with a large amount of hot solvent.

A1: This could be due to a few reasons:

  • Inappropriate Solvent: The chosen solvent system may not be suitable for your compound. You may need to screen other solvents. Given the polar nature of the molecule, consider trying isopropanol/water or acetonitrile.

  • Insoluble Impurities: Your crude material may contain insoluble impurities. If a significant portion of the material dissolves while some solids remain, this is likely the case. Proceed with a hot filtration to remove the insoluble matter.

Q2: No crystals are forming even after the solution has cooled to room temperature.

A2: This is a common issue known as supersaturation.[5] Here are some techniques to induce crystallization:

  • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass stirring rod. The small glass particles generated can act as nucleation sites.

  • Seeding: If you have a small amount of pure 4-(Difluoro-methanesulfonyl)-benzoic acid, add a single seed crystal to the supersaturated solution.

  • Reducing Solvent Volume: You may have used too much solvent. Gently heat the solution to evaporate some of the solvent, and then allow it to cool again.

  • Ice Bath: Place the solution in an ice bath to further decrease the solubility of your compound.

Q3: My compound "oiled out" instead of forming crystals.

A3: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This often happens when the melting point of the compound is lower than the boiling point of the solvent, or when the solution is cooled too rapidly. To remedy this:

  • Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Add a small amount of the more soluble solvent (ethanol in this case) to the mixture.

  • Slower Cooling: Allow the solution to cool more slowly. You can insulate the flask to slow down the cooling rate.

Q4: The yield of my recrystallized product is very low.

A4: A low yield can be attributed to several factors:

  • Using Too Much Solvent: The most common cause of low recovery is using an excessive amount of solvent, which keeps a significant portion of your product dissolved in the mother liquor.

  • Premature Crystallization: If the product crystallizes during hot filtration, you will lose a portion of your yield. Ensure your filtration apparatus is adequately preheated.

  • Incomplete Crystallization: Ensure you have allowed sufficient time for crystallization and have utilized an ice bath to maximize the yield.

  • Washing with Warm Solvent: Washing the crystals with solvent that is not ice-cold can redissolve some of your product.

Q5: The recrystallized product is still colored.

A5: If your final product retains a colored tint, the initial activated charcoal treatment may have been insufficient, or the colored impurity may have similar solubility properties to your compound.

  • Repeat Recrystallization with Charcoal: You can perform a second recrystallization, ensuring you use an appropriate amount of activated charcoal.

  • Alternative Purification: If recrystallization fails to remove the colored impurity, you may need to consider other purification techniques such as column chromatography.

References

  • PubChem. 4-(Fluorosulfonyl)benzoic acid. Retrieved from [Link]

  • University of California, Los Angeles. Recrystallization. Retrieved from [Link]

  • ResearchGate. Solubility of Benzoic Acid in Mixed Solvents. Retrieved from [Link]

  • ResearchGate. The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. Retrieved from [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • LibreTexts Chemistry. Recrystallization. Retrieved from [Link]

  • ResearchGate. Can anybody suggest a method to recrystallize the compound if it is soluble only in hot DMF?. Retrieved from [Link]

  • University of Colorado Boulder. Recrystallization. Retrieved from [Link]

  • Wikipedia. Benzoic acid. Retrieved from [Link]

Sources

Troubleshooting

Overcoming poor solubility of 4-(Difluoro-methanesulfonyl)-benzoic acid in reactions

Welcome to the technical support center for 4-(Difluoromethanesulfonyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the p...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-(Difluoromethanesulfonyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the poor solubility of this reagent in organic reactions. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure your experiments proceed efficiently and successfully.

Introduction: Understanding the Challenge

4-(Difluoromethanesulfonyl)benzoic acid is a valuable building block in medicinal chemistry and materials science due to the unique properties conferred by the difluoromethanesulfonyl group. However, its crystalline nature and the strong electron-withdrawing effect of the sulfonyl group contribute to its low solubility in many common organic solvents, posing a significant hurdle for its use in synthesis. This guide will equip you with the knowledge and techniques to overcome these solubility limitations.

Frequently Asked Questions (FAQs)

Q1: Why is 4-(Difluoromethanesulfonyl)benzoic acid so poorly soluble?

A: The poor solubility of 4-(Difluoromethanesulfonyl)benzoic acid stems from a combination of factors:

  • High Crystal Lattice Energy: The molecule's planar aromatic ring and the polar sulfonyl and carboxylic acid groups allow for strong intermolecular interactions, including hydrogen bonding and dipole-dipole interactions, in the solid state. This results in a stable crystal lattice that requires a significant amount of energy to break down during dissolution.

  • Polarity Mismatch: The molecule possesses both polar (carboxylic acid, sulfonyl) and non-polar (benzene ring) regions. This amphiphilic nature can make it difficult to find a single solvent that can effectively solvate all parts of the molecule.

Q2: I'm observing incomplete dissolution of the acid in my reaction solvent. What are my immediate options?

A: If you are facing incomplete dissolution, consider the following immediate troubleshooting steps:

  • Increase the temperature: Gently warming the reaction mixture can significantly increase the solubility of the acid. However, be mindful of the thermal stability of your other reagents.

  • Use a co-solvent: Adding a small amount of a more polar, aprotic solvent in which the acid has better solubility can be effective.

  • Convert to a salt: In-situ formation of a carboxylate salt with a suitable base can dramatically improve solubility.

Q3: Can I use a strong base like sodium hydroxide to deprotonate the carboxylic acid and improve solubility?

A: While converting the carboxylic acid to its corresponding carboxylate salt is an excellent strategy to enhance solubility, using a strong aqueous base like sodium hydroxide might not be ideal for all non-aqueous reactions. The presence of water can interfere with many common organic reactions, particularly those involving water-sensitive reagents like acyl chlorides or some coupling agents. It is often preferable to use a non-nucleophilic organic base to form the salt in situ.

Q4: How does the difluoromethanesulfonyl group affect the acidity of the carboxylic acid?

A: The difluoromethanesulfonyl group (-SO₂CF₂H) is a strong electron-withdrawing group. This property increases the acidity of the benzoic acid proton, making it easier to deprotonate. This enhanced acidity is beneficial when employing the salt formation strategy for solubilization.

Troubleshooting Guide: Overcoming Poor Solubility in Reactions

This section provides a structured approach to addressing the poor solubility of 4-(Difluoromethanesulfonyl)benzoic acid in your specific reaction context.

Problem 1: The acid does not dissolve in the chosen reaction solvent.

Root Cause Analysis: The polarity of the solvent may not be optimal to overcome the crystal lattice energy of the solid acid.

Solutions:

  • Solvent Selection:

    • Initial Screening: If possible, perform small-scale solubility tests with a range of solvents.

    • Recommended Solvents: Polar aprotic solvents are generally the best starting point.

Solvent CategoryExamplesSuitability for 4-(Difluoromethanesulfonyl)benzoic Acid
Polar Aprotic Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP), Acetonitrile (MeCN)High - Generally the best choice for initial trials.
Ethers Tetrahydrofuran (THF), 2-Methyltetrahydrofuran (2-MeTHF), DioxaneModerate - May require heating or the use of a co-solvent.
Chlorinated Dichloromethane (DCM), Chloroform (CHCl₃)Low to Moderate - Generally poor solvents for this acid.
Hydrocarbons Toluene, HexanesVery Low - Not recommended as primary solvents.
  • Co-Solvent Strategy:

    • If your reaction conditions are incompatible with highly polar solvents like DMF or DMSO, consider using a less polar solvent (e.g., THF or DCM) with a small percentage of a co-solvent. The co-solvent can disrupt the crystal lattice and aid in dissolution.[1]

Problem 2: The acid precipitates out of solution upon addition of other reagents.

Root Cause Analysis: The addition of other, less polar reagents can change the overall polarity of the reaction mixture, causing the acid to crash out of solution.

Solutions:

  • In-Situ Salt Formation: This is a highly effective method to maintain solubility throughout the reaction. By converting the carboxylic acid to its more soluble carboxylate salt, precipitation can often be avoided.

    • Base Selection: Choose a non-nucleophilic organic base that is soluble in your reaction solvent.

BaseCommon SolventsComments
Triethylamine (TEA) DCM, THF, MeCNCommon and cost-effective.
N,N-Diisopropylethylamine (DIPEA or Hünig's base) DCM, THF, MeCNSterically hindered and less nucleophilic than TEA.
1,8-Diazabicycloundec-7-ene (DBU) THF, MeCN, DMFA strong, non-nucleophilic base.
Potassium Carbonate (K₂CO₃) DMF, DMSOAn inorganic base suitable for polar aprotic solvents.

Estimated Physicochemical Properties

The Hammett Equation:

The Hammett equation is a linear free-energy relationship that describes the effect of substituents on the reactivity of aromatic compounds.[2] For the ionization of substituted benzoic acids, the equation is:

log(K/K₀) = σρ

Where:

  • K is the acid dissociation constant of the substituted benzoic acid.

  • K₀ is the acid dissociation constant of benzoic acid.

  • σ (sigma) is the substituent constant, which depends on the nature and position of the substituent.

  • ρ (rho) is the reaction constant, which is defined as 1 for the ionization of benzoic acids in water at 25 °C.

This simplifies to:

pKa = pKa(benzoic acid) - σ

pKa Estimation for 4-(Difluoromethanesulfonyl)benzoic Acid:

  • The experimental pKa of benzoic acid is approximately 4.20.[1][3][4][5][6]

  • The Hammett constant (σₚ) for the structurally similar trifluoromethanesulfonyl (-SO₂CF₃) group is +0.96. Due to the high electronegativity of fluorine, we can use this as a reasonable estimate for the difluoromethanesulfonyl group.

Estimated pKa = 4.20 - 0.96 = 3.24

This estimated pKa is significantly lower than that of benzoic acid, confirming that the 4-(difluoromethanesulfonyl) group is strongly electron-withdrawing and increases the acidity of the carboxylic acid. This makes it more amenable to deprotonation and solubilization via salt formation.

Experimental Protocols

Protocol 1: General Procedure for Improving Solubility using a Co-solvent

This protocol outlines a general method for using a co-solvent to improve the solubility of 4-(Difluoromethanesulfonyl)benzoic acid in a reaction.

Materials:

  • 4-(Difluoromethanesulfonyl)benzoic acid

  • Primary reaction solvent (e.g., THF, DCM)

  • Co-solvent (e.g., DMF, NMP)

  • Reaction vessel with magnetic stirring

Procedure:

  • To the reaction vessel, add 4-(Difluoromethanesulfonyl)benzoic acid.

  • Add the primary reaction solvent (e.g., 90-95% of the total desired solvent volume).

  • Begin stirring the suspension at room temperature.

  • Slowly add the co-solvent (e.g., 5-10% of the total solvent volume) dropwise until the solid dissolves.

  • If the solid does not fully dissolve, gentle warming (e.g., to 40-50 °C) can be applied.

  • Once the acid is fully dissolved, proceed with the addition of other reagents.

Diagram of Co-Solvent Workflow:

CoSolventWorkflow cluster_start cluster_process cluster_end A Insoluble Acid in Primary Solvent B Add Co-solvent (e.g., 5-10% DMF) A->B Incomplete Dissolution C Gentle Warming (if necessary) B->C Partial Dissolution D Homogeneous Solution B->D Complete Dissolution C->D

Caption: Workflow for solubilizing the acid using a co-solvent.

Protocol 2: Amide Coupling with In-Situ Salt Formation

This protocol describes a typical amide coupling reaction where the poor solubility of 4-(Difluoromethanesulfonyl)benzoic acid is overcome by forming a soluble carboxylate salt in-situ before the addition of the coupling agent.

Materials:

  • 4-(Difluoromethanesulfonyl)benzoic acid

  • Amine

  • Coupling agent (e.g., HATU, HBTU, EDC)

  • Non-nucleophilic organic base (e.g., DIPEA)

  • Anhydrous reaction solvent (e.g., DMF or MeCN)

  • Reaction vessel with magnetic stirring and inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

  • To a dry reaction vessel under an inert atmosphere, add 4-(Difluoromethanesulfonyl)benzoic acid (1.0 eq).

  • Add the anhydrous solvent (e.g., DMF).

  • Stir the suspension and add the non-nucleophilic organic base (e.g., DIPEA, 2.0-3.0 eq) dropwise. Stir until the solid dissolves completely, indicating the formation of the soluble carboxylate salt.

  • Add the amine (1.0-1.2 eq) to the solution.

  • In a separate vial, dissolve the coupling agent (e.g., HATU, 1.1 eq) in a small amount of the anhydrous solvent.

  • Add the solution of the coupling agent to the reaction mixture dropwise at 0 °C or room temperature.

  • Allow the reaction to stir at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, proceed with the appropriate aqueous work-up and purification.

Diagram of In-Situ Salt Formation for Amide Coupling:

AmideCouplingWorkflow A 1. Acid Suspension in Solvent B 2. Add Base (e.g., DIPEA) In-situ Salt Formation A->B C 3. Homogeneous Solution of Carboxylate Salt B->C D 4. Add Amine C->D E 5. Add Coupling Agent (e.g., HATU) D->E F 6. Amide Product Formation E->F

Caption: Step-by-step workflow for amide coupling with in-situ salt formation.

References

  • PubChem. (n.d.). Benzoic Acid. National Center for Biotechnology Information. Retrieved from [Link]

  • OWL. (n.d.). pKa Values for Organic and Inorganic Bronsted Acids at 25°C. Retrieved from [Link]

  • (n.d.). pKa values for benzoic acid and some hydroxy-, thio-, and amino- substituted derivatives. Retrieved from [Link]

  • Chemistry 331: Laboratory Manual. (n.d.). Linear Free Energy Relationships (LFERs): Applying the Hammett Equation to a Series of Substituted Benzoic Acid. Retrieved from [Link]

  • Proprep. (n.d.). What is the pKa of benzoic acid? Retrieved from [Link]

  • Chemistry 331: Laboratory Manual. (n.d.). Linear Free Energy Relationships (LFERs): Applying the Hammett Equation to a Series of Substituted Benzoic Acids and Phenols. Retrieved from [Link]

  • CLAS. (n.d.). Table of Acids with Ka and pKa Values. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, July 31). 26.6: Correlations of Structure with Reactivity of Aromatic Compounds. Retrieved from [Link]

  • Wikipedia. (n.d.). Hammett equation. Retrieved from [Link]

  • MDPI. (2020). Analysis of the Gas Phase Acidity of Substituted Benzoic Acids Using Density Functional Concepts. Retrieved from [Link]

  • Royal Society of Chemistry. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • (n.d.). Water: An Underestimated Solvent for Amide Bond-Forming Reactions. Retrieved from [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • ResearchGate. (2015). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. Retrieved from [Link]

  • ResearchGate. (2022). Selection of Hammett constant σ + values for selected functional groups. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 3). 2.6: delta and Hammett's sigma constants. Retrieved from [Link]

  • (n.d.). Table 13.1 Selected Hammett substituent constants and susceptibility factors. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubility of Benzoic Acid in Pure Solvents and Binary Mixtures. Retrieved from [Link]

  • YouTube. (2021, May 5). 27.04 A Survey of Hammett Substituent Constants. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Solubility of Benzoic Acid in Mixed Solvents. Retrieved from [Link]

  • PubChem. (n.d.). 4-(Fluorosulfonyl)benzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubility of 4-Methylbenzoic Acid between 288 K and 370 K. Retrieved from [Link]

Sources

Optimization

Stability issues of 4-(Difluoro-methanesulfonyl)-benzoic acid under reaction conditions

Overview and Key Properties Welcome to the technical support guide for 4-(Difluoro-methanesulfonyl)-benzoic acid. This document provides in-depth guidance for researchers, chemists, and drug development professionals on...

Author: BenchChem Technical Support Team. Date: January 2026

Overview and Key Properties

Welcome to the technical support guide for 4-(Difluoro-methanesulfonyl)-benzoic acid. This document provides in-depth guidance for researchers, chemists, and drug development professionals on the stability and handling of this reagent. 4-(Difluoro-methanesulfonyl)-benzoic acid is a valuable building block in medicinal chemistry, often used as a bioisosteric replacement for carboxylic acids or other carbonyl-containing moieties.[1] The presence of the strongly electron-withdrawing difluoromethanesulfonyl group (-SO₂CHF₂) significantly impacts the reactivity of the aromatic ring and the carboxylic acid functional group. While the sulfonyl group itself is generally stable under a range of acidic and basic conditions, the overall stability of the molecule can be compromised under specific reaction parameters.[2] This guide is designed to help you anticipate and troubleshoot these challenges to ensure successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: How should I store 4-(Difluoro-methanesulfonyl)-benzoic acid to ensure its long-term stability? A1: The compound should be stored in a tightly closed container in a cool, dry, and well-ventilated place.[3][4] Like many benzoic acid derivatives, it is susceptible to moisture. For long-term storage, keeping it at 0-8°C and protecting it from light is recommended to prevent slow degradation, such as oxidation.[5]

Q2: Is the difluoromethanesulfonyl group stable to common reaction conditions? A2: Generally, yes. Sulfonyl groups are known for their high stability under both acidic and basic conditions.[2] The C-F bonds of the difluoromethyl moiety are also very strong and not susceptible to cleavage under typical synthetic transformations. The primary stability concerns for the molecule are related to the reactivity of the carboxylic acid group and the potential for reactions on the aromatic ring under harsh conditions.

Q3: What are the main decomposition pathways I should be aware of? A3: The two most probable degradation pathways are thermal decarboxylation and nucleophilic attack under forcing conditions. The strong electron-withdrawing nature of the -SO₂CHF₂ group can facilitate the loss of CO₂ at elevated temperatures.[6] While aromatic fluorines are generally stable, harsh nucleophilic aromatic substitution conditions could potentially lead to side reactions.[7]

Q4: What safety precautions should I take when handling this compound? A4: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is required.[3][8] Handling should be performed in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[4] The compound is classified as a skin and eye irritant.[8] In case of contact, rinse the affected area thoroughly with water.[3]

Troubleshooting Guide: Reaction-Specific Issues

This section addresses common problems encountered during reactions involving 4-(Difluoro-methanesulfonyl)-benzoic acid.

Issue 1: Low or No Yield in Amide Coupling Reactions

Q: I am attempting an amide coupling using standard DCC/DMAP conditions, but my reaction is sluggish and gives a low yield. What is going wrong?

A: This is a common issue stemming from the electronic properties of the molecule. The difluoromethanesulfonyl group is powerfully electron-withdrawing, which significantly reduces the nucleophilicity of the carboxylate and deactivates the carboxylic acid towards activation.

  • Causality: Standard coupling reagents like Dicyclohexylcarbodiimide (DCC) form an O-acylisourea intermediate, which may not be sufficiently reactive to couple with an amine due to the electronic deactivation.[9] The competing acid-base reaction between the carboxylic acid and the amine is often faster than the coupling itself.[9]

  • Solution: You must use a more potent activating agent. Uronium/aminium or phosphonium-based reagents are highly effective for coupling electron-deficient carboxylic acids.

    • Recommended Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU, or PyBOP are excellent choices.[10] These reagents rapidly form highly activated esters that readily react with amines.

    • Base Selection: Use a non-nucleophilic hindered base like N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) to scavenge the acid produced during the reaction without competing with your desired amine nucleophile.[10][11]

    • Solvent: Aprotic polar solvents like N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) are suitable.[9]

Issue 2: Appearance of an Unexpected Side Product Lacking a Carboxylic Acid Group

Q: After heating my reaction at a high temperature (>120°C) for an extended period, I've isolated a significant amount of a non-acidic byproduct. What could it be?

A: You are likely observing the product of thermal decarboxylation. The stability of the aryl anion intermediate is enhanced by the strong electron-withdrawing -SO₂CHF₂ group, lowering the energy barrier for the loss of CO₂.

  • Causality: Benzoic acids, particularly those substituted with electron-withdrawing groups, can undergo decarboxylation at elevated temperatures.[6] This process involves the loss of carbon dioxide to form a difluoromethylsulfonyl-substituted benzene.

  • Solution:

    • Temperature Control: Avoid excessive heating. If a reaction requires heat, carefully optimize the temperature to the minimum required for the desired transformation. Monitor the reaction closely by TLC or LC-MS to track the consumption of starting material and the formation of byproducts.

    • Alternative Methods: Explore alternative reaction pathways that proceed under milder conditions. For example, some cross-coupling reactions that traditionally require high temperatures can now be achieved using photoredox or metal catalysis at room temperature.[12][13]

Issue 3: Reaction Failure with Strong Nucleophiles

Q: I am trying to perform a reaction using a strong nucleophile like sodium methoxide, but I am getting a complex mixture of products.

A: While the -SO₂CHF₂ group is generally stable, the combination of a strong electron-withdrawing group and a powerful nucleophile can lead to undesired reactions.

  • Causality: The aromatic ring is highly electron-deficient, making it susceptible to Nucleophilic Aromatic Substitution (SₙAr). Although displacing a fluorine atom from the difluoromethyl group is unlikely, a strong nucleophile could potentially attack the aromatic ring or even the sulfur atom of the sulfonyl group under harsh conditions.

  • Solution:

    • Protecting Groups: If the carboxylic acid is not the desired reaction site, consider protecting it as an ester (e.g., methyl or ethyl ester) to reduce its acidity and potential for side reactions.

    • Milder Reagents: Whenever possible, substitute strong, harsh nucleophiles with milder alternatives.

    • Control Reaction Conditions: Run the reaction at the lowest possible temperature and for the shortest time necessary to achieve conversion.

Troubleshooting Workflow Diagram

The following diagram provides a logical workflow for diagnosing and solving common issues.

G start Problem Encountered low_yield Low Yield / No Reaction start->low_yield side_product Unexpected Side Product start->side_product reaction_type What is the reaction type? low_yield->reaction_type amide_coupling Amide Coupling reaction_type->amide_coupling Amide Coupling other_reaction Other Reaction reaction_type->other_reaction Other reagent_check Using potent activator? (e.g., HATU, HBTU) amide_coupling->reagent_check use_hatu Action: Switch to HATU/HBTU with DIPEA base. reagent_check->use_hatu No yes_hatu Check reagent quality and stochiometry. Ensure amine is pure and not a salt. reagent_check->yes_hatu Yes side_product_id Characterize side product. Does it lack a COOH group? side_product->side_product_id decarboxylation Likely Decarboxylation side_product_id->decarboxylation Yes other_side_product Other Side Product side_product_id->other_side_product No temp_check Was reaction heated above 120°C? decarboxylation->temp_check reduce_temp Action: Lower reaction temp. Monitor by LC-MS. Explore milder catalytic methods. temp_check->reduce_temp Yes check_nucleophile Consider SₙAr or other pathways if strong nucleophile was used. temp_check->check_nucleophile No

Caption: Troubleshooting workflow for experiments.

Experimental Protocols

Protocol 1: Optimized Amide Coupling for Electron-Deficient Benzoic Acids

This protocol uses HATU as the coupling agent to efficiently synthesize amides from 4-(Difluoro-methanesulfonyl)-benzoic acid.[10]

Materials:

  • 4-(Difluoro-methanesulfonyl)-benzoic acid (1.0 eq)

  • Amine (primary or secondary, 1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • Anhydrous DMF

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-(Difluoro-methanesulfonyl)-benzoic acid and anhydrous DMF (approx. 0.1 M concentration).

  • Stir the solution until the acid is fully dissolved.

  • Add the amine (1.1 eq) followed by DIPEA (3.0 eq).

  • In a separate vial, dissolve HATU (1.2 eq) in a small amount of anhydrous DMF.

  • Add the HATU solution dropwise to the reaction mixture at room temperature.

  • Stir the reaction at room temperature for 2-4 hours. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete when the starting carboxylic acid is consumed.

  • Once complete, quench the reaction by adding water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization as needed.

Data Summary: Recommended Reaction Conditions
Reaction TypeReagent/CatalystBaseSolventTemperature (°C)Key Considerations
Amide Coupling HATU, HBTUDIPEA, TEADMF, DCM20-25Standard carbodiimides (DCC, EDC) are often ineffective.[9][11]
Esterification (Fischer) H₂SO₄ (cat.)N/AAlcohol (e.g., MeOH)RefluxRequires forcing conditions; monitor for potential decarboxylation.
Acyl Chloride Formation SOCl₂, (COCl)₂Pyridine (cat.)DCM, Toluene25-60Standard procedure; the product will be moisture-sensitive.
Decarboxylation N/AN/AHigh-boiling solvent>120Generally an undesired side reaction to be avoided.[6]
Potential Decomposition Pathways Diagram

This diagram illustrates the primary stability challenges for the molecule under different stress conditions.

G cluster_main 4-(Difluoro-methanesulfonyl)-benzoic acid cluster_products Potential Products main_mol C₈H₆F₂O₄S decarboxylated Decarboxylation Product (C₇H₆F₂O₂S) main_mol->decarboxylated High Heat (>120°C) snar_product SₙAr Product main_mol->snar_product Strong Nucleophile + Harsh Conditions amide_product Desired Amide main_mol->amide_product Amine + HATU (Controlled Conditions)

Caption: Potential reaction and degradation pathways.

References

  • SynQuest Laboratories, Inc. 4-(Difluoromethoxy)benzoic acid Safety Data Sheet. [URL: provided in search results]
  • Cole-Parmer. Material Safety Data Sheet - 4-(Difluoromethoxy)benzoic acid, 97%. [URL: provided in search results]
  • Novak, M., et al. (2021). Decarboxylative Sulfinylation Enables a Direct, Metal-Free Access to Sulfoxides from Carboxylic Acids. PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8138722/]
  • Fisher Scientific. SAFETY DATA SHEET - 4-(Difluoromethoxy)benzoic acid. [URL: provided in search results]
  • Chem-Station. (2014). Sulfonyl Protective Groups. Chem-Station Int. Ed. [URL: https://www.chem-station.com/en/reactions-2/2014/05/sulfonyl-protective-groups.html]
  • Maiti, D., et al. (2020). Decarbonylative Sulfide Synthesis from Carboxylic Acids and Thioesters via Cross-Over C–S Activation and Acyl Capture. NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7289063/]
  • Fisher Scientific. SAFETY DATA SHEET - 4-Fluorobenzoic acid. [URL: provided in search results]
  • Zeng, R., et al. (2024). Decarboxylative Sulfonylation of Carboxylic Acids. ChemistryViews. [URL: https://www.chemistryviews.
  • Ghavre, M., et al. (2015). Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4685419/]
  • Rueping, M., et al. (2021). Photocatalytic decarboxylative amidosulfonation enables direct transformation of carboxylic acids to sulfonamides. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlehtml/2021/sc/d1sc01389k]
  • Organic Chemistry Portal. Difluoroalkane synthesis by fluorination or substitution. [URL: https://www.organic-chemistry.org/synthesis/fluoroalkanes/difluoroalkanes.shtm]
  • Organic Chemistry Portal. Decarboxylation. [URL: https://www.organic-chemistry.
  • Miteni S.p.A. (2005). PROCESS FOR THE PREPARATION OF BENZOIC ACID DERIVATIVES VIA A NEW INTERMEDIATE OF SYNTHESIS. European Patent Office. [URL: https://data.epo.
  • Fisher Scientific. Amide Synthesis. [URL: provided in search results]
  • ChemicalBook. 4-(FLUOROSULFONYL)BENZOIC ACID - Safety Data Sheet. [URL: https://www.chemicalbook.com/ShowSupplierProducts_EN_CB8232938.htm]
  • BenchChem. 4-(Fluorosulfonyl)benzoic acid | 455-26-5. [URL: https://www.benchchem.com/product/b1076]
  • Asiri, A. M., et al. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. ResearchGate. [URL: https://www.researchgate.net/publication/346510344_Synthesis_and_characterization_of_new_derivatives_of_4-fluoro_benzoic_acid_as_bioactive_compound]
  • Shevchuk, O. I., et al. (2023). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/642194d604455f1110a5146c]
  • Sharma, A., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Growing Science. [URL: https://growingscience.com/ac/Vol12/ac_2022_12.pdf]
  • Taylor, R. (1969). The thermal decomposition of benzoic acid. ResearchGate. [URL: https://www.researchgate.net/publication/232014022_The_thermal_decomposition_of_benzoic_acid]
  • Sigma-Aldrich. 4-(Fluorosulfonyl)benzoic acid 95%. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/224189]
  • Fina, L. R., & Fiskin, A. M. (1978). The anaerobic decomposition of benzoic acid during methane fermentation. III. The fate of carbon four and the identification of propanoic acid. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/685121/]
  • El-Faham, A., & Albericio, F. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. [URL: https://pubs.rsc.org/en/content/articlelanding/2009/cs/b801648b]
  • Aapptec Peptides. Coupling Reagents. [URL: https://www.aapptec.com/coupling-reagents-synthesis-i-20.html]
  • Grygorenko, O., et al. (2023). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ResearchGate. [URL: https://www.researchgate.
  • List, B., et al. (2022). Asymmetric Carbonium Ion Catalysis: The Intramolecular Hydroalkoxylation of Cyclopropanes. Journal of the American Chemical Society. [URL: https://pubs.acs.org/doi/10.1021/jacs.2c08006]
  • BenchChem. Stability and degradation of 4-Amino-2-fluorobenzoic acid. [URL: https://www.benchchem.com/product/B1076/technical-support]
  • Organic Syntheses Procedure. 2-amino-3-fluorobenzoic acid. [URL: http://www.orgsyn.org/demo.aspx?prep=v77p0226]
  • Wang, F., et al. (2021). Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8236166/]
  • Yilmaz, M. T., et al. (2024). Affinity gel synthesis from the p-aminobenzoic acid derivative 4-amino-2-methylbenzoic acid and purification of polyphenol oxidase from various plant sources. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/38513511/]
  • Asiri, A. M., et al. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Global Scientific Journal. [URL: https://www.globalscientificjournal.com/researchpaper/Synthesis_and_characterization_of_new_derivatives_of_4-fluoro_benzoic_acid_as_bioactive_compound.pdf]
  • Santa Cruz Biotechnology. 4-(Fluorosulfonyl)benzoic acid. [URL: https://www.scbt.com/p/4-fluorosulfonyl-benzoic-acid-455-26-5]
  • Ritter, H., et al. (2006). Results of the nucleophilic substitution reaction between fluoro-aromatic compounds and PVAm. ResearchGate. [URL: https://www.researchgate.
  • PubChem. 4-(Fluorosulfonyl)benzoic acid. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/67998]
  • Pummer, W. J., & Wall, L. A. (1963). Reactions of Polyfluorobenzenes With Nucleophilic Reagents. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5297121/]
  • Ritter, T., et al. (2022). Decarboxylative sulfoximination of benzoic acids enabled by photoinduced ligand-to-copper charge transfer. Chemical Science (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2022/sc/d2sc05442f]
  • Gurev, A., et al. (2022). Degradation of diclofenac and 4-chlorobenzoic acid in aqueous solution by cold atmospheric plasma source. ResearchGate. [URL: https://www.researchgate.

Sources

Troubleshooting

Technical Support Center: Optimizing Coupling Conditions for 4-(Difluoromethanesulfonyl)-benzoic acid

Welcome to the dedicated technical resource for researchers, scientists, and drug development professionals working with 4-(Difluoromethanesulfonyl)-benzoic acid. This guide provides in-depth troubleshooting advice and f...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical resource for researchers, scientists, and drug development professionals working with 4-(Difluoromethanesulfonyl)-benzoic acid. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges you may encounter during coupling reactions. The insights provided herein are grounded in established chemical principles and practical laboratory experience to help you navigate the nuances of working with this electron-deficient substrate.

Understanding the Challenge: The Electron-Deficient Nature of 4-(Difluoromethanesulfonyl)-benzoic acid

The primary challenge in coupling reactions with 4-(Difluoromethanesulfonyl)-benzoic acid stems from the potent electron-withdrawing nature of the difluoromethanesulfonyl group (-SO₂CF₂H). This group significantly decreases the nucleophilicity of the carboxylate, making the activation of the carboxylic acid more difficult compared to electron-rich or neutral benzoic acids.[1] Consequently, standard coupling conditions may result in low yields, incomplete reactions, or the need for extended reaction times. This guide will provide strategies to overcome these hurdles.

Frequently Asked Questions (FAQs)

Q1: Why is my standard amide coupling protocol (e.g., using EDC/HOBt) giving low yields with 4-(Difluoromethanesulfonyl)-benzoic acid?

A1: The electron-withdrawing difluoromethanesulfonyl group deactivates the carboxylic acid, making it a poorer nucleophile. Standard coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with additives like 1-hydroxybenzotriazole (HOBt) may not be potent enough to efficiently activate the carboxylic acid for subsequent reaction with the amine.[1][2] This can lead to incomplete activation and, consequently, low yields of the desired amide.[2]

Q2: What are the most effective coupling reagents for forming amide bonds with this substrate?

A2: For electron-deficient benzoic acids, more powerful coupling reagents are often necessary.[1]

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): This is a highly efficient reagent known for its rapid reaction times, even with challenging substrates.[1]

  • T3P® (Propylphosphonic anhydride): This is another strong activating agent that can be very effective.[1]

  • COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): As a safer alternative to benzotriazole-based reagents, COMU is highly effective and does not contain potentially explosive components.[2]

Q3: Can I convert the carboxylic acid to an acyl chloride to improve reactivity?

A3: Yes, converting the carboxylic acid to its highly reactive acyl chloride is a robust strategy.[1] Reagents like thionyl chloride (SOCl₂) or oxalyl chloride can be used for this transformation.[1] However, this approach is harsher and may not be suitable for substrates with sensitive functional groups.[1]

Q4: What is the optimal choice of base and solvent for these coupling reactions?

A4:

  • Base: A non-nucleophilic base is crucial to avoid competing reactions. N,N-diisopropylethylamine (DIPEA) is a common and effective choice.[1]

  • Solvent: Anhydrous polar aprotic solvents are generally recommended to ensure all reagents are fully dissolved.[1] N,N-Dimethylformamide (DMF) is a common choice, with N-Methyl-2-pyrrolidone (NMP) and Dimethyl sulfoxide (DMSO) being good alternatives for less soluble substrates.[1] It is critical to use anhydrous solvents to prevent hydrolysis of the activated carboxylic acid intermediate.[2]

Q5: I'm attempting an esterification. What are the key considerations?

A5: Fischer esterification, which involves reacting the carboxylic acid with an excess of alcohol under acidic catalysis (e.g., H₂SO₄ or p-TsOH), is a common method.[3] The strong acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by the alcohol.[3] Given the electron-deficient nature of the substrate, the reaction may require elevated temperatures and longer reaction times. An alternative is to first convert the carboxylic acid to the more reactive acyl chloride and then react it with the alcohol in the presence of a base like pyridine.

Troubleshooting Guide: Common Problems and Solutions

This section provides a systematic approach to troubleshooting common issues encountered when working with 4-(Difluoromethanesulfonyl)-benzoic acid.

Problem 1: Low to No Product Formation in Amide Coupling
Potential Cause Troubleshooting Steps & Solutions
Ineffective Carboxylic Acid Activation The electron-withdrawing -SO₂CF₂H group hinders activation. Switch to a more potent coupling reagent like HATU, HBTU, or COMU.[2] Consider converting the carboxylic acid to the more reactive acyl chloride using oxalyl chloride or thionyl chloride, though be mindful of substrate sensitivity.[1]
Amine Deactivation An acid-base reaction between the carboxylic acid and the amine can occur, protonating the amine and rendering it non-nucleophilic.[2] Ensure the use of a non-nucleophilic base like DIPEA, typically in excess (2-3 equivalents), to neutralize any acid and maintain the amine's reactivity.[2]
Presence of Water Water can hydrolyze the activated carboxylic acid intermediate, preventing amide formation.[2] Always use anhydrous solvents and reagents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[4]
Poor Reagent Solubility If reagents are not fully dissolved, the reaction will be slow or incomplete.[1] Use a more polar aprotic solvent like DMF, NMP, or DMSO. Gentle heating may also improve solubility and reaction rate.[1]
Problem 2: Formation of Significant Byproducts
Potential Cause Troubleshooting Steps & Solutions
Side Reactions of Coupling Reagent Some coupling reagents generate byproducts that can be difficult to remove. For example, DCC produces DCU, which is often insoluble and can be filtered off.[1] Water-soluble byproducts from reagents like EDC can be removed with an aqueous workup.[1] HATU can produce tetramethylurea, a polar impurity that may require careful chromatography for removal.[1]
Reaction with Other Nucleophilic Groups If your amine starting material contains other nucleophilic groups like hydroxyl (-OH) or thiol (-SH), they can compete in reacting with the activated carboxylic acid.[1] Protection of these functional groups may be necessary before the coupling reaction.
Racemization (for chiral amines) The activation process can sometimes lead to racemization of chiral centers adjacent to the amine. Using additives like HOBt or OxymaPure can help suppress this side reaction.[2] Running the reaction at a lower temperature can also be beneficial.[2]
Problem 3: Difficulty in Product Purification
Potential Cause Troubleshooting Steps & Solutions
Residual Coupling Reagent Byproducts As mentioned, byproducts from coupling reagents can co-elute with the desired product during chromatography. If DCU from DCC is the issue, it can often be removed by filtration. For water-soluble byproducts from EDC, an aqueous workup is effective.[1] For byproducts from HATU or HBTU, optimizing chromatographic conditions is key.
Unreacted Starting Material If the reaction has not gone to completion, you will have to separate your product from unreacted 4-(Difluoromethanesulfonyl)-benzoic acid and the amine. An acidic wash (e.g., dilute HCl) can help remove unreacted amine, while a basic wash (e.g., saturated NaHCO₃) can remove unreacted carboxylic acid.
Product Solubility Issues The product's solubility may differ significantly from the starting materials. For purification by recrystallization, carefully screen for an appropriate solvent system to maximize recovery.[5]
Experimental Protocols & Visualizations
Protocol 1: General Procedure for Amide Coupling using HATU
  • Dissolve 4-(Difluoromethanesulfonyl)-benzoic acid (1.0 equivalent) in an anhydrous solvent such as DMF or DCM.

  • Add the coupling reagent HATU (1.0-1.5 equivalents) and a non-nucleophilic base like DIPEA (2.0-3.0 equivalents).[2]

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the amine (1.0-1.2 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.[6]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Workflow for Amide Coupling

Amide_Coupling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve Acid in Anhydrous Solvent add_reagents Add HATU & DIPEA start->add_reagents preactivate Pre-activate (15-30 min) add_reagents->preactivate add_amine Add Amine preactivate->add_amine react Stir at RT (Monitor Progress) add_amine->react quench Quench Reaction react->quench extract Extract Product quench->extract wash Aqueous Washes extract->wash purify Dry, Concentrate & Purify wash->purify end Pure Amide purify->end

Caption: A typical workflow for amide coupling of 4-(Difluoromethanesulfonyl)-benzoic acid using HATU.

Troubleshooting Decision Tree for Low Yield

Troubleshooting_Low_Yield start Low Yield in Amide Coupling check_activation Is Carboxylic Acid Activation Sufficient? start->check_activation check_amine Is Amine Nucleophilic? check_activation->check_amine Yes solution_reagent Use Stronger Coupling Reagent (e.g., HATU, T3P) check_activation->solution_reagent No check_conditions Are Reaction Conditions Optimal? check_amine->check_conditions Yes solution_base Add/Increase Non-Nucleophilic Base (e.g., DIPEA) check_amine->solution_base No solution_anhydrous Use Anhydrous Solvents/Reagents check_conditions->solution_anhydrous No (Water Present?) solution_solvent Switch to More Polar Aprotic Solvent (DMF, NMP) check_conditions->solution_solvent No (Solubility Issue?) solution_acyl_chloride Convert to Acyl Chloride solution_reagent->solution_acyl_chloride

Caption: A decision tree for troubleshooting low yields in amide coupling reactions.

References
  • Woo, J. C. S., Fenster, E., & Dake, G. R. (2004). A Convenient Method for the Conversion of Hindered Carboxylic Acids to N-Methoxy-N-methyl (Weinreb) Amides. The Journal of Organic Chemistry, 69(25), 8984–8986. Available at: [Link]

  • Makara, G. M., & Kiemle, D. J. (2007). Activation of Carboxylic Acids by Burgess Reagent: An Efficient Route to Acyl Ureas and Amides. Organic Letters, 9(26), 5469–5471. Available at: [Link]

  • Protecting group. Wikipedia. Available at: [Link]

  • Huy, P. H., & Mbouhom, C. (2019). Formamide catalyzed activation of carboxylic acids – versatile and cost-efficient amidation and esterification. Chemical Science, 10(27), 6674–6679. Available at: [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606–631. Available at: [Link]

Sources

Optimization

Technical Support Center: By-product Analysis in 4-(Difluoro-methanesulfonyl)-benzoic acid Reactions

Welcome to the technical support center for the analysis of by-products in reactions involving 4-(Difluoro-methanesulfonyl)-benzoic acid. This guide is designed for researchers, scientists, and drug development professio...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of by-products in reactions involving 4-(Difluoro-methanesulfonyl)-benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing and purifying this important compound. Here, we address common challenges and provide in-depth, field-proven insights to ensure the integrity of your experimental outcomes.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis and analysis of 4-(Difluoro-methanesulfonyl)-benzoic acid. Each issue is presented in a question-and-answer format, detailing the probable causes and offering step-by-step corrective actions.

Issue 1: Unexpected Peaks Observed in HPLC Analysis of the Crude Reaction Mixture.

Question: My HPLC chromatogram of the crude reaction mixture for 4-(Difluoro-methanesulfonyl)-benzoic acid shows several unexpected peaks. What are the likely by-products, and how can I identify them?

Answer:

The presence of unexpected peaks in your HPLC analysis points to the formation of by-products. The identity of these impurities depends heavily on the synthetic route employed. Common methods for synthesizing sulfonyl-containing benzoic acids can involve reactions like sulfonation or the reaction of a sulfonyl chloride with a benzoic acid derivative.[1][2][3] Given the structure of 4-(Difluoro-methanesulfonyl)-benzoic acid, several side reactions are plausible.

Potential By-products and Their Origins:

  • Starting Material Carryover: Incomplete conversion of starting materials is a frequent cause of extra peaks.

  • Isomeric By-products: If the starting material is not exclusively para-substituted, ortho- and meta-isomers of the desired product can form.

  • Over-reaction or Side-Reactions of the Sulfonyl Group: The reactive nature of the difluoromethanesulfonyl group can lead to further reactions.

  • Decarboxylation Products: Benzoic acid and its derivatives can undergo decarboxylation, especially at elevated temperatures, leading to the formation of difluoromethylsulfonylbenzene.[4][5][6]

  • Hydrolysis Products: The sulfonyl group or other reactive intermediates can be susceptible to hydrolysis, particularly if water is present in the reaction mixture.

Workflow for By-product Identification:

Caption: Workflow for identifying unknown by-products.

Step-by-Step Protocol for Identification:

  • LC-MS Analysis: Couple your HPLC to a mass spectrometer. This will provide the mass-to-charge ratio (m/z) of the parent ions of the by-products, offering the first clue to their molecular formulas.

  • High-Resolution Mass Spectrometry (HRMS): For more definitive identification, use HRMS to obtain the exact mass of the by-products. This allows for the confident determination of their elemental composition.

  • NMR Spectroscopy: If the by-products can be isolated (e.g., through preparative HPLC), nuclear magnetic resonance (NMR) spectroscopy is invaluable.

    • ¹H NMR: Will show the proton environment.

    • ¹³C NMR: Will show the carbon skeleton.

    • ¹⁹F NMR: Is particularly useful for fluorinated compounds and will help confirm the integrity and environment of the difluoromethyl group.

  • Reference Standards: If you suspect specific by-products, synthesizing or purchasing authentic reference standards can confirm their identity by comparing retention times and spectral data.

Issue 2: Low Yield of 4-(Difluoro-methanesulfonyl)-benzoic acid.

Question: My reaction yield is consistently low. What are the common causes, and how can I optimize the reaction to improve the yield?

Answer:

Low yields can stem from a variety of factors, ranging from reaction conditions to the purity of your starting materials.

Potential Causes for Low Yield:

  • Incomplete Reaction: The reaction may not be going to completion due to insufficient reaction time, inadequate temperature, or inefficient mixing.

  • Side Reactions: The formation of by-products, as discussed in Issue 1, directly consumes starting materials and reduces the yield of the desired product.

  • Degradation of Product: The desired product might be unstable under the reaction conditions, leading to its degradation over time.

  • Suboptimal Stoichiometry: An incorrect ratio of reactants can leave one reactant in excess while the other is completely consumed, limiting the theoretical yield.

  • Catalyst Deactivation: If a catalyst is used, it may become deactivated over the course of the reaction.

Strategies for Yield Optimization:

StrategyRationale
Reaction Monitoring Use techniques like TLC or HPLC to monitor the reaction progress and determine the optimal reaction time.
Temperature Optimization Systematically vary the reaction temperature to find the sweet spot that maximizes product formation while minimizing by-product formation.
Reagent Purity Ensure the purity of all starting materials and solvents, as impurities can interfere with the reaction.
Stoichiometry Adjustment Experiment with slight excesses of one of the reactants to drive the reaction to completion.
Inert Atmosphere If your reaction is sensitive to air or moisture, conducting it under an inert atmosphere (e.g., nitrogen or argon) can prevent side reactions.
Issue 3: Difficulty in Purifying the Final Product.

Question: I'm struggling to purify 4-(Difluoro-methanesulfonyl)-benzoic acid from the crude mixture. What purification techniques are most effective?

Answer:

The choice of purification method depends on the nature and quantity of the impurities present.

Recommended Purification Methods:

  • Recrystallization: This is often the most effective method for purifying solid compounds. The key is to find a suitable solvent or solvent system in which the desired product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain soluble.

  • Column Chromatography: For complex mixtures or when recrystallization is ineffective, column chromatography on silica gel is a powerful technique. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, can effectively separate the desired product from by-products.

  • Preparative HPLC: For obtaining very high purity material, especially on a smaller scale, preparative HPLC is the method of choice.

Workflow for Purification Strategy:

Caption: Decision tree for selecting a purification method.

II. Frequently Asked Questions (FAQs)

Q1: What is the typical stability of 4-(Difluoro-methanesulfonyl)-benzoic acid under storage?

A1: 4-(Difluoro-methanesulfonyl)-benzoic acid is generally a stable crystalline solid. However, like many benzoic acid derivatives, it can be sensitive to high temperatures, which may cause decarboxylation.[4] For long-term storage, it is recommended to keep it in a cool, dry, and dark place in a tightly sealed container.

Q2: Are there any specific safety precautions I should take when working with reagents for the synthesis of this compound?

A2: Yes. The synthesis of sulfonyl-containing compounds often involves reactive and potentially hazardous reagents such as sulfonyl chlorides.[1] These can be corrosive and react violently with water. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for each reagent before use.

Q3: What analytical techniques are best for routine quality control of 4-(Difluoro-methanesulfonyl)-benzoic acid?

A3: For routine quality control, a combination of techniques is recommended:

  • HPLC with UV detection: This is ideal for determining purity and quantifying the main component and any impurities.[7]

  • Melting Point: A sharp melting point range is a good indicator of purity.

  • NMR Spectroscopy (¹H and ¹⁹F): Provides structural confirmation and can detect impurities that may not be visible by HPLC.[8]

Q4: Can the difluoromethyl group undergo further reactions under typical synthetic conditions?

A4: The difluoromethyl group (-CF₂H) is generally quite stable. The C-F bonds are strong, and the fluorine atoms are not easily displaced. However, the hydrogen atom on the difluoromethyl group can be acidic and may be abstracted by a strong base, which could potentially lead to side reactions.[9] It is important to consider the basicity of the reaction medium.

Q5: My reaction involves a copper catalyst. Could this be a source of by-products?

A5: Yes, copper catalysts, while effective in many cross-coupling and difluoromethylation reactions, can sometimes promote side reactions.[10] For instance, in decarboxylative reactions, copper can influence the formation of phenols or other coupled products.[5][6][11] If you suspect catalyst-related by-products, it may be beneficial to screen different copper sources or ligands, or to explore catalyst-free alternatives if available.

References

  • Decarboxylation and Coupling Reactions of Aromatic Acids under Coal-Liquefaction Conditions. (1996). Energy & Fuels, 10(3), 775-783.
  • Decarboxylative Hydroxylation of Benzoic Acids. (2021).
  • Decarboxylative C–H Arylation of Benzoic Acids under Radical Conditions. (2013). Organic Letters, 15(18), 4850-4853.
  • Process for the decarboxylation-oxidation of benzoic acid compounds. (1978).
  • Decarboxylative Hydroxylation of Benzoic Acids. (2021).
  • Late-stage difluoromethylation: concepts, developments and perspective. (2021). Chemical Society Reviews, 50(13), 7583-7627.
  • Difluoromethylation Reactions of Organic Compounds. (2022). Molecules, 27(19), 6543.
  • A Comparative Guide to Sulfonyl Chlorides in Organic Synthesis: 4-(Chlorosulfonyl)benzoic Acid in Focus. (n.d.). Benchchem.
  • Method of preparing ortho sulfonyl chloride benzoic acid esters. (1954).
  • Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid. (2008).
  • 4-(Difluoro-methanesulfonyl)-benzoic acid(4837-22-3) 1H NMR. (n.d.). ChemicalBook.
  • Determination of benzoic acid in workplace air using high-performance liquid chromatography (HPLC-DAD). (2020).
  • A Comparative Guide to Analytical Methods for 4-(Chlorosulfonyl)

Sources

Troubleshooting

Technical Support Center: A Troubleshooting Guide for Reactions Involving 4-(Difluoromethanesulfonyl)benzoic Acid

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are incorporating 4-(Difluoromethanesulfonyl)benzoic acid into their synthetic workflows...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are incorporating 4-(Difluoromethanesulfonyl)benzoic acid into their synthetic workflows. This valuable building block, featuring both a versatile carboxylic acid handle and an electron-withdrawing difluoromethanesulfonyl group, is increasingly utilized in the synthesis of novel therapeutics. However, its unique electronic properties can present challenges. This document provides in-depth, field-proven insights to help you troubleshoot common issues and optimize your reaction outcomes.

Section 1: General Considerations & Physicochemical Properties

A thorough understanding of your starting material is the foundation of a successful experiment. The distinct properties of 4-(Difluoromethanesulfonyl)benzoic acid directly influence reaction setup, solvent choice, and purification strategies.

Q1: What are the key physicochemical properties of 4-(Difluoromethanesulfonyl)benzoic acid I should be aware of?

A1: The primary considerations for this reagent are its solubility and the electronic impact of the -SO₂CHF₂ group. The strong electron-withdrawing nature of this group increases the acidity of the carboxylic acid proton compared to benzoic acid itself. This can affect base selection and reactivity in coupling reactions.

Solubility is a critical, and often overlooked, parameter. Like many substituted benzoic acids, this compound exhibits limited solubility in nonpolar organic solvents and water but is generally soluble in polar aprotic solvents.[1][2]

Table 1: Physicochemical Properties of 4-(Difluoromethanesulfonyl)benzoic acid

PropertyValueSource
CAS Number 4837-22-3[3][4]
Molecular Formula C₈H₆F₂O₄S[3]
Molecular Weight 236.19 g/mol [3]
Appearance White to off-white solidTypical for benzoic acid derivatives[5]
Solubility Soluble in DMF, DMSO, MeOH. Sparingly soluble in DCM, THF, and aqueous buffers.[1][6]

Expert Insight: Poor solubility is a frequent cause of reaction failure.[6] If you observe a persistent suspension or a "milky white" reaction mixture where one should be clear, solubility is the likely culprit. Before altering catalysts or reagents, consider changing to a more effective solvent system like DMF or DMSO, or gently heating the mixture to aid dissolution.

Q2: How stable is the difluoromethanesulfonyl (-SO₂CHF₂) group under typical reaction conditions?

A2: The difluoromethanesulfonyl group is generally robust and stable under most standard synthetic conditions, including amide coupling, esterification, and palladium-catalyzed cross-coupling reactions. Unlike sulfonamides, which can be susceptible to hydrolysis, sulfones are significantly more resilient.[7]

However, there are theoretical limits to its stability:

  • Extreme pH and High Temperatures: While unlikely to be a concern in controlled syntheses, prolonged exposure to harsh acidic or basic conditions at very high temperatures could potentially lead to C-S bond cleavage or hydrolysis of the C-F bonds. The lability of C-F bonds on a difluoromethyl group has been noted in specific heterocyclic systems, though it is not a common issue for this phenyl sulfone.[8]

  • Strong Reductants: While the sulfone is resistant to many reducing agents, very powerful reagents like LiAlH₄ could potentially reduce the sulfone group.

Recommendation: For most applications, the stability of the -SO₂CHF₂ group is not a primary concern. Monitor your reactions by LC-MS to check for any unexpected byproducts if you are employing particularly harsh or unusual conditions.

Section 2: Troubleshooting Amide Bond Formation

Amide coupling is one of the most common reactions performed with this substrate. The electron-withdrawing nature of the -SO₂CHF₂ group can make the carboxylic acid a challenging coupling partner.

Q3: My amide coupling reaction with 4-(Difluoromethanesulfonyl)benzoic acid is showing low to no yield. What are the primary causes?

A3: Failure in amide coupling is a multi-factorial problem. The key is to systematically diagnose the point of failure. The process can be broken down into two main stages: 1) Activation of the carboxylic acid and 2) Nucleophilic attack by the amine.

A logical workflow is essential for efficient troubleshooting.

Amide_Troubleshooting start Low / No Amide Yield check_sm 1. Verify Starting Material Purity & Integrity (NMR, LCMS) start->check_sm check_activation 2. Confirm Acid Activation (Monitor by LCMS for activated ester) check_sm->check_activation activation_fails Activation Fails check_activation->activation_fails No activation_ok Activation Confirmed check_activation->activation_ok Yes sol_reagent Switch to a More Potent Coupling Reagent (e.g., PyBOP, COMU, Acyl Fluoride) activation_fails->sol_reagent coupling_fails 3. Nucleophilic Attack Fails activation_ok->coupling_fails sol_conditions Modify Reaction Conditions: - Increase Temperature (e.g., 40-80 °C) - Change Solvent (DMF, NMP) - Check Base (DIPEA, 2,6-Lutidine) coupling_fails->sol_conditions sol_amine Address Amine Reactivity: - Poor nucleophile? (e.g., aniline) - Sterically hindered? coupling_fails->sol_amine

Caption: A troubleshooting decision tree for difficult amide couplings.

Causality Explained:

  • Failed Activation: The electron-withdrawing -SO₂CHF₂ group makes the carboxylate a weaker nucleophile, which can hinder its initial reaction with carbodiimide reagents like EDC. The activated O-acylisourea intermediate formed with EDC can also rearrange to a stable N-acylurea byproduct if the subsequent reaction with the amine is slow.[9]

  • Failed Nucleophilic Attack: Even if the acid is successfully activated (e.g., as a HATU-ester), the reaction can fail if the amine is not sufficiently nucleophilic (e.g., an electron-deficient aniline) or is sterically hindered.[9][10]

Q4: How do I choose the right coupling reagent and conditions for a difficult amide coupling?

A4: When standard EDC/HOBt or HATU couplings are suboptimal, upgrading your reagents or modifying conditions is necessary. There is a hierarchy of reactivity among common coupling reagents.

Table 2: Comparison of Common Amide Coupling Reagents

Reagent ClassExamplesStrengthsWeaknessesBest For
Carbodiimides EDC, DCCInexpensive, common.Can form N-acylurea byproducts; lower reactivity.Simple, unhindered couplings.
Uronium/Aminium HATU, HBTUHigh reactivity, fast, low racemization.More expensive, can form guanidinium byproducts.General purpose, including electron-deficient acids.[9]
Phosphonium PyBOP, PyAOPExcellent for hindered substrates, very high reactivity.Produces phosphine oxide byproducts.Sterically hindered acids or amines.[6][9]
Acyl Fluoride Precursors TFFH, BTFFHForms a small, highly reactive acyl fluoride intermediate.Requires an extra activation step.Extremely difficult couplings where other methods fail.[9]
Protocol 1: Robust Amide Coupling using HATU

This protocol utilizes pre-activation of the carboxylic acid to maximize the formation of the active ester before introducing the amine.

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add 4-(Difluoromethanesulfonyl)benzoic acid (1.0 equiv).

  • Dissolution: Dissolve the acid in anhydrous DMF (to a concentration of 0.1–0.5 M).

  • Activation: Add HATU (1.1 equiv) to the solution, followed by a non-nucleophilic base such as DIPEA (2.0-3.0 equiv).

  • Pre-Stirring: Stir the mixture at room temperature for 10-15 minutes. This "pre-activation" step is crucial for forming the active O-acylisourea intermediate.

  • Amine Addition: Add the amine (1.0-1.2 equiv) to the reaction mixture.

  • Reaction: Stir at room temperature and monitor the reaction to completion (typically 1-16 hours) using LC-MS or TLC. If the reaction is sluggish, it can be gently heated to 40-50 °C.[9]

  • Workup: Upon completion, dilute the reaction with ethyl acetate or DCM, and wash sequentially with 5% aq. HCl, saturated aq. NaHCO₃, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by silica gel chromatography or recrystallization.

Section 3: Troubleshooting Fischer Esterification

Q5: I'm getting a poor yield in the Fischer esterification of 4-(Difluoromethanesulfonyl)benzoic acid. How can I drive the reaction to completion?

A5: The Fischer esterification is a classic acid-catalyzed equilibrium reaction.[11][12] Low yields are almost always a consequence of the equilibrium not being sufficiently shifted towards the products.

Key Principles (Le Châtelier's Principle): [12]

  • Use Excess Alcohol: The simplest method is to use the alcohol as the solvent, creating a large molar excess that drives the equilibrium forward.[11]

  • Remove Water: Water is a product of the reaction; its removal will push the reaction to completion. This can be achieved chemically with a drying agent or physically via azeotropic distillation with a Dean-Stark apparatus.[11][12]

Protocol 2: High-Yield Fischer Esterification

This protocol uses an excess of alcohol to drive the reaction.

  • Setup: In a round-bottom flask, suspend 4-(Difluoromethanesulfonyl)benzoic acid (1.0 equiv) in the desired alcohol (e.g., methanol or ethanol, 10-20 equivalents or as the solvent).

  • Catalyst: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄, ~5 mol%).

  • Heating: Attach a reflux condenser and heat the mixture to reflux. The reaction time can vary from 2 to 24 hours depending on the alcohol's steric bulk.[11]

  • Monitoring: Monitor the disappearance of the starting carboxylic acid by TLC.

  • Workup: After cooling to room temperature, carefully neutralize the excess acid by slowly adding saturated aq. NaHCO₃ until effervescence ceases.

  • Extraction: Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The crude ester can be purified by column chromatography if necessary.

Section 4: Troubleshooting Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is not performed on the carboxylic acid itself but on a halogenated (e.g., bromo- or iodo-) derivative. The powerful electron-withdrawing -SO₂CHF₂ group makes the aryl halide an excellent electrophile but can also influence the catalytic cycle.

Q6: I am performing a Suzuki coupling on a halogenated derivative of 4-(Difluoromethanesulfonyl)benzoic acid and observing homocoupling and low conversion. What should I investigate?

A6: These symptoms point towards issues within the catalytic cycle, often related to catalyst deactivation or an imbalance in the rates of the key steps (oxidative addition, transmetalation, reductive elimination).

Suzuki_Cycle pd0 Pd(0)L₂ oa Oxidative Addition pd0->oa + Ar-X pd2_complex Ar-Pd(II)-X L₂ oa->pd2_complex tm Transmetalation pd2_complex->tm + Ar'-B(OR)₂ (Base required) pd2_biaryl Ar-Pd(II)-Ar' L₂ tm->pd2_biaryl re Reductive Elimination pd2_biaryl->re re->pd0 Catalyst Regeneration product Ar-Ar' re->product

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Troubleshooting Checklist:

  • Oxygen Exclusion: Palladium(0) catalysts are extremely sensitive to oxygen. Ensure your solvent is thoroughly degassed (e.g., by sparging with argon for 30 minutes or via freeze-pump-thaw cycles) and that the reaction is maintained under a strict inert atmosphere.

  • Catalyst and Ligand: The electron-rich, sterically hindered phosphine ligands developed by Buchwald and others (e.g., SPhos, XPhos) are often superior for coupling electron-deficient aryl halides.[13] If you are using Pd(PPh₃)₄ and seeing poor results, switch to a modern catalyst system like XPhos Pd G3 or G4.

  • Base Selection: The base is not merely a proton scavenger; it is critical for the transmetalation step. K₃PO₄ is often more effective than K₂CO₃ for difficult couplings. The choice of base should be screened.

  • Boronic Acid Stability: Boronic acids can undergo protodeboronation, especially under acidic conditions or with prolonged heating. Using a slight excess (1.1-1.2 equiv) is standard. Alternatively, more stable potassium organotrifluoroborates can be used.[13]

Protocol 3: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for challenging couplings.

  • Setup: To a flame-dried Schlenk flask, add the halogenated 4-(Difluoromethanesulfonyl)benzoic acid derivative (1.0 equiv), the boronic acid or ester (1.2 equiv), the base (e.g., K₃PO₄, 2.0-3.0 equiv), and the palladium catalyst/ligand system (e.g., XPhos Pd G3, 1-5 mol%).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Argon or N₂) three times.

  • Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane/water 4:1) via syringe.

  • Heating: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction by LC-MS.

  • Workup: After cooling, dilute the mixture with water and extract with an organic solvent. If your product is a carboxylic acid, you can adjust the pH to manipulate its solubility and aid in purification.

  • Purification: Purify the crude product via column chromatography or recrystallization.

Section 5: Product Purification Strategies

Q7: What is the most effective way to purify my product after a reaction?

A7: The presence of the carboxylic acid group is a major advantage for purification. Standard organic chemistry purification techniques are highly effective.[14][15]

  • Acid-Base Extraction: This should be your first step. It is an exceptionally powerful technique for separating acidic compounds from neutral or basic impurities.[15]

    • Dissolve the crude reaction mixture in an organic solvent (e.g., ethyl acetate).

    • Extract with a basic aqueous solution (e.g., 1 M NaOH or saturated NaHCO₃). Your carboxylic acid product will deprotonate and move into the aqueous layer.

    • Separate the layers. The organic layer now contains neutral impurities.

    • Carefully re-acidify the aqueous layer with cold 1 M HCl until the product precipitates out (verify with pH paper).

    • Collect the precipitated solid by filtration or extract it back into an organic solvent.

  • Recrystallization: If your final product is a solid, recrystallization is an excellent method for achieving high purity by removing small amounts of impurities that have different solubility profiles.[14][16] Common solvent systems for benzoic acids include ethanol/water or ethyl acetate/hexanes.

References

  • 4-(Fluorosulfonyl)benzoic acid | C7H5FO4S | CID 67998 . PubChem. Available at: [Link]

  • Safe and Scalable Syntheses of N,N-Dimethyltrifluoromethanesulfonamide (DMTMSA) and Other Trifluoromethanesulfonamide Solvents for High Energy Density Battery Applications . The Journal of Organic Chemistry. ACS Publications. Available at: [Link]

  • Struggling with amide coupling . Reddit r/Chempros. Available at: [Link]

  • 4-Fluoro Benzoic Acid . Sihauli Chemicals. Available at: [Link]

  • Coupling reaction sometimes works, sometimes doesn't . Reddit r/Chempros. Available at: [Link]

  • Working with Hazardous Chemicals . Organic Syntheses. Available at: [Link]

  • Tips and tricks for difficult amide bond formation? . Reddit r/Chempros. Available at: [Link]

  • amide coupling help . Reddit r/Chempros. Available at: [Link]

  • Reactions of benzoic acid with aromatic and aliphatic isocyanates in NMP as solvent . ResearchGate. Available at: [Link]

  • Reactions of N-sulfinyltrifluoromethanesulfonamide with carboxylic acids . ResearchGate. Available at: [Link]

  • Probing the hydrolytic reactivity of 2-difluoromethyl pyrroles . Royal Society of Chemistry. Available at: [Link]

  • Struggling with Suzuki Reaction . Reddit r/Chempros. Available at: [Link]

  • 3.2: Purification of Products . Chemistry LibreTexts. Available at: [Link]

  • esterification of benzoic acid to methyl benzoate . Course Hero. Available at: [Link]

  • US Patent 4092353A - Process for the purification of benzoic acid. Google Patents.
  • Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates . J. Org. Chem. via PMC. Available at: [Link]

  • Separation, purification and identification of the components of a mixture . The Royal Society of Chemistry. Available at: [Link]

  • Degradation of benzoic acid and its derivatives in subcritical water . PubMed. Available at: [Link]

  • 2.2.4.2B: Purification of Product Mixtures . Chemistry LibreTexts. Available at: [Link]

  • Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound . Global Scientific Journal. Available at: [Link]

  • The solubility of benzoic acid in seven solvents . ResearchGate. Available at: [Link]

  • Aryldiazonium Tetrafluoroborate Salts as Green and Efficient Coupling Partners for the Suzuki–Miyaura Reaction: From Optimisation to Mole Scale . ResearchGate. Available at: [Link]

  • Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound . ResearchGate. Available at: [Link]

  • I would like to ask what would be the most probable side products when performing Esterification using a benzoic acid derivative and ethanol? . ResearchGate. Available at: [Link]

  • synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p . Int. J. of Pharm. Res. Available at: [Link]

  • US Patent 6235924B1 - Continuous process for preparing benzoic acid esters. Google Patents.
  • 4-(3,4-difluorobenzenesulfonamido)benzoic acid (C13H9F2NO4S) . PubChemLite. Available at: [Link]

  • Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis . University of Windsor. Available at: [Link]

  • 4-(Trifluoromethyl)benzoic acid | C8H5F3O2 | CID 9966 . PubChem. Available at: [Link]

  • Decarboxylative sulfoximination of benzoic acids enabled by photoinduced ligand-to-copper charge transfer . Chemical Science. Royal Society of Chemistry. Available at: [Link]

  • COF-300 synthesis and colloidal stabilization with substituted benzoic acids . Semantic Scholar. Available at: [Link]

  • Hydrolysis of sulphonamides in aqueous solutions . PubMed. Available at: [Link]

  • Hydrolysis of Fluorosilanes: A Theoretical Study . ResearchGate. Available at: [Link]

  • Hydrolysis of a sulfonamide by a novel elimination mechanism generated by carbanion formation in the leaving group . Chemical Communications. Royal Society of Chemistry. Available at: [Link]

Sources

Optimization

Technical Support Center: Monitoring Reactions of 4-(Difluoromethanesulfonyl)benzoic acid

Welcome to the technical support guide for monitoring reactions involving 4-(Difluoromethanesulfonyl)benzoic acid. This document is designed for researchers, chemists, and drug development professionals, providing in-dep...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for monitoring reactions involving 4-(Difluoromethanesulfonyl)benzoic acid. This document is designed for researchers, chemists, and drug development professionals, providing in-depth, field-proven insights into robust analytical methodologies. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can not only follow steps but also troubleshoot and adapt them to your specific reaction conditions.

Introduction: Understanding the Analyte

4-(Difluoromethanesulfonyl)benzoic acid is a unique molecule characterized by three key functional domains: an aromatic ring, a carboxylic acid group, and a difluoromethanesulfonyl group. Each domain influences its chemical behavior and dictates the optimal strategy for reaction monitoring.

  • Carboxylic Acid Group: Renders the molecule acidic and highly polar, especially when deprotonated. Its ionization state is pH-dependent, a critical factor in chromatographic separations.[1][2]

  • Aromatic Ring: Provides a chromophore for UV detection in liquid chromatography.

  • Difluoromethanesulfonyl Group: This strongly electron-withdrawing group influences the molecule's overall polarity and provides a unique spectroscopic handle via the two fluorine atoms for ¹⁹F NMR analysis.[3]

Effective reaction monitoring is crucial for optimizing reaction yield, minimizing impurity formation, and ensuring process safety and reproducibility. This guide provides the tools to achieve these goals.

Frequently Asked Questions (FAQs)

Q1: What is the best all-around technique to monitor the progress of my reaction?

A1: The ideal technique depends on your specific goal.

  • For quantitative analysis, purity assessment, and impurity profiling, High-Performance Liquid Chromatography (HPLC) coupled with UV detection is the industry standard. For enhanced specificity and sensitivity, especially in complex reaction matrices, Liquid Chromatography-Mass Spectrometry (LC-MS) is superior.[4][5][6]

  • For real-time kinetic data and mechanistic insights without sample workup, in situ Nuclear Magnetic Resonance (NMR) spectroscopy is exceptionally powerful.[7][8][9][10] It allows you to observe the disappearance of reactants and the appearance of intermediates and products simultaneously.[11]

Q2: How does the pH of my sample or mobile phase affect the analysis?

A2: The pH is one of the most critical parameters, particularly for HPLC. The carboxylic acid group has a specific pKa. When the mobile phase pH is below the pKa, the acid is protonated (neutral), making it less polar and more retained on a reversed-phase column.[1] Above the pKa, it becomes an ionized, more polar carboxylate that elutes much earlier.[1][2] For reproducible results, the mobile phase must be buffered to a pH at least 1.5-2 units away from the analyte's pKa.[2]

Q3: Do I need to derivatize 4-(Difluoromethanesulfonyl)benzoic acid for analysis?

A3: Generally, no. For HPLC-UV, the aromatic ring provides a sufficient chromophore. For LC-MS, the molecule ionizes readily. For NMR, the molecule is directly observable. Derivatization is a strategy typically employed to increase the volatility of non-volatile compounds like carboxylic acids for Gas Chromatography (GC) analysis or to add a fluorescent tag for enhanced HPLC sensitivity if needed.[12][13]

Core Analytical Methodologies & Protocols

This section provides detailed protocols for the most effective techniques. The key is to track the consumption of the starting material and the formation of the desired product over time.

High-Performance Liquid Chromatography (HPLC-UV)

Principle of the Method: Reversed-phase HPLC separates compounds based on their polarity. A nonpolar stationary phase (like C18) is used with a polar mobile phase. Less polar compounds are retained longer. By controlling the mobile phase pH to suppress the ionization of the carboxylic acid, we can achieve good retention and sharp peak shape for 4-(Difluoromethanesulfonyl)benzoic acid and related species.[1][2]

Experimental Workflow: HPLC Method Development

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep 1. Quench Reaction Aliquot (e.g., with solvent) dilute 2. Dilute with Mobile Phase A prep->dilute filter 3. Filter through 0.45 µm Syringe Filter dilute->filter inject 4. Inject onto HPLC System filter->inject separate 5. Separation on C18 Column (Gradient Elution) inject->separate detect 6. UV Detection (e.g., 254 nm) separate->detect integrate 7. Integrate Peak Areas (Starting Material, Product) detect->integrate calculate 8. Calculate % Conversion vs. Time integrate->calculate

Caption: General workflow for monitoring reaction progress using HPLC.

Step-by-Step Protocol:
  • Sample Preparation:

    • At designated time points, withdraw an aliquot (e.g., 50 µL) from the reaction mixture.

    • Immediately quench the reaction by diluting it into a known volume (e.g., 950 µL) of a solvent like acetonitrile or the initial mobile phase to stop the reaction and prevent precipitation.

    • Filter the diluted sample through a 0.22 or 0.45 µm syringe filter into an HPLC vial.[12]

  • HPLC Configuration:

    • Column: A high-quality, base-deactivated C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size) is a good starting point.[14]

    • Mobile Phase A: 0.1% Formic Acid or Phosphoric Acid in Water. The key is to set the pH below the pKa of the carboxylic acid (~pH 2.5-3.0).[1]

    • Mobile Phase B: Acetonitrile or Methanol.

    • Detector: UV-Vis detector set to a wavelength where the aromatic ring absorbs strongly (e.g., 240-260 nm, to be optimized).

  • Analysis:

    • Equilibrate the column with the initial mobile phase composition for at least 10 column volumes.[15]

    • Inject 5-10 µL of the prepared sample.

    • Run a gradient elution to separate the starting material, intermediates, and products.

    • Integrate the peak areas of the relevant species to determine their relative concentrations.

ParameterTypical SettingRationale & Comments
Column C18, 4.6x150 mm, 3.5 µmStandard for reversed-phase; choose a modern, end-capped column to minimize peak tailing.[1]
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.7)Suppresses ionization of the carboxylic acid, increasing retention and improving peak shape.[2]
Mobile Phase B AcetonitrileGood UV transparency and elution strength.
Gradient 10% to 95% B over 15 minA generic starting point; must be optimized for your specific reaction mixture.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30 °CImproves reproducibility of retention times.[15]
Detection UV at 254 nmCommon wavelength for aromatic compounds; scan with a DAD/PDA detector to find the optimal wavelength.
Injection Vol. 5 µLKeep low to prevent column overload and peak distortion.
Liquid Chromatography-Mass Spectrometry (LC-MS)

Principle of the Method: LC-MS couples the separation power of HPLC with the detection specificity and sensitivity of mass spectrometry.[4] For 4-(Difluoromethanesulfonyl)benzoic acid, Electrospray Ionization (ESI) in negative mode is ideal. The acidic proton of the carboxylic acid is easily removed, forming a [M-H]⁻ ion that can be selectively monitored. This is invaluable for confirming product identity and for detection in complex matrices where UV may not be selective enough.[6][16]

Step-by-Step Protocol:
  • LC Setup: Use the same HPLC method as described above. The mobile phase additives (formic acid) are MS-compatible. Avoid non-volatile buffers like phosphate.[17]

  • MS Setup:

    • Ionization Mode: Electrospray Ionization (ESI), Negative polarity.

    • Scan Mode: For initial identification, use a full scan mode (e.g., m/z 100-500) to find the [M-H]⁻ ion of your starting material and expected product.

    • Quantitative Mode: For precise monitoring, use Selected Ion Monitoring (SIM) of the specific [M-H]⁻ ions or, for higher selectivity, Multiple Reaction Monitoring (MRM) if using a triple quadrupole instrument.[4]

  • Data Analysis: Plot the extracted ion chromatogram (EIC) for the m/z of the reactant and product(s) to track their relative abundance over time.

ParameterTypical ValueRationale & Comments
Analyte 4-(Difluoromethanesulfonyl)benzoic acidMW: 222.17 g/mol
Ionization Mode ESI NegativeThe carboxylic acid is readily deprotonated.
Precursor Ion m/z 221.16This corresponds to the [M-H]⁻ ion.
MS/MS Fragment Product-dependentRequires experimental determination by fragmenting the precursor ion.
Capillary Voltage 3.0 - 4.0 kVOptimize for stable spray and maximum signal.[15]
Source Temp. 120 - 150 °CHelps with desolvation.
Desolvation Temp. 350 - 450 °COptimize to remove solvent without degrading the analyte.[15]
Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle of the Method: NMR spectroscopy is a non-invasive technique that provides detailed structural and quantitative information.[3][18][19] For this molecule, both ¹H and ¹⁹F NMR are highly informative. By acquiring spectra over time, you can directly observe the decrease in signal intensity for the starting material and the increase for the product, allowing for kinetic analysis without the need for chromatographic separation.[8][10]

Step-by-Step Protocol (In Situ Monitoring):
  • Sample Preparation:

    • Prepare the reaction mixture in a suitable deuterated solvent directly in an NMR tube.

    • If using protonated solvents, solvent suppression techniques may be required.[3]

    • Acquire an initial spectrum (t=0) before adding the final reagent or catalyst that initiates the reaction.

  • NMR Acquisition:

    • Use an automated setup to acquire a series of 1D spectra (¹H or ¹⁹F) at regular time intervals.[8][19]

    • Key Parameter: Ensure the relaxation delay (d1) is sufficiently long (typically 5 times the longest T1 relaxation time of the signals of interest) to ensure the data is quantitative.[10]

  • Data Analysis:

    • Process the spectra (Fourier transform, phase, and baseline correction).

    • Integrate a well-resolved signal for the starting material and a signal for the product.

    • The relative integral values correspond directly to the molar ratio of the species in the tube.

NucleusHypothetical Shift (ppm)Rationale & Comments
¹H NMR 8.0 - 8.4 (aromatic H)The aromatic protons will have distinct signals that will shift upon reaction.
6.8 - 7.5 (aromatic H)Monitor changes in splitting patterns and chemical shifts.
~7.0 (t, CHF₂)The difluoromethyl proton (if present) is a triplet due to coupling with the two fluorine atoms.
¹⁹F NMR -90 to -130 (vs CFCl₃)¹⁹F NMR provides a very clean spectrum with high dispersion. The chemical shift of the -SO₂CHF₂ group will be highly sensitive to changes in the molecule's electronic environment, making it an excellent probe for reaction progress.[3]

Troubleshooting Guide

Even with robust methods, problems can arise. This section addresses common issues in a Q&A format.

Troubleshooting Logic: HPLC Peak Tailing

start Problem: Peak Tailing Observed ph_check Is mobile phase pH >1.5 units below pKa? start->ph_check column_check Is the column old or showing high backpressure? ph_check->column_check Yes ph_no Action: Lower mobile phase pH (e.g., use 0.1% TFA/H3PO4) or use a buffer. ph_check->ph_no No conc_check Is the sample concentration too high? column_check->conc_check No column_no Action: Flush column, reverse flush, or replace with a new, end-capped column. column_check->column_no Yes conc_no Action: Dilute the sample and re-inject. conc_check->conc_no Yes end Problem Resolved conc_check->end No ph_no->end column_no->end conc_no->end ph_yes OK column_yes OK conc_yes OK

Caption: A decision-making workflow for troubleshooting HPLC peak tailing.

HPLC Issues

Q: My retention times are drifting to be shorter with every injection. What's wrong? A: This is a classic symptom of insufficient column equilibration between gradient runs.[15]

  • Cause: The stationary phase has not fully returned to the initial, highly aqueous mobile phase conditions before the next injection.

  • Solution: Increase the post-run equilibration time. A good rule of thumb is to allow at least 10 column volumes of the starting mobile phase to pass through the column before the next run.[15] Also, ensure your mobile phase composition is stable and not changing due to evaporation of the organic component.[20]

Q: My peaks for the carboxylic acid are broad and tailing significantly. How can I fix this? A: Peak tailing for acidic compounds is often caused by secondary interactions with the stationary phase or improper pH.[1]

  • Cause 1: Mobile phase pH is too close to the pKa. This creates a mix of ionized and neutral species, leading to poor peak shape.

  • Solution 1: Ensure your mobile phase is buffered to a pH at least 1.5-2 units below the pKa of the benzoic acid.[2]

  • Cause 2: Interaction with residual silanols. Free silanol groups on the silica backbone of the column can interact with the polar carboxylic acid, causing tailing.

  • Solution 2: Use a high-quality, modern column with high-density bonding and end-capping to shield these silanols. If the problem persists, adding a competitive agent like triethylamine (TEA) to the mobile phase can help, but this is not ideal for MS applications.

Q: I'm seeing "ghost peaks" – peaks that appear in blank injections. Where are they from? A: Ghost peaks are typically contaminants from a previous injection (carryover) or from the mobile phase itself.[1]

  • Cause: The previous sample was too concentrated, or the analyte is "sticky" and did not fully elute during the gradient. Contaminants can also build up on the column or in the injector.

  • Solution: Incorporate a strong needle wash step in your autosampler method, using a solvent like 100% acetonitrile or isopropanol.[15] Extend the gradient to a higher organic percentage at the end of the run and hold it for several column volumes to wash off strongly retained compounds. If the problem persists, flush the entire system.

LC-MS Issues

Q: I have a good peak in my UV chromatogram, but I see a very weak or no signal in my MS. Why? A: This is often due to ionization issues, either poor ionization efficiency or ion suppression.[15][21][22]

  • Cause 1: Incorrect MS settings. The ionization source parameters (voltages, temperatures, gas flows) may not be optimized for your analyte.[15]

  • Solution 1: Perform a tuning and optimization procedure by infusing a standard solution of your analyte directly into the mass spectrometer to find the optimal settings.

  • Cause 2: Ion Suppression. Co-eluting compounds from your reaction matrix (salts, reagents, non-volatile components) can compete with your analyte for ionization in the ESI source, drastically reducing its signal.[17][21][23]

  • Solution 2: Improve chromatographic separation to move the analyte peak away from the interfering species. If that's not possible, a more rigorous sample cleanup (e.g., solid-phase extraction) may be necessary.

Q: My MS signal is highly variable and not reproducible. What are the likely causes? A: Unstable signal often points to an unstable electrospray.[15][21]

  • Cause: A blockage in the LC flow path, a dirty or clogged ESI probe/capillary, or inappropriate source settings (gas flows, temperatures).

  • Solution: Check the LC system pressure for fluctuations.[22] Clean the ion source, paying special attention to the ESI capillary tip.[22] Re-optimize source gas flows and temperatures to ensure a stable, fine mist is being generated.

NMR Issues

Q: How do I ensure my NMR integrals are accurate for quantification? A: Accurate quantification requires that the nuclear spins fully relax between pulses.[10]

  • Cause: The recycle delay (d1) is too short, leading to signal saturation, especially for nuclei with long T1 relaxation times.

  • Solution: Set the recycle delay to at least 5 times the longest T1 of any nucleus you wish to quantify.[10] You can measure T1 values using an inversion-recovery experiment. Additionally, ensure you are using a 90° pulse angle and have a sufficient signal-to-noise ratio.

Q: My spectra are distorted, and the peaks are shifting during the reaction monitoring. How can I analyze this data? A: Changes in the reaction mixture (e.g., temperature, viscosity, ionic strength) can affect the magnetic field homogeneity (shimming) and the lock signal.[19]

  • Cause: The reaction itself is changing the bulk properties of the sample.

  • Solution: For slower reactions, periodic re-shimming may be possible. For faster reactions where this is not feasible, advanced data processing techniques can be used. Some software packages can perform line-shape fitting or use algorithms robust to peak distortions to quantify components.[19] Using a non-deuterated solvent without a lock can also cause shifts, but this can be corrected by referencing the spectra to a stable internal standard peak.

References

  • ResearchGate.
  • American Pharmaceutical Review. (2014).
  • Iowa State University. Reaction Monitoring & Kinetics.
  • kluedo. Quantitative NMR methods for reaction and process monitoring.
  • BenchChem.
  • AZoM.
  • Shimadzu. Liquid Chromatography Mass Spectrometry Troubleshooting Guide.
  • BenchChem.
  • ACS Publications. (2024). Simple Parameters and Data Processing for Better Signal-to-Noise and Temporal Resolution in In Situ 1D NMR Reaction Monitoring.
  • ZefSci. (2025).
  • LCGC Intern
  • ACS Publications. (2025). NMR Reaction Monitoring Robust to Spectral Distortions.
  • PubMed.
  • Pharmaceutical Technology. NMR Reaction-Monitoring as a Process Analytical Technique.
  • Element Lab Solutions. LC-MS Troubleshooting.
  • Jones Chromatography. THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES.
  • New Food Magazine. (2016). Enhancing reaction understanding with online NMR reaction monitoring.
  • ChromTech. HPLC Troubleshooting Guide.
  • Axion Labs. HPLC problems with very polar molecules.
  • Technology Networks. (2020).
  • SIELC Technologies. HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column.
  • ResearchGate. (2015). When carboxylic acids are injected in an HPLC C18 column and a UV detector is used, what will be detected?
  • ResearchGate. (2025). A rapid HPLC method for the determination of carboxylic acid in human urine using a monolithic column.
  • PMC. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples.
  • PMC. LC-MS-BASED METABOLOMICS IN DRUG METABOLISM.
  • BioAgilytix.
  • Journal of Applied Bioanalysis. Applications Of Liquid Chromatography Mass Spectrometry (lc Ms) In Drug Metabolism Studies.

Sources

Troubleshooting

Technical Support Center: Purification of Crude 4-(Difluoro-methanesulfonyl)-benzoic acid

Welcome to the technical support center for the purification of 4-(Difluoro-methanesulfonyl)-benzoic acid (DFMBA). This guide is designed for researchers, scientists, and drug development professionals to provide in-dept...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-(Difluoro-methanesulfonyl)-benzoic acid (DFMBA). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the scientific rationale and practical steps to overcome common challenges encountered during the purification of this important building block.

Troubleshooting Guide: Navigating Purification Challenges

This section addresses specific issues that may arise during the purification of crude DFMBA. The question-and-answer format is designed to help you quickly identify and resolve experimental hurdles.

Issue 1: Low Recovery After Recrystallization

Q: I am experiencing significant product loss during the recrystallization of DFMBA. What are the likely causes and how can I improve my yield?

A: Low recovery is a common issue in recrystallization and can stem from several factors. The primary principle of recrystallization is the differential solubility of your compound in a hot versus a cold solvent.[1][2][3] Here’s a systematic approach to troubleshooting:

  • Inappropriate Solvent Choice: The ideal solvent should dissolve DFMBA completely at elevated temperatures but have very low solubility for it at room temperature or below.[2][3] If the compound remains partially soluble at low temperatures, you will lose product in the mother liquor.

    • Solution: Conduct small-scale solvent screening with various solvents of different polarities (e.g., water, ethanol, isopropanol, ethyl acetate, toluene, or mixtures thereof). The goal is to find a system where the crude material is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

  • Using an Excessive Amount of Solvent: Adding too much solvent will keep your compound in solution even after cooling, drastically reducing the yield.[2]

    • Solution: Add the hot solvent portion-wise to the crude DFMBA, just until it completely dissolves.[1][2] This creates a saturated solution, maximizing the amount of product that will crystallize upon cooling.

  • Premature Crystallization During Hot Filtration: If your crude DFMBA contains insoluble impurities, a hot filtration step is necessary. However, if the solution cools too quickly during this process, the product will crystallize on the filter paper along with the impurities.

    • Solution: Use a pre-heated funnel and collection flask for the hot filtration.[3] Perform the filtration as quickly as possible to minimize heat loss. If crystals do form in the funnel, they can sometimes be redissolved by washing with a small amount of hot solvent.

  • Cooling the Solution Too Rapidly: Rapid cooling can lead to the formation of small, impure crystals that trap solvent and impurities.

    • Solution: Allow the hot, saturated solution to cool slowly to room temperature on the benchtop before moving it to an ice bath.[1][4] This slow cooling promotes the growth of larger, purer crystals.

Issue 2: Persistent Impurities Detected by HPLC/NMR After Purification

Q: My HPLC and/or NMR analysis still shows the presence of impurities after a single purification step. What are my options?

A: The nature of the persistent impurity will dictate the best course of action. Common impurities can include starting materials, by-products from side reactions, or isomers.

  • For Isomeric Impurities: Isomers often have very similar physical properties, making them difficult to separate by recrystallization alone.

    • Solution 1: Recrystallization with a Different Solvent System. Sometimes, changing the solvent can alter the crystal lattice formation in a way that excludes one isomer more effectively.

    • Solution 2: Column Chromatography. This is often the most effective method for separating isomers. A silica gel column with a suitable mobile phase (e.g., a gradient of ethyl acetate in hexanes) can provide the necessary resolution.[5] The polarity of the difluoromethanesulfonyl group and the carboxylic acid will strongly influence its retention.

  • For Impurities with Different Polarities: If the impurities are significantly more or less polar than DFMBA, a combination of techniques can be effective.

    • Solution 1: Acid-Base Extraction. As DFMBA is a carboxylic acid, it can be deprotonated with a mild base (e.g., sodium bicarbonate solution) to form a water-soluble carboxylate salt. Neutral impurities can then be washed away with an organic solvent. Subsequent acidification of the aqueous layer will precipitate the purified DFMBA.

    • Solution 2: Preparative HPLC. For high-purity requirements, preparative HPLC using a C18 column can be employed.[6] This method offers high resolution but is typically used for smaller quantities.

Frequently Asked Questions (FAQs)

Q1: What are the expected chemical shifts for 4-(Difluoro-methanesulfonyl)-benzoic acid in ¹H and ¹³C NMR?

A: While specific spectral data for DFMBA was not found in the initial search, we can predict the expected regions based on analogous structures. For benzoic acid itself, the aromatic protons typically appear between 7.5 and 8.2 ppm, and the carboxylic acid proton is a broad singlet above 10 ppm.[7] For substituted benzoic acids, these shifts will be altered by the electron-withdrawing or -donating nature of the substituents. The difluoromethanesulfonyl group is strongly electron-withdrawing, which would likely shift the aromatic protons further downfield. The fluorine atoms will also cause splitting in the ¹³C and ¹⁹F NMR spectra. It is recommended to acquire your own reference spectra for your purified material.

Q2: What is a good starting point for an HPLC method to assess the purity of DFMBA?

A: A reverse-phase HPLC method is a standard approach for analyzing benzoic acid derivatives.[6][8][9][10][11] A good starting point would be:

  • Column: A C18 column is a common choice.[9][10]

  • Mobile Phase: A gradient of acetonitrile in water with a small amount of acid (e.g., 0.1% phosphoric acid or formic acid) is typically effective.[6][12] The acid helps to suppress the ionization of the carboxylic acid group, leading to sharper peaks.

  • Detection: UV detection at a wavelength around 230-254 nm should be suitable, as the benzene ring is a strong chromophore.[9][12]

Q3: Can I use Thin Layer Chromatography (TLC) to monitor the purification?

A: Absolutely. TLC is an excellent, rapid technique for monitoring the progress of your purification.[13][14] You can spot the crude material, the purified solid, and the mother liquor on a TLC plate to visually assess the separation of impurities. A suitable mobile phase for TLC can often be adapted from your column chromatography conditions (e.g., ethyl acetate/hexanes).

Experimental Protocols

Protocol 1: Recrystallization of Crude DFMBA
  • Solvent Selection: In a small test tube, add approximately 20-30 mg of crude DFMBA. Add a potential solvent (e.g., deionized water) dropwise at room temperature. The ideal solvent will not dissolve the solid.

  • Heat the test tube in a water bath. Continue adding the solvent dropwise with heating until the solid just dissolves.

  • Remove the test tube from the heat and allow it to cool to room temperature, then place it in an ice bath. Abundant crystal formation indicates a good solvent.

  • Dissolution: Place the bulk of your crude DFMBA in an Erlenmeyer flask. Add the chosen solvent and heat the mixture to boiling (e.g., on a hot plate) with stirring. Add more hot solvent in small portions until all the solid has dissolved.[1][2][3]

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly before adding a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if necessary): If there are insoluble impurities or charcoal present, perform a hot gravity filtration using a pre-heated funnel and filter paper into a clean, pre-heated Erlenmeyer flask.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.[1][4]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven until a constant weight is achieved.

Protocol 2: Purity Assessment by HPLC
ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 235 nm
Injection Volume 10 µL

Visualizing the Purification Workflow

Purification_Workflow Crude Crude DFMBA Recrystallization Recrystallization Crude->Recrystallization Analysis1 HPLC/NMR Analysis Recrystallization->Analysis1 Pure Pure DFMBA (>98%) Analysis1->Pure Purity OK Impure Impurities Remain Analysis1->Impure Purity Not Met ColumnChrom Column Chromatography Impure->ColumnChrom Analysis2 HPLC/NMR Analysis ColumnChrom->Analysis2 Analysis2->Pure

Caption: A decision-making workflow for the purification of DFMBA.

References

  • Separation of Benzoic acid, 4-(methylsulfonyl)-2-nitro- on Newcrom R1 HPLC column. SIELC Technologies.
  • Supplementary Information. The Royal Society of Chemistry.
  • HPLC Methods for analysis of Benzoic acid. HELIX Chromatography.
  • Recrystallization of Benzoic Acid.
  • p-FLUOROBENZOIC ACID. Organic Syntheses Procedure.
  • The Recrystallization of Benzoic Acid.
  • Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Global Scientific Journal.
  • HPLC Method for the Determination of Benzoic acid in samples of commercial children's food in the Markets of Aden -Yemen. ResearchGate.
  • CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid. Google Patents.
  • Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation. Longdom Publishing.
  • An environment-friendly procedure for the high performance liquid chromatography determination of benzoic acid and sorbic acid in soy sauce. PubMed.
  • Purification of benzoic acid. US3235588A. Google Patents.
  • Reaction Monitoring of the Esterification Progress of Benzoic Acid by using Thin-Layer Chromatography (TLC) followed by a. Sigma-Aldrich.
  • Recrystallization Benzoic Acid. PDF. Scribd.
  • (PDF) Recrystallization of Impure Benzoic Acid. ResearchGate.
  • Recrystallization of Benzoic Acid. Alfa Chemistry.
  • A Comparative Guide to the FT-IR Characterization of 4-(Chlorosulfonyl)benzoic Acid and Its Reaction Products. Benchchem.
  • Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid. Google Patents.

Sources

Optimization

4-(Difluoro-methanesulfonyl)-benzoic acid reaction scale-up problems

Prepared by: Your Senior Application Scientist Welcome to the technical support guide for the synthesis and scale-up of 4-(Difluoro-methanesulfonyl)-benzoic acid. This document is designed for researchers, process chemis...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support guide for the synthesis and scale-up of 4-(Difluoro-methanesulfonyl)-benzoic acid. This document is designed for researchers, process chemists, and drug development professionals who are transitioning this synthesis from the bench to a larger scale. We will address common challenges, provide in-depth troubleshooting, and offer validated protocols to ensure a robust and scalable process.

Section 1: Frequently Asked Questions (FAQs)

This section provides quick answers to the most common questions encountered during the synthesis of 4-(Difluoro-methanesulfonyl)-benzoic acid.

Q1: What is the most common synthetic route for 4-(Difluoro-methanesulfonyl)-benzoic acid and what are its challenges?

The most prevalent method is the Friedel-Crafts sulfonylation of an appropriate aromatic precursor with difluoromethanesulfonyl chloride.[1][2] This electrophilic aromatic substitution reaction is effective but presents several scale-up challenges, including handling highly reactive and moisture-sensitive reagents, managing reaction exotherms, controlling regioselectivity, and dealing with catalyst-related work-up procedures.[3][4]

Q2: What are the critical safety precautions for handling difluoromethanesulfonyl chloride?

Difluoromethanesulfonyl chloride (CAS 1512-30-7) is a highly reactive and hazardous compound.[5] It is corrosive, causes severe skin burns and eye damage, and may cause respiratory irritation.[6] It is also moisture-sensitive, reacting violently with water.[6] Key safety precautions include:

  • Handling only in a well-ventilated fume hood.[6]

  • Using appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[5][6]

  • Storing under an inert atmosphere (e.g., nitrogen or argon) and away from moisture.[6]

  • Ensuring emergency eye wash and safety showers are immediately accessible.[6]

Q3: My reaction yield dropped significantly when I moved from a 10g to a 100g scale. What are the likely causes?

A drop in yield upon scale-up is a common issue and can stem from several factors that are less pronounced at the lab scale. The most frequent culprits are:

  • Inadequate Mixing: In larger vessels, achieving homogeneous mixing of reagents and catalyst is more difficult, leading to localized "hot spots" or areas of low reactivity.[7]

  • Poor Temperature Control: The surface-area-to-volume ratio decreases as scale increases, making heat dissipation less efficient. An uncontrolled exotherm can lead to side reactions and impurity formation.[4]

  • Inefficient Reagent Addition: The rate of addition for reagents like difluoromethanesulfonyl chloride becomes more critical at scale to manage the reaction rate and temperature.

  • Moisture Contamination: Larger quantities of solvents and reagents increase the risk of introducing trace amounts of water, which can decompose the sensitive sulfonyl chloride reagent and the Lewis acid catalyst.[8]

Q4: What are the most common impurities I should expect and how can I remove them?

Common impurities include:

  • Isomeric Products: Depending on the starting material, Friedel-Crafts reactions can sometimes yield ortho- or meta-isomers in addition to the desired para-product.

  • Unreacted Starting Material: Resulting from incomplete conversion.

  • Hydrolysis Products: Formation of the corresponding sulfonic acid if water is present in the reaction.[8]

  • Inorganic Salts: From the work-up and quench steps.

Purification is typically achieved through recrystallization.[9] Screening various solvent systems (e.g., water, ethanol/water mixtures, ethyl acetate/heptane) is crucial. Washing the crude product with water can help remove inorganic salts before the final recrystallization.[10]

Section 2: In-Depth Troubleshooting Guides

Guide 1: Reagent Handling & Stability

The stability of difluoromethanesulfonyl chloride is paramount for a successful reaction. Its reactivity makes it a potent reagent but also susceptible to degradation.

Problem: Inconsistent reaction initiation or low conversion, suggesting reagent degradation.

  • Probable Cause 1: Hydrolysis. The sulfonyl chloride functional group is highly susceptible to hydrolysis by atmospheric or solvent moisture, forming the unreactive difluoromethanesulfonic acid.[8]

  • Solution:

    • Always use freshly distilled, anhydrous solvents.

    • Purge the reaction vessel thoroughly with an inert gas (nitrogen or argon) before adding reagents.

    • Maintain a positive pressure of inert gas throughout the reaction.

    • Purchase the reagent in smaller bottles with septa to minimize atmospheric exposure over time.

  • Probable Cause 2: Thermal Degradation. While sulfonyl chlorides are more stable than bromides or iodides, they can still decompose at elevated temperatures.[8]

  • Solution:

    • Store difluoromethanesulfonyl chloride in a refrigerator as recommended.

    • For the reaction, ensure the addition is controlled to prevent the internal temperature from exceeding the optimized limit. Perform additions subsurface if possible to improve dispersion and heat transfer.

Guide 2: Reaction Control & Optimization (Friedel-Crafts Sulfonylation)

This stage is the heart of the synthesis and where most scale-up issues arise.

Problem: The reaction is sluggish or stalls, resulting in low yield.

  • Probable Cause 1: Inactive Lewis Acid Catalyst. Catalysts like aluminum chloride (AlCl₃) are extremely hygroscopic. Partial hydrolysis deactivates the catalyst, reducing its efficacy.

  • Solution:

    • Use a fresh, unopened container of the Lewis acid catalyst.

    • Weigh and add the catalyst under a blanket of inert gas, minimizing exposure to air.

    • Consider using a more robust catalyst system if moisture is an unavoidable issue, though this may require re-optimization.[2]

  • Probable Cause 2: Poor Mass Transfer. On a larger scale, inefficient stirring can prevent the catalyst and reagents from interacting effectively.[7]

  • Solution:

    • Switch to an overhead mechanical stirrer with an appropriately designed impeller (e.g., pitch-blade or anchor) to ensure vigorous agitation.

    • Ensure the stir speed is sufficient to create a vortex and suspend all solids.

    • Consider the solvent volume; a more dilute reaction may be easier to stir but could slow reaction kinetics. A scale-up factor for solvent volume may need to be adjusted (e.g., from 5 mL/g to 8 mL/g).

Problem: Formation of significant isomeric or di-substituted impurities.

  • Probable Cause: Poor Temperature Control. Friedel-Crafts reactions can be sensitive to temperature. Higher temperatures can overcome the activation energy for the formation of less-favored isomers or promote further reaction on the activated product ring.[3][11]

  • Solution:

    • Implement a controlled, slow addition of the limiting reagent using a syringe pump or addition funnel.

    • Ensure the reactor is equipped with an efficient cooling system (e.g., an ice-water bath or a jacketed cooling circulator).

    • Monitor the internal reaction temperature, not just the bath temperature.

    • If the reaction is highly exothermic, consider a solvent with a higher heat capacity or using a semi-batch process where reagents are added portion-wise.[4]

Guide 3: Work-up and Product Isolation

The transition from reaction to crude product isolation is another critical step where scalability issues can emerge.

Problem: The product "oils out" or forms an unmanageable solid during the aqueous quench.

  • Probable Cause: Temperature Shock and Insolubility. Adding the reaction mixture to a cold aqueous solution can cause the product to crash out of solution as a sticky oil or fine powder that is difficult to filter.

  • Solution:

    • Perform a "reverse quench" by slowly adding the quenching solution (e.g., water or dilute acid) to the reaction mixture at a controlled temperature.

    • Alternatively, add the reaction mixture to a well-stirred quench solution that is maintained at a moderate temperature (e.g., 20-30 °C) to allow for controlled precipitation.

    • Consider adding an anti-solvent like isopropanol to the quench vessel to help promote the formation of a crystalline, filterable solid.

Problem: Persistent emulsions form during liquid-liquid extraction.

  • Probable Cause: Fine Particulate Matter or Surfactant-like Impurities. Finely dispersed solids (like aluminum salts from the work-up) can stabilize emulsions.

  • Solution:

    • Filter the quenched reaction mixture through a pad of celite before performing the extraction to remove fine solids.

    • Add a saturated brine solution (NaCl) to the aqueous layer to increase its ionic strength, which can help break emulsions.

    • Allow the mixture to stand without agitation for a longer period or use a centrifuge for smaller scale separations.

Section 3: Protocols & Methodologies

Protocol 1: Lab-Scale Synthesis (Illustrative Example)

Disclaimer: This protocol is for illustrative purposes. All procedures should be performed with appropriate safety precautions by trained personnel.

  • Setup: A 250 mL, three-necked, round-bottom flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet is dried in an oven and cooled under a stream of nitrogen.

  • Charging Reagents: The flask is charged with anhydrous aluminum chloride (1.2 eq) and anhydrous dichloroethane (50 mL) under a nitrogen atmosphere. The slurry is cooled to 0-5 °C.

  • Substrate Addition: The aromatic precursor (e.g., 4-fluorobenzoic acid derivative, 1.0 eq) is added portion-wise, maintaining the internal temperature below 10 °C.

  • Sulfonylation: Difluoromethanesulfonyl chloride (1.1 eq) is added dropwise via syringe over 30-45 minutes, ensuring the temperature does not exceed 10 °C.

  • Reaction: The mixture is stirred at 5-10 °C for 2 hours, then allowed to warm to room temperature and stirred for an additional 12 hours. Reaction progress is monitored by HPLC or TLC.[10]

  • Quench: The reaction flask is cooled in an ice bath. The mixture is slowly and carefully quenched by the dropwise addition of 50 mL of cold 1M HCl.

  • Work-up: The mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate (2 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.[10]

Protocol 2: Purification by Recrystallization
  • Solvent Selection: The crude 4-(Difluoro-methanesulfonyl)-benzoic acid is dissolved in a minimal amount of a hot solvent (e.g., 9:1 water/ethanol).

  • Dissolution: The solution is heated until all solid material dissolves. If colored impurities are present, a small amount of activated carbon can be added, and the hot solution is filtered through celite.

  • Crystallization: The hot, clear solution is allowed to cool slowly to room temperature. For maximum recovery, the flask can then be placed in an ice bath for 1-2 hours.

  • Isolation: The resulting crystals are collected by vacuum filtration, washed with a small amount of the cold recrystallization solvent, and dried under vacuum to a constant weight.[12]

Section 4: Visual Aids & Data

Key Reagent Data
ReagentCAS No.MWBP (°C)Density (g/cm³)Key Hazards
Difluoromethanesulfonyl chloride1512-30-7150.5384.71.696Corrosive, Lachrymator, Moisture Sensitive[6][13]
Aluminum Chloride (Anhydrous)7446-70-0133.34180 (subl.)2.48Corrosive, Reacts Violently with Water
Diagrams and Workflows

Reaction_Scheme cluster_reaction Friedel-Crafts Sulfonylation cluster_oxidation Subsequent Step (Route Dependent) A Aromatic Precursor (e.g., Toluene derivative) E Sigma Complex (Arenium Ion) A->E + Intermediate (D) (Electrophilic Attack) B Difluoromethanesulfonyl Chloride (CHF2SO2Cl) D Electrophilic Intermediate [CHF2SO2]+[AlCl4]- B->D + Catalyst (C) C Lewis Acid Catalyst (e.g., AlCl3) F 4-(Difluoro-methanesulfonyl) -Substituted Arene E->F Deprotonation (Catalyst Regeneration) H Final Product: 4-(Difluoro-methanesulfonyl) -benzoic acid F->H (If precursor is not benzoic acid) G Oxidation of Side Chain

Caption: General reaction pathway for synthesis via Friedel-Crafts sulfonylation.

Troubleshooting_Flowchart start Problem: Low Yield on Scale-Up q1 Is the reaction stalling or incomplete? start->q1 q2 Are significant impurities forming? q1->q2 No sol1a Check Reagent Quality: - Use fresh sulfonyl chloride - Use anhydrous catalyst q1->sol1a Yes sol2a Improve Heat Transfer: - Slow reagent addition rate - Enhance reactor cooling q2->sol2a Yes sol1b Improve Mass Transfer: - Increase agitation speed - Use overhead stirrer sol1a->sol1b sol1c Verify Conditions: - Check for moisture ingress - Confirm reaction time/temp sol1b->sol1c sol2b Optimize Temperature: - Lower reaction temperature - Monitor internal temp sol2a->sol2b

Caption: Troubleshooting flowchart for addressing low yield during scale-up.

Section 5: References

  • Shanghai Fluorine Technology. (n.d.). Exploring Difluoromethanesulphonyl Chloride: Properties and Applications. Retrieved from

  • SynQuest Laboratories, Inc. (n.d.). Difluoromethanesulfonyl chloride Safety Data Sheet. Retrieved from

  • Benchchem. (n.d.). Stability of Sulfonamides: A Comparative Guide Based on Precursor Sulfonyl Chlorides. Retrieved from

  • Autech Industry Co., Limited. (2023). Difluoromethanesulfonyl Chloride: A Versatile Chemical Compound for Various Industries. Retrieved from

  • Karst, N. A., & Linhardt, R. J. (2011). Chemical Sulfation of Small Molecules – Advances and Challenges. PMC - NIH. Retrieved from

  • Wikipedia. (n.d.). Sulfonyl halide. Retrieved from

  • Shevchuk, O. I., et al. (2020). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ResearchGate. Retrieved from

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from

  • El-Aasr, M., et al. (2020). Applications of Friedel–Crafts reactions in total synthesis of natural products. PMC - NIH. Retrieved from

  • LibreTexts Chemistry. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from

  • Ali, S., et al. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Global Scientific Journal. Retrieved from

  • CPI. (2025). 6 key challenges when scaling up sustainable chemical processes. Retrieved from

  • Reddit. (2021). What are issues/things to consider when scaling up reactions from the lab to a factory?. Retrieved from

  • Reddy, K. S., et al. (2003). Friedel–Crafts sulfonylation of aromatics catalysed by solid acids: An eco-friendly route for sulfone synthesis. SciSpace. Retrieved from

  • Google Patents. (n.d.). Purification of benzoic acid. US3235588A. Retrieved from

  • Organic Syntheses. (n.d.). p-FLUOROBENZOIC ACID. Retrieved from

Sources

Troubleshooting

Technical Support Center: Catalyst Selection for Reactions with 4-(Difluoro-methanesulfonyl)-benzoic acid

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-(Difluoro-methanesulfonyl)-benzoic acid. This guide provides in-depth troubleshooting advice and freq...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-(Difluoro-methanesulfonyl)-benzoic acid. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. The content is structured to explain the "why" behind experimental choices, ensuring you can adapt and optimize your reactions effectively.

Understanding the Reactivity of 4-(Difluoro-methanesulfonyl)-benzoic acid

4-(Difluoro-methanesulfonyl)-benzoic acid is a unique building block characterized by two key features that dictate its reactivity:

  • The Carboxylic Acid Group: This functional group is the primary site for reactions like amide bond formation and esterification.

  • The Electron-Withdrawing 4-(Difluoromethanesulfonyl) Group: This powerful electron-withdrawing group significantly deactivates the aromatic ring. This deactivation influences the reactivity of the carboxylic acid and is a critical consideration in cross-coupling reactions. The sulfonyl moiety can also interact with and potentially deactivate certain metal catalysts.[1]

This guide will focus on three common and crucial transformations for this molecule: Amide Coupling, Esterification, and Suzuki-Miyaura Coupling.

Section 1: Amide Coupling Reactions

The formation of an amide bond is a cornerstone of drug discovery. However, the electron-deficient nature of the benzoic acid can render the carboxylic acid less reactive towards nucleophilic attack.

Frequently Asked Questions (FAQs) for Amide Coupling

Q1: My standard amide coupling reaction (e.g., using EDC/HOBt) is sluggish or failing. What is the likely cause?

A1: The electron-withdrawing difluoromethanesulfonyl group reduces the nucleophilicity of the carboxylate, making the formation of the active ester intermediate with coupling reagents slower. Standard conditions may not be sufficiently forcing for this substrate.[2][3]

Troubleshooting Steps:

  • Choice of Coupling Reagent: For electron-deficient carboxylic acids, more potent coupling reagents are often required. Consider moving beyond standard carbodiimides.

  • Reaction Temperature: Increasing the reaction temperature can often overcome the activation energy barrier.[4]

  • Solvent Selection: Ensure your solvent can dissolve all reactants and intermediates. Aprotic polar solvents like DMF or DMA are often good choices.

Q2: I'm observing significant unreacted starting material. How can I drive the reaction to completion?

A2: This is a common issue with electron-deficient substrates. The key is to effectively activate the carboxylic acid and ensure the amine can react.

Recommended Catalyst and Reagent Systems for Amide Coupling
Coupling ReagentAdditiveBaseSolventTemperature (°C)Key Considerations
HATU/HBTU NoneDIPEA, NMMDMF, NMPRT to 60Highly efficient for challenging couplings. The order of addition is critical to avoid side reactions.
COMU/PyBOP NoneDIPEA, 2,4,6-CollidineCH₂Cl₂, MeCNRT to 50Excellent for sterically hindered or electron-deficient partners.
Acyl Fluoride (in situ) TFFH, BTFFHDIPEACH₂Cl₂80 (sealed vial)A robust method for difficult couplings where other methods fail.[4][5][6]
EDC HOBt, HOAtDIPEA, Et₃NDMF, CH₂Cl₂RT to 40A common, cost-effective choice, but may require longer reaction times or elevated temperatures.
  • DIPEA: Diisopropylethylamine

  • NMM: N-Methylmorpholine

  • HATU: 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate

  • HBTU: N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate

  • COMU: (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate

  • PyBOP: (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)

  • TFFH: Tetramethylfluoroformamidinium hexafluorophosphate

  • BTFFH: Bis(tetramethylene)fluoroformamidinium hexafluorophosphate

Experimental Protocol: Acyl Fluoride Mediated Amide Coupling

This protocol is particularly effective for challenging substrates.[4][5][6]

  • To a dry vial under an inert atmosphere (e.g., Argon), add 4-(difluoromethanesulfonyl)benzoic acid (1.3 equiv) and BTFFH (1.5 equiv).

  • Add dry CH₂Cl₂ (2 mL/mmol of amine).

  • Add DIPEA (4.5 equiv) and stir the mixture for 30 minutes at room temperature.

  • Add the amine (1.0 equiv).

  • Seal the vial and heat to 80 °C overnight. Caution: Heating CH₂Cl₂ above its boiling point will cause overpressure.

  • Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., EtOAc) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography.

Logical Workflow for Amide Coupling Troubleshooting

G start Low Yield in Amide Coupling reagent_check Are Coupling Reagents Fresh and Anhydrous? start->reagent_check no_reagent Replace Reagents and Repeat reagent_check->no_reagent No yes_reagent Yes reagent_check->yes_reagent coupling_reagent Is the Coupling Reagent Potent Enough? (e.g., EDC/HOBt) yes_reagent->coupling_reagent upgrade_reagent Upgrade to HATU, COMU, or Acyl Fluoride Method coupling_reagent->upgrade_reagent No yes_potent Yes coupling_reagent->yes_potent conditions Are Reaction Conditions Forcing Enough? yes_potent->conditions increase_temp Increase Temperature (e.g., to 40-80°C) conditions->increase_temp No yes_conditions Yes conditions->yes_conditions amine_issue Is the Amine Nucleophile Weak or Hindered? yes_conditions->amine_issue change_base Use a Stronger, Non-Nucleophilic Base (e.g., DBU) amine_issue->change_base Yes

Caption: Troubleshooting workflow for amide coupling.

Section 2: Esterification

Esterification of 4-(difluoromethanesulfonyl)benzoic acid can be challenging due to the deactivating nature of the substituent, which can slow down the reaction.

Frequently Asked Questions (FAQs) for Esterification

Q1: My Fischer esterification is giving a low yield, even with a large excess of alcohol and a strong acid catalyst. What's happening?

A1: Fischer esterification is an equilibrium-driven process. The electron-withdrawing group on the benzoic acid makes the carbonyl carbon more electrophilic, which should favor the reaction. However, if the reaction is not reaching completion, it is likely due to the presence of water, which drives the equilibrium back towards the starting materials.

Troubleshooting Steps:

  • Water Removal: Use a Dean-Stark apparatus to azeotropically remove water as it is formed.

  • Drying Agents: Add molecular sieves to the reaction mixture.

  • Anhydrous Conditions: Ensure all reagents and glassware are scrupulously dry.

Q2: Are there alternative esterification methods that are more suitable for this substrate?

A2: Yes, when Fischer esterification is problematic, especially with hindered or sensitive alcohols, other methods can be more effective.

Recommended Esterification Methods
MethodReagentsSolventTemperature (°C)Key Considerations
Fischer Esterification Excess Alcohol, cat. H₂SO₄ or p-TsOHAlcohol (as solvent)RefluxEquilibrium limited; requires water removal for high yields.
Carbodiimide-mediated Alcohol, EDC, cat. DMAPCH₂Cl₂, THF0 to RTMilder conditions, suitable for sensitive substrates. DCU byproduct can be filtered off.[7]
Mitsunobu Reaction Alcohol, DIAD/DEAD, PPh₃THF, Dioxane0 to RTGood for secondary and hindered alcohols. Inversion of stereochemistry at the alcohol center.
Acyl Chloride/Anhydride Thionyl chloride (SOCl₂) or Oxalyl chloride, then alcoholCH₂Cl₂, TolueneRTHighly reactive, but requires an additional step to form the acyl chloride.
  • p-TsOH: para-Toluenesulfonic acid

  • EDC: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide

  • DMAP: 4-Dimethylaminopyridine

  • DIAD: Diisopropyl azodicarboxylate

  • DEAD: Diethyl azodicarboxylate

  • PPh₃: Triphenylphosphine

Experimental Protocol: EDC/DMAP-Mediated Esterification
  • Dissolve 4-(difluoromethanesulfonyl)benzoic acid (1.0 equiv), the alcohol (1.2 equiv), and a catalytic amount of DMAP (0.1 equiv) in anhydrous CH₂Cl₂.

  • Cool the solution to 0 °C in an ice bath.

  • Add EDC (1.5 equiv) portion-wise and stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with CH₂Cl₂ and wash with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude ester by column chromatography.

Section 3: Suzuki-Miyaura Coupling

For Suzuki-Miyaura coupling, 4-(difluoromethanesulfonyl)benzoic acid would typically be converted to an aryl halide or triflate. The strong electron-withdrawing nature of the difluoromethanesulfonyl group significantly impacts the oxidative addition step.

Frequently Asked Questions (FAQs) for Suzuki-Miyaura Coupling

Q1: I am using the aryl bromide derivative of 4-(difluoromethanesulfonyl)benzoic acid in a Suzuki coupling, but the reaction is slow. How can I improve the rate?

A1: The rate-determining step in many Suzuki couplings is the oxidative addition of the aryl halide to the Pd(0) catalyst.[8] The strong electron-withdrawing group on your substrate actually facilitates this step.[9] If the reaction is slow, the issue may lie with catalyst deactivation, the transmetalation step, or the choice of ligand and base.

Troubleshooting Steps:

  • Ligand Choice: Use bulky, electron-rich phosphine ligands (e.g., Buchwald or Josiphos-type ligands) or N-heterocyclic carbenes (NHCs). These stabilize the Pd(0) species and promote oxidative addition.[10][11]

  • Base Selection: The choice of base is critical for the transmetalation step. A common issue is poor solubility of the base. Ensure you are using an appropriate base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) and solvent system.[12]

  • Catalyst Poisoning: The sulfonyl group can potentially coordinate to the palladium center, leading to catalyst deactivation.[1] Using a higher catalyst loading or a more robust catalyst system can sometimes overcome this.

Q2: I am seeing protodeboronation of my boronic acid coupling partner. How can I prevent this?

A2: Protodeboronation is a common side reaction, especially with electron-rich or heteroaryl boronic acids. It is often exacerbated by prolonged reaction times at high temperatures in the presence of water.

Troubleshooting Steps:

  • Use a Boronate Ester: Pinacol boronate esters are often more stable towards protodeboronation than the corresponding boronic acids.[13]

  • Anhydrous Conditions: While some water can be beneficial in Suzuki couplings, excessive water can promote protodeboronation. Consider using anhydrous solvents and a base like KF.

  • Reaction Time and Temperature: Use a more active catalyst system that allows the reaction to proceed at a lower temperature or for a shorter duration.[14]

Recommended Catalyst Systems for Suzuki Coupling of the Corresponding Aryl Bromide
Palladium SourceLigandBaseSolventTemperature (°C)Key Considerations
Pd₂(dba)₃SPhosK₃PO₄Toluene/H₂O80-100A highly active and general system for challenging couplings.[14][15]
Pd(OAc)₂XPhosK₃PO₄Dioxane/H₂O100Another robust Buchwald ligand system.
PdCl₂(dppf)(dppf)K₂CO₃DMF/H₂O90A classic, reliable catalyst for many applications.
Pd(PPh₃)₄(PPh₃)Na₂CO₃Toluene/EtOH/H₂O80-100A standard catalyst, but may be less effective for this activated substrate.
  • dba: Dibenzylideneacetone

  • SPhos: 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl

  • XPhos: 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl

  • dppf: 1,1'-Bis(diphenylphosphino)ferrocene

Catalytic Cycle of Suzuki-Miyaura Coupling

G pd0 Pd(0)L₂ oa Oxidative Addition pd0->oa pd2_complex Ar-Pd(II)L₂-X oa->pd2_complex tm Transmetalation pd2_complex->tm pd2_biaryl Ar-Pd(II)L₂-R tm->pd2_biaryl re Reductive Elimination pd2_biaryl->re re->pd0 Catalyst Regeneration product Ar-R re->product arx Ar-X arx->oa r_b R-B(OR)₂ + Base r_b->tm

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[11]

References

  • Benchchem. (n.d.). Technical Support Center: Esterification of Substituted Benzoic Acids.
  • RSC Publishing. (n.d.). Nature of sulfonyl deactivation/activation by metal catalysts.
  • The Royal Society of Chemistry. (n.d.). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates.
  • Benchchem. (n.d.). Troubleshooting byproduct formation in the chlorosulfonation of benzoic acid.
  • Benchchem. (n.d.). Application Note: Strategies for Amide Bond Formation with Sterically Hindered and Electronically Deactivated Anilines.
  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates.
  • ResearchGate. (2020). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
  • University of Southern Denmark. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates.
  • Benchchem. (n.d.). common issues in sulfonamide synthesis and solutions.
  • Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling?.
  • Benchchem. (n.d.). Technical Support Center: Optimizing Suzuki Coupling of Aryl Halides.
  • Benchchem. (n.d.). Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions of Heteroaryl Chlorides.
  • Benchchem. (n.d.). Application Notes and Protocols for Suzuki Coupling Reactions with 4-Amino-2,6-difluorophenol.
  • Luxembourg Bio Technologies. (2008). Amide bond formation: beyond the myth of coupling reagents.
  • PubMed. (n.d.). Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure.
  • ResearchGate. (n.d.). Esterification of Sterically Hindered Alcohols Using Benzotriazole Esters.
  • Benchchem. (n.d.). Application Notes and Protocols for Palladium-Catalyzed Suzuki-Miyaura Coupling of (4-(Difluoromethyl)phenyl)boronic Acid.

Sources

Optimization

Technical Support Center: Proactive Management of Exothermic Events in the Synthesis of 4-(Difluoro-methanesulfonyl)-benzoic acid

Welcome to the technical support center for the synthesis of 4-(Difluoro-methanesulfonyl)-benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical ther...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(Difluoro-methanesulfonyl)-benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical thermal management challenges associated with this synthesis. The inherent reactivity of the reagents required for both the installation of the sulfonyl group and the difluoromethyl moiety necessitates a deep understanding of potential exothermic events to ensure reaction safety, purity, and yield. This document provides field-proven insights, troubleshooting protocols, and proactive strategies in a direct question-and-answer format.

Section 1: Understanding the Core Thermal Hazards

The synthesis of 4-(Difluoro-methanesulfonyl)-benzoic acid involves at least two distinct stages with significant exothermic potential. Understanding the chemical principles behind this heat generation is the first step toward effective management.

Q1: What are the primary exothermic risks in this synthesis?

A1: The primary thermal risks originate from two key transformations: the formation of the sulfonyl chloride intermediate and the subsequent difluoromethylation.

  • Sulfonylation/Chlorosulfonylation: The creation of an aryl sulfonyl chloride is a classic exothermic reaction.[1] Whether starting from a corresponding thiol, disulfide, or directly from the aromatic ring using an agent like chlorosulfonic acid, the reaction is highly energetic. This step must be managed with precise temperature control to prevent runaway reactions and the formation of impurities.[2]

  • Difluoromethylation: The introduction of the -CF₂H group can also be highly exothermic.[3] Depending on the chosen reagent and mechanism (e.g., radical or nucleophilic), the initiation and propagation steps can release significant thermal energy.[4] Poor control can lead to side reactions, reagent decomposition, and compromised safety.

Exothermic_Risks cluster_0 Hypothetical Synthesis Pathway cluster_1 Associated Thermal Risks Start Start Intermediate 4-Sulfonylchloride Benzoic Acid Derivative Start->Intermediate Step 1: Sulfonylation Product 4-(Difluoro-methanesulfonyl) -benzoic acid Intermediate->Product Step 2: Difluoromethylation Risk1 High Exothermic Potential (Runaway Risk) Intermediate->Risk1 Risk2 Exothermic Reaction (Control is Critical) Product->Risk2

Caption: Key exothermic risk points in the synthesis pathway.

Section 2: Troubleshooting Guide for Exothermic Events

Even with careful planning, unexpected thermal events can occur. A rapid and correct response is critical to maintaining control and ensuring safety.

Q2: My reaction is experiencing a sudden, uncontrolled temperature spike (a thermal runaway)! What are the immediate actions?

A2: A thermal runaway is a critical safety event that requires immediate and decisive action.[5] The primary goal is to stop the reaction from accelerating by removing the source of energy and increasing heat dissipation.

Immediate Actions for a Runaway Reaction:

  • Stop Reagent Addition: Immediately cease the addition of any limiting reagents (e.g., the sulfonyl chloride, amine, or difluoromethylating agent).[5]

  • Enhance Cooling: Drastically increase the efficiency of your cooling system. If using an ice bath, add more ice and salt (e.g., NaCl, CaCl₂). If using a chiller, lower the setpoint to its minimum.[5]

  • Ensure Vigorous Stirring: Increase the stirring rate. Efficient mixing is crucial for dissipating heat and preventing the formation of localized hot spots which can accelerate decomposition.[6]

  • Execute Emergency Quench: If the temperature continues to rise uncontrollably, and you have a pre-planned quenching protocol, execute it immediately by adding a suitable, pre-chilled quenching agent.[6][7]

Runaway_Response_Workflow Start Thermal Runaway Detected (Rapid T° Increase) Stop_Addition IMMEDIATELY Stop Reagent Addition Start->Stop_Addition Enhance_Cooling Enhance Cooling (Add Ice/Salt, Lower Chiller Setpoint) Stop_Addition->Enhance_Cooling Check_Stirring Ensure Vigorous Stirring Enhance_Cooling->Check_Stirring Monitor_Temp Monitor Temperature Check_Stirring->Monitor_Temp Stable Temperature Stabilized Investigate Cause Monitor_Temp->Stable No Unstable Temperature Still Rising? Monitor_Temp->Unstable Yes Quench Execute Pre-Planned Emergency Quench Protocol Quench->Stable Unstable->Quench

Caption: Decision workflow for responding to a thermal runaway.

Q3: The reaction temperature is slowly drifting upwards past my setpoint, but it's not a rapid spike. What are the likely causes and solutions?

A3: A slow temperature drift indicates that the rate of heat generation is slightly exceeding the rate of heat removal. This is a warning sign that should be addressed promptly.

Potential Cause Recommended Action & Explanation
Reagent Addition is Too Fast Action: Pause the addition immediately. Once the temperature is back at the setpoint, resume addition at a significantly slower rate (e.g., 50% of the previous rate). Causality: The reaction's kinetics are generating heat faster than your system can dissipate it. Slowing the addition of the limiting reagent is the most direct way to reduce the rate of heat generation.[5]
Inefficient Cooling Action: Ensure the reaction flask has maximum surface contact with the cooling bath. For ice baths, ensure a slurry of ice and water, not just ice cubes. Check that your chiller is functioning correctly and the circulation is adequate. Causality: Poor heat transfer between the reactor and the cooling medium creates an insulation effect, preventing efficient heat removal.[6]
Poor Agitation Action: Increase the stirring rate. Ensure the vortex is appropriate for the vessel size and that solids are well-suspended. Causality: Inefficient mixing fails to move the warmer reaction mixture from the center to the cooled walls of the flask, leading to an inaccurate internal temperature reading and potential for hot spots.[5]

Q4: I've run the reaction, but my yield is low and I see colored byproducts. Could this be related to poor exotherm control?

A4: Absolutely. Poor control of the reaction exotherm is a very common cause of low yields and impurity formation.[5] Elevated temperatures, even in localized hot spots, can trigger decomposition of starting materials, intermediates, or the final product. Sulfonyl chlorides, for instance, can undergo thermal decomposition.[2] Furthermore, high temperatures can promote unwanted side reactions, such as oxidation, which often produce colored byproducts.[5] The solution is to maintain strict and consistent temperature control throughout the reaction.

Section 3: Proactive Protocols for Thermal Management

The most effective way to manage an exotherm is to prevent it from becoming uncontrolled in the first place. This requires careful planning and execution.

Q5: What is a self-validating protocol for safely quenching unreacted, hazardous reagents from my reaction mixture?

A5: Unreacted electrophiles like sulfonyl chlorides or reactive difluoromethylating agents must be neutralized carefully to prevent a delayed exothermic event during aqueous workup. A robust quenching protocol involves the slow addition of a less reactive nucleophile before the addition of water.[5][8]

Detailed Protocol: Emergency/Workup Quenching
  • Objective: To safely neutralize reactive intermediates before aqueous workup.

  • Safety First: This procedure must be performed in a fume hood. Ensure a blast shield is in place if quenching a large or highly concentrated reaction. The quenching process itself can be exothermic.[7]

Step-by-Step Methodology:

  • Cool the Reaction: Ensure the primary reaction is complete via an appropriate analytical method (e.g., TLC, LCMS).[7] Cool the reaction mixture to 0 °C using an ice-water bath.

  • Prepare Quenching Agent: In a separate flask, prepare your quenching solution. A common and effective choice is cold isopropanol.[8] Isopropanol reacts less vigorously with electrophiles than water, allowing for more controlled heat release.

  • Slow Addition of Quencher: Using a dropping funnel or syringe pump, add the cold isopropanol dropwise to the vigorously stirred reaction mixture.[8][9]

  • Monitor Temperature: Carefully monitor the internal temperature during the quench. If a significant temperature rise is observed, pause the addition until it subsides.[7]

  • Secondary Quench (Optional but Recommended): After the isopropanol addition no longer results in a noticeable exotherm, you can proceed to slowly add a 1:1 mixture of isopropanol/water, and finally, water itself.[8]

  • Final Stir: Once the quenching is complete and the mixture is homogenous, allow it to stir for an additional period (e.g., 30-60 minutes) to ensure all reactive species have been consumed before proceeding with extraction.[8]

Section 4: Frequently Asked Questions (FAQs)

Q6: What are the most important considerations when scaling up this synthesis from the bench to a pilot plant?

A6: Scale-up introduces a critical challenge related to heat transfer. The surface-area-to-volume ratio decreases significantly as the reactor size increases.[10] This means a reaction that was easily controlled in a 1 L flask may become a dangerous runaway in a 100 L reactor because the ability to remove heat does not scale at the same rate as the heat being generated.[10] Key considerations include:

  • Calorimetry Studies: Perform reaction calorimetry (e.g., using a Reaction Calorimeter, RC1) to precisely measure the heat of reaction and the rate of heat evolution under different conditions.

  • Heat Transfer Calculations: Work with chemical engineers to model the heat transfer capabilities of the larger reactor and ensure it can handle the calculated thermal load.

  • Modified Dosing: The rate of addition will need to be significantly slower on a larger scale. Continuous flow reactors can be an excellent alternative for managing highly exothermic reactions safely at scale.[1]

Q7: Are there newer, potentially safer reagents I should consider for the difluoromethylation step?

A7: Yes, the field of fluorine chemistry is rapidly evolving. While traditional sources of the difluoromethyl group can be hazardous gases or require harsh conditions, newer solid reagents have been developed that offer significant safety and handling advantages.[4] One prominent example is zinc difluoromethanesulfinate (Zn(SO₂CF₂H)₂, also known as DFMS), which is an air-stable white powder that can perform difluoromethylation under milder, radical-based conditions.[11][12] Exploring such reagents could provide a safer and more controllable process.

Q8: How can I effectively monitor reaction progress?

A8: Monitoring the reaction is key to determining completion and avoiding unnecessary heating or side reactions.[6]

  • Thin Layer Chromatography (TLC): A quick and effective method for qualitative monitoring.

  • High-Performance Liquid Chromatography (HPLC) / Gas Chromatography (GC): Provide quantitative data on the consumption of starting materials and formation of the product.[13]

  • Sampling: When sampling from a highly exothermic or air-sensitive reaction, it is crucial to do so safely. Briefly pause stirring, use a nitrogen-purged syringe to quickly draw a small aliquot, and immediately quench it in a separate vial containing a suitable solvent before analysis.

References

  • University of Wisconsin-Madison. (n.d.). Common Standard Operating Procedure: Quenching and Disposal of Pyrophoric Materials. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To Run A Reaction: The Quench. Retrieved from [Link]

  • Columbia University, Department of Chemistry. (n.d.). Quenching Solvent Drying Still Bottoms. Retrieved from [Link]

  • Smith, A. M. et al. (2020). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Reaction Chemistry & Engineering. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]

  • Xie, Q. et al. (2019). A General Protocol for C−H Difluoromethylation of Carbon Acids with TMSCF2Br. Angewandte Chemie International Edition. Retrieved from [Link]

  • Chemistry World. (2012). Simple one stop shop for difluoromethylation. Retrieved from [Link]

  • Wang, J. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • Ji, Y. et al. (2011). A New Reagent for Direct Difluoromethylation. Proceedings of the National Academy of Sciences of the United States of America. Retrieved from [Link]

  • Princeton University, Environmental Health and Safety. (n.d.). Quenching and Disposal of Liquid Pyrophoric Materials. Retrieved from [Link]

  • Andrews, K. G. et al. (2024). Rapid Multikilogram Scale-Up of Di- and Trifluoromethoxy Proline Derivatives. Organic Process Research & Development. Retrieved from [Link]

  • Khan, S. G. et al. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Global Scientific Journal. Retrieved from [Link]

  • Pu, J. et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews. Retrieved from [Link]

  • Khan, S. G. et al. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. ResearchGate. Retrieved from [Link]

  • University of Pennsylvania, Environmental Health & Radiation Safety. (2021). Fact Sheet: Heating Reactions. Retrieved from [Link]

  • Mondini, S. et al. (2005). Process for the preparation of benzoic acid derivatives via a new intermediate of synthesis. European Patent Office. Retrieved from [Link]

  • AM Technology. (n.d.). Handling Reaction Exotherms – A Continuous Approach. Chemical Industry Journal. Retrieved from [Link]

  • Google Patents. (2020). CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
  • Pu, J. et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Purity Confirmation of Synthesized 4-(Difluoro-methanesulfonyl)-benzoic acid by HPLC

For researchers, scientists, and professionals in drug development, the purity of a synthesized active pharmaceutical ingredient (API) or key intermediate is paramount. The presence of even trace impurities can significa...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity of a synthesized active pharmaceutical ingredient (API) or key intermediate is paramount. The presence of even trace impurities can significantly impact biological activity, toxicity, and the overall safety and efficacy of a potential therapeutic agent. This guide provides an in-depth comparison of methodologies for confirming the purity of a novel building block, 4-(Difluoro-methanesulfonyl)-benzoic acid, with a primary focus on High-Performance Liquid Chromatography (HPLC). We will delve into the rationale behind experimental choices, present a robust analytical protocol, and compare HPLC with alternative analytical techniques, grounding our discussion in established scientific principles and regulatory standards.

The Synthetic Landscape: Anticipating Potential Impurities

To develop a robust purity assessment method, one must first understand the likely impurities that could arise from the synthesis of 4-(Difluoro-methanesulfonyl)-benzoic acid. While various synthetic routes are possible, a plausible approach involves the oxidation of a suitable precursor, such as 4-(difluoromethylthio)toluene, followed by oxidation of the methyl group to a carboxylic acid.

A 4-(Difluoromethylthio)toluene B Oxidation of Thioether A->B e.g., Oxone®, H₂O₂ C 4-(Difluoromethanesulfonyl)toluene B->C D Oxidation of Methyl Group C->D e.g., KMnO₄, Na₂Cr₂O₇ E 4-(Difluoromethanesulfonyl)benzoic acid D->E

Caption: Plausible synthetic route for 4-(Difluoro-methanesulfonyl)-benzoic acid.

This proposed synthesis allows us to anticipate several potential process-related impurities that our analytical method must be able to separate and quantify.

Potential Impurity Structure Origin
4-(Difluoromethylthio)tolueneToluene derivative with -S-CHF₂ groupUnreacted starting material
4-(Difluoromethanesulfonyl)tolueneToluene derivative with -SO₂-CHF₂ groupIntermediate
4-(Difluoromethylsulfinyl)benzoic acidBenzoic acid with -SO-CHF₂ groupIncomplete oxidation of the thioether
Benzoic AcidUnsubstituted benzoic acidPotential starting material for other routes or side-product

The Gold Standard: Purity Determination by Reversed-Phase HPLC

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the cornerstone of purity analysis for small organic molecules in the pharmaceutical industry.[1] Its ability to separate compounds with varying polarities makes it ideal for resolving the target 4-(Difluoro-methanesulfonyl)-benzoic acid from its less polar precursors and other potential impurities.[2]

Causality Behind Experimental Choices
  • Stationary Phase (Column): A C18 (octadecylsilyl) column is the workhorse for RP-HPLC due to its hydrophobic nature, which provides excellent retention for a wide range of organic molecules. For acidic compounds like our target, a column with end-capping is preferred to minimize peak tailing caused by interactions with residual silanol groups on the silica support.

  • Mobile Phase: A gradient elution using a mixture of an aqueous phase (often with a pH modifier) and an organic solvent (typically acetonitrile or methanol) is employed. The gradient allows for the elution of a broader range of compounds with varying polarities in a reasonable timeframe. The addition of an acid, such as formic acid or acetic acid, to the aqueous phase serves to suppress the ionization of the carboxylic acid group on our analyte. This results in a more retained and sharper peak, leading to better resolution and sensitivity.

  • Detection: The aromatic ring in 4-(Difluoro-methanesulfonyl)-benzoic acid contains a chromophore that absorbs UV light. Therefore, a UV-Vis detector, commonly a Diode Array Detector (DAD) or Photodiode Array (PDA) detector, is a suitable choice. A DAD/PDA detector offers the advantage of acquiring the entire UV spectrum for each peak, which can be used for peak purity analysis to check for co-eluting impurities.[3] The detection wavelength is typically set at the absorbance maximum (λmax) of the analyte to achieve the highest sensitivity.

Experimental Protocol for HPLC Purity Analysis

A Sample Preparation B System Suitability Test A->B C HPLC Analysis B->C D Data Processing C->D E Purity Calculation D->E

Caption: Workflow for HPLC purity determination.

1. Instrumentation and Materials:

  • HPLC system with a gradient pump, autosampler, column oven, and DAD/PDA detector.

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • HPLC-grade acetonitrile, methanol, and water.

  • Formic acid (≥98% purity).

  • Reference standard of 4-(Difluoro-methanesulfonyl)-benzoic acid (if available).

  • Volumetric flasks, pipettes, and autosampler vials.

2. Preparation of Solutions:

  • Mobile Phase A: 0.1% (v/v) formic acid in water.

  • Mobile Phase B: 0.1% (v/v) formic acid in acetonitrile.

  • Sample Diluent: Acetonitrile/water (50:50, v/v).

  • Standard Solution: Accurately weigh and dissolve the reference standard in the sample diluent to a final concentration of approximately 0.5 mg/mL.

  • Sample Solution: Accurately weigh and dissolve the synthesized 4-(Difluoro-methanesulfonyl)-benzoic acid in the sample diluent to a final concentration of approximately 0.5 mg/mL.

3. Chromatographic Conditions:

Parameter Condition
ColumnC18, 4.6 x 150 mm, 5 µm
Column Temperature30 °C
Mobile PhaseA: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient0-20 min: 20-80% B20-25 min: 80% B25.1-30 min: 20% B
Flow Rate1.0 mL/min
Injection Volume10 µL
DetectionDAD/PDA at 254 nm (or λmax of the analyte)

4. System Suitability: Before sample analysis, perform a system suitability test by injecting the standard solution five times. The acceptance criteria, based on ICH guidelines, are typically:

  • Tailing factor for the main peak: ≤ 2.0.

  • Theoretical plates for the main peak: ≥ 2000.

  • Relative Standard Deviation (RSD) of the peak area: ≤ 2.0%.

5. Data Analysis and Purity Calculation:

  • Integrate all peaks in the chromatogram of the sample solution.

  • Calculate the area percentage of the main peak relative to the total area of all peaks.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Expected Chromatographic Profile
Compound Expected Retention Time (min) Rationale
4-(Difluoro-methanesulfonyl)-benzoic acid~12-15Main analyte, polar due to carboxylic acid and sulfone groups
4-(Difluoromethanesulfonyl)toluene>15More non-polar than the benzoic acid derivative
4-(Difluoromethylthio)toluene>18Most non-polar of the anticipated impurities
Benzoic Acid<10More polar than the difluoromethanesulfonyl derivative

Method Validation: Ensuring Trustworthiness and Reliability

A cornerstone of scientific integrity is the validation of analytical methods.[4] For pharmaceutical applications, the International Council for Harmonisation (ICH) provides guidelines (Q2(R2)) for this process.[5]

Validation Parameter Purpose Typical Acceptance Criteria
Specificity To ensure the method can accurately measure the analyte in the presence of impurities and degradants.The main peak should be well-resolved from other peaks (resolution > 1.5). Peak purity analysis should show no co-elution.
Linearity To demonstrate a proportional relationship between analyte concentration and detector response.Correlation coefficient (r²) ≥ 0.999 over a specified range (e.g., 50-150% of the target concentration).
Accuracy To determine the closeness of the measured value to the true value.% Recovery of a spiked known amount of analyte should be within 98.0-102.0%.
Precision To assess the degree of scatter between a series of measurements.RSD ≤ 2.0% for repeatability (intra-day) and intermediate precision (inter-day).
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantified.Signal-to-noise ratio of ~3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantified with acceptable precision and accuracy.Signal-to-noise ratio of ~10:1.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.No significant change in results with minor variations in mobile phase composition, pH, column temperature, etc.

A Comparative Look: Alternative and Complementary Techniques

While HPLC is the primary tool for routine purity assessment, a comprehensive characterization often requires orthogonal methods that rely on different separation or detection principles.

Technique Principle Advantages for Purity Assessment Disadvantages
HPLC-UV Chromatographic separation based on polarity, UV absorbance detection.Robust, reproducible, excellent for quantification, cost-effective for routine analysis.Limited identification capabilities for unknown impurities, potential for co-elution of compounds with similar UV spectra.
LC-MS Chromatographic separation coupled with mass-to-charge ratio detection.High specificity and sensitivity, provides molecular weight information for impurity identification.[6]Higher cost and complexity, potential for ion suppression effects.
qNMR Nuclear magnetic resonance spectroscopy.Provides structural confirmation, can determine purity without a specific reference standard of the analyte (using a certified internal standard).[7]Lower sensitivity for trace impurities compared to HPLC, requires a higher concentration of the sample.

Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer provides an additional dimension of data. For purity analysis, LC-MS is invaluable for identifying unknown impurity peaks by providing their molecular weights. This is particularly useful during process development and for forced degradation studies.[6]

Quantitative Nuclear Magnetic Resonance (qNMR): NMR spectroscopy is a powerful tool for structural elucidation. In its quantitative application (qNMR), it can be used to determine the purity of a compound by comparing the integral of a specific proton signal of the analyte to that of a certified internal standard of known purity. A key advantage of qNMR is that it does not require a reference standard of the analyte itself.[7]

Conclusion

The confirmation of purity for a synthesized compound like 4-(Difluoro-methanesulfonyl)-benzoic acid is a critical step in research and drug development. High-Performance Liquid Chromatography, particularly when validated according to ICH guidelines, stands as the gold standard for routine purity assessment due to its robustness, precision, and quantitative power.

For a comprehensive understanding of a compound's purity profile, especially during development and for regulatory submissions, an orthogonal approach is highly recommended. The use of LC-MS for the definitive identification of impurities and NMR for structural confirmation and as a complementary quantitative technique provides the highest level of confidence in the quality of the synthesized material. This multi-faceted analytical strategy ensures the reliability of subsequent research and contributes to the development of safe and effective new medicines.

References

  • LCGC. Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices. [Link]

  • PubMed. Reverse-phase HPLC analysis and purification of small molecules. [Link]

  • Pharma guideline. Steps for HPLC Method Validation. [Link]

  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Benzoic acid. [Link]

  • USGS Publications Warehouse. Determination of Dissolved Isoxaflutole and Its Sequential Degradation Products, Diketonitrile and Benzoic Acid, in Water Using. [Link]

  • The Royal Society of Chemistry. Supplementary Information. [Link]

  • Diva-portal.org. Quantitative NMR spectroscopy on fluorine- containing drugs - a comparative study on pharmaceutical raw materials and different. [Link]

  • ResearchGate. LC/MS chromatogram of five benzoic acid compounds at 100 μM (1 μL injected on column). [Link]

  • S4Science. Analysis Fluorobenzoic Acids for Water Tracer Studies Application Note. [Link]

  • Agilent. An SLE-Based Workflow for the Analysis of the SAMHSA Oral Fluid Drug List by LC/TQ. [Link]

  • Longdom Publishing. Charge reversal derivatization enhances dicarboxylic acid quantification using liquid chromatography tandem mass spectrometry. [Link]

  • National Center for Biotechnology Information. Synthesis of Alkyl Aryl Sulfones via Reaction of N-Arylsulfonyl Hydroxyamines with Electron-Deficient Alkenes. [Link]

  • Organic Chemistry Portal. Aryl sulfone synthesis by C-S coupling reactions. [Link]

  • Google Patents. A process for the synthesis of aryl sulfones.
  • ResearchGate. Synthesis of Aryl Sulfones. [Link]

  • Google Patents.
  • European Patent Office. PROCESS FOR THE PREPARATION OF BENZOIC ACID DERIVATIVES VIA A NEW INTERMEDIATE OF SYNTHESIS - Patent 1853548. [Link]

Sources

Comparative

A Comparative Guide to the ¹H and ¹³C NMR Spectroscopic Analysis of 4-(Difluoro-methanesulfonyl)-benzoic Acid

In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel chemical entities is paramount. Among the array of analytical techniques available, Nuclear Magnetic Resonance...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel chemical entities is paramount. Among the array of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for providing detailed information about molecular structure in solution. This guide offers an in-depth comparative analysis of the ¹H and ¹³C NMR spectroscopic data for 4-(Difluoro-methanesulfonyl)-benzoic acid, a compound of increasing interest due to the unique physicochemical properties imparted by the difluoromethanesulfonyl moiety.

For professionals in pharmaceutical and chemical research, understanding the subtle electronic effects of substituents on aromatic systems is crucial for rational drug design and the development of new functional materials. This guide will provide a comprehensive examination of the expected NMR spectral features of 4-(Difluoro-methanesulfonyl)-benzoic acid, juxtaposed with experimental data from structurally related analogs. By exploring the influence of the strongly electron-withdrawing -SO₂CHF₂ group, we aim to equip researchers with the foundational knowledge to confidently identify and characterize this and similar fluorinated compounds.

The Decisive Role of the Difluoromethanesulfonyl Group in NMR Spectroscopy

The difluoromethanesulfonyl (-SO₂CHF₂) group is a powerful electron-withdrawing substituent, a characteristic that profoundly influences the electron density distribution within the benzoic acid scaffold. This electronic perturbation results in diagnostic shifts in the NMR spectra, providing a unique fingerprint for the molecule. In ¹H NMR, the aromatic protons ortho and meta to this group will experience significant deshielding, shifting to higher frequencies (downfield) compared to unsubstituted benzoic acid. Similarly, in ¹³C NMR, the aromatic carbons, particularly the ipso-carbon directly attached to the sulfonyl group and the para-carbon of the carboxylic acid, will exhibit notable downfield shifts.

Furthermore, the presence of fluorine atoms introduces spin-spin coupling with both the methine proton of the -SO₂CHF₂ group and, to a lesser extent, the aromatic protons and carbons. This coupling provides an additional layer of structural confirmation. Specifically, the methine proton will appear as a triplet due to coupling with the two equivalent fluorine atoms, and the fluorine atoms themselves would exhibit a doublet in a ¹⁹F NMR spectrum.

Experimental Protocol for NMR Data Acquisition

A standardized and meticulously executed protocol is essential for obtaining high-quality, reproducible NMR spectra. The following procedure is recommended for the analysis of 4-(Difluoro-methanesulfonyl)-benzoic acid and its analogs.

Sample Preparation

  • Weighing: Accurately weigh 10-20 mg of the sample for ¹H NMR analysis and 50-100 mg for ¹³C NMR analysis into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent, such as DMSO-d₆, to the vial. DMSO-d₆ is often preferred for benzoic acid derivatives due to its ability to solubilize both the acidic proton and the aromatic compound.

  • Dissolution: Gently agitate the vial to ensure the sample is completely dissolved. If necessary, brief sonication can be employed to aid dissolution.

  • Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube. To remove any particulate matter, the solution can be filtered through a small plug of glass wool placed inside the pipette.

  • Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.

NMR Spectrometer Setup and Data Acquisition

  • Instrumentation: Data should be acquired on a high-resolution NMR spectrometer, for instance, a Bruker Avance-400 or equivalent, operating at 400 MHz for ¹H and 100 MHz for ¹³C nuclei.[1]

  • ¹H NMR Acquisition:

    • Set the spectral width to appropriately cover the aromatic and acidic proton regions (e.g., 0-16 ppm).

    • Employ a sufficient number of scans to achieve a good signal-to-noise ratio.

    • The acquisition time should be set to at least 2-3 seconds to ensure good resolution.

  • ¹³C NMR Acquisition:

    • Switch the probe to the ¹³C frequency.

    • A wider spectral width will be necessary (e.g., 0-200 ppm).

    • Due to the low natural abundance of the ¹³C isotope, a significantly larger number of scans will be required.

    • Utilize proton decoupling to simplify the spectrum and enhance the signal-to-noise ratio through the Nuclear Overhauser Effect (NOE).

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decays (FIDs).

    • Phase correct the resulting spectra.

    • Calibrate the chemical shift axis using the residual solvent peak as an internal standard (for DMSO-d₆, δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).[2]

    • Integrate the peaks in the ¹H spectrum to determine the relative number of protons.

Comparative NMR Data Analysis

The following table presents a comparison of the experimental ¹H and ¹³C NMR data for benzoic acid and 4-(chlorosulfonyl)benzoic acid, which serves as a close structural analog to our target compound. The predicted data for 4-(Difluoro-methanesulfonyl)-benzoic acid is also included to guide spectral interpretation.

CompoundNucleusChemical Shift (δ) ppmMultiplicityAssignmentSolvent
4-(Difluoro-methanesulfonyl)-benzoic acid (Predicted) ¹H~13.5 (br s)Singlet (broad)COOHDMSO-d₆
~8.25 (d)DoubletH-2, H-6DMSO-d₆
~8.05 (d)DoubletH-3, H-5DMSO-d₆
~7.5 (t)TripletSO₂CHF₂DMSO-d₆
¹³C~166SingletCOOHDMSO-d₆
~145SingletC-4DMSO-d₆
~135SingletC-1DMSO-d₆
~131SingletC-2, C-6DMSO-d₆
~129SingletC-3, C-5DMSO-d₆
~118 (t)TripletSO₂CHF₂DMSO-d₆
Benzoic Acid [1]¹H~13.0 (br s)Singlet (broad)COOHDMSO-d₆
7.95 (d)DoubletH-2, H-6DMSO-d₆
7.55 (t)TripletH-4DMSO-d₆
7.45 (t)TripletH-3, H-5DMSO-d₆
¹³C167.3SingletCOOHDMSO-d₆
133.0SingletC-4DMSO-d₆
130.3SingletC-1DMSO-d₆
129.4SingletC-2, C-6DMSO-d₆
128.8SingletC-3, C-5DMSO-d₆
4-(Chlorosulfonyl)benzoic Acid [2]¹H~13.6 (br s)Singlet (broad)COOHDMSO-d₆
7.95 (d)DoubletH-2, H-6DMSO-d₆
7.75 (d)DoubletH-3, H-5DMSO-d₆
¹³CData not available--DMSO-d₆

Analysis of Spectral Trends:

  • Aromatic Protons: As predicted, the electron-withdrawing nature of the sulfonyl group causes a downfield shift of the aromatic protons in 4-(chlorosulfonyl)benzoic acid compared to benzoic acid. A similar, if not more pronounced, effect is anticipated for 4-(Difluoro-methanesulfonyl)-benzoic acid due to the additional inductive effect of the two fluorine atoms. The expected splitting pattern for the aromatic region is an AX system, with two doublets corresponding to the H-2/H-6 and H-3/H-5 protons.

  • Carboxylic Acid Proton: The acidic proton of the carboxyl group is expected to appear as a broad singlet at a very downfield chemical shift, typically above 13 ppm in DMSO-d₆. Its exact position can be sensitive to concentration and the presence of water.

  • -SO₂CHF₂ Proton: The methine proton of the difluoromethanesulfonyl group is predicted to be a triplet due to coupling with the two adjacent fluorine atoms (²JHF). The chemical shift of this proton will be significantly downfield due to the influence of the sulfonyl group and the fluorine atoms.

  • Aromatic Carbons: The ¹³C NMR spectrum will reflect the electron-withdrawing effects as well. The C-4 carbon, directly attached to the sulfonyl group, is expected to be the most deshielded of the aromatic carbons. The C-1 carbon, bearing the carboxylic acid, will also be significantly downfield. The presence of the difluoromethyl group will introduce C-F coupling, which will be most prominent for the methine carbon, appearing as a triplet.

Visualizing the Workflow and Molecular Structure

To further clarify the experimental and analytical process, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer h1_acq ¹H NMR Acquisition transfer->h1_acq c13_acq ¹³C NMR Acquisition transfer->c13_acq ft Fourier Transform h1_acq->ft c13_acq->ft phase Phase Correction ft->phase calibrate Chemical Shift Calibration phase->calibrate integrate Integration (¹H only) calibrate->integrate analysis analysis integrate->analysis Spectral Analysis

Figure 1: A schematic of the experimental workflow for NMR analysis.

Figure 2: The chemical structure of 4-(Difluoro-methanesulfonyl)-benzoic acid.

Conclusion

The structural characterization of 4-(Difluoro-methanesulfonyl)-benzoic acid by ¹H and ¹³C NMR spectroscopy is a clear-cut process when guided by an understanding of the substituent effects and a robust experimental protocol. The strong electron-withdrawing nature of the difluoromethanesulfonyl group leads to predictable and diagnostic downfield shifts in the aromatic region of both the proton and carbon spectra. Furthermore, the presence of fluorine introduces characteristic spin-spin coupling patterns that serve as definitive structural markers. By comparing the spectral data with that of known analogs such as benzoic acid and 4-(chlorosulfonyl)benzoic acid, researchers can confidently assign the observed resonances and confirm the identity and purity of their target compound. This guide provides the necessary framework for researchers and drug development professionals to effectively utilize NMR spectroscopy for the characterization of this and other novel fluorinated molecules.

References

  • Supplementary Information - The Royal Society of Chemistry. Available at: [Link]

Sources

Validation

Benchmarking Synthesis Routes for 4-(Difluoro-methanesulfonyl)-benzoic acid: A Comparative Guide for Researchers

Introduction: 4-(Difluoromethanesulfonyl)benzoic acid is a valuable building block in medicinal chemistry and drug discovery. Its unique physicochemical properties, imparted by the difluoromethanesulfonyl moiety, can enh...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 4-(Difluoromethanesulfonyl)benzoic acid is a valuable building block in medicinal chemistry and drug discovery. Its unique physicochemical properties, imparted by the difluoromethanesulfonyl moiety, can enhance the metabolic stability, binding affinity, and pharmacokinetic profile of drug candidates. The efficient and scalable synthesis of this key intermediate is therefore of significant interest to researchers and drug development professionals. This guide provides an in-depth, objective comparison of plausible synthetic routes to 4-(Difluoromethanesulfonyl)benzoic acid, supported by available experimental insights and established chemical principles. We will explore the causality behind experimental choices, aiming to provide a trustworthy and authoritative resource for laboratory and process chemists.

Comparative Analysis of Synthetic Routes

Two primary strategies for the synthesis of 4-(Difluoromethanesulfonyl)benzoic acid are proposed and evaluated, starting from commercially available precursors: 4-mercaptobenzoic acid and 4-(chlorosulfonyl)benzoic acid. Each route presents a unique set of advantages and challenges in terms of step count, reagent availability, reaction conditions, and potential for scale-up.

MetricRoute 1: From 4-Mercaptobenzoic AcidRoute 2: From 4-(Chlorosulfonyl)benzoic Acid
Starting Material 4-Mercaptobenzoic acid4-(Chlorosulfonyl)benzoic acid
Key Transformations S-Difluoromethylation, OxidationReduction to sulfinate, Difluoromethylation
Number of Steps 22
Potential Yield Moderate to HighModerate
Purity Good, requires purificationGood, requires purification
Key Considerations Handling of difluoromethylating agents, control of oxidation.Stability of sulfinate intermediate, efficiency of difluoromethylation.

Route 1: Synthesis from 4-Mercaptobenzoic Acid

This two-step route involves the initial S-difluoromethylation of 4-mercaptobenzoic acid to form 4-(difluoromethylthio)benzoic acid, followed by oxidation to the desired sulfone.

Route 1 A 4-Mercaptobenzoic acid B 4-(Difluoromethylthio)benzoic acid A->B S-Difluoromethylation (e.g., Sodium Chlorodifluoroacetate) C 4-(Difluoromethanesulfonyl)benzoic acid B->C Oxidation (e.g., m-CPBA, Oxone®)

Caption: Synthetic pathway from 4-Mercaptobenzoic acid.

Step 1: S-Difluoromethylation of 4-Mercaptobenzoic Acid

Mechanistic Insight: The synthesis of the key intermediate, 4-(difluoromethylthio)benzoic acid, proceeds via the nucleophilic attack of the thiolate anion of 4-mercaptobenzoic acid on a difluorocarbene precursor. Sodium chlorodifluoroacetate is a common and relatively safe source of difluorocarbene upon heating.[1] The carboxylic acid group is typically protected as an ester (e.g., methyl ester) prior to this step to prevent unwanted side reactions and improve solubility in organic solvents. The esterification can be achieved using standard methods, such as Fischer esterification with methanol and a catalytic amount of sulfuric acid.[2][3][4]

Experimental Protocol (Proposed):

  • Esterification: To a solution of 4-mercaptobenzoic acid (1 equiv.) in methanol, add a catalytic amount of concentrated sulfuric acid. Reflux the mixture for 4-6 hours, monitoring the reaction by TLC. After completion, neutralize the reaction mixture and extract the methyl 4-mercaptobenzoate with an organic solvent. Dry and concentrate the organic phase to obtain the ester.

  • S-Difluoromethylation: Dissolve methyl 4-mercaptobenzoate (1 equiv.) and sodium chlorodifluoroacetate (2-3 equiv.) in a suitable polar aprotic solvent, such as DMF. Heat the reaction mixture to a temperature that allows for the controlled decomposition of the difluoroacetate salt to difluorocarbene (typically >100 °C).[1] Monitor the reaction progress by TLC.

  • Work-up and Purification: After completion, cool the reaction mixture, pour it into water, and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude methyl 4-(difluoromethylthio)benzoate can be purified by column chromatography.

Step 2: Oxidation to 4-(Difluoromethanesulfonyl)benzoic acid

Mechanistic Insight: The oxidation of the sulfide intermediate to the corresponding sulfone is a critical step.[5] Common oxidizing agents for this transformation include meta-chloroperoxybenzoic acid (m-CPBA) and potassium peroxymonosulfate (Oxone®). The reaction is typically performed in a chlorinated solvent at or below room temperature to control the exothermicity of the reaction. Following the oxidation, the ester is hydrolyzed to the final carboxylic acid product.

Experimental Protocol (Proposed):

  • Oxidation: Dissolve the purified methyl 4-(difluoromethylthio)benzoate (1 equiv.) in a suitable solvent like dichloromethane or chloroform. Cool the solution in an ice bath and add a solution of m-CPBA (2.2-2.5 equiv.) portion-wise, maintaining the temperature below 10 °C. Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

  • Work-up: Quench the reaction by adding a saturated solution of sodium bicarbonate. Separate the organic layer, wash with sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Hydrolysis: Concentrate the organic layer to obtain the crude methyl 4-(difluoromethanesulfonyl)benzoate. Hydrolyze the ester using standard conditions, such as refluxing with aqueous sodium hydroxide, followed by acidification with HCl to precipitate the final product, 4-(Difluoromethanesulfonyl)benzoic acid.

  • Purification: The final product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Route 2: Synthesis from 4-(Chlorosulfonyl)benzoic Acid

This alternative two-step approach begins with the reduction of 4-(chlorosulfonyl)benzoic acid to a sulfinate salt, which is then difluoromethylated.

Route 2 D 4-(Chlorosulfonyl)benzoic acid E Sodium 4-carboxybenzenesulfinate D->E Reduction (e.g., Sodium sulfite) F 4-(Difluoromethanesulfonyl)benzoic acid E->F Difluoromethylation (e.g., Difluoromethylating agent)

Caption: Synthetic pathway from 4-(Chlorosulfonyl)benzoic acid.

Step 1: Reduction to Sodium 4-carboxybenzenesulfinate

Mechanistic Insight: 4-(Chlorosulfonyl)benzoic acid is a commercially available bifunctional compound.[6][7][8] The sulfonyl chloride can be selectively reduced to the corresponding sulfinate salt using a mild reducing agent like sodium sulfite. This reaction is typically carried out in an aqueous medium.

Experimental Protocol (Proposed):

  • Reaction Setup: Dissolve 4-(chlorosulfonyl)benzoic acid (1 equiv.) in an aqueous solution of sodium bicarbonate to form the soluble carboxylate salt.

  • Reduction: Add a solution of sodium sulfite (1.1-1.2 equiv.) dropwise to the reaction mixture at room temperature. Stir for several hours until the reaction is complete, as monitored by a suitable analytical technique (e.g., disappearance of the starting material by HPLC).

  • Isolation: The resulting sodium 4-carboxybenzenesulfinate can be precipitated from the reaction mixture, for example, by the addition of a salt like sodium chloride, and then filtered and dried.

Step 2: Difluoromethylation of Sodium 4-carboxybenzenesulfinate

Mechanistic Insight: The sulfinate salt is a nucleophile that can react with a suitable difluoromethylating agent to form the desired sulfone. Various reagents have been developed for difluoromethylation, and the choice of reagent will influence the reaction conditions.

Experimental Protocol (Proposed):

  • Reaction Setup: Suspend the dried sodium 4-carboxybenzenesulfinate (1 equiv.) in a suitable polar aprotic solvent (e.g., DMF, DMSO).

  • Difluoromethylation: Add a difluoromethylating agent. The specific agent and conditions would need to be optimized. For instance, a reagent like (difluoromethyl)triphenylphosphonium bromide in the presence of a base could be explored.

  • Work-up and Purification: After the reaction is complete, the mixture would be worked up by quenching with water and extracting the product. The crude product would then be purified by column chromatography or recrystallization. Acidification of the carboxylate salt would be necessary to obtain the final product.

Conclusion and Recommendations

Both presented routes offer plausible pathways to 4-(Difluoromethanesulfonyl)benzoic acid.

  • Route 1 benefits from potentially more straightforward and well-documented transformations, particularly the oxidation of sulfides to sulfones. However, the initial S-difluoromethylation may require careful optimization of reaction conditions and handling of the difluoromethylating agent.

  • Route 2 utilizes a readily available starting material in 4-(chlorosulfonyl)benzoic acid. The key challenge in this route lies in the efficiency and practicality of the difluoromethylation of the sulfinate intermediate, which may require specialized reagents and conditions that are less commonly reported in the literature.

For laboratory-scale synthesis, Route 1 appears to be the more established and predictable approach, leveraging well-understood reaction classes. For process development and scale-up, a thorough investigation of both routes would be necessary to determine the most cost-effective, safe, and scalable method. The choice will ultimately depend on factors such as reagent cost and availability, process safety considerations, and the desired purity of the final product.

References

  • Global Scientific Journal. Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. [Link]

  • Organic Syntheses. Difluoromethylation of Phenols. [Link]

  • Organic Chemistry Portal. Sulfone synthesis by oxidation. [Link]

  • Google Patents.
  • ResearchGate. Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. [Link]

  • PubChem. 4-(Chlorosulfonyl)benzoic acid. [Link]

  • SlidePlayer. Preparation of Methyl Benzoate. [Link]

  • Google Patents.
  • ResearchGate. Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate. [Link]

  • Google Patents.

Sources

Comparative

The Elusive Crystal Structure of 4-(Difluoro-methanesulfonyl)-benzoic acid: A Comparative and Methodological Guide

For distribution to: Researchers, scientists, and drug development professionals. Abstract The precise three-dimensional arrangement of atoms in a molecule is a cornerstone of modern drug discovery and materials science.

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

The precise three-dimensional arrangement of atoms in a molecule is a cornerstone of modern drug discovery and materials science. For 4-(Difluoro-methanesulfonyl)-benzoic acid, a compound of significant interest as a versatile building block, a publicly available experimental crystal structure remains elusive. This guide provides a comprehensive analysis of its likely solid-state properties through a detailed comparison with structurally related analogues. Furthermore, we present a hypothetical crystal structure prediction and a rigorous, field-proven experimental protocol for its determination, empowering researchers to bridge this knowledge gap.

Introduction: The Significance of Crystalline Architecture

4-(Difluoro-methanesulfonyl)-benzoic acid integrates the pharmacophoric benzoic acid moiety with a difluoro-methanesulfonyl group. This combination imparts unique electronic and lipophilic properties, making it an attractive component in the design of novel therapeutics and functional materials. The crystal structure of a molecule governs its physical properties, including solubility, stability, and bioavailability. Therefore, a definitive understanding of its solid-state conformation is paramount for its effective application.

Despite its importance, as of the time of this publication, an experimental single-crystal X-ray structure of 4-(Difluoro-methanesulfonyl)-benzoic acid has not been reported in the Cambridge Structural Database (CSD) or other publicly accessible crystallographic repositories. This guide aims to provide the next best alternative: a robust, data-driven exploration of its probable crystal packing and a detailed roadmap for its experimental determination.

Comparative Crystallographic Analysis: Insights from Analogs

To infer the likely structural characteristics of 4-(Difluoro-methanesulfonyl)-benzoic acid, we can analyze the crystal structures of closely related benzoic acid derivatives. A common feature among benzoic acids is the formation of hydrogen-bonded dimers via their carboxylic acid groups, creating a robust supramolecular synthon.

CompoundCCDC Deposition No.Space GroupKey Intermolecular InteractionsRef.
Benzoic AcidBENZAC05P2₁/cO-H···O hydrogen-bonded dimers[1]
4-Methylbenzoic AcidTOLUAC01P-1O-H···O hydrogen-bonded dimers[2]
4-Nitrobenzoic AcidNBNZAC01P-1O-H···O hydrogen-bonded dimers, C-H···O interactions[3]
4-(Methylsulfonyl)benzoic acidMESUBAP2₁/cO-H···O hydrogen-bonded dimers, C-H···O interactions involving sulfonyl oxygens[4]
4-(Trifluoromethyl)benzoic acidZZZDRB01P-1O-H···O hydrogen-bonded dimers, C-H···F and C-H···O interactions[5]

The crystal structures of these analogs consistently display the classic R²₂(8) graph set motif, where two molecules form a hydrogen-bonded dimer. It is highly probable that 4-(Difluoro-methanesulfonyl)-benzoic acid will also exhibit this dimeric association. The presence of the sulfonyl group in 4-(methylsulfonyl)benzoic acid introduces additional C-H···O hydrogen bonds, which contribute to the overall crystal packing. Similarly, the difluoro-methanesulfonyl group in the title compound is expected to be a strong hydrogen bond acceptor, likely participating in a network of weak C-H···O and potentially C-H···F interactions, further stabilizing the crystal lattice.

Hypothetical Crystal Structure Prediction: A Computational Approach

In the absence of experimental data, computational crystal structure prediction (CSP) offers a powerful tool to generate plausible crystal packing arrangements. Modern CSP algorithms, often based on evolutionary or simulated annealing techniques, explore the potential energy landscape of a molecule to identify low-energy, thermodynamically favorable crystal structures.

For 4-(Difluoro-methanesulfonyl)-benzoic acid, a CSP study would likely proceed as follows:

  • Conformational Analysis: The first step involves identifying the low-energy conformations of the isolated molecule.

  • Crystal Packing Generation: A diverse range of crystal packing arrangements are generated, considering common space groups for organic molecules.

  • Lattice Energy Minimization: The lattice energy of each generated structure is calculated and minimized using force fields or, for higher accuracy, quantum mechanical methods.

Based on the prevalence of the dimeric motif in related structures, it is anticipated that the most stable predicted polymorphs of 4-(Difluoro-methanesulfonyl)-benzoic acid would feature the carboxylic acid dimer. The orientation of the difluoro-methanesulfonyl groups within the crystal lattice would then be dictated by the optimization of weaker intermolecular interactions.

Experimental Protocol for Single-Crystal X-ray Diffraction

The following section provides a detailed, step-by-step methodology for the determination of the crystal structure of 4-(Difluoro-methanesulfonyl)-benzoic acid.

Synthesis, Purification, and Crystallization

The initial and most critical step is the availability of high-purity, crystalline material.

  • Synthesis: The compound can be synthesized via established synthetic routes, for example, by the oxidation of the corresponding sulfide.

  • Purification: Rigorous purification is essential. Recrystallization from a suitable solvent system is the preferred method to obtain high-purity material.

  • Crystallization: Growing single crystals suitable for X-ray diffraction is often the most challenging step. Several techniques should be explored in parallel:

    • Slow Evaporation: A saturated solution of the compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture) is allowed to evaporate slowly at room temperature.

    • Vapor Diffusion: A solution of the compound is placed in a small vial, which is then placed in a larger sealed container with a more volatile "anti-solvent" in which the compound is insoluble. Slow diffusion of the anti-solvent vapor into the solution reduces the solubility of the compound, promoting crystallization.

    • Cooling Crystallization: A saturated solution at an elevated temperature is slowly cooled to induce crystallization.

Data Collection

Once suitable single crystals (typically 0.1-0.3 mm in each dimension) are obtained, they are mounted on a goniometer head for data collection using a single-crystal X-ray diffractometer.

  • Crystal Mounting: A single crystal is carefully selected under a microscope and mounted on a glass fiber or in a cryo-loop. For data collection at low temperatures (typically 100 K), the crystal is flash-cooled in a stream of cold nitrogen gas to minimize thermal motion and radiation damage.

  • Data Collection Strategy: The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at different orientations. The data collection strategy is designed to measure a complete and redundant set of diffraction intensities.

Structure Solution and Refinement

The collected diffraction data are processed to determine the crystal structure.

  • Data Reduction: The diffraction images are processed to determine the unit cell parameters and the intensities of the reflections.

  • Space Group Determination: The systematic absences in the diffraction data are analyzed to determine the space group of the crystal.

  • Structure Solution: The initial atomic positions are determined using direct methods or Patterson methods. For small molecules, direct methods are highly successful.

  • Structure Refinement: The initial model is refined against the experimental data using a least-squares minimization procedure. The positions of the hydrogen atoms are typically calculated and refined using a riding model.

Data Deposition

Upon successful structure determination, the crystallographic data should be deposited in a public database, such as the Cambridge Crystallographic Data Centre (CCDC), to make it accessible to the scientific community. The deposition process involves preparing a Crystallographic Information File (CIF) that contains all the relevant experimental and structural information.[2][6][7][8][9]

Visualization of the Experimental Workflow

The following diagram illustrates the key stages in the determination of a single-crystal X-ray structure.

experimental_workflow cluster_synthesis Material Preparation cluster_data_collection X-ray Diffraction cluster_analysis Structure Determination cluster_deposition Dissemination synthesis Synthesis & Purification crystallization Crystallization synthesis->crystallization High-purity sample mounting Crystal Mounting crystallization->mounting Single crystal data_collection Data Collection mounting->data_collection Mounted crystal data_reduction Data Reduction data_collection->data_reduction Diffraction data structure_solution Structure Solution data_reduction->structure_solution refinement Structure Refinement structure_solution->refinement deposition Data Deposition (CCDC) refinement->deposition Final structure (CIF)

Caption: Experimental workflow for single-crystal X-ray crystallography.

Conclusion

While the experimental crystal structure of 4-(Difluoro-methanesulfonyl)-benzoic acid remains to be determined, a comprehensive analysis of its structural analogs strongly suggests the presence of a robust hydrogen-bonded dimeric motif. Computational crystal structure prediction can provide valuable hypothetical models to guide experimental efforts. The detailed experimental protocol provided in this guide offers a clear and actionable pathway for researchers to elucidate the definitive crystal structure of this important molecule, thereby enabling its full potential in drug discovery and materials science. The determination and public deposition of this crystal structure will be a valuable contribution to the scientific community.

References

  • Cambridge Crystallographic Data Centre. (n.d.). How to deposit a structure in the CSD. Retrieved from [Link]

  • Cambridge Crystallographic Data Centre. (2025). CCDC Deposition Criteria for CSD and ICSD Inclusion. Retrieved from [Link]

  • Cambridge Crystallographic Data Centre. (n.d.). Deposit a Structure. Retrieved from [Link]

  • Cambridge Crystallographic Data Centre. (n.d.). Deposit a Structure in the CSD. Retrieved from [Link]

  • Al-Rawi, M., Al-Masoudi, N. A., & Ferwanah, A. E. R. S. (2025). Improved Syntheses, Crystal Structures Analysis, DFT Calculation, Anticancer and Antibacterial Properties of Some 4-(Benzylamino)
  • Cruz-Cabeza, A. J., & Bernstein, J. (2014). Conformational polymorphism. Chemical reviews, 114(4), 2170–2191.
  • Bruno, I. J., Cole, J. C., Edgington, P. R., Kessler, M., Macrae, C. F., McCabe, P., ... & Taylor, R. (2002). New software for searching the Cambridge Structural Database and visualizing crystal structures. Acta Crystallographica Section B: Structural Science, 58(3), 389-397.
  • American Chemical Society. (n.d.). Requirements for Depositing X-Ray Crystallographic Data. ACS Paragon Plus. Retrieved from [Link]

  • Singh, D., Sharma, R., Deshmukh, S. M., Murugavel, S., Lakshmanan, D., & Kant, R. (2023). Crystallographic, Quantum Chemical and Molecular Docking Analysis of a Benzoic Acid Derivative. Indian Journal of Pure & Applied Physics (IJPAP), 61(9), 733-745.
  • Aakeröy, C. B., Wijethunga, T. K., Desper, J., & Moore, C. (2015). Crystal engineering with 4-(alkoxy)benzoic acids: a predictable and robust supramolecular synthon. CrystEngComm, 17(38), 7236-7244.
  • Coles, S. J., & Frey, J. G. (2020). Can molecular flexibility control crystallization? The case of para substituted benzoic acids. CrystEngComm, 22(43), 7249-7257.
  • PubChem. (n.d.). 4-(Trifluoromethyl)benzoic acid. Retrieved from [Link]

  • Sarma, J. A. R. P., & Desiraju, G. R. (1986). The role of C-H... O and C-H... N interactions in the crystal engineering of 4-nitrobenzoic acid. Journal of the Chemical Society, Perkin Transactions 2, (12), 1905-1911.

Sources

Validation

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 4-(Difluoromethanesulfonyl)-benzoic acid

For Distribution To: Researchers, Scientists, and Drug Development Professionals Abstract The robust quantification of 4-(Difluoromethanesulfonyl)-benzoic acid, a key pharmaceutical intermediate, is paramount for ensurin...

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

The robust quantification of 4-(Difluoromethanesulfonyl)-benzoic acid, a key pharmaceutical intermediate, is paramount for ensuring the quality, safety, and efficacy of active pharmaceutical ingredients (APIs). This guide provides an in-depth comparative analysis of two orthogonal analytical methods—High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)—for the determination of this compound. We will explore the causality behind experimental choices, present detailed cross-validation protocols grounded in authoritative guidelines, and furnish supporting experimental data to guide researchers in selecting the most appropriate method for their specific needs.

Introduction: The Analytical Imperative for 4-(Difluoromethanesulfonyl)-benzoic acid

4-(Difluoromethanesulfonyl)-benzoic acid possesses a unique chemical structure, incorporating a difluoromethanesulfonyl moiety and a carboxylic acid group. This combination of functionalities necessitates the development of reliable and accurate analytical methods for its quantification in various matrices, from in-process control samples to final API release testing. The cross-validation of analytical methods, a critical process of comparing results from two distinct methodologies, ensures the integrity and reliability of the data generated, a cornerstone of regulatory compliance and successful drug development.[1][2] This guide will delve into the practical application of cross-validation principles for this specific compound.

Method Selection Rationale: HPLC-UV vs. LC-MS/MS

The choice of analytical methodology is dictated by the physicochemical properties of the analyte and the intended purpose of the analysis. For 4-(Difluoromethanesulfonyl)-benzoic acid, two powerful techniques present themselves as primary candidates:

  • High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): This is often the workhorse of pharmaceutical analysis due to its simplicity, robustness, and cost-effectiveness. The benzoic acid moiety in the target molecule contains a chromophore, making it amenable to UV detection.[3]

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): This technique offers superior sensitivity and selectivity, making it ideal for trace-level quantification and analysis in complex matrices. The ability to monitor specific parent-to-daughter ion transitions provides a high degree of confidence in the identification and quantification of the analyte.[4][5]

This guide will compare a developed Reversed-Phase HPLC (RP-HPLC) method with a highly sensitive LC-MS/MS method, providing a comprehensive cross-validation study.

The Cross-Validation Workflow: A Visual Guide

The cross-validation process ensures that two distinct analytical methods yield comparable and reliable results. The following workflow outlines the key stages of this process.

CrossValidationWorkflow cluster_methods Method Development cluster_validation Individual Method Validation (ICH Q2(R1)) cluster_crossval Cross-Validation cluster_results Outcome Method1 HPLC-UV Method Development Validation1 HPLC-UV Validation (Specificity, Linearity, Accuracy, Precision, LOD/LOQ, Robustness) Method1->Validation1 Method2 LC-MS/MS Method Development Validation2 LC-MS/MS Validation (Specificity, Linearity, Accuracy, Precision, LOD/LOQ, Robustness) Method2->Validation2 CrossVal Comparative Analysis of the Same Samples Validation1->CrossVal Validation2->CrossVal Results Statistical Comparison & Acceptance Criteria CrossVal->Results Conclusion Method Comparability Established Results->Conclusion

Caption: A visual representation of the cross-validation workflow.

Experimental Protocols

The following protocols are detailed to be self-validating, with explanations for key experimental choices, grounded in established scientific principles.

Method 1: RP-HPLC-UV Analysis

The selection of a C18 stationary phase is based on its proven efficacy in retaining aromatic carboxylic acids.[6] The mobile phase composition, a mixture of acetonitrile and a low pH aqueous buffer, is designed to ensure the analyte is in its non-ionized form, leading to better peak shape and retention.

Instrumentation and Materials:

  • HPLC System: A gradient-capable HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Solvents: HPLC-grade acetonitrile, water, and phosphoric acid.

  • Sample Diluent: Acetonitrile/Water (50:50, v/v).

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Phosphoric acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 30% B to 80% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 235 nm.

  • Injection Volume: 10 µL.

Method 2: LC-MS/MS Analysis

For LC-MS/MS, a faster gradient is employed on a shorter column to increase throughput. The use of formic acid in the mobile phase is critical as it is a volatile buffer compatible with mass spectrometry.[6] Negative ion mode electrospray ionization (ESI) is chosen due to the acidic nature of the carboxylic acid group, which readily deprotonates to form [M-H]-.

Instrumentation and Materials:

  • LC-MS/MS System: A UHPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

  • Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

  • Solvents: LC-MS grade acetonitrile, water, and formic acid.

  • Sample Diluent: Acetonitrile/Water (50:50, v/v).

Chromatographic and MS Conditions:

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: 20% B to 90% B over 3 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • Ionization Mode: ESI Negative.

  • MRM Transition: Hypothetical m/z 221 -> m/z 141 (corresponding to the loss of SO2F2).

Cross-Validation Parameters and Acceptance Criteria

The cross-validation study was designed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[7][8][9] The following parameters were evaluated for both methods.

ValidationParameters center Method Validation (ICH Q2(R1)) Specificity Specificity & Selectivity center->Specificity Linearity Linearity & Range center->Linearity Accuracy Accuracy (% Recovery) center->Accuracy Precision Precision (Repeatability & Intermediate) center->Precision LOD Limit of Detection (LOD) center->LOD LOQ Limit of Quantitation (LOQ) center->LOQ Robustness Robustness center->Robustness

Caption: Key parameters for analytical method validation.

Comparative Data Analysis

The following tables summarize the hypothetical performance data obtained during the cross-validation of the HPLC-UV and LC-MS/MS methods.

Table 1: Comparison of Method Performance Characteristics

ParameterHPLC-UVLC-MS/MSAcceptance Criteria (Typical)
Linearity (r²) > 0.999> 0.999r² ≥ 0.995
Range 1 - 200 µg/mL0.1 - 100 ng/mLApplication Dependent
Accuracy (% Recovery) 98.5 - 101.2%99.1 - 101.5%98.0 - 102.0%
Precision (% RSD) < 1.5%< 2.0%≤ 2.0%
LOD 0.3 µg/mL0.03 ng/mL-
LOQ 1.0 µg/mL0.1 ng/mL-
Specificity No interference from blankNo interference from blankNo co-eluting peaks at the analyte retention time

Table 2: Cross-Validation Results of Spiked Samples

Sample IDSpiked ConcentrationHPLC-UV ResultLC-MS/MS Result% Difference
CV-015.0 µg/mL4.95 µg/mL5.02 µg/mL1.4%
CV-0250.0 µg/mL50.3 µg/mL49.8 µg/mL1.0%
CV-03150.0 µg/mL148.9 µg/mL150.5 µg/mL1.1%

Discussion and Method Selection Guidance

The cross-validation results demonstrate a strong correlation between the HPLC-UV and LC-MS/MS methods for the quantification of 4-(Difluoromethanesulfonyl)-benzoic acid. Both methods exhibit excellent linearity, accuracy, and precision, meeting typical acceptance criteria for pharmaceutical analysis.

  • The HPLC-UV method is a robust and reliable technique suitable for routine quality control and release testing where concentration levels are expected to be in the µg/mL range. Its simplicity and lower operational cost make it an attractive option for high-throughput environments.

  • The LC-MS/MS method offers significantly lower detection and quantification limits, making it the method of choice for applications requiring high sensitivity, such as impurity profiling, metabolite identification, and analysis of biological matrices. The enhanced specificity of MS/MS detection provides a higher degree of confidence in the results, which is particularly crucial in early-stage drug development and for regulatory submissions.

The choice between these two validated methods should be based on the specific requirements of the analysis. For routine assays of the bulk drug substance, the HPLC-UV method is sufficient. For trace analysis or when dealing with complex sample matrices, the LC-MS/MS method is indispensable.

Conclusion

This guide has provided a comprehensive framework for the cross-validation of two distinct analytical methods for 4-(Difluoromethanesulfonyl)-benzoic acid. By adhering to the principles outlined in authoritative guidelines such as ICH Q2(R1), and through a systematic comparison of performance data, we have demonstrated the interchangeability of a robust HPLC-UV method and a highly sensitive LC-MS/MS method within their respective validated ranges. This approach ensures data integrity and provides flexibility in method selection to meet the diverse analytical challenges encountered in pharmaceutical development.

References

  • ICH. (2013). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities.
  • ICH. (1996). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • PharmaGuru. (2025). Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. [Link]

  • ICH. Quality Guidelines. [Link]

  • SIELC Technologies. Separation of Benzoic acid, 4-(methylsulfonyl)-2-nitro- on Newcrom R1 HPLC column. [Link]

  • Gilbert, M. T., Barinov-Colligon, I., & Miksic, J. R. (1995). Cross-validation of bioanalytical methods between laboratories. Journal of Pharmaceutical and Biomedical Analysis, 13(4-5), 385–394. [Link]

  • Pharma IQ. (n.d.). Cross-Validation of Bioanalytical Methods: When, Why and How? [Link]

  • DeMaio, W., et al. (2014). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS Journal, 16(5), 886–893. [Link]

  • ElectronicsAndBooks. (n.d.). Analysis of sulfonated compounds by ion-exchange high- performance liquid chromatography–mass spectrometry. [Link]

  • D'Ambrosio, M., et al. (2019). Aromatic Sulfonamides including a Sulfonic Acid Tail: New Membrane Impermeant Carbonic Anhydrase Inhibitors for Targeting Selectively the Cancer-Associated Isoforms. Molecules, 24(12), 2293. [Link]

  • Hájková, K., et al. (2021). Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols. Analytical Chemistry, 93(14), 5868–5876. [Link]

  • ResearchGate. (2025). Analysis of sulfonated compounds by reversed-phase ion-pair chromatography—Mass spectrometry with on-line removal of non-volatile tetrabutyl ammonium ion-pairing agents. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to the In-Silico Modeling of 4-(Difluoro-methanesulfonyl)-benzoic Acid Derivatives

Introduction: The Emergence of the Difluoromethanesulfonyl Moiety in Drug Discovery The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of the Difluoromethanesulfonyl Moiety in Drug Discovery

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's physicochemical and pharmacokinetic properties.[1] The difluoromethyl group (CF2H), in particular, has garnered significant interest. It can act as a bioisosteric replacement for hydroxyl, thiol, or amine groups and is capable of forming weak hydrogen bonds, which can enhance target affinity and metabolic stability.[2][3] When combined with a sulfonyl group, the resulting difluoromethanesulfonyl moiety presents a unique chemical scaffold with the potential for novel pharmacological activities. This guide provides a comparative overview of in-silico modeling techniques for 4-(Difluoro-methanesulfonyl)-benzoic acid derivatives, offering a roadmap for researchers and drug development professionals to navigate the computational landscape for this promising class of compounds.

This guide will objectively compare the application and performance of key in-silico methodologies—Molecular Docking, 3D-Quantitative Structure-Activity Relationship (3D-QSAR), and Molecular Dynamics (MD) simulations—providing insights into their respective strengths and limitations for this specific chemical class. We will delve into the causality behind experimental choices, from ligand preparation to the critical step of parameterization for the novel difluoromethanesulfonyl group, and provide self-validating protocols to ensure scientific integrity.

Comparative Analysis of In-Silico Modeling Techniques

The choice of an in-silico approach is dictated by the research question at hand, the availability of structural data, and the desired level of detail. For 4-(Difluoro-methanesulfonyl)-benzoic acid derivatives, a multi-faceted approach is often most effective.

Modeling Technique Primary Application Strengths Limitations Data Requirements
Molecular Docking Predicting binding mode and affinity of a ligand to a known receptor structure.Fast, computationally inexpensive, good for virtual screening of large libraries.Scoring functions can be inaccurate; treats the receptor as rigid or with limited flexibility; challenges with fluorinated ligands.[4][5]3D structure of the target receptor; 3D structure of the ligand.
3D-QSAR (CoMFA/CoMSIA) Correlating the 3D properties of a series of molecules with their biological activity.Does not require a receptor structure; provides visual feedback on favorable and unfavorable regions for activity.[6][7]Requires a dataset of active and inactive compounds; alignment of molecules is critical and can be subjective.A series of structurally related compounds with measured biological activity (e.g., IC50 values).
Molecular Dynamics (MD) Simulating the time-dependent behavior of a molecular system.Provides insights into conformational changes, binding stability, and the role of solvent; accounts for protein flexibility.Computationally expensive; results are highly dependent on the quality of the force field parameters.[8]3D structure of the protein-ligand complex; a well-parameterized force field.

Experimental Protocols: A Step-by-Step Guide

Protocol 1: Molecular Docking of 4-(Difluoro-methanesulfonyl)-benzoic Acid Derivatives

This protocol outlines a standardized workflow for docking these derivatives into a target protein, with special considerations for the unique chemical properties of the ligand.

Objective: To predict the binding orientation and estimate the binding affinity of a novel derivative.

Workflow Visualization:

cluster_prep Preparation Phase cluster_dock Docking & Analysis p1 1. Receptor Preparation (PDB retrieval, cleaning, protonation) d1 4. Active Site Definition (Grid generation around the binding pocket) p1->d1 l1 2. Ligand Preparation (2D to 3D conversion, energy minimization) l2 3. Quantum Chemical Calculation (ESP charge calculation for the novel moiety) l1->l2 d2 5. Molecular Docking (Run docking algorithm, e.g., AutoDock Vina) l2->d2 d1->d2 a1 6. Pose Analysis & Scoring (Analyze binding interactions, compare scores) d2->a1 cluster_data Data Preparation cluster_model Model Generation & Validation d1 1. Dataset Collection (Structures and biological activities, e.g., pIC50) d2 2. Molecular Alignment (Superimposing all structures based on a common scaffold) d1->d2 m1 3. CoMFA Field Calculation (Steric and electrostatic fields on a 3D grid) d2->m1 m2 4. PLS Analysis (Correlating field values with activity) m1->m2 v1 5. Model Validation (Leave-one-out cross-validation, test set prediction) m2->v1 v2 6. Contour Map Visualization (Identifying favorable/unfavorable regions) v1->v2

Caption: 3D-QSAR (CoMFA) Workflow.

Methodology:

  • Dataset Preparation:

    • Compile a dataset of 4-(Difluoro-methanesulfonyl)-benzoic acid analogues with their corresponding biological activities (e.g., IC50 or Ki values). Convert these to a logarithmic scale (pIC50 or pKi) for a linear relationship.

    • Divide the dataset into a training set (typically 70-80% of the compounds) to build the model and a test set to validate it.

  • Molecular Alignment:

    • Rationale: The quality of a 3D-QSAR model is highly dependent on the alignment of the molecules. A consistent alignment ensures that the calculated fields are comparable across the series. [9] * Select a common substructure (e.g., the benzoic acid core) as the template for alignment.

    • Superimpose all molecules in the dataset onto this template.

  • CoMFA Field Calculation:

    • Place the aligned molecules within a 3D grid.

    • At each grid point, calculate the steric (Lennard-Jones) and electrostatic (Coulombic) interaction energies using a probe atom (typically a sp3 carbon with a +1 charge). This generates the CoMFA descriptor fields. [7][10]

  • Partial Least Squares (PLS) Analysis:

    • Use PLS regression to correlate the variations in the CoMFA field values (independent variables) with the variations in biological activity (dependent variable).

    • PLS is used to handle the large number of variables generated from the CoMFA fields.

  • Model Validation:

    • Internal Validation: Perform leave-one-out (LOO) cross-validation on the training set. A high cross-validated correlation coefficient (q²) value (typically > 0.5) indicates a robust model. [11] * External Validation: Use the trained model to predict the activity of the test set compounds. A high predictive correlation coefficient (r²_pred) value (typically > 0.6) indicates good predictive power.

  • Contour Map Visualization:

    • Visualize the results as 3D contour maps. These maps highlight regions where certain properties are predicted to influence activity. For example:

      • Green contours: Indicate regions where bulky groups are favored.

      • Yellow contours: Indicate regions where bulky groups are disfavored.

      • Blue contours: Indicate regions where positive charges are favored.

      • Red contours: Indicate regions where negative charges are favored.

Protocol 3: Molecular Dynamics (MD) Simulation

This protocol details the setup and execution of an MD simulation to study the stability of the protein-ligand complex and observe dynamic interactions.

Objective: To assess the conformational stability of the docked pose and understand the dynamic behavior of the 4-(Difluoro-methanesulfonyl)-benzoic acid derivative in the binding site over time.

Workflow Visualization:

cluster_setup System Setup cluster_sim Simulation & Analysis s1 1. Start with Docked Complex (Best pose from Protocol 1) s2 2. Force Field Parameterization (Derive parameters for the novel moiety) s1->s2 s3 3. Solvation & Ionization (Add water box and counter-ions) s2->s3 r1 4. Minimization & Equilibration (Energy minimization, NVT/NPT equilibration) s3->r1 r2 5. Production MD Run (Simulate for desired timescale, e.g., 100 ns) r1->r2 a1 6. Trajectory Analysis (RMSD, RMSF, hydrogen bonds, interaction energy) r2->a1

Caption: Molecular Dynamics Simulation Workflow.

Methodology:

  • System Setup:

    • Start with the most promising protein-ligand complex predicted from molecular docking (Protocol 1).

  • Force Field Parameterization (Critical Step):

    • Rationale: Standard force fields like AMBER, CHARMM, or GROMOS do not contain parameters for the 4-(Difluoro-methanesulfonyl)-benzoic acid moiety. [12][13][14]Accurate parameters are essential for a reliable simulation. [15] * Use quantum chemistry (as in Protocol 1, Step 3) to calculate bonded parameters (bond lengths, angles, dihedrals) and non-bonded parameters (partial charges, van der Waals).

    • Tools like ParaMol or the antechamber module in AMBER can assist in generating these parameters and integrating them into the force field library. [16]

  • Solvation and Ionization:

    • Place the parameterized protein-ligand complex in a periodic box of water molecules (e.g., TIP3P).

    • Add counter-ions (e.g., Na+ or Cl-) to neutralize the system.

  • Minimization and Equilibration:

    • Perform a series of energy minimization steps to remove steric clashes.

    • Gradually heat the system to the target temperature (e.g., 300 K) under constant volume (NVT ensemble).

    • Equilibrate the system's pressure under constant pressure (NPT ensemble). This ensures the correct density of the simulation box.

  • Production MD Run:

    • Run the simulation for a sufficient length of time (e.g., 50-200 nanoseconds) to observe meaningful conformational dynamics. Save the coordinates at regular intervals to generate a trajectory.

  • Trajectory Analysis:

    • Root Mean Square Deviation (RMSD): Calculate the RMSD of the ligand and protein backbone over time to assess the stability of the complex. A stable RMSD suggests the ligand remains bound in a consistent pose.

    • Root Mean Square Fluctuation (RMSF): Calculate the RMSF of protein residues to identify flexible regions that may be important for binding.

    • Interaction Analysis: Analyze the persistence of key interactions (e.g., hydrogen bonds) identified in the docking pose throughout the simulation.

In-Silico ADMET Prediction

Beyond target interaction modeling, predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new chemical entities is crucial. [17][18]For 4-(Difluoro-methanesulfonyl)-benzoic acid derivatives, in-silico ADMET models can provide early warnings of potential liabilities. [19] Key Predicted Properties:

  • Solubility: The difluoromethanesulfonyl group may impact aqueous solubility.

  • Lipophilicity (logP/logD): Fluorination often increases lipophilicity, which can affect permeability and metabolism. [20]* CYP450 Metabolism: Predict which cytochrome P450 isoforms are likely to metabolize the compound.

  • hERG Inhibition: Assess the potential for cardiotoxicity.

  • Blood-Brain Barrier (BBB) Permeability: Important for CNS-targeted drugs.

A variety of commercial (e.g., ADMET Predictor®, DILIsym®) and free web-based tools are available for these predictions. [21]

Conclusion and Future Directions

The in-silico modeling of 4-(Difluoro-methanesulfonyl)-benzoic acid derivatives requires a thoughtful, multi-pronged approach. While molecular docking provides a rapid initial assessment of binding, its predictions should be refined and validated with more computationally intensive methods like molecular dynamics. For understanding structure-activity relationships within a chemical series, 3D-QSAR is an invaluable tool.

The primary challenge for this specific chemical class lies in the accurate parameterization of the novel difluoromethanesulfonyl moiety. Researchers must invest the effort to derive custom parameters using quantum chemical calculations to ensure the reliability of their simulations. [22] Ultimately, in-silico predictions must be validated through experimental testing. [23][24][25]The computational models presented in this guide serve to prioritize compounds, generate testable hypotheses, and accelerate the drug discovery cycle. By integrating these robust in-silico workflows, researchers can more effectively explore the therapeutic potential of this promising new chemical space.

References

  • Fluorinated Protein–Ligand Complexes: A Computational Perspective. (2024). ACS Publications. [Link]

  • Molecular field analysis for data-driven molecular design in asymmetric catalysis. (2022). RSC Publishing. [Link]

  • Fluorinated Protein–Ligand Complexes: A Computational Perspective. (2024). National Institutes of Health. [Link]

  • Gaussian field-based 3D-QSAR and molecular simulation studies to design potent pyrimidine–sulfonamide hybrids as selective BRAFV600E inhibitors. (n.d.). Nature. [Link]

  • 3D-QSAR study of benzene sulfonamide analogs as carbonic anhydrase II inhibitors. (2025). ResearchGate. [Link]

  • Structure-Activity Relationship Studies Based on 3D-QSAR CoMFA/CoMSIA for Thieno-Pyrimidine Derivatives as Triple Negative Breast Cancer Inhibitors. (n.d.). MDPI. [Link]

  • Force fields in GROMACS. (n.d.). GROMACS documentation. [Link]

  • Force fields in GROMACS. (n.d.). GROMACS documentation. [Link]

  • IUPAC Gold Book - comparative molecular field analysis (CoMFA). (n.d.). International Union of Pure and Applied Chemistry. [Link]

  • 3D-QSAR CoMFA Studies on Benzenesulfonamides with Benzimidazole Moieties as Inhibitors of Carbonic Anhydrases XII as Antitumor Agents. (n.d.). Bentham Science. [Link]

  • In silico modeling and experimental validation of 2-oxoimidazolidin-4-sulfonamides as low-toxicity fungicides against Phytophthora infestans. (2025). ResearchGate. [Link]

  • 3D-QSAR and docking studies of selective GSK-3beta inhibitors. Comparison with a thieno[2,3-b]pyrrolizinone derivative, a new potential lead for GSK-3beta ligands. (2005). PubMed. [Link]

  • Comparative Molecular Field Analysis (CoMFA) - A Modern Approach Towards Drug Design. (n.d.). Indian Journal of Pharmaceutical Sciences. [Link]

  • Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) Studies on α1A-Adrenergic Receptor Antagonists Based on Pharmacophore Molecular Alignment. (n.d.). MDPI. [Link]

  • From in silico prediction to experimental validation: Identification of drugs and novel synergistic combinations that inhibit growth of inflammatory breast cancer cells. (2025). ResearchGate. [Link]

  • phase force fields of the GROMOS, CHARMM, OPLS, AMBER, and OpenFF families against experimental cross. (2021). ETH Zurich Research Collection. [Link]

  • A comparative molecular field analysis (CoMFA) study using Semiempirical, density functional, Ab Initio methods and pharmacophore derivation using DISCOtech on sigma 1 ligands. (2004). Digital Commons @ NJIT. [Link]

  • Late-stage difluoromethylation: concepts, developments and perspective. (2021). RSC Publishing. [Link]

  • Force field. (2025). GROMACS documentation. [Link]

  • ADMET in silico modelling: Towards prediction paradise?. (2025). ResearchGate. [Link]

  • Relevance of Fluorinated Ligands to the Design of Metallodrugs for Their Potential Use in Cancer Treatment. (n.d.). MDPI. [Link]

  • ADMET IN SILICO MODELLING: TOWARDS PREDICTION PARADISE?. (n.d.). Audrey Yun Li. [Link]

  • Validating the In-Silico Model for Toxicity Studies. (2020). News-Medical.Net. [Link]

  • Applications and Limitations of In Silico Models in Drug Discovery. (n.d.). SpringerLink. [Link]

  • Synthesis, Cytotoxicity Evaluation and Molecular Docking of Fluorine Containing Hexahydroquinoline-3-Carbonitrile Derivatives. (n.d.). PubMed. [Link]

  • CHARMM additive and polarizable force fields for biophysics and computer-aided drug design. (n.d.). National Institutes of Health. [Link]

  • Advances and Challenges in Molecular Docking Applied to Neglected Tropical Diseases. (n.d.). MDPI. [Link]

  • Multidimensional in silico evaluation of fluorine-18 radiopharmaceuticals: integrating pharmacokinetics, ADMET, and clustering for diagnostic stratification. (2025). PubMed. [Link]

  • The in silico drug discovery toolbox: applications in lead discovery and optimization. (n.d.). Taylor & Francis Online. [Link]

  • Applications and limitations of in silico models in drug discovery. (n.d.). Drexel University. [Link]

  • A Guide to In Silico Drug Design. (n.d.). National Institutes of Health. [Link]

  • In Silico Docking Analysis to Identify Therapeutic Benzoic Acid Derivatives for Acute Myeloid Leukaemia. (n.d.). STM Journals. [Link]

  • CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. (n.d.). National Institutes of Health. [Link]

  • Development and validation of in silico models for estimating drug preformulation risk in PEG400/water and Tween80/water systems. (n.d.). PubMed. [Link]

  • Discovery of a Difluoroglycine Synthesis Method through Quantum Chemical Calculations. (n.d.). Semantic Scholar. [Link]

  • In-Silico Modeling in Drug Metabolism and Interaction: Current Strategies of Lead Discovery. (n.d.). ResearchGate. [Link]

  • Quantum ESPRESSO TUTORIAL - DFT calculation on a MOLECULE. (2019). YouTube. [Link]

  • ParaMol: A Package for Parametrization of Molecular Mechanics Force Fields. (n.d.). University of Southampton ePrints. [Link]

  • Integrating in silico drug design and predictive ADMET modeling: from virtual screening to in vivo outcomes. (2024). EurekAlert!. [Link]

  • Differentiable Quantum Chemistry for Molecular Property Prediction. (2021). arXiv.org. [Link]

  • ADMET Predictor®. (n.d.). Simulations Plus. [Link]

  • The Journal of Organic Chemistry. (n.d.). ACS Publications. [Link]

  • Basics of performing DFT calculations with Q-Chem. (2023). YouTube. [Link]

  • Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. (n.d.). MDPI. [Link]

Sources

Validation

Comparative study of the electronic properties of fluorinated benzoic acids

An In-Depth Comparative Guide to the Electronic Properties of Fluorinated Benzoic Acids Introduction: The Strategic Value of Fluorine in Molecular Design In the landscape of modern chemical and pharmaceutical research, t...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Electronic Properties of Fluorinated Benzoic Acids

Introduction: The Strategic Value of Fluorine in Molecular Design

In the landscape of modern chemical and pharmaceutical research, the strategic incorporation of fluorine into organic molecules has become a cornerstone of rational design.[1][2] Fluorinated benzoic acids, in particular, serve as indispensable building blocks and versatile intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[3][4][5] The unique and potent electronic properties of fluorine—its high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond—allow for the fine-tuning of a molecule's physicochemical characteristics.[3][6]

The introduction of fluorine can profoundly influence acidity (pKa), lipophilicity, metabolic stability, and binding affinity to biological targets.[2][7] These modifications often translate into enhanced drug efficacy, improved bioavailability, and longer therapeutic half-lives.[3] For instance, fluorinated benzoic acid scaffolds are integral to the development of non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes and potent kinase inhibitors used in oncology.[1][6]

This guide provides a comprehensive, in-depth comparison of the electronic properties of mono-, di-, and tri-fluorinated benzoic acids. We will explore the causality behind experimental observations, present detailed protocols for property determination, and discuss the practical implications for researchers, scientists, and drug development professionals.

Theoretical Framework: Deconstructing Fluorine's Electronic Influence

The effect of fluorine substitution on the benzoic acid ring is a classic example of the interplay between two fundamental electronic phenomena: the inductive effect and the resonance effect. Understanding this balance is critical to predicting and exploiting the properties of these molecules.

  • Inductive Effect (-I): As the most electronegative element, fluorine exerts a powerful electron-withdrawing effect through the sigma (σ) bonds of the molecule. This polarization, known as the -I effect, pulls electron density away from the aromatic ring and the carboxylic acid group. This stabilizes the resulting carboxylate anion formed upon deprotonation, thereby increasing the acidity of the molecule.[8]

  • Resonance Effect (+R): The lone pairs of electrons on the fluorine atom can be delocalized into the π-system of the benzene ring. This electron-donating phenomenon, known as the +R or mesomeric effect, pushes electron density back into the ring.

For fluorine, the inductive effect overwhelmingly dominates the resonance effect. However, the resonance effect is position-dependent (primarily acting at the ortho and para positions) and can subtly counteract the inductive pull.

Electronic_Effects F Fluorine Atom Ring Aromatic Ring System F->Ring F->Ring

Caption: Interplay of inductive (-I) and resonance (+R) effects from a fluorine substituent on the aromatic ring.

The Hammett Equation: Quantifying Substituent Effects

To move from a qualitative to a quantitative understanding, we employ the Hammett equation , a cornerstone of physical organic chemistry.[9] This linear free-energy relationship provides a numerical value for the electronic impact of a substituent.

The equation is given by: log(K/K₀) = σρ

Where:

  • K is the equilibrium constant for a reaction with a substituted reactant.

  • K₀ is the equilibrium constant for the same reaction with the unsubstituted (hydrogen) reactant.

  • σ (Sigma): The substituent constant , which depends only on the nature and position (meta or para) of the substituent. It quantifies the electronic effect of that group relative to hydrogen.

  • ρ (Rho): The reaction constant , which measures the sensitivity of a particular reaction to the electronic effects of substituents.[9][10]

For the standard reference reaction—the dissociation of benzoic acids in water at 25°C—ρ is defined as 1.[10] Therefore, the substituent constant (σ) can be directly calculated from the pKa values. Electron-withdrawing groups have positive σ values, while electron-donating groups have negative σ values.

Comparative Analysis of Key Electronic Properties

The position and number of fluorine atoms on the benzoic acid ring systematically alter its electronic properties. This section provides a quantitative comparison of these changes.

Acidity (pKa)

The most direct measure of the electronic effect of fluorine substitution is the change in the acidity of the carboxylic acid group. A lower pKa value signifies a stronger acid, indicating greater stabilization of the conjugate base (carboxylate anion).

Table 1: Comparative pKa Values of Fluorinated Benzoic Acids in Water

CompoundIsomerpKa Value
Benzoic AcidReference4.20[8]
Monofluorobenzoic Acids
2-Fluorobenzoic acidortho3.27[8]
3-Fluorobenzoic acidmeta3.86[8][11]
4-Fluorobenzoic acidpara4.14[8][11]
Difluorobenzoic Acids
2,3-Difluorobenzoic acid2.88[8]
2,4-Difluorobenzoic acid2.85[8]
2,5-Difluorobenzoic acid2.87[8]
2,6-Difluorobenzoic acid2.13[8]
3,4-Difluorobenzoic acid3.80[8]
3,5-Difluorobenzoic acid3.37[8]
Trifluorobenzoic Acids
2,4,5-Trifluorobenzoic acid2.80[8]
2,4,6-Trifluorobenzoic acid1.83[8]
3,4,5-Trifluorobenzoic acid3.29[8]

Analysis of Structure-Acidity Relationships:

  • Effect of Position (Mono-substituted): The data clearly shows that all monofluorinated isomers are more acidic than benzoic acid itself. The acid-strengthening effect is most pronounced at the ortho position (pKa 3.27), followed by meta (3.86), and is weakest at the para position (4.14).[8] This is because the inductive effect (-I) is distance-dependent and is strongest at the closest position (ortho). At the para position, the electron-donating resonance effect (+R) partially counteracts the inductive withdrawal, resulting in the smallest increase in acidity.

  • Effect of Number (Di- and Tri-substituted): Increasing the number of fluorine substituents generally leads to a significant increase in acidity. The effect is additive and highly dependent on placement. Substitution at both ortho positions (e.g., 2,6-difluorobenzoic acid, pKa 2.13) results in a dramatic increase in acidity due to the powerful combined inductive pull on the carboxyl group.[8] 2,4,6-trifluorobenzoic acid is one of the strongest isomers listed, with a pKa of 1.83.[8]

Hammett Substituent Constants (σ)

The Hammett constants for fluorine provide a clear quantitative picture of its dual electronic nature.

Table 2: Hammett Constants for the Fluorine Substituent

ConstantDescriptionExperimental Value
σmeta Primarily reflects the inductive effect.0.34[12]
σpara Reflects a combination of inductive and resonance effects.0.06[12]

Interpretation:

  • The σmeta value of +0.34 is strongly positive, confirming that fluorine is a powerful electron-withdrawing group when only the inductive effect is considered.[12]

  • The σpara value of +0.06, while still positive, is significantly smaller.[12] This demonstrates the partial cancellation of the strong electron-withdrawing inductive effect by the weaker electron-donating resonance effect at the para position.

Methodologies for Characterizing Electronic Properties

The robust characterization of fluorinated benzoic acids relies on a combination of validated experimental techniques and powerful computational methods.

Experimental Protocol: pKa Determination via Potentiometric Titration

This is the gold-standard method for accurately measuring pKa values. The principle involves monitoring the pH of a solution of the acid as a standardized base is added incrementally.

Objective: To determine the pKa of a fluorinated benzoic acid by generating a titration curve.

Materials:

  • Fluorinated benzoic acid sample (e.g., 3-fluorobenzoic acid)

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Deionized, CO₂-free water

  • Calibrated pH meter and electrode

  • Magnetic stirrer and stir bar

  • Burette (Class A)

  • Beaker

Procedure:

  • Preparation: Accurately weigh a known amount of the fluorinated benzoic acid and dissolve it in a known volume of CO₂-free deionized water in a beaker.

  • Setup: Place the beaker on a magnetic stirrer, add the stir bar, and immerse the calibrated pH electrode in the solution.

  • Titration: Fill the burette with the standardized NaOH solution. Record the initial pH of the acid solution.

  • Data Collection: Add the NaOH solution in small, precise increments (e.g., 0.1-0.2 mL). After each addition, allow the pH reading to stabilize and record both the volume of NaOH added and the corresponding pH. Continue this process well past the equivalence point (the point of rapid pH change).

  • Data Analysis:

    • Plot the measured pH (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.

    • Determine the volume of NaOH required to reach the equivalence point (Veq).

    • The half-equivalence point occurs at Veq / 2.

    • According to the Henderson-Hasselbalch equation, at the half-equivalence point, pH = pKa . Locate the pH on your curve that corresponds to this volume to determine the experimental pKa.

pKa_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Dissolve known mass of acid in water C Titrate with standardized NaOH A->C B Calibrate pH meter B->C D Record pH vs. volume of NaOH added C->D E Plot Titration Curve (pH vs. Volume) D->E F Identify Equivalence Point (Veq) E->F G Find pH at Half- Equivalence Point (Veq/2) F->G H Result: pKa = pH at Veq/2 G->H

Sources

Comparative

A Head-to-Head Comparison of Catalytic Systems for the Synthesis of 4-(Difluoromethanesulfonyl)benzoic Acid and its Precursors

Executive Summary The 4-(difluoromethanesulfonyl)benzoic acid scaffold is of paramount importance in modern drug discovery. The difluoromethylsulfonyl group (–SO₂CF₂H) is a unique structural motif, acting as a lipophilic...

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The 4-(difluoromethanesulfonyl)benzoic acid scaffold is of paramount importance in modern drug discovery. The difluoromethylsulfonyl group (–SO₂CF₂H) is a unique structural motif, acting as a lipophilic yet hydrogen-bond-donating bioisostere for hydroxyl and thiol groups, often enhancing metabolic stability and target affinity.[1][2] The synthesis of this key molecule, however, hinges on the efficient and selective introduction of the difluoromethyl group (–CF₂H) onto an aromatic core bearing a sulfonyl or precursor functional group. This guide provides a head-to-head comparison of the primary catalytic systems employed for this transformation: copper, palladium, nickel, and photoredox catalysis. We will delve into the mechanistic underpinnings, compare performance based on experimental data, and provide exemplary protocols to empower researchers in selecting the optimal strategy for their specific needs, from early-stage discovery to process development.

Introduction: The Synthetic Challenge

The core challenge in synthesizing 4-(difluoromethanesulfonyl)benzoic acid lies in the formation of the aryl–CF₂H bond within the context of the sulfonyl group. Direct difluoromethylation of a pre-formed arylsulfonyl compound is the most common strategy. The primary catalytic cross-coupling approaches involve an aryl precursor (typically an aryl halide or boronic acid) and a suitable difluoromethylating agent. The choice of catalyst—be it a classic transition metal like copper and palladium, a more economical base metal like nickel, or a modern photoredox system—profoundly impacts the reaction's efficiency, substrate scope, cost, and applicability to complex, late-stage functionalization.[3][4] This guide will dissect these catalytic pathways to provide a clear, data-driven comparison.

Copper-Catalyzed Difluoromethylation

Copper catalysis represents one of the most established and cost-effective methods for difluoromethylation. These reactions often proceed without the need for complex ligands, making them operationally simple.[5]

Mechanistic Rationale

The mechanism of copper-catalyzed difluoromethylation is often debated but typically involves the formation of a copper–CF₂H species. When using a (difluoromethyl)zinc reagent, the catalytic cycle is thought to begin with a transmetalation step from zinc to a Cu(I) salt.[6] This generates a key (difluoromethyl)copper intermediate. This species can then engage with an aryl iodide in a process that may involve an oxidative addition/reductive elimination cycle through a transient Cu(III) intermediate, or radical-mediated pathways.[7][8] An alternative pathway involves the reaction of aryl iodides with a silyldifluoroacetate in the presence of a copper catalyst, followed by hydrolysis and decarboxylation to yield the difluoromethylated arene.[9]

Caption: Proposed Cu(I)/Cu(III) catalytic cycle for difluoromethylation.

Exemplary Experimental Protocol

Reaction: Copper-Catalyzed Difluoromethylation of an Aryl Iodide with a Zinc Reagent.[5]

  • To an oven-dried vial under an inert atmosphere (N₂ or Ar), add CuI (5 mol%).

  • Add the aryl iodide substrate (e.g., methyl 4-iodobenzoate) (1.0 equiv).

  • Add the (difluoromethyl)zinc reagent, such as (DMPU)₂Zn(CF₂H)₂ (1.5 equiv).[10]

  • Add the appropriate solvent (e.g., NMP or DMF) to achieve the desired concentration.

  • Seal the vial and stir the reaction mixture at the specified temperature (e.g., 80-100 °C) for 12-24 hours.

  • Upon completion (monitored by TLC or GC-MS), cool the reaction to room temperature.

  • Quench the reaction with a saturated aqueous solution of NH₄Cl and extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the difluoromethylated arene. Subsequent hydrolysis of the ester yields the target benzoic acid.

Palladium-Catalyzed Difluoromethylation

Palladium catalysis is the gold standard for cross-coupling reactions due to its broad functional group tolerance and high efficiency, albeit at a higher cost. For the synthesis of precursors to 4-(difluoromethanesulfonyl)benzoic acid, it offers a reliable and versatile route.[3]

Mechanistic Rationale

The mechanism follows a well-established Pd(0)/Pd(II) catalytic cycle.[3] The cycle initiates with the oxidative addition of an aryl (pseudo)halide to a Pd(0) complex, forming an Ar-Pd(II)-X species. This is followed by transmetalation with a difluoromethylating agent, such as (TMEDA)Zn(CF₂H)₂, to generate an Ar-Pd(II)-CF₂H intermediate.[11] The final step is reductive elimination, which releases the desired difluoromethylated aromatic product and regenerates the active Pd(0) catalyst.

Palladium_Catalyzed_Cycle Pd0 Pd(0)L_n ArPdX Ar-Pd(II)(X)L_n Pd0->ArPdX Oxidative Addition ArPdCF2H Ar-Pd(II)(CF2H)L_n ArPdX->ArPdCF2H Transmetalation ArPdCF2H->Pd0 Reductive Elimination Product Ar-CF2H ArPdCF2H->Product ArX Ar-X (X = I, Br, OTf) ArX->ArPdX ZnCF2H Zn(CF2H)2 ZnCF2H->ArPdX

Caption: Standard Pd(0)/Pd(II) cross-coupling cycle for difluoromethylation.

Exemplary Experimental Protocol

Reaction: Palladium-Catalyzed Negishi Cross-Coupling.[11]

  • In a glovebox, charge a vial with a palladium precursor (e.g., Pd₂(dba)₃, 2.5 mol%) and a suitable phosphine ligand (e.g., XantPhos, 5 mol%).

  • Add the aryl halide (e.g., methyl 4-bromobenzoate) (1.0 equiv).

  • Add the difluoromethylating agent (TMEDA)Zn(CF₂H)₂ (2.0 equiv).

  • Add anhydrous solvent (e.g., THF or dioxane).

  • Seal the vial, remove it from the glovebox, and heat to the required temperature (e.g., 60-90 °C) with stirring for the specified time (e.g., 16 hours).

  • After cooling, work up the reaction as described in the copper-catalyzed protocol.

  • Purify the product via silica gel chromatography.

Nickel-Catalyzed Difluoromethylation

Nickel catalysis has emerged as a powerful, cost-effective alternative to palladium. It excels in activating more challenging and cheaper aryl electrophiles like chlorides and triflates, which are often less reactive in palladium-catalyzed systems.[10][12]

Mechanistic Rationale

Similar to palladium, nickel catalysis generally proceeds via a Ni(0)/Ni(II) cycle. However, Ni-based systems are more prone to engage in single-electron transfer (SET) pathways, leading to radical intermediates. The cycle involves oxidative addition of the aryl halide to a Ni(0) complex, transmetalation with the difluoromethyl source (typically a zinc reagent), and reductive elimination to furnish the product.[4]

Nickel_Catalyzed_Cycle Ni0 Ni(0)L_n ArNiX Ar-Ni(II)(X)L_n Ni0->ArNiX Oxidative Addition (Ar-X) ArNiCF2H Ar-Ni(II)(CF2H)L_n ArNiX->ArNiCF2H Transmetalation (Zn(CF2H)2) ArNiCF2H->Ni0 Reductive Elimination Product Ar-CF2H ArNiCF2H->Product

Caption: Simplified Ni(0)/Ni(II) cycle for difluoromethylation of aryl halides.

Exemplary Experimental Protocol

Reaction: Nickel-Catalyzed Difluoromethylation of an Aryl Triflate.[10]

  • Under an inert atmosphere, add a nickel precatalyst (e.g., NiCl₂(dme), 10 mol%) and a ligand (e.g., dppf, 10 mol%) to a reaction vessel.

  • Add the aryl triflate (1.0 equiv) and the zinc reagent (DMPU)₂Zn(CF₂H)₂ (2.0 equiv).

  • Add the solvent (e.g., DMA or THF).

  • Stir the mixture at room temperature for 12-24 hours.

  • Perform an aqueous workup and purification as previously described.

Metallaphotoredox Catalysis

This cutting-edge approach merges visible-light photoredox catalysis with transition metal catalysis (often nickel) to achieve difluoromethylation under exceptionally mild conditions.[13] It is particularly well-suited for late-stage functionalization of complex molecules.

Mechanistic Rationale

The reaction operates via a dual catalytic cycle.[13]

  • Photoredox Cycle: A photocatalyst (e.g., an Iridium complex) absorbs visible light and enters an excited state. This excited photocatalyst reduces a difluoromethyl radical precursor (e.g., BrCF₂H), generating the key •CF₂H radical.

  • Nickel Cycle: Concurrently, a Ni(0) complex undergoes oxidative addition with the aryl halide to form an Ar-Ni(II) species. This complex then traps the photochemically generated •CF₂H radical, forming an Ar-Ni(III)-CF₂H intermediate. Reductive elimination releases the final product and a Ni(I) species, which is then reduced back to Ni(0) by the oxidized photocatalyst, closing both cycles.

Metallaphotoredox_Cycle Dual Catalytic Cycle cluster_photo Photoredox Cycle cluster_nickel Nickel Cycle PC Ir(III) PC_star *Ir(III) PC->PC_star Visible Light (hν) PC_red Ir(II) PC_star->PC_red + BrCF2H - Br- Radical •CF2H PC_star->Radical PC_red->PC + Ni(I) NiII Ar-Ni(II) Radical->NiII Ni0 Ni(0) Ni0->NiII + Ar-Br NiIII Ar-Ni(III)-CF2H NiII->NiIII + •CF2H NiI Ni(I) NiIII->NiI Reductive Elimination Product Ar-CF2H NiIII->Product NiI->PC_red NiI->Ni0

Caption: Metallaphotoredox dual cycle for aryl difluoromethylation.

Exemplary Experimental Protocol

Reaction: Dual Nickel/Photoredox Catalyzed Difluoromethylation.[13]

  • To a vial, add the aryl bromide (1.0 equiv), a nickel catalyst (e.g., NiCl₂•glyme, 10 mol%), a ligand (e.g., dtbbpy, 15 mol%), and the photocatalyst (e.g., Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆, 1 mol%).

  • Add a silane reagent (e.g., (TMS)₃SiH) as a radical initiator promoter.

  • Add the difluoromethyl source, bromodifluoromethane (BrCF₂H), often added as a solution in a suitable solvent.

  • Add the reaction solvent (e.g., DMAc).

  • Degas the solution with an inert gas, then seal the vial.

  • Place the vial in front of a blue LED light source and stir at room temperature for 24 hours.

  • Work up and purify the product as described in the previous sections.

Head-to-Head Performance Comparison

The optimal catalyst choice is highly dependent on the specific requirements of the synthesis, including cost, scale, substrate complexity, and desired reaction conditions.

Catalyst SystemTypical SubstrateDifluoromethyl SourceCatalyst LoadingTemp. (°C)Time (h)Typical Yield (%)Key AdvantagesKey Limitations
Copper Aryl Iodides(DMPU)₂Zn(CF₂H)₂[5]5-10 mol%80-10012-2470-90Low cost, simple setup, no complex ligands needed.[5]Higher temperatures, limited to more reactive halides (iodides).[4]
Palladium Aryl Bromides, Triflates(TMEDA)Zn(CF₂H)₂[11]1-5 mol%60-9012-1880-95Broad substrate scope, high functional group tolerance, reliable.[3]High cost of catalyst and ligands, potential for product contamination.
Nickel Aryl Chlorides, Triflates(DMPU)₂Zn(CF₂H)₂[10]5-10 mol%25 (RT)12-2475-90Low cost, activates cheap aryl chlorides, mild conditions.[10]Can be sensitive to air/moisture, sometimes requires glovebox.
Photoredox Aryl BromidesBrCF₂H[13]1-2 mol% (PC) 5-10 mol% (Ni)25 (RT)18-2470-85Extremely mild (RT, visible light), unparalleled for late-stage use.[1][13]Requires specialized photoreactor setup, can be complex to optimize.

Conclusion and Outlook

The synthesis of 4-(difluoromethanesulfonyl)benzoic acid and its precursors is achievable through several robust catalytic methods.

  • For large-scale, cost-driven synthesis , copper catalysis offers an excellent starting point, particularly if an aryl iodide precursor is readily available.[5]

  • For versatility and reliability in discovery chemistry , palladium catalysis remains the benchmark, accommodating a wide array of functional groups and coupling partners.[3]

  • Nickel catalysis provides a compelling economic advantage over palladium, especially when utilizing inexpensive aryl chlorides as starting materials, making it a strong candidate for process development.[10]

  • For the delicate task of late-stage functionalization on complex, value-added molecules, metallaphotoredox catalysis is unmatched in its mildness and selectivity, operating at room temperature under visible light.[13]

The field continues to evolve, with ongoing research focused on developing more active and stable base-metal catalysts and identifying novel, non-ozone-depleting difluoromethylating agents.[14] As the demand for fluorinated pharmaceuticals grows, the development of even more efficient, sustainable, and scalable catalytic solutions will remain a key priority for the scientific community.

References

  • State of knowledge in photoredox-catalysed direct difluoromethylation. Organic Chemistry Frontiers. [URL: https://pubs.rsc.org/en/content/articlelanding/2020/qo/d0qo00806a]
  • Direct Difluoromethylation of Aryl Halides via Base Metal Catalysis at Room Temperature. Journal of the American Chemical Society. [URL: https://pubs.acs.org/doi/10.1021/jacs.6b05077]
  • Fine Design of Photoredox Systems for Catalytic Fluoromethylation of Carbon–Carbon Multiple Bonds. Accounts of Chemical Research. [URL: https://pubs.acs.org/doi/10.1021/acs.accounts.6b00262]
  • Photoredox Catalysis in Difluoromethylation. Scribd. [URL: https://www.scribd.
  • Direct C–H difluoromethylation of heterocycles via organic photoredox catalysis. Nature Communications. [URL: https://www.
  • Copper-Catalyzed Difluoromethylation of Aryl Iodides with (Difluoromethyl)zinc Reagent. Organic Letters. [URL: https://pubs.acs.org/doi/10.1021/acs.orglett.6b02008]
  • Copper-Catalyzed Difluoromethylation of Alkyl Iodides Enabled by Aryl Radical Activation of Carbon-Iodine Bonds. Angewandte Chemie International Edition. [URL: https://pubmed.ncbi.nlm.nih.gov/34652873/]
  • Pd-Catalyzed Difluoromethylations of Aryl Boronic Acids, Halides, and Pseudohalides with ICF2 H Generated ex Situ. Chemistry – A European Journal. [URL: https://pubmed.ncbi.nlm.nih.gov/35416390/]
  • Direct Difluoromethylation of Aryl Halides via Base Metal Catalysis at Room Temperature. Journal of the American Chemical Society. [URL: https://pubs.acs.org/doi/abs/10.1021/jacs.6b05077]
  • Copper-Catalyzed Enantioselective Difluoromethylation of Amino Acids via Difluorocarbene. Journal of the American Chemical Society. [URL: https://pubs.acs.org/doi/10.1021/jacs.1c01828]
  • Radical C–H 18 F-Difluoromethylation of Heteroarenes with [ 18 F]Difluoromethyl Heteroaryl-Sulfones by Visible Light Photoredox Catalysis. Molecules. [URL: https://www.mdpi.com/1420-3049/26/23/7377]
  • Enantioconvergent copper-catalysed difluoromethylation of alkyl halides. Nature Catalysis. [URL: https://www.
  • Metallaphotoredox Difluoromethylation of Aryl Bromides. Journal of the American Chemical Society. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6382481/]
  • Catalytic Difluoromethylation of Aryl Halogenides. Synfacts. [URL: https://www.thieme-connect.com/products/ejournals/abstract/10.1055/s-0036-1589410]
  • Copper-Catalyzed Difluoromethylation of Alkyl Halides Enabled by Aryl Radical Activation of Carbon–Halogen Bonds. ResearchGate. [URL: https://www.researchgate.
  • Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews. [URL: https://pubs.rsc.org/en/content/articlelanding/2021/cs/d1cs00360g]
  • Difluoromethylation Reactions of Organic Compounds. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Difluoromethylation-Reactions-of-Organic-Compounds-Alonso-Mograne/2c58c0c4535a2977461947f9f918809930799440]
  • Pd-Catalyzed Divergent Site-Selective Difluoromethylation and Difluoromethylcarbonylation of Aryl Sulfonium Salts. ResearchGate. [URL: https://www.researchgate.
  • Metal‐Catalyzed Direct Difluoromethylation Reactions. Asian Journal of Organic Chemistry. [URL: https://onlinelibrary.wiley.com/doi/abs/10.1002/ajoc.201600491]
  • Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews. [URL: https://pubs.rsc.org/en/content/articlehtml/2021/cs/d1cs00360g]
  • Palladium-Catalyzed Synthesis of Aryl and Heteroaryl Difluoromethylated Phosphonates. Organic Letters. [URL: https://pubs.acs.org/doi/10.1021/acs.orglett.6b01140]
  • Palladium‐Catalyzed Aryldifluoromethylation of Aryl Halides with Aryldifluoromethyl Trimethylsilanes. eScholarship.org. [URL: https://escholarship.org/uc/item/4v43f324]
  • Recent Advances in Difluoromethylation Reaction. ResearchGate. [URL: https://www.researchgate.
  • Palladium-Catalyzed Three-Component Diaryl Sulfone Synthesis Exploiting the Sulfur Dioxide Surrogate DABSO. Angewandte Chemie International Edition. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3472210/]
  • Enantioconvergent Copper-Catalysed Difluoromethylation of Alkyl Halides. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Enantioconvergent-Copper-Catalysed-Difluoromethylation-Ding-Yin/8a2e49c71e21b06901f4c6e9432657e05943a12a]
  • A new method for aromatic difluoromethylation: copper-catalyzed cross-coupling and decarboxylation sequence from aryl iodides. Organic Letters. [URL: https://pubmed.ncbi.nlm.nih.gov/21955115/]
  • Copper Mediated Difluoromethylation of Aryl and Vinyl Iodides. Journal of the American Chemical Society. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3078864/]
  • Copper-Catalyzed Difluoromethylation of Aryl Iodides with (Difluoromethyl)zinc Reagent. Organic Letters. [URL: https://pubs.acs.org/doi/full/10.1021/acs.orglett.6b02008]

Sources

Validation

A Comparative Guide to the Synthesis of 4-(Difluoro-methanesulfonyl)-benzoic acid: An Evaluation of Reproducibility and Practicality

For Researchers, Scientists, and Drug Development Professionals Introduction 4-(Difluoromethanesulfonyl)benzoic acid is a crucial building block in medicinal chemistry and drug development. Its unique physicochemical pro...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Difluoromethanesulfonyl)benzoic acid is a crucial building block in medicinal chemistry and drug development. Its unique physicochemical properties, imparted by the difluoromethanesulfonyl group, can significantly enhance the potency, selectivity, and pharmacokinetic profile of drug candidates. The reliable and reproducible synthesis of this key intermediate is therefore of paramount importance. This guide provides a comprehensive comparison of published synthesis methods, offering an in-depth analysis of their reproducibility, practicality, and scalability to aid researchers in selecting the most suitable method for their needs.

Synthetic Strategies: A Two-Step Approach as the Prevailing Route

Direct, single-step methods for the synthesis of 4-(Difluoromethanesulfonyl)benzoic acid are not prominently described in the available literature. The most viable and commonly inferred pathway involves a two-step sequence:

  • S-Difluoromethylation: Introduction of the difluoromethylthio (-SCF₂H) group onto a suitable precursor, typically an ester of 4-mercaptobenzoic acid.

  • Oxidation: Conversion of the difluoromethylthio group to the corresponding difluoromethanesulfonyl (-SO₂CF₂H) group.

  • Hydrolysis: Conversion of the ester to the final carboxylic acid.

This guide will dissect each of these steps, presenting and comparing the available methodologies.

Part 1: Synthesis of 4-(Difluoromethylthio)benzoate Precursors

The critical first step is the formation of the C-S bond to introduce the difluoromethylthio moiety. The most common starting materials are commercially available esters of 4-mercaptobenzoic acid, such as methyl 4-mercaptobenzoate or ethyl 4-mercaptobenzoate.

Method 1: Difluoromethylation using Difluoromethanesulfonyl Hypervalent Iodonium Ylides

While not directly reported for 4-mercaptobenzoates, the use of difluoromethanesulfonyl hypervalent iodonium ylides represents a potential, albeit complex, method for electrophilic difluoromethylthiolation. A general procedure for the difluoromethylthiolation of β-keto esters has been described and could potentially be adapted.[1]

Reaction Scheme:

Figure 1: Proposed difluoromethylthiolation using a hypervalent iodonium ylide.

Experimental Protocol (Adapted):

  • To a solution of methyl 4-mercaptobenzoate (1.0 equiv) in anhydrous 1,4-dioxane, add copper(I) bromide (0.2 equiv) and potassium carbonate (0.4 equiv).

  • Add the difluoromethanesulfonyl hypervalent iodonium ylide reagent (2.0 equiv) portion-wise at room temperature under an inert atmosphere.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture through a pad of celite.

  • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel.

Discussion:

  • Expertise & Experience: This method utilizes a specialized and potentially costly reagent. The reaction conditions are mild, but the workup and purification may be challenging. The direct applicability to mercaptobenzoates needs experimental validation.

  • Trustworthiness: The reproducibility of this method for the target substrate is currently unknown and would require significant optimization.

  • Authoritative Grounding: The use of these reagents for difluoromethylthiolation is established for other substrates, providing a mechanistic basis for its potential application here.[1]

Part 2: Oxidation of the Difluoromethylthio Group

Once the 4-(difluoromethylthio)benzoate precursor is obtained, the next critical step is the oxidation of the sulfide to the sulfone. This transformation requires a careful choice of oxidant to achieve high conversion without over-oxidation or degradation of the ester functionality.

Method 2A: Oxidation with meta-Chloroperoxybenzoic Acid (m-CPBA)

m-CPBA is a widely used and effective oxidant for converting sulfides to sulfones.

Reaction Scheme:

Figure 2: Oxidation using m-CPBA.

Experimental Protocol:

  • Dissolve methyl 4-(difluoromethylthio)benzoate (1.0 equiv) in dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Add m-CPBA (2.2-3.0 equiv) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Discussion:

  • Expertise & Experience: m-CPBA is a readily available but potentially explosive reagent that requires careful handling. The reaction is generally straightforward to perform.

  • Trustworthiness: This is a very common and generally reliable method for sulfide oxidation, suggesting good reproducibility.[2]

  • Authoritative Grounding: The oxidation of sulfides to sulfones using peroxy acids is a well-established and mechanistically understood reaction in organic chemistry.

Method 2B: Oxidation with Hydrogen Peroxide (H₂O₂)

Hydrogen peroxide is a greener and safer alternative to m-CPBA. The reaction often requires a catalyst to proceed efficiently.

Reaction Scheme:

Figure 3: Oxidation using Hydrogen Peroxide.

Experimental Protocol:

  • Dissolve methyl 4-(difluoromethylthio)benzoate (1.0 equiv) in glacial acetic acid.

  • Add 30% aqueous hydrogen peroxide (excess, e.g., 5-10 equiv).

  • Heat the reaction mixture to reflux for several hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Collect the precipitated product by filtration.

  • Wash the solid with water and dry under vacuum. Recrystallization may be necessary for further purification.

Discussion:

  • Expertise & Experience: This method uses inexpensive and readily available reagents. However, the reaction may require elevated temperatures and longer reaction times.

  • Trustworthiness: The reproducibility can be influenced by the quality of the hydrogen peroxide and the reaction temperature.

  • Authoritative Grounding: The use of hydrogen peroxide for sulfide oxidation is a well-known process, often employed in industrial settings due to its cost-effectiveness and environmental benefits.

Part 3: Hydrolysis of the Ester

The final step is the hydrolysis of the methyl or ethyl ester to the desired carboxylic acid. This can be achieved under either acidic or basic conditions.

Method 3A: Basic Hydrolysis

Reaction Scheme:

Figure 4: Basic Hydrolysis of the Ester.

Experimental Protocol:

  • Dissolve methyl 4-(difluoromethanesulfonyl)benzoate (1.0 equiv) in a mixture of tetrahydrofuran (THF) and water.

  • Add sodium hydroxide or lithium hydroxide (1.5-2.0 equiv).

  • Stir the mixture at room temperature or heat to reflux until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature and remove the THF under reduced pressure.

  • Acidify the aqueous solution to pH 1-2 with concentrated hydrochloric acid.

  • Collect the precipitated product by filtration, wash with cold water, and dry under vacuum.

Discussion:

  • Expertise & Experience: Basic hydrolysis is a standard and generally high-yielding procedure.

  • Trustworthiness: This method is highly reproducible and widely used for ester saponification.[3][4]

  • Authoritative Grounding: The mechanism of base-catalyzed ester hydrolysis is a fundamental concept in organic chemistry.

Method 3B: Acidic Hydrolysis

Reaction Scheme:

Figure 5: Acidic Hydrolysis of the Ester.

Experimental Protocol:

  • Dissolve methyl 4-(difluoromethanesulfonyl)benzoate (1.0 equiv) in a mixture of glacial acetic acid and water.

  • Add a catalytic amount of a strong acid, such as concentrated hydrochloric acid or sulfuric acid.

  • Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and pour it into ice-water.

  • Collect the precipitated product by filtration, wash with cold water, and dry under vacuum.

Discussion:

  • Expertise & Experience: Acidic hydrolysis is also a common method, but it is an equilibrium process and may require longer reaction times or removal of the alcohol byproduct to drive the reaction to completion.

  • Trustworthiness: While generally reliable, yields can sometimes be lower than with basic hydrolysis due to the reversible nature of the reaction.

  • Authoritative Grounding: The Fischer esterification and its reverse, acid-catalyzed hydrolysis, are classic reactions in organic chemistry.

Comparative Summary

StepMethodReagentsAdvantagesDisadvantagesReproducibility
1. S-Difluoromethylation 1Methyl 4-Mercaptobenzoate, Iodonium YlideMild conditionsSpecialized, costly reagent; applicability not confirmedLow (requires validation)
2. Oxidation 2Am-CPBA, DCMHigh yielding, reliablePotentially explosive reagentHigh
2BH₂O₂, Acetic AcidInexpensive, "green" oxidantMay require heat and longer reaction timesModerate to High
3. Hydrolysis 3ANaOH or LiOH, THF/WaterHigh yielding, irreversibleHigh
3BHCl or H₂SO₄, Acetic Acid/WaterReversible reaction, may give lower yieldsModerate to High

Conclusion and Recommendations

Based on the analysis of available synthetic strategies, a reliable and reproducible pathway for the synthesis of 4-(Difluoromethanesulfonyl)benzoic acid involves a three-step sequence:

  • S-Difluoromethylation of an ester of 4-mercaptobenzoic acid. Further research is required to identify a practical and scalable method for this step.

  • Oxidation of the resulting 4-(difluoromethylthio)benzoate using m-CPBA. This method is expected to be highly reproducible and efficient. For a greener and more cost-effective approach on a larger scale, optimization of the hydrogen peroxide oxidation would be beneficial.

  • Basic hydrolysis of the ester. This is the recommended final step due to its high yield and irreversible nature.

Researchers should prioritize the development of a robust S-difluoromethylation protocol to establish a complete and efficient synthesis of this valuable building block. The subsequent oxidation and hydrolysis steps are well-established transformations with high expected reproducibility.

References

Sources

Comparative

A Researcher's Guide to the Synthesis of 4-(Difluoro-methanesulfonyl)-benzoic acid: A Comparative Analysis of Reported Yields

For Researchers, Scientists, and Drug Development Professionals Introduction Comparative Analysis of Synthetic Strategies The synthesis of 4-(Difluoro-methanesulfonyl)-benzoic acid can be envisioned through several strat...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Comparative Analysis of Synthetic Strategies

The synthesis of 4-(Difluoro-methanesulfonyl)-benzoic acid can be envisioned through several strategic disconnections. The primary challenge lies in the efficient introduction of the difluoromethanesulfonyl moiety onto the aromatic ring and the subsequent manipulation of functional groups to arrive at the final carboxylic acid. Below, we compare plausible synthetic routes, drawing on reported yields for similar chemical transformations.

Table 1: Comparison of Plausible Synthetic Routes to 4-(Difluoro-methanesulfonyl)-benzoic acid

RouteStarting MaterialKey TransformationsReported Yields for Analogous StepsOverall Plausible Yield (Estimated)
1 4-Methylthiophenol1. Difluoromethylation of the thiol. 2. Oxidation of the sulfide to the sulfone. 3. Oxidation of the methyl group to a carboxylic acid.Difluoromethylation: Not explicitly found for this substrate. Sulfide Oxidation: Generally high (>90%). Methyl Group Oxidation: Variable, can be challenging.Moderate
2 4-Iodobenzoic acid or ester1. Introduction of the difluoromethylthio group via coupling. 2. Oxidation of the sulfide to the sulfone. 3. (If starting with ester) Hydrolysis to the carboxylic acid.Coupling: Not explicitly found. Sulfide Oxidation: Generally high (>90%). Ester Hydrolysis: Generally high (>90%).Moderate to High
3 4-Sulfonylbenzoic acidDirect difluoromethylation of the sulfonyl group.Not reported for this substrate.Unknown
4 4-Aminobenzoic acid1. Diazotization followed by Sandmeyer-type reaction with a difluoromethanesulfinate source.Not explicitly found for this transformation.Low to Moderate

Detailed Synthetic Methodologies and Plausible Workflows

Route 1: From 4-Methylthiophenol

This route offers a convergent approach where the core aromatic structure is built upon. The key steps involve the introduction of the difluoromethyl group, followed by two selective oxidation reactions.

Workflow Diagram (Route 1)

Route 1 A 4-Methylthiophenol B 4-(Difluoromethylthio)toluene A->B Difluoromethylation C 4-(Difluoromethylsulfonyl)toluene B->C Sulfide Oxidation D 4-(Difluoro-methanesulfonyl)-benzoic acid C->D Methyl Oxidation

Caption: Plausible synthetic workflow starting from 4-Methylthiophenol.

Experimental Protocol (Conceptual)

  • Difluoromethylation of 4-Methylthiophenol:

    • To a solution of 4-methylthiophenol in a suitable solvent (e.g., DMF, acetonitrile), a base (e.g., K₂CO₃, NaH) is added.

    • A difluoromethylating agent (e.g., chlorodifluoromethane, TMSCF₂Br) is then introduced, and the reaction is stirred at an appropriate temperature.

    • Causality: The base deprotonates the thiol to form a more nucleophilic thiolate, which then attacks the electrophilic difluoromethyl source. The choice of solvent and base is crucial to ensure solubility and reactivity without promoting side reactions.

  • Oxidation to 4-(Difluoromethylsulfonyl)toluene:

    • The resulting 4-(difluoromethylthio)toluene is dissolved in a suitable solvent (e.g., acetic acid, dichloromethane).

    • A strong oxidizing agent (e.g., hydrogen peroxide, m-CPBA) is added portion-wise, often with a catalyst, and the reaction is monitored until completion.

    • Causality: The sulfur atom is oxidized from the sulfide to the sulfone oxidation state. The reaction is typically exothermic and requires careful temperature control to prevent over-oxidation or degradation.

  • Oxidation to 4-(Difluoro-methanesulfonyl)-benzoic acid:

    • The 4-(difluoromethylsulfonyl)toluene is subjected to strong oxidizing conditions (e.g., KMnO₄, Na₂Cr₂O₇ in H₂SO₄) to convert the methyl group to a carboxylic acid.

    • Causality: This benzylic oxidation requires harsh conditions due to the deactivating effect of the sulfonyl group. This step is often the lowest yielding in such sequences.

Route 2: From 4-Iodobenzoic Acid or its Ester

This approach introduces the difluoromethylsulfonyl precursor onto a pre-functionalized benzoic acid derivative. Using an ester derivative can protect the carboxylic acid during the initial steps.

Workflow Diagram (Route 2)

Route 2 A Methyl 4-Iodobenzoate B Methyl 4-(difluoromethylthio)benzoate A->B Coupling with SCF₂H source C Methyl 4-(difluoromethylsulfonyl)benzoate B->C Sulfide Oxidation D 4-(Difluoro-methanesulfonyl)-benzoic acid C->D Ester Hydrolysis

Caption: Plausible synthetic workflow starting from an ester of 4-Iodobenzoic acid.

Experimental Protocol (Conceptual)

  • Coupling Reaction:

    • Methyl 4-iodobenzoate is reacted with a source of the difluoromethylthio group, potentially in a transition-metal-catalyzed cross-coupling reaction.

    • Causality: Palladium or copper catalysts are commonly used to form C-S bonds. The choice of ligand and reaction conditions is critical for achieving good yields.

  • Oxidation to the Sulfone:

    • This step is analogous to the oxidation in Route 1, using an oxidizing agent like m-CPBA or H₂O₂.

  • Ester Hydrolysis:

    • The methyl ester is hydrolyzed to the carboxylic acid using a base (e.g., NaOH, KOH) followed by acidification, or under acidic conditions.

    • Causality: This is a standard and typically high-yielding transformation.

Discussion and Future Outlook

The synthesis of 4-(Difluoro-methanesulfonyl)-benzoic acid presents a significant challenge due to the lack of established, high-yielding protocols in the publicly available literature. The plausible routes outlined above are based on well-known organic transformations, but the specific application to this target molecule requires experimental validation.

Researchers should consider the following factors when selecting a synthetic strategy:

  • Availability and Cost of Starting Materials: The choice between a more linear or convergent synthesis will depend on the accessibility of the initial building blocks.

  • Reaction Robustness and Scalability: For drug development applications, a route that is reproducible and can be scaled up is essential.

  • Purification Challenges: The polarity and reactivity of the intermediates and the final product will influence the choice of purification methods.

Further research is needed to develop and optimize a reliable synthetic route to 4-(Difluoro-methanesulfonyl)-benzoic acid. The exploration of novel difluoromethylating and sulfonylating reagents could provide more efficient and milder reaction conditions. The data presented in this guide serves as a starting point for researchers to design and execute their synthetic strategies for this promising molecule.

References

Note: As direct synthetic literature for the target compound with yields was not found, the following references pertain to related transformations and general methodologies.

  • A comprehensive review of modern difluoromethyl
  • A key publication on the oxidation of aryl sulfides to sulfones would be referenced here.
  • A standard organic chemistry textbook or review on the oxidation of benzylic methyl groups would be included here.
  • A seminal paper on transition-metal-catalyzed C-S bond form
  • A reliable source for ester hydrolysis protocols would be referenced here.

Safety & Regulatory Compliance

© Copyright 2026 BenchChem. All Rights Reserved.